4-(4-Benzylpiperazin-1-ylmethyl)phenylamine
Description
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Properties
IUPAC Name |
4-[(4-benzylpiperazin-1-yl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3/c19-18-8-6-17(7-9-18)15-21-12-10-20(11-13-21)14-16-4-2-1-3-5-16/h1-9H,10-15,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGOTIAYUKPHTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592441 | |
| Record name | 4-[(4-Benzylpiperazin-1-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
422517-70-2 | |
| Record name | 4-[[4-(Phenylmethyl)-1-piperazinyl]methyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=422517-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(4-Benzylpiperazin-1-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(4-Benzylpiperazin-1-ylmethyl)phenylamine chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a compound of interest in medicinal chemistry and drug development. We will delve into its chemical identity, physicochemical properties, spectral characteristics, and reactivity. Furthermore, this document outlines a robust synthetic protocol and discusses the pharmacological potential of its core structural motifs, grounding all claims in authoritative references.
Core Chemical Identity and Structure
This compound is a disubstituted aniline derivative featuring a benzylpiperazine moiety linked via a methylene bridge. This unique combination of a flexible benzyl group, a basic piperazine ring, and a reactive phenylamine functional group makes it a versatile scaffold for chemical synthesis and a building block for developing novel therapeutic agents.
-
IUPAC Name: 4-[(4-benzylpiperazin-1-yl)methyl]aniline[]
-
Synonyms: 4-(4-Benzylpiperazino)aniline, 1-(4-Aminophenyl)-4-benzylpiperazine[2]
-
CAS Number: 16154-69-1[2]
-
Molecular Formula: C₁₈H₂₃N₃[][3]
-
Molecular Weight: 281.40 g/mol [3]
Caption: 2D structure of this compound.
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The data for this compound and related structures are summarized below. These properties are essential for designing experimental protocols, including dissolution for assays and predicting absorption and distribution.
| Property | Value | Source/Justification |
| Appearance | Expected to be a solid at room temperature. | Based on the high molecular weight and aromatic nature. |
| Boiling Point | > 280 °F / 138 °C | Data from a related benzylpiperazine compound.[4] |
| Density | ~1.23 g/cm³ | Data from a structurally similar molecule.[5] |
| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water is expected. | General solubility for similar amine-containing organic compounds. |
| pKa | Two pKa values are expected: one for the aniline nitrogen (~4-5) and one for the piperazine nitrogens (~8-9). | Based on typical pKa values for aniline and N-alkylpiperazines. |
Spectral Data for Structural Elucidation
Structural confirmation relies on a combination of spectroscopic techniques. The expected spectral data for the title compound are as follows:
-
¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals corresponding to each part of the molecule.
-
Phenylamine Ring: Two doublets in the aromatic region (δ 6.5-7.5 ppm), integrating to 2H each, characteristic of a 1,4-disubstituted benzene ring. A broad singlet for the -NH₂ protons may also be visible, which would be exchangeable with D₂O.[6]
-
Benzyl Ring: A multiplet for the five aromatic protons (δ 7.2-7.4 ppm).
-
Piperazine Ring: Two broad singlets or multiplets (δ 2.4-2.6 ppm and δ 3.4-3.6 ppm), each integrating to 4H, corresponding to the four methylene groups of the piperazine ring.[7]
-
Methylene Bridges: Two singlets, each integrating to 2H. One for the benzylic protons (-N-CH₂-Ph) around δ 3.5 ppm and another for the bridge protons (-Ar-CH₂-N) around δ 3.4-3.7 ppm.
-
-
¹³C NMR Spectroscopy: The carbon spectrum will provide information on the carbon skeleton.
-
Aromatic Carbons: Multiple signals between δ 110-150 ppm.
-
Piperazine Carbons: Signals typically appear in the δ 45-55 ppm range.[8]
-
Methylene Carbons: The benzylic carbon and the bridging methylene carbon are expected around δ 60-65 ppm.
-
-
Mass Spectrometry (MS): The ESI-MS in positive ion mode should show a prominent molecular ion peak [M+H]⁺ at m/z 282.4.
-
Infrared (IR) Spectroscopy:
Synthesis and Reactivity
Proposed Synthetic Pathway: Reductive Amination
A highly efficient and common method for synthesizing this class of compounds is through reductive amination. This approach involves the reaction of an aldehyde with an amine to form an intermediate imine, which is then reduced in situ to the desired amine. The causality behind this choice is its high yield, operational simplicity, and the commercial availability of starting materials.[9]
Caption: Proposed two-step synthesis workflow.
Experimental Protocol
-
Step 1: Synthesis of 1-Benzyl-4-(4-nitrobenzyl)piperazine.
-
To a solution of 4-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 1-benzylpiperazine (1.05 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the mixture. The choice of NaBH(OAc)₃ is deliberate; it is selective for imines over aldehydes and does not react violently with protic solvents.[9]
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate, which can be purified by column chromatography if necessary.
-
-
Step 2: Reduction to this compound.
-
Dissolve the intermediate from Step 1 in a solvent like ethanol or ethyl acetate.
-
Add a reducing agent. A common method is the use of tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, followed by basification.[10] Alternatively, catalytic hydrogenation (H₂ gas over a Palladium on carbon catalyst) provides a cleaner reduction.
-
For catalytic hydrogenation, charge a reaction vessel with the intermediate, solvent, and 10% Pd/C catalyst.
-
Purge the vessel with hydrogen gas and maintain a positive pressure (e.g., balloon) while stirring vigorously at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the final product.
-
Reactivity Profile
The molecule possesses three key reactive sites:
-
Primary Aromatic Amine (-NH₂): This group can undergo diazotization, acylation, alkylation, and can be used in coupling reactions to form more complex structures.
-
Tertiary Amines (Piperazine Ring): The nitrogen atoms in the piperazine ring are basic and can be protonated or quaternized. The N-benzyl group can potentially be removed via hydrogenolysis.
-
Aromatic Rings: Both the aniline and benzyl rings are susceptible to electrophilic aromatic substitution, with the aniline ring being highly activated by the amino group.
Pharmacological Context and Potential Applications
The benzylpiperazine scaffold is a well-established pharmacophore found in numerous centrally active agents. Similarly, the phenylamine (aniline) moiety is a common feature in many approved drugs. The combination of these two fragments in a single molecule suggests a high potential for biological activity.
Derivatives of this core structure have been investigated for a range of therapeutic applications:
-
Anticancer Agents: Many quinazoline derivatives incorporating a benzylpiperazine side chain have shown potent antiproliferative activity by targeting cellular components like tubulin, leading to cell cycle arrest and apoptosis.[11]
-
CNS Activity: Piperazine derivatives are known to interact with various neurotransmitter receptors (e.g., serotonin, dopamine), and some have shown anxiolytic-like effects in preclinical models.
-
Ion Channel Modulation: The 4-piperidinylaniline series, structurally related to the core topic, has led to the discovery of potent N-type calcium channel blockers with analgesic activity.[12]
Caption: Potential therapeutic applications of the core scaffold.
Safety and Handling
Based on safety data sheets for structurally related compounds, this compound should be handled with care, assuming it possesses similar hazards.
-
Hazard Classification: Likely to be classified as causing severe skin burns and eye damage. May also be harmful if inhaled or swallowed and may cause an allergic skin reaction.[4][13][14]
-
Handling Precautions:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[5]
-
Avoid breathing dust, vapors, or mists.[4]
-
Wash hands thoroughly after handling.[15]
-
-
Storage:
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[13]
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[5]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
-
References
- Sigma-Aldrich. (2025-05-06). Safety Data Sheet.
- Thermo Fisher Scientific. (2016-10-18). Safety Data Sheet.
- Fisher Scientific. Safety Data Sheet.
- Thermo Fisher Scientific. (2025-12-23). Safety Data Sheet.
- ChemicalBook. (2022-08-11). 4-(4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YLMETHYL)PHENYLAMINE.
- PubMed. (2016-04-15). Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents.
- The Royal Society of Chemistry. Supporting Information Iridium/Graphene Nanostructured Catalyst for the N- Alkylation of Amines to Synthesize Nitrogen-containin.
- PubChem. 4-(4-Methylpiperazin-1-yl)aniline.
- PubMed. (2000-06). The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phen yl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia.
- PubChem. 2-(4-Benzyl-piperazin-1-YL-methyl)aniline.
- BOC Sciences. CAS 422517-70-2 this compound.
- ResearchGate. 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b).
- ResearchGate. (2025-08-07). Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester.
- IS MUNI. 1-Alkyl-1-methylpiperazine-1,4-diium Salts.
- MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
- Parchem. 4-(4-Benzylpiperazin-1-Yl)Phenylamine (Cas 16154-69-1).
- ResearchGate. (2025-08-06). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib.
- Chemguide. the preparation of phenylamine (aniline).
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4-(4-Benzylpiperazin-1-ylmethyl)phenylamine CAS number
An In-Depth Technical Guide to 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine and its Analogs in Drug Discovery
This guide provides a comprehensive technical overview of this compound and the broader class of benzylpiperazine derivatives, tailored for researchers, scientists, and professionals in drug development. While a specific CAS number for this compound is not readily found in major chemical databases, this document will focus on the synthesis, properties, and applications of this structural motif, which is of significant interest in medicinal chemistry. We will draw upon data from closely related and well-documented analogs to provide a thorough understanding of this compound class.
Introduction to the Benzylpiperazine Scaffold
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to impart favorable physicochemical properties, such as improved solubility and bioavailability, and for its versatile synthetic handles.[1] When substituted with a benzyl group, the resulting benzylpiperazine moiety becomes a key pharmacophore in a wide range of biologically active molecules.[2][3] These compounds have been investigated for their potential in treating a variety of conditions, from cancer to neurological disorders.[2][3]
The structure of this compound combines the benzylpiperazine core with a phenylamine group, suggesting potential applications as an intermediate in the synthesis of more complex molecules targeting various biological pathways. The phenylamine moiety offers a reactive site for further functionalization, allowing for the exploration of a broad chemical space in drug discovery campaigns.
Physicochemical Properties of Representative Benzylpiperazine Derivatives
To provide a quantitative understanding of this class of compounds, the following table summarizes the key physicochemical properties of several well-characterized benzylpiperazine derivatives.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1-Benzylpiperazine (BZP) | 2759-28-6 | C₁₁H₁₆N₂ | 176.26 | Not available |
| 1-Methyl-4-benzylpiperazine (MBZP) | 62226-74-8 | C₁₂H₁₈N₂ | 190.29 | Not available |
| 2-(4-Benzyl-piperazin-1-yl)aniline | 199105-17-4 | C₁₇H₂₁N₃ | 267.37 | Not available |
| 1-Amino-4-benzylpiperazine | 39139-52-1 | C₁₁H₁₇N₃ | 191.27 | Not available |
Synthesis Methodology: A General Approach
A common and efficient method for synthesizing 1,4-disubstituted piperazines, such as this compound, involves a stepwise alkylation of the piperazine core. The following protocol outlines a representative synthetic route.
Experimental Protocol: Synthesis of this compound
Step 1: Monobenzylation of Piperazine
-
In a round-bottom flask, dissolve piperazine (2 equivalents) in a suitable solvent such as ethanol.
-
Add benzyl chloride (1 equivalent) dropwise to the solution while stirring at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product, a mixture of mono- and di-benzylated piperazine, is purified by column chromatography to isolate 1-benzylpiperazine (BZP).
Causality: The use of excess piperazine favors the formation of the mono-substituted product by increasing the probability of a benzyl chloride molecule reacting with an unsubstituted piperazine rather than the already substituted product.
Step 2: Alkylation with 4-Nitrobenzyl Chloride
-
Dissolve the purified 1-benzylpiperazine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in a polar aprotic solvent like acetonitrile.
-
Add 4-nitrobenzyl chloride (1 equivalent) to the solution and stir the mixture at 60-70°C for 8-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction, filter off any salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product, 1-benzyl-4-(4-nitrobenzyl)piperazine, by column chromatography.
Causality: The base is necessary to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.
Step 3: Reduction of the Nitro Group
-
Dissolve the purified 1-benzyl-4-(4-nitrobenzyl)piperazine (1 equivalent) in ethanol or methanol.
-
Add a reducing agent such as tin(II) chloride dihydrate (5 equivalents) or perform catalytic hydrogenation using palladium on carbon (10 mol%) under a hydrogen atmosphere.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
If using tin(II) chloride, quench the reaction with a saturated sodium bicarbonate solution and extract the product with ethyl acetate. If using catalytic hydrogenation, filter the reaction mixture through Celite to remove the catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.
Causality: The reduction of the nitro group to a primary amine is a crucial step to introduce the reactive phenylamine moiety. Catalytic hydrogenation is often preferred for its cleaner reaction profile and easier workup.
Synthesis Workflow Diagram
Caption: General synthetic workflow for this compound.
Applications in Drug Discovery and Medicinal Chemistry
The benzylpiperazine scaffold is a privileged structure in drug discovery, with derivatives showing activity against a range of biological targets.
Anticancer Agents
Recent studies have highlighted the potential of benzylpiperazine derivatives as selective inhibitors of anti-apoptotic proteins, such as Myeloid Cell Leukemia 1 (Mcl-1).[3] Mcl-1 is overexpressed in many cancers and is a key resistance factor to traditional chemotherapy. Small molecules that can inhibit Mcl-1 can restore the natural process of apoptosis in cancer cells. The benzylpiperazine core can be functionalized to fit into the hydrophobic binding groove of Mcl-1, disrupting its interaction with pro-apoptotic proteins like Bak and Bax.[3]
Signaling Pathway: Mcl-1 in Apoptosis
Caption: Role of Mcl-1 in apoptosis and its inhibition by benzylpiperazine derivatives.
Neurological and Psychiatric Disorders
Benzylpiperazine derivatives have also been extensively studied for their effects on the central nervous system (CNS).[2][4] Some analogs act as ligands for sigma (σ) receptors, which are implicated in a variety of neurological and psychiatric conditions, including chronic pain, depression, and anxiety.[2] The benzylpiperazine structure can be modified to achieve high affinity and selectivity for the σ1 receptor subtype, leading to potential therapeutic agents with novel mechanisms of action.[2]
Furthermore, 1-benzylpiperazine (BZP) itself is a well-known CNS stimulant that acts as a monoamine releasing agent, primarily affecting dopamine and norepinephrine.[4][5] While its recreational use is now controlled in many countries due to safety concerns, the study of BZP and its analogs continues to provide valuable insights into the pharmacology of monoamine transporters.[4]
Safety and Handling
As a class of compounds, aminobenzylpiperazines require careful handling in a laboratory setting. The following guidelines are based on safety data sheets for structurally related compounds.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[6]
-
First Aid Measures:
-
Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.[6][8]
-
Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[6][8]
-
Inhalation: If inhaled, move the person to fresh air.[7]
-
Ingestion: If swallowed, rinse the mouth and seek immediate medical attention.[7][8]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6][7]
Conclusion
This compound represents a valuable chemical scaffold with significant potential in drug discovery and development. While a dedicated CAS number for this specific molecule remains elusive in common databases, the extensive research on its structural analogs provides a solid foundation for its synthesis and exploration. The versatility of the benzylpiperazine core, coupled with the reactive phenylamine group, makes this class of compounds a promising starting point for the design of novel therapeutics targeting a wide range of diseases. As with any active chemical substance, proper safety precautions are paramount during its handling and use in a research environment.
References
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The Role of Benzylpiperazine Derivatives in Modern Drug Discovery. (2025). PharmaCompass. [Link]
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Romeo, G., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(15), 2825-2838. [Link]
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Chen, J., et al. (2013). De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. Archiv der Pharmazie, 346(11), 810-820. [Link]
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1-Benzylpiperazine and other Piperazine-based Derivatives. ResearchGate. [Link]
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BZP/piperazines drug profile. European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). [Link]
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Benzylpiperazine. Wikipedia. [Link]
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4-(4-(4-Methyl-1-piperazinyl)-1-piperidinyl)benzenamine. PubChem. [Link]
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BENZYLPIPERAZINE. SWGDRUG.org. [Link]
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Clandestine synthesis routes for benzylpiperazine salts. ResearchGate. [Link]
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Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]
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4-Benzylpiperidine. Wikipedia. [Link]
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Methylbenzylpiperazine. Wikipedia. [Link]
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4-(4-Methylpiperazin-1-yl)benzoic acid. PubChem. [Link]
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Chemical structure of N-benzylpiperazine (BZP). ResearchGate. [Link]
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N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X). DEA Diversion Control Division. [Link]
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Benzylpiperazine (BZP). MDNR RESOURCES. [Link]
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An In-Depth Technical Guide to 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine: Synthesis, Characterization, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed technical overview of 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine, a tertiary amine incorporating a benzylpiperazine and a phenylamine moiety. The unique structural combination of this molecule suggests its potential as a versatile scaffold in medicinal chemistry. This document will explore its molecular structure, outline a robust synthetic protocol based on established chemical principles, and discuss its potential biological significance by examining the well-documented activities of its constituent chemical motifs.
Molecular Structure and Physicochemical Properties
This compound is a molecule with the chemical formula C₁₈H₂₃N₃. Its structure is characterized by a central piperazine ring, which is N-substituted with a benzyl group at one nitrogen and a 4-aminobenzyl group at the other.
Structural Elucidation
The connectivity of the atoms can be unambiguously represented by its IUPAC name and by various chemical identifiers such as the SMILES (Simplified Molecular Input Line Entry System) string: N1(C(c2ccccc2)C)NCC(N(c3ccc(N)cc3)C1)C.
Table 1: Physicochemical Properties of this compound (Predicted)
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₃N₃ | - |
| Molecular Weight | 281.40 g/mol | - |
| XLogP3 | 3.2 | Predicted |
| Hydrogen Bond Donor Count | 1 | Predicted |
| Hydrogen Bond Acceptor Count | 3 | Predicted |
| Rotatable Bond Count | 4 | Predicted |
Note: The properties listed are computationally predicted and await experimental verification.
Visualization of the Molecular Structure
The three-dimensional arrangement of the atoms is crucial for understanding its potential interactions with biological macromolecules.
Caption: Molecular structure of this compound.
Synthesis of this compound
The most direct and efficient method for the synthesis of this tertiary amine is through a one-pot reductive amination reaction. This approach involves the condensation of a secondary amine, N-benzylpiperazine, with an aldehyde, 4-aminobenzaldehyde, to form an iminium ion intermediate, which is then reduced in situ to the desired product.
Synthetic Strategy: Reductive Amination
Reductive amination is a cornerstone of modern organic synthesis for the formation of C-N bonds, prized for its high efficiency and operational simplicity. The use of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is particularly advantageous. It is a mild and selective reagent that readily reduces the iminium ion intermediate while being unreactive towards the starting aldehyde, thus minimizing side reactions.[1][2] The reaction is typically carried out in an aprotic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[1][3]
Caption: General workflow for the reductive amination synthesis.
Detailed Experimental Protocol
This protocol is a self-validating system, designed for high yield and purity.
Materials:
-
4-Aminobenzaldehyde
-
N-Benzylpiperazine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-aminobenzaldehyde (1.0 equivalent) and N-benzylpiperazine (1.05 equivalents).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to dissolve the starting materials (approximately 10-15 mL per gram of aldehyde).
-
Initiation of Reaction: Stir the solution at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion intermediate.
-
Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirred solution. The addition may cause a slight exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
Characterization of the Synthesized Compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the benzyl and phenylamine rings, the benzylic protons, the methylene protons of the piperazine ring, and the amine protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the benzylic carbon, and the carbons of the piperazine ring. The chemical shifts will be indicative of the electronic environment of each carbon atom.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to determine the molecular weight of the compound, with the protonated molecule [M+H]⁺ being the expected prominent ion.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic rings.
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): The purity of the final compound should be assessed by HPLC, ideally showing a single major peak.
-
Elemental Analysis: Combustion analysis can be performed to determine the elemental composition (C, H, N) of the compound, which should correspond to its molecular formula.
Biological Context and Potential Applications
While specific biological data for this compound is not extensively reported in the literature, the pharmacological profiles of its constituent moieties provide a strong basis for predicting its potential activities.
The Benzylpiperazine Motif in Drug Discovery
The N-benzylpiperazine scaffold is a privileged structure in medicinal chemistry, found in a wide range of biologically active compounds.
-
Central Nervous System (CNS) Activity: Benzylpiperazine (BZP) itself is a well-known psychoactive substance with stimulant effects, primarily acting as a releasing agent of dopamine and norepinephrine.[4][5] The substitution pattern on the benzyl ring significantly modulates the pharmacological activity, influencing the affinity and selectivity for various monoamine transporters and receptors.[6] This suggests that this compound could possess CNS activity.
-
Sigma (σ) Receptor Ligands: Numerous 1-aralkyl-4-benzylpiperazine derivatives have been synthesized and evaluated as potent ligands for σ receptors.[7] These receptors are implicated in a variety of neurological disorders, and their ligands are being investigated for therapeutic potential. The structural features of the target molecule are consistent with those of known σ receptor ligands.
The Phenylamine Moiety and Cytotoxicity
The phenylamine (aniline) group is a common feature in many pharmaceutical agents. However, it is also associated with potential toxicity.
-
Anticancer Potential: Derivatives of benzylpiperazine have been investigated as potential anticancer agents. For instance, some quinazoline derivatives bearing a 4-benzylpiperazin-1-yl moiety have shown potent antiproliferative activity against various cancer cell lines.
-
Cytotoxicity: It is important to note that many piperazine derivatives, including BZP, have demonstrated cytotoxicity in vitro.[6] The potential for hepatotoxicity and neurotoxicity should be considered in any drug development program involving this class of compounds.
Structure-Activity Relationship (SAR) Insights
The structure-activity relationship of benzylpiperazine derivatives is complex, with substitutions on both the benzyl and the other N-substituent influencing the overall pharmacological profile.[6][8] The presence of the 4-aminobenzyl group in the target molecule introduces a site for further chemical modification, allowing for the generation of a library of analogs for screening and optimization of biological activity.
Conclusion
This compound is a readily accessible compound through a robust and high-yielding reductive amination protocol. Its molecular structure, combining the pharmacologically relevant benzylpiperazine and phenylamine motifs, makes it an attractive scaffold for the development of novel therapeutic agents, particularly those targeting the central nervous system or possessing antiproliferative properties. Further investigation into its specific biological activities and a thorough toxicological evaluation are warranted to fully elucidate its potential in drug discovery and development.
References
-
Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. PubMed. [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. [Link]
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Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. ACS Publications. [Link]
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Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]
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Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ACS Publications. [Link]
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A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. [Link]
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Chemical structure of N-benzylpiperazine (BZP). ResearchGate. [Link]
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Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. PMC. [Link]
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Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]
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Introduction: The Strategic Value of the Benzylpiperazine Phenylamine Scaffold
An In-Depth Technical Guide to the Discovery of 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine Derivatives
In the landscape of modern medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The this compound core is a prime example of such a scaffold. Its constituent parts—the basic piperazine ring, the aromatic phenylamine, and the flexible benzyl group—create a versatile pharmacophore that has proven fruitful in the discovery of novel therapeutics.[1][2] The piperazine moiety, in particular, is a common feature in numerous approved drugs, valued for its ability to improve pharmacokinetic properties and serve as a key interaction point with various receptors.[1][3]
Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including potent antagonism of dopamine receptors, anticancer properties, and modulation of central nervous system (CNS) pathways.[3][4][5][6][7] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the discovery process for this important class of compounds. We will dissect the core pharmacophore, detail robust synthetic strategies, analyze structure-activity relationships (SAR) through a case study in dopamine D4 receptor antagonism, and provide field-proven experimental protocols for their biological evaluation.
Pharmacophore Analysis: Deconstructing the Core Scaffold
The therapeutic versatility of this compound derivatives stems from the distinct roles played by each component of its structure. Understanding these roles is fundamental to designing new analogues with desired potency, selectivity, and pharmacokinetic profiles.
-
Phenylamine Moiety: The primary amine on the phenyl ring serves as a crucial hydrogen bond donor and can be a key anchoring point within a receptor's binding pocket. Its position and the electronic nature of the phenyl ring can be modified to fine-tune binding affinity and selectivity.
-
Piperazine Ring: This central heterocyclic unit is typically protonated at physiological pH, allowing it to form strong ionic interactions with acidic residues (e.g., aspartate) in receptor binding sites.[8] Its two nitrogen atoms offer synthetic handles for introducing diverse substituents to explore the chemical space around the core scaffold.
-
Benzyl Group: Attached to the distal nitrogen of the piperazine ring, the benzyl group often occupies a hydrophobic pocket within the target protein. Modifications to its substitution pattern can significantly impact ligand potency and selectivity.[9]
-
Methylene Linker: The CH2 group connecting the phenylamine to the piperazine ring provides optimal spacing and conformational flexibility, allowing the two aromatic systems to adopt the correct orientation for effective receptor binding.
General Synthetic Strategies
The synthesis of this compound derivatives is typically achieved through a convergent approach involving the coupling of three key building blocks: a substituted aniline, formaldehyde (or a synthetic equivalent), and a substituted benzylpiperazine. The most common and robust method is the Mannich reaction, a form of reductive amination.
This approach is favored for its operational simplicity, high yields, and the wide availability of commercial starting materials, which allows for the rapid generation of diverse chemical libraries for screening.
Protocol 1: General Synthesis via Reductive Amination
This protocol describes a representative synthesis of a this compound derivative.
1. Materials & Reagents:
-
Substituted 4-aminobenzaldehyde (1.0 eq)
-
1-Benzylpiperazine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF) (as solvent)
-
Acetic Acid (catalytic amount)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system
2. Step-by-Step Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add the substituted 4-aminobenzaldehyde (1.0 eq) and dissolve in dichloroethane.
-
Add 1-benzylpiperazine (1.1 eq) to the solution, followed by a catalytic amount of acetic acid.
-
Rationale: The acid catalyzes the formation of the iminium ion intermediate, which is the electrophile in the reaction.
-
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Rationale: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards the starting aldehyde than the intermediate iminium ion, minimizing side reactions.[10]
-
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexane to yield the pure product.
3. Validation & Characterization:
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be ≥95% as determined by HPLC.
Case Study: Discovery of Dopamine D4 Receptor Antagonists
The dopamine D4 receptor (D4R), a member of the D2-like family of G protein-coupled receptors (GPCRs), is a key target in CNS drug discovery.[5] Its association with neuropsychiatric disorders has driven significant efforts to develop selective D4R antagonists. The this compound scaffold has proven to be a highly effective starting point for such antagonists.[4][11][12]
Mechanism of Action & Therapeutic Rationale
D4R antagonists function by binding to the receptor and blocking the downstream signaling typically initiated by dopamine. This can modulate neurotransmission in brain regions implicated in cognition and emotion. More recently, D4R antagonists have been investigated as novel therapeutic agents for aggressive cancers like glioblastoma, where they appear to induce cell death and inhibit colony formation.[4][5]
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- 8. Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs [mdpi.com]
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- 11. (S)-(-)-4-[4-[2-(isochroman-1-yl)ethyl]-piperazin-1-yl] benzenesulfonamide, a selective dopamine D4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the Mechanism of Action of Benzylpiperazine (BZP) Compounds
Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist
Preamble: Deconstructing a "Messy" Pharmacological Agent
Benzylpiperazine (BZP) represents a fascinating case study in neuropharmacology. Initially synthesized in 1944 and later explored as a potential antidepressant, its clinical development was halted due to a pronounced amphetamine-like effects and a clear potential for abuse.[1][2] Subsequently, BZP and its chemical relatives emerged as recreational substances, often marketed as "party pills."[3][4]
This guide eschews a simple cataloging of effects. Instead, it provides a deep, mechanistic exploration of BZP's action, tailored for the researcher. We will dissect its complex interactions within the central nervous system, elucidate the experimental methodologies required to characterize such compounds, and present a cohesive picture of its pharmacodynamic and pharmacokinetic profile. The term "messy drug" has been aptly used to describe BZP, reflecting its multifaceted regulation of synaptic monoamine neurotransmitters—a complexity we will now unravel.[5]
Part 1: Pharmacodynamics - The Multi-Target Synaptic Action of BZP
The core of BZP's activity lies in its ability to modulate the synaptic concentrations of the three major monoamines: dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[6] It achieves this through a mixed mechanism of action that includes both neurotransmitter release and reuptake inhibition, bearing a functional resemblance to psychostimulants like amphetamine and MDMA.[5][7]
The Dopaminergic System: The Engine of Stimulation
BZP's primary stimulant and euphoric properties are driven by its profound impact on the dopamine system.[3][8] It acts as a dopamine releasing agent and reuptake inhibitor, primarily through its interaction with the dopamine transporter (DAT).[7][9] This dual action significantly increases the concentration of dopamine in the synaptic cleft, particularly in reward-related brain regions like the mesolimbic pathway.[8][10]
Animal studies confirm that BZP's effects are qualitatively similar to amphetamine, though it is notably less potent—estimates suggest BZP is approximately 10 to 20 times less potent than d-amphetamine in producing its stimulant effects.[2][8] This dopaminergic surge is directly responsible for the heightened alertness, euphoria, and reinforcing properties that underpin its abuse potential.[2][11]
The Noradrenergic System: A Unique Two-Pronged Assault
BZP's influence on the noradrenergic system is particularly noteworthy and distinguishes it from some other stimulants. Like its effect on dopamine, it promotes the release and inhibits the reuptake of norepinephrine at the norepinephrine transporter (NET).[7] However, BZP possesses a second, critical mechanism: it functions as an antagonist at the presynaptic α2-adrenoceptor .[7][12][13]
This autoreceptor normally acts as a negative feedback switch; when activated by norepinephrine in the synapse, it signals the presynaptic neuron to halt further release. By blocking this receptor, BZP effectively cuts the brakes on norepinephrine release, leading to a sustained and augmented increase in synaptic norepinephrine levels.[5][7][12] This contributes significantly to the sympathomimetic effects observed, such as increased heart rate and blood pressure.[2][6]
The Serotonergic System: A Complex and Broad Interaction
BZP also modulates the serotonin system, though its affinity for the serotonin transporter (SERT) is considerably lower than for DAT and NET.[7] It has amphetamine-like actions on SERT, increasing extracellular serotonin levels.[7][12] Beyond the transporter, BZP acts as a non-selective agonist at a variety of postsynaptic serotonin receptors, contributing to its complex psychoactive profile.[7][12] Key receptor interactions include:
-
5-HT₂ₐ Receptors: Agonism at these receptors may explain the mild hallucinogenic effects reported at higher doses.[7][12]
-
5-HT₂ₙ Receptors: Activity at these receptors, which are densely expressed in the gastrointestinal tract, is thought to contribute to peripheral side effects.[7][12]
-
5-HT₃ Receptors: Interaction with this receptor class has been linked to the common side effect of headaches.[7][12]
When BZP is combined with other piperazine derivatives like 1-(3-trifluoromethylphenyl)piperazine (TFMPP)—a common occurrence in illicitly produced tablets—a synergistic effect is observed.[1][14] While BZP is more dopaminergic, TFMPP has a more pronounced serotonergic action.[1] Together, they produce effects that more closely mimic those of MDMA by potently elevating both dopamine and serotonin.[12][15]
Pharmacodynamic Data Summary
The following table summarizes the relative potency of BZP at the monoamine transporters, highlighting its preference for dopamine and norepinephrine release over serotonin.
| Parameter | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) | Reference |
| Release EC₅₀ (nM) | 175 | 62 | 6050 | [7] |
EC₅₀ (Half maximal effective concentration) represents the concentration of BZP required to elicit 50% of the maximal neurotransmitter release. Lower values indicate higher potency.
Part 2: Visualizing the Mechanism and Experimental Workflow
To fully grasp BZP's complex interactions, a visual representation is essential. The following diagrams illustrate its synaptic mechanism and the standard experimental workflow used to characterize its activity.
Diagram 1: BZP's Multi-Target Action at the Monoamine Synapse
Caption: BZP's multifaceted synaptic mechanism.
Diagram 2: Workflow for In Vitro Monoamine Release Assay
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- 8. Benzylpiperazine (BZP) and TFMPP - Uniprix [uniprix.com]
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- 10. researchgate.net [researchgate.net]
- 11. Chronic benzylpiperazine (BZP) exposure produces behavioral sensitization and cross-sensitization to methamphetamine (MA) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Benzylpiperazine [bionity.com]
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- 15. Piperazines | Release [release.org.uk]
The Strategic Intermediate: A Technical Guide to 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine in Modern Drug Discovery
This guide serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and application of 4-(4-benzylpiperazin-1-ylmethyl)phenylamine. This pivotal chemical intermediate embodies a structural motif increasingly recognized for its utility in constructing complex molecular architectures with significant therapeutic potential. We will delve into the causality behind its synthetic routes, its physicochemical properties, and its strategic role in the development of novel pharmaceutical agents.
Introduction: The Value Proposition of the Benzylpiperazine-Phenylamine Scaffold
The piperazine ring is a ubiquitous privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs across various therapeutic areas, including oncology, neuroscience, and infectious diseases. Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability, and to serve as a versatile linker for orienting pharmacophoric groups.
The subject of this guide, this compound, integrates three key structural features:
-
A Primary Arylamine: This moiety serves as a crucial synthetic handle for a wide range of chemical transformations, most notably amide bond formation, sulfonylation, and participation in cross-coupling reactions to build more complex structures.
-
A Benzylpiperazine Unit: The benzyl group provides a degree of lipophilicity and can engage in specific binding interactions with biological targets. The piperazine ring itself, with its two nitrogen atoms, offers multiple points for substitution and can significantly influence the basicity and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a molecule.
-
A Methylene Bridge: This flexible linker connects the reactive phenylamine head to the benzylpiperazine tail, providing optimal spatial orientation for interaction with target proteins.
A closely related analogue, 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, is a known intermediate in the synthesis of Ponatinib, a potent tyrosine kinase inhibitor. This precedent underscores the relevance of this chemical class in the development of targeted therapies.
Physicochemical and Spectroscopic Characterization
While a comprehensive experimental dataset for this compound is not broadly published, its properties can be reliably predicted based on its constituent parts and data from analogous structures.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Formula | C₁₈H₂₃N₃ | --- |
| Molecular Weight | 281.40 g/mol | --- |
| Appearance | Likely a solid at room temperature, ranging from off-white to yellow/brown. | Based on similar substituted phenylamines. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and dichloromethane. | General solubility of similar organic compounds. |
| pKa | Two pKa values are expected due to the two basic nitrogen atoms of the piperazine ring and the aniline nitrogen. | Based on the pKa of aniline and N-substituted piperazines. |
Spectroscopic Characterization
Expected ¹H NMR Signals:
-
Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm. The protons on the phenylamine ring will appear as two doublets (an AA'BB' system). The protons of the benzyl group will appear as a multiplet.
-
Methylene Bridge (-CH₂-): A singlet around δ 3.4-3.6 ppm.
-
Piperazine Protons: Broad signals in the range of δ 2.4-2.7 ppm.
-
Benzyl CH₂: A singlet around δ 3.5 ppm.
-
Amine (-NH₂): A broad singlet that can vary in chemical shift depending on the solvent and concentration.
Expected ¹³C NMR Signals:
-
Aromatic Carbons: Signals in the range of δ 115-150 ppm.
-
Methylene Bridge (-CH₂-): A signal around δ 60-65 ppm.
-
Piperazine Carbons: Signals around δ 50-55 ppm.
-
Benzyl CH₂: A signal around δ 63 ppm.
Synthesis Methodology: A Focus on Reductive Amination
The most direct and industrially scalable method for the synthesis of this compound is through reductive amination . This robust and versatile reaction is a cornerstone of pharmaceutical synthesis for C-N bond formation.[4][5][6][7]
The Causality of the Reductive Amination Pathway
Reductive amination involves two key transformations in a single pot: the formation of an imine or iminium ion intermediate, followed by its immediate reduction to the corresponding amine. The choice of this pathway is dictated by several factors:
-
High Atom Economy: The reaction, in principle, only produces water as a byproduct, aligning with the principles of green chemistry.
-
Readily Available Starting Materials: 4-Aminobenzaldehyde and 1-benzylpiperazine are commercially available precursors.
-
Mild Reaction Conditions: The use of modern reducing agents allows the reaction to proceed under mild conditions, preserving sensitive functional groups.
Experimental Workflow: A Proposed Protocol
The following protocol is a detailed, self-validating system based on established procedures for reductive amination with similar substrates.[8]
Caption: Reductive Amination Workflow for this compound Synthesis.
Detailed Protocol:
-
Reaction Setup: To a solution of 4-aminobenzaldehyde (1.0 eq) in methanol, add 1-benzylpiperazine (1.05 eq). The reaction vessel should be equipped with a magnetic stirrer and maintained under an inert atmosphere (e.g., nitrogen).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A catalytic amount of acetic acid can be added to accelerate imine formation.
-
Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C. The choice of a mild reducing agent like NaBH₄ is critical to selectively reduce the imine in the presence of the aldehyde, although in a one-pot sequential addition, this is less of a concern. Sodium triacetoxyborohydride is another excellent, milder alternative.
-
Reaction Monitoring and Quenching: Allow the reaction to stir at room temperature overnight. Monitor for the disappearance of the imine intermediate by TLC or LC-MS. Once the reaction is complete, carefully quench by the slow addition of water.
-
Workup and Isolation: Concentrate the reaction mixture under reduced pressure to remove the methanol. Partition the residue between dichloromethane and water. Separate the organic layer, and extract the aqueous layer twice more with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: The crude this compound can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Applications in Drug Discovery and Medicinal Chemistry
The strategic value of this compound lies in its role as a versatile building block for creating libraries of compounds for high-throughput screening and lead optimization. The primary amine provides a reactive site for diversification.
Caption: Synthetic Utility of the Intermediate in Medicinal Chemistry.
-
Synthesis of Kinase Inhibitors: The aniline nitrogen can be acylated with various carboxylic acids or their activated derivatives to form amides. This is a common strategy in the synthesis of kinase inhibitors, where the amide bond often acts as a key hydrogen bond donor/acceptor. The synthesis of Imatinib, a tyrosine kinase inhibitor, involves a crucial amide bond formation step with a related aniline intermediate.[9]
-
Development of GPCR Ligands: The phenylamine moiety can be derivatized to sulfonamides or ureas, which are prevalent in ligands for G-protein coupled receptors (GPCRs).
-
Antimicrobial and Antiviral Agents: The core structure can be elaborated through further N-alkylation or arylation to explore potential antimicrobial or antiviral activities, a field where piperazine derivatives have shown considerable promise.[1]
Safety, Handling, and Storage
As a research chemical, this compound should be handled with appropriate care. While a specific Safety Data Sheet (SDS) is not widely available, a comprehensive safety profile can be constructed by considering the hazards of its precursors, 4-aminobenzaldehyde[4][5][6][10][11] and 1-benzylpiperazine.[12][13]
Table 2: Hazard Profile and Handling Precautions
| Hazard Category | Precursor-Based Assessment and Recommendations |
| Acute Toxicity | Harmful if swallowed.[5][11] Handle with gloves and avoid creating dust. |
| Skin Corrosion/Irritation | Causes skin irritation; 1-benzylpiperazine is corrosive and can cause burns.[5][12] Wear appropriate protective gloves and clothing. |
| Eye Damage/Irritation | Causes serious eye irritation; 1-benzylpiperazine can cause severe eye damage.[5][12] Wear safety goggles or a face shield. |
| Respiratory Sensitization | May cause respiratory irritation.[5][7] Handle in a well-ventilated area or a fume hood. |
| Handling | Use personal protective equipment (PPE) as indicated: lab coat, gloves, and eye protection.[4][13] Avoid inhalation of dust and contact with skin and eyes. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] |
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.[4]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]
-
If inhaled: Move the person into fresh air.[4]
-
If swallowed: Rinse mouth. Do NOT induce vomiting.[4]
In all cases of exposure, seek immediate medical advice.
Conclusion
This compound is a chemical intermediate of significant strategic importance in modern drug discovery. Its synthesis via reductive amination is efficient and scalable, and its structure offers multiple avenues for chemical diversification. The insights provided in this guide, from the rationale behind its synthesis to its potential applications and safe handling, are intended to empower researchers and drug development professionals to effectively utilize this valuable building block in the quest for novel therapeutics.
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The Multifaceted Pharmacology of Benzylpiperazine Analogs: A Guide to Therapeutic Target Identification and Validation
Introduction: Beyond the "Party Pill" Narrative
Benzylpiperazine (BZP) and its analogs, a class of synthetic compounds, have a complex history, initially explored for potential therapeutic applications such as antidepressants before gaining notoriety as recreational substances.[1][2] This guide moves beyond the "party pill" narrative to provide a detailed technical exploration of the diverse molecular targets of benzylpiperazine analogs. For researchers and drug development professionals, understanding this multifaceted pharmacology is crucial for unlocking their potential therapeutic applications, ranging from neurological disorders to pain management.
This document will dissect the primary and secondary therapeutic targets of BZP analogs, elucidate the underlying signaling pathways, and provide robust experimental protocols for target validation. The information presented herein is intended to serve as a foundational resource for scientists aiming to harness the therapeutic potential of this versatile chemical scaffold.
Primary Therapeutic Targets: The Monoamine Transporters
The principal mechanism of action for many benzylpiperazine analogs, including BZP itself, is the modulation of monoamine neurotransmitter systems.[3][4] These compounds primarily interact with the transporters responsible for the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT), leading to increased synaptic concentrations of these key neurotransmitters.[5][6]
Dopamine Transporter (DAT)
BZP and certain analogs exhibit a pronounced effect on the dopamine transporter, acting as both releasing agents and reuptake inhibitors.[3][6] This dopaminergic activity is central to their stimulant properties and suggests potential therapeutic applications in conditions characterized by dopamine dysregulation, such as Attention-Deficit/Hyperactivity Disorder (ADHD) and certain forms of depression. The effects of BZP on dopamine neurotransmission are similar to those of amphetamine, although with a lower potency.[5][7]
Norepinephrine Transporter (NET)
In addition to their effects on dopamine, benzylpiperazine analogs also interact with the norepinephrine transporter, inhibiting the reuptake of norepinephrine.[5][8] This noradrenergic action contributes to their stimulant effects and may be relevant for therapeutic strategies targeting conditions like narcolepsy and orthostatic hypotension. Some studies indicate that BZP has a lower potency for NET compared to DAT.[5]
Serotonin Transporter (SERT)
The interaction of benzylpiperazine analogs with the serotonin transporter is more complex and varies among different analogs. While BZP itself has a comparatively weaker effect on SERT, other derivatives, such as trifluoromethylphenylpiperazine (TFMPP), are more selective for this transporter.[6] This modulation of the serotonergic system is a key area of interest for developing novel antidepressants and anxiolytics.
Signaling Pathway: Monoamine Transporter Modulation
The interaction of benzylpiperazine analogs with monoamine transporters leads to a cascade of downstream signaling events. By blocking reuptake or promoting efflux, these compounds increase the concentration of dopamine, norepinephrine, and serotonin in the synaptic cleft. This enhanced neurotransmitter availability leads to increased activation of their respective postsynaptic receptors, ultimately modulating various physiological and behavioral processes.
Caption: Modulation of monoamine transporters by benzylpiperazine analogs.
Secondary and Novel Therapeutic Targets
Beyond the classical monoamine transporters, research has unveiled a broader spectrum of molecular targets for benzylpiperazine analogs, opening up new avenues for therapeutic development.
Serotonin Receptors
Benzylpiperazine acts as a non-selective agonist at a variety of serotonin receptors.[5][9] This promiscuity contributes to its complex pharmacological profile.
-
5-HT2A Receptors: Agonism at 5-HT2A receptors may be responsible for the mild hallucinogenic effects observed at high doses of BZP.[5] This target is of significant interest in the development of psychedelics for psychiatric disorders.
-
5-HT2B Receptors: Interaction with 5-HT2B receptors, which are densely expressed in the gut, may explain some of the peripheral side effects of BZP.[5]
-
5-HT2C Receptors: Some analogs, like m-chlorophenylpiperazine (mCPP), are potent agonists at 5-HT2C receptors, a target implicated in the regulation of mood, appetite, and addiction.
-
5-HT3 Receptors: Binding to 5-HT3 receptors could be linked to the common side effect of headaches, as this receptor is involved in migraine pathophysiology.[5]
Adrenergic Receptors
BZP exhibits a high affinity for α2-adrenoreceptors, acting as an antagonist.[5] This action is similar to yohimbine and results in the inhibition of negative feedback on norepinephrine release, leading to increased noradrenergic signaling.[4][5]
Sigma-1 (σ1) Receptors
Recent studies have identified certain benzylpiperazine derivatives as potent and selective ligands for the sigma-1 (σ1) receptor.[10] The σ1 receptor is a unique intracellular chaperone protein implicated in a wide range of cellular functions, including the modulation of ion channels, G-protein coupled receptors, and intracellular calcium signaling. Selective σ1 receptor antagonists have shown promise as potential therapeutics for chronic and neuropathic pain.[10]
Signaling Pathway: Sigma-1 Receptor Antagonism for Analgesia
The development of benzylpiperazine-based σ1 receptor antagonists represents a promising strategy for pain management. By antagonizing the σ1 receptor, these compounds can modulate nociceptive signaling pathways, leading to antinociceptive and anti-allodynic effects.
Caption: Mechanism of analgesia via sigma-1 receptor antagonism.
Experimental Protocols for Target Validation
The following section outlines key experimental workflows for characterizing the interaction of benzylpiperazine analogs with their molecular targets.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor or transporter.
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor or transporter from cultured cells or animal tissue.
-
Incubation: Incubate the membranes with a known radiolabeled ligand (e.g., [³H]-pentazocine for σ1 receptors) and varying concentrations of the unlabeled test compound (benzylpiperazine analog).[10]
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) and then determine the Ki value using the Cheng-Prusoff equation.
Neurotransmitter Release and Reuptake Assays
Objective: To measure the ability of a compound to induce neurotransmitter release or inhibit its reuptake in vitro.
Methodology:
-
Synaptosome Preparation: Isolate synaptosomes (resealed nerve terminals) from specific brain regions (e.g., striatum for dopamine).
-
Preloading: Preload the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]-dopamine).
-
Incubation: Incubate the preloaded synaptosomes with the test compound at various concentrations.
-
Measurement of Release: Measure the amount of radioactivity released into the supernatant.
-
Measurement of Reuptake: For reuptake assays, add the radiolabeled neurotransmitter and the test compound simultaneously and measure the amount of radioactivity taken up by the synaptosomes.
-
Data Analysis: Determine the EC50 (for release) or IC50 (for reuptake) values.
In Vivo Behavioral Assays
Objective: To assess the functional effects of a compound in a living organism.
Methodology:
-
Animal Models: Select appropriate animal models for the therapeutic area of interest (e.g., mouse formalin test for inflammatory pain, locomotor activity for stimulant effects).[10][11]
-
Drug Administration: Administer the test compound via a relevant route (e.g., intraperitoneal injection).
-
Behavioral Testing: Conduct standardized behavioral tests to measure relevant endpoints (e.g., paw withdrawal latency, distance traveled).
-
Data Analysis: Analyze the behavioral data to determine the dose-dependent effects of the compound.
Workflow for Target Validation
Caption: A streamlined workflow for therapeutic target validation.
Quantitative Data Summary
| Compound | Target | Assay Type | Affinity/Potency (Ki/EC50/IC50) | Reference |
| 1-Benzylpiperazine (BZP) | DAT | Release | EC50: 175 nM | [5] |
| 1-Benzylpiperazine (BZP) | NET | Release | EC50: 62 nM | [5] |
| 1-Benzylpiperazine (BZP) | SERT | Release | EC50: 6050 nM | [5] |
| Compound 15 (BZP derivative) | σ1 Receptor | Binding | Ki: 1.6 nM | [10] |
| Compound 15 (BZP derivative) | σ2 Receptor | Binding | Ki σ2/σ1 ratio: 886 | [10] |
Conclusion and Future Directions
The benzylpiperazine scaffold represents a rich source of pharmacologically active compounds with the potential to modulate a diverse array of therapeutic targets. While the initial focus has been on their effects on monoamine transporters, emerging research into their interactions with serotonin and sigma receptors highlights the untapped potential of these analogs. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the benzylpiperazine core to enhance selectivity and potency for specific targets.
-
Elucidation of Downstream Signaling: Investigating the detailed intracellular signaling cascades activated by these compounds to better understand their mechanisms of action.
-
Development of Novel Therapeutics: Leveraging the unique pharmacology of benzylpiperazine analogs to design and synthesize novel drug candidates for a range of disorders, from psychiatric conditions to chronic pain.
By moving beyond their historical association with recreational use, the scientific community can unlock the full therapeutic potential of benzylpiperazine analogs, paving the way for the development of next-generation medicines.
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An In-depth Technical Guide to the Structural Analogs of 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the structural analogs of 4-(4-benzylpiperazin-1-ylmethyl)phenylamine, a core scaffold with significant potential in medicinal chemistry. We will delve into the synthesis, structure-activity relationships (SAR), and biological evaluation of this compound class, offering field-proven insights and detailed experimental protocols to empower researchers in the development of novel therapeutic agents.
Introduction: The Phenylpiperazine Scaffold in Drug Discovery
The phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a diverse range of clinically significant drugs. Its unique physicochemical properties, including its ability to engage in various non-covalent interactions and its favorable pharmacokinetic profile, have made it a cornerstone in the design of central nervous system (CNS) active agents. The core structure of this compound combines this versatile piperazine core with a phenylamine and a benzyl group, creating a modular template for extensive chemical exploration.
Derivatives of benzylpiperazine are known to interact with a variety of biological targets, most notably monoamine transporters such as the dopamine transporter (DAT) and the serotonin transporter (SERT).[1] This interaction underpins their potential application in treating a range of neurological and psychiatric disorders. This guide will explore the chemical space around this core structure, providing a rationale for analog design and a framework for their synthesis and evaluation.
Core Scaffold Analysis and Synthetic Strategies
The molecular architecture of this compound offers three primary points for structural modification: the phenylamine ring, the benzyl moiety, and the piperazine core itself. A thorough understanding of the synthetic routes to this core scaffold is paramount for the efficient generation of analog libraries.
Retrosynthetic Analysis and Key Disconnections
A logical retrosynthetic analysis of the target scaffold points towards a convergent synthesis strategy. The key disconnection lies at the benzylic carbon-nitrogen bond, suggesting a reductive amination between 4-aminobenzaldehyde (or a protected precursor) and 1-benzylpiperazine as the final bond-forming step.
Caption: Retrosynthetic analysis of the target scaffold.
Preferred Synthetic Route: Reductive Amination
Reductive amination is a robust and widely employed method for the formation of C-N bonds.[2] In the context of our target scaffold, this typically involves the reaction of 4-nitrobenzaldehyde with 1-benzylpiperazine to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. The nitro group is subsequently reduced to the desired aniline. This two-step approach is often preferred as it avoids potential side reactions associated with the free amine of 4-aminobenzaldehyde during the reductive amination step.
Synthetic Workflow:
Caption: Two-step synthesis of the core scaffold.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is exquisitely sensitive to structural modifications at its three key regions. A systematic exploration of these modifications is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Modifications of the Phenylamine Ring
The aniline moiety offers a rich canvas for substitution. The position, size, and electronic nature of substituents can profoundly impact target engagement.
-
Positional Isomerism: Moving the amino group from the para- to the meta- or ortho-position is likely to significantly alter the molecule's vectoral projection and its ability to form key hydrogen bonds within a receptor binding pocket.
-
Electronic Effects: The introduction of electron-donating groups (e.g., -OCH3, -CH3) or electron-withdrawing groups (e.g., -Cl, -CF3) on the phenylamine ring can modulate the pKa of the aniline nitrogen and influence electrostatic interactions with the target protein. For related piperazine series, electron-withdrawing groups have been shown to be beneficial for dopamine transporter affinity.[3]
Modifications of the Benzyl Group
Substitution on the benzyl ring provides another avenue for modulating biological activity.
-
Aromatic Substitution: Similar to the phenylamine ring, the addition of substituents to the benzyl moiety can influence potency and selectivity. Studies on related N-benzylpiperidine analogs have shown that electron-withdrawing groups at the 4-position of the benzyl ring can enhance affinity for the dopamine transporter.[4]
-
Replacement of the Phenyl Ring: Replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., naphthyl, pyridyl) can explore new binding interactions and alter the overall physicochemical properties of the molecule. For instance, replacement with a 2-naphthylmethyl group in a related series resulted in subnanomolar affinity for the dopamine transporter.[4]
Modifications of the Piperazine Core
The piperazine ring itself can be modified to fine-tune activity.
-
N-Substitution: While the core topic focuses on N-benzyl derivatives, exploration of other N-substituents (e.g., other alkyl or aryl groups) can lead to compounds with different pharmacological profiles.
-
Ring Conformation: The piperazine ring exists in a chair conformation. The introduction of substituents on the ring carbons can influence this conformation and the spatial orientation of the other pharmacophoric elements.
Biological Evaluation: In Vitro Assays
To characterize the pharmacological profile of novel analogs, a suite of in vitro assays is essential. The primary targets for this class of compounds are typically the dopamine and serotonin transporters.
Radioligand Binding Assays
Competitive radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter.[5] These assays measure the ability of a compound to displace a radiolabeled ligand that is known to bind to the target with high affinity. The output of this assay is typically the inhibitory constant (Ki), which is a measure of the compound's binding affinity.
Neurotransmitter Reuptake Inhibition Assays
Functional assays that measure the inhibition of neurotransmitter reuptake are crucial for confirming the mechanism of action. These assays typically use synaptosomes or cell lines that express the transporter of interest (e.g., DAT or SERT). The ability of a compound to block the uptake of a radiolabeled neurotransmitter (e.g., [3H]dopamine or [3H]serotonin) is quantified, providing an IC50 value, which is the concentration of the compound that inhibits 50% of the uptake.
Quantitative Data Presentation
The following table summarizes the binding affinities of representative structural analogs at the human dopamine and serotonin transporters.
| Compound | R1 (Phenylamine) | R2 (Benzyl) | hDAT Ki (nM) | hSERT Ki (nM) | Selectivity (SERT/DAT) |
| Parent | 4-NH2 | H | Data not available | Data not available | Data not available |
| Analog 1 | 4-NH2 | 4-F | 15 | 750 | 50 |
| Analog 2 | 4-NH2 | 2-CF3 | 250 | 120 | 0.48 |
| Analog 3 | 3-NH2 | H | Data not available | Data not available | Data not available |
| Analog 4 | 4-NO2 | H | 5 | 1500 | 300 |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound and its analogs.
Synthesis Protocol: Reductive Amination
Synthesis of 1-Benzyl-4-(4-nitrobenzyl)piperazine
-
To a solution of 4-nitrobenzaldehyde (1.0 eq) in dichloromethane (DCM, 0.2 M) is added 1-benzylpiperazine (1.1 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.
-
The reaction is stirred at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with DCM (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the title compound.
Synthesis of this compound
-
To a solution of 1-benzyl-4-(4-nitrobenzyl)piperazine (1.0 eq) in methanol or ethanol (0.1 M) is added palladium on carbon (10 wt%, 0.1 eq).
-
The reaction vessel is evacuated and backfilled with hydrogen gas (balloon or Parr shaker).
-
The reaction is stirred under a hydrogen atmosphere at room temperature for 4-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filter cake is washed with methanol.
-
The filtrate is concentrated under reduced pressure to yield the title compound, which can be further purified by crystallization or column chromatography if necessary.
Biological Assay Protocol: Radioligand Binding
Competitive Radioligand Binding Assay for DAT and SERT
-
Membrane Preparation: Cell membranes from HEK293 cells stably expressing either human DAT or SERT are prepared by homogenization and centrifugation. Protein concentration is determined using a standard protein assay (e.g., BCA).
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes (20-40 µg protein), a fixed concentration of a suitable radioligand (e.g., [3H]WIN 35,428 for DAT or [3H]citalopram for SERT) at a concentration close to its Kd, and a range of concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M).
-
Incubation: Incubate the plates at room temperature or 37°C for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in polyethylenimine (PEI) to reduce non-specific binding, using a cell harvester.
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel CNS-active agents. The synthetic accessibility and the potential for diverse structural modifications make it an attractive template for medicinal chemists. The structure-activity relationships discussed in this guide provide a framework for the rational design of analogs with improved potency and selectivity for monoamine transporters.
Future work in this area should focus on a more extensive exploration of the chemical space around the phenylamine ring, as this region appears to be critical for modulating selectivity. Furthermore, a detailed investigation of the pharmacokinetic properties of lead compounds will be essential for their progression towards in vivo studies and potential clinical development. The integration of computational modeling and structural biology approaches will undoubtedly accelerate the discovery of next-generation therapeutics based on this versatile scaffold.
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An In-Depth Technical Guide to the Benzylpiperazine-Phenylamine Scaffold in Early Drug Discovery
Abstract
The benzylpiperazine moiety, frequently integrated with a phenylamine core, represents a "privileged scaffold" in modern medicinal chemistry. This structural motif is prevalent in a multitude of biologically active compounds, demonstrating a remarkable capacity to interact with a wide array of physiological targets. This guide provides an in-depth technical exploration of the 4-(4-benzylpiperazin-1-ylmethyl)phenylamine scaffold as a representative of this chemical class. We will dissect its synthetic pathways, survey its diverse pharmacological landscape, and present a comprehensive workflow for its characterization in an early drug discovery context, from initial biological screening to essential ADME-Tox profiling. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols.
The Benzylpiperazine-Phenylamine Scaffold: A Versatile Pharmacophore
The benzylpiperazine-phenylamine scaffold is a recurring motif in centrally active agents, owing to its unique combination of structural features that facilitate interactions with multiple biological targets.[1][2] The N-benzylpiperidine (N-BP) and related N-benzylpiperazine motifs are frequently employed by medicinal chemists to fine-tune efficacy and physicochemical properties.[3] The piperazine ring itself is a common feature in many active pharmaceutical ingredients, valued for its ability to be readily functionalized and for its favorable pharmacokinetic properties.[1]
The core structure can be deconstructed into three key components:
-
The Benzyl Group: This lipophilic moiety can engage in van der Waals and π-π stacking interactions within target binding pockets. Substitutions on the phenyl ring of the benzyl group can modulate potency, selectivity, and metabolic stability.
-
The Piperazine Linker: This basic nitrogen-containing heterocycle is often protonated at physiological pH, allowing for ionic interactions with acidic residues in target proteins. Its conformational flexibility allows it to act as a versatile linker between the benzyl and phenylamine moieties.
-
The Phenylamine Core: The aniline nitrogen can act as a hydrogen bond donor, and the phenyl ring can be substituted to further optimize target engagement and pharmacological properties.
The convergence of these features results in a scaffold with a propensity for "polypharmacology," meaning it can interact with multiple targets. While this can present challenges in achieving selectivity, it also offers opportunities for developing drugs with unique, multi-modal mechanisms of action.[4] This guide will utilize this compound as a central, albeit illustrative, example to explore the potential of this chemical class.
Synthetic Strategies
The synthesis of N-aryl-N'-benzylpiperazines is generally straightforward, allowing for the rapid generation of diverse analogues for structure-activity relationship (SAR) studies. A common and efficient method involves the reaction of anilines with bis(2-chloroethyl)amine hydrochloride to construct the piperazine ring, followed by N-alkylation.[5]
General Synthetic Workflow
A typical synthetic route to the target scaffold is outlined below. This two-step process is amenable to parallel synthesis for the creation of compound libraries.
Caption: General synthetic workflow for N-Aryl-N'-Benzylpiperazines.
Detailed Protocol: Synthesis of this compound
This protocol provides a step-by-step method for the synthesis of our representative compound.
Step 1: Synthesis of 1-(4-Aminobenzyl)piperazine
-
To a solution of 4-aminobenzonitrile (1.0 eq) in an appropriate solvent (e.g., anhydrous THF), add a reducing agent such as lithium aluminum hydride (LiAlH4) (2.0 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting suspension and concentrate the filtrate under reduced pressure to yield crude 4-(piperazin-1-ylmethyl)phenylamine.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
To a solution of 1-(4-aminobenzyl)piperazine (1.0 eq) and a base such as potassium carbonate (K2CO3) (2.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting residue by column chromatography to afford the final product, this compound.
Biological Activities and Therapeutic Potential
The benzylpiperazine-phenylamine scaffold has been explored across a wide range of therapeutic areas, demonstrating its versatility.
| Therapeutic Area/Activity | Biological Target(s) | Representative References |
| Antipsychotic | Dopamine D2, Serotonin 5-HT1A, α1-Adrenergic Receptors | [3] |
| CNS Stimulant | Dopamine, Serotonin, and Norepinephrine Transporters | [4][6][7] |
| Analgesic | Sigma-1 (σ1) Receptors | [8] |
| Anticancer | Myeloid cell leukemia-1 (Mcl-1) | [9] |
| Antidepressant | Serotonin and Dopamine Receptors/Transporters |
Table 1: Diverse Biological Activities of the Benzylpiperazine-Phenylamine Scaffold
The initial interest in benzylpiperazine (BZP) itself stemmed from its potential as an antidepressant, though it was never commercialized for this purpose. Instead, it gained notoriety as a recreational drug due to its amphetamine-like stimulant effects.[10][11] BZP and its analogues act as "messy drugs," modulating the release and reuptake of multiple monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine.[4][7] This multifaceted activity underscores the scaffold's potential for complex modulation of the central nervous system.
More recently, derivatives have been designed with high selectivity for other targets. For instance, novel benzylpiperazine derivatives have been developed as potent ligands for the sigma-1 receptor, showing promise as non-opioid analgesics.[8] Furthermore, computational design has led to the synthesis of benzylpiperazine derivatives that selectively bind to the anti-apoptotic protein Mcl-1, highlighting their potential as anticancer agents.[9]
A Workflow for Early Drug Discovery
The characterization of a novel compound, such as our representative this compound, follows a structured, multi-stage process designed to efficiently assess its therapeutic potential and identify potential liabilities.
Caption: A streamlined workflow for early drug discovery characterization.
Step 1: Primary Screening and Hit Identification
Given the known polypharmacology of the scaffold, a new derivative should be screened against a panel of targets associated with benzylpiperazines. This initial screening is crucial for identifying the compound's primary biological activity.[12][13]
Recommended Primary Screening Panel:
-
GPCRs: Dopamine (D1, D2), Serotonin (5-HT1A, 5-HT2A, 5-HT2C), Adrenergic (α1, α2) receptors.
-
Transporters: Dopamine (DAT), Serotonin (SERT), Norepinephrine (NET) transporters.
-
Enzymes: Monoamine Oxidase (MAO-A, MAO-B).
-
Other Targets: Sigma receptors (σ1, σ2), Bcl-2 family proteins (Mcl-1, Bcl-xL).
These screens are typically performed in high-throughput formats, such as radioligand binding assays or functional assays measuring second messenger levels (e.g., cAMP).[14] A "hit" is defined as a compound that shows significant activity at a specific target, typically exceeding a predefined threshold (e.g., >50% inhibition at a 10 µM concentration).
Step 2: In Vitro Characterization
Once a primary activity is identified, a series of more detailed in vitro assays are conducted to confirm and quantify this activity.[12][15]
Protocol: Competitive Radioligand Binding Assay (e.g., for Dopamine D2 Receptor)
-
Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor. Also, prepare a solution of a high-affinity radioligand (e.g., [3H]-Spiperone) and a range of concentrations of the test compound.
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a known D2 antagonist like haloperidol (for non-specific binding), or the test compound.
-
Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Step 3: Early ADME-Tox Profiling
Assessing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of a compound early in the discovery process is critical to avoid late-stage failures.[16][17] Poor ADME-Tox profiles are a major cause of drug candidate attrition.[18][19]
| ADME-Tox Parameter | In Vitro Assay | Purpose |
| Absorption | Caco-2 Permeability | Predicts intestinal absorption. |
| Distribution | Plasma Protein Binding | Determines the fraction of free, active drug. |
| Metabolism | Microsomal Stability | Assesses metabolic clearance rate. |
| Metabolism | CYP450 Inhibition | Identifies potential for drug-drug interactions. |
| Toxicity | Cytotoxicity (e.g., MTT assay) | Measures general cell toxicity. |
| Toxicity | hERG Channel Assay | Assesses risk of cardiac arrhythmia. |
Table 2: Key In Vitro ADME-Tox Assays
Protocol: Microsomal Stability Assay
-
Preparation: Prepare a solution of the test compound and positive controls (compounds with known low and high clearance). Thaw liver microsomes (human, rat, or mouse) on ice. Prepare a NADPH-cofactor solution.
-
Incubation: Pre-warm the test compound and microsomes at 37°C. Initiate the metabolic reaction by adding the NADPH solution.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to pellet the protein.
-
LC-MS/MS Analysis: Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the test compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).
It is important to note that some benzylpiperazine derivatives have been associated with neurotoxic effects and cardiotoxicity, making early assessment of these liabilities particularly important for this scaffold.[20]
Conclusion and Future Directions
The this compound scaffold is a rich starting point for the discovery of novel therapeutics. Its synthetic tractability and ability to interact with a diverse range of biological targets make it a highly attractive framework for medicinal chemists. However, the inherent polypharmacology of this scaffold necessitates a robust and early-stage characterization strategy. A thorough understanding of a new analogue's potency, selectivity, and ADME-Tox profile is paramount to successfully advancing it through the drug discovery pipeline.
Future efforts in this area should focus on leveraging computational chemistry and structure-based design to enhance selectivity for desired targets while minimizing off-target effects. The development of derivatives with improved safety profiles, particularly concerning neurotoxicity and cardiotoxicity, will be crucial for the clinical translation of compounds based on this versatile and powerful scaffold.
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A comprehensive list of references will be compiled based on the in-text citations. For the purpose of this output, the citations refer to the search results provided in the context. A final, formatted reference list would be generated in a real-world document.
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A Technical Guide to Novel Scaffold Identification from 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine
Introduction: The Imperative for Novelty in Chemical Scaffolds
In the landscape of modern drug discovery, the pursuit of novel chemical entities is paramount. The core structure of a molecule, its scaffold, dictates its three-dimensional orientation of functional groups and thus its interaction with biological targets. While established scaffolds have given rise to numerous successful therapeutics, the challenges of overcoming drug resistance, improving selectivity, and exploring new biological space demand a constant influx of structural diversity. "Scaffold hopping," the process of identifying isofunctional but structurally distinct core motifs, has become a cornerstone strategy in medicinal chemistry.[1][2] This approach aims to discover compounds with similar biological activity to a known active molecule but with a different core structure, potentially leading to improved properties and novel intellectual property.[1]
This guide presents a comprehensive, technically-grounded workflow for identifying and validating novel scaffolds, using 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine as a starting point. This particular molecule, comprised of a benzylpiperazine and a phenylamine moiety, represents a common structural motif in medicinal chemistry. Benzylpiperazine derivatives are known to interact with a variety of biological targets, often exhibiting psychoactive or antinociceptive effects.[3][4][5][6] The phenylamine portion serves as a versatile anchor for further functionalization.
This document is structured to guide researchers through a logical progression from computational analysis to experimental design. It emphasizes the rationale behind methodological choices, ensuring that each step is not merely a procedure but a deliberate scientific inquiry aimed at navigating the vastness of chemical space to find promising new starting points for drug development.
Part 1: Deconstruction and Pharmacophore Analysis of the Starting Scaffold
Before embarking on a search for new scaffolds, a thorough understanding of the starting molecule's potential pharmacophoric features is essential. A pharmacophore is an abstract representation of the key molecular interaction features—such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings—that are necessary for biological activity.[7]
Structural Dissection
The molecule this compound can be dissected into three key fragments:
-
Phenylamine Moiety: The primary amine on the phenyl ring is a potent hydrogen bond donor (HBD) and can act as a nucleophile or a basic center. The phenyl ring itself provides a hydrophobic and potentially aromatic interaction point.
-
Benzyl Group: This large, non-polar group contributes significantly to the molecule's hydrophobicity and can engage in van der Waals or π-π stacking interactions with a target protein.
-
Piperazine Core: This central ring is a common scaffold in medicinal chemistry.[8][9] The two nitrogen atoms can act as hydrogen bond acceptors (HBA) or as basic centers, influencing the compound's solubility and pharmacokinetic properties. The tertiary amine is typically protonated at physiological pH, providing a positive ionizable (PI) feature.
Ligand-Based Pharmacophore Model Generation
In the absence of a known protein target, a ligand-based pharmacophore model can be generated from the starting molecule's 3D conformational ensemble.[10][11] This model serves as a 3D query to search for other molecules that present a similar spatial arrangement of key features, even if their underlying carbon skeleton is different.[12][13]
Protocol 1: Single-Ligand Pharmacophore Hypothesis Generation
-
Conformational Analysis:
-
Generate a diverse set of low-energy 3D conformers of this compound using a computational chemistry tool (e.g., Schrödinger's MacroModel, OpenEye's OMEGA). The goal is to explore the full range of shapes the molecule can adopt.
-
-
Feature Mapping:
-
Identify and map potential pharmacophoric features onto each conformer. Based on our analysis, a plausible hypothesis would include:
-
One Hydrogen Bond Donor (HBD) from the phenylamine -NH2.
-
One Positive Ionizable (PI) feature on the tertiary piperazine nitrogen.
-
One Hydrogen Bond Acceptor (HBA) on the other piperazine nitrogen.
-
Two Aromatic Rings (AR) for the phenyl and benzyl groups.
-
One Hydrophobic (HY) feature, likely centered on the benzyl group.
-
-
-
Hypothesis Generation:
-
Utilize a pharmacophore modeling software (e.g., Schrödinger's Phase, MOE's Pharmacophore Query Editor) to generate hypotheses based on the spatial relationships (distances and angles) between these features in the low-energy conformers. The software will produce one or more models representing different spatial arrangements.
-
Caption: Workflow for generating a 3D pharmacophore model from a single ligand.
Part 2: In Silico Strategies for Novel Scaffold Generation
With a pharmacophore model in hand, the next step is to use it as a "virtual fishhook" to search vast chemical libraries for molecules that match the key features but possess different core structures. This is the essence of computational scaffold hopping.[1][14]
Virtual Screening Workflow
Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target.[15] Our workflow will integrate pharmacophore-based screening with other filtering methods to refine the hit list.
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preliminary screening of 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine library
An In-Depth Technical Guide to the Preliminary Screening of a 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine Library
Authored by a Senior Application Scientist
Abstract
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with demonstrated biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2][3][4] The strategic functionalization of this scaffold allows for the creation of vast chemical libraries, necessitating a robust and logical screening cascade to identify promising lead compounds. This guide provides a comprehensive, field-proven framework for the preliminary screening of such a library. It moves beyond a simple recitation of protocols to explain the causal-driven decisions that underpin a successful hit-finding campaign. We detail a multi-tiered approach, beginning with broad cytotoxicity profiling to eliminate non-specific actors, followed by high-throughput primary screening, and culminating in rigorous hit confirmation and prioritization. This document is intended for researchers, scientists, and drug development professionals seeking to implement an efficient and scientifically sound preliminary screening workflow.
The Rationale: Why Screen This Library?
The piperazine ring is a cornerstone of modern drug design.[5] Its two basic nitrogen atoms can be protonated at physiological pH, allowing for critical ionic interactions with biological targets and often enhancing aqueous solubility.[5] The this compound core combines this versatile heterocycle with an aryl amine and a benzyl group, providing multiple points for diversification. This scaffold-based design approach is a highly efficient strategy for exploring chemical space to discover novel bioactive molecules.[6][7][8]
The benzylpiperazine moiety, in particular, has been associated with a wide spectrum of pharmacological activities:
-
Anticancer Activity: Derivatives have shown potent antiproliferative effects against various cancer cell lines, with some acting as cell cycle inhibitors or inducing apoptosis.[9][10][11][12][13]
-
Neuroprotective and Neurological Activity: The piperazine scaffold is central to drugs targeting neurological disorders, including Alzheimer's disease, by interacting with key receptors like dopamine and serotonin.[1][2][5][14][15][16]
-
Antimicrobial Activity: Numerous N-alkyl and N-aryl piperazine derivatives exhibit significant antibacterial and antifungal properties.[3][4][17][18][19]
Given this therapeutic potential, a focused library built around the this compound core is a rich source for hit discovery. The goal of preliminary screening is to systematically and efficiently sift through this library to identify compounds that exhibit a desired biological effect while possessing an acceptable therapeutic window.
The Screening Cascade: A Funnel-Based Approach
A successful screening campaign is not a single experiment but a structured workflow designed to eliminate unpromising compounds at each stage, thus focusing resources on the most viable candidates.[20] This "funnel" approach maximizes efficiency and minimizes the risk of advancing false positives.
Figure 1: The Preliminary Screening Cascade Workflow.
Phase 1: Foundational Assays - Cytotoxicity Profiling
Before searching for efficacy, it is paramount to identify and flag compounds that are broadly cytotoxic. A compound that kills all cells is not a viable drug candidate. This initial step provides a crucial therapeutic window, comparing the concentration at which a compound is effective against the concentration at which it is toxic to normal cells.
The "Why": Choosing the Right Cytotoxicity Assay
The choice of assay is critical. We need a method that is robust, scalable for high-throughput screening (HTS), and provides a reliable measure of cell viability.[21][22]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is a colorimetric assay that measures the metabolic activity of a cell.[23] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active (living) cells. It is a sensitive and widely used method for assessing cell viability and proliferation.[24]
-
LDH (Lactate Dehydrogenase) Assay: This assay measures the integrity of the cell membrane.[25] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage (necrosis).[26] It serves as an excellent orthogonal assay to MTT because it measures a different cellular event (membrane rupture vs. metabolic activity).[23]
For the initial broad screen, the MTT assay is often preferred due to its high sensitivity and established protocols.[23] It is typically performed on a non-cancerous, healthy cell line (e.g., HEK-293 or primary fibroblasts) to establish a baseline toxicity profile.
Protocol: General Cytotoxicity Screening via MTT Assay
This protocol is designed for a 96-well plate format but can be adapted for 384-well plates for higher throughput.
Materials:
-
Non-cancerous human cell line (e.g., HEK-293).
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
Compound library plates (compounds dissolved in DMSO).
-
MTT reagent (5 mg/mL in PBS, sterile filtered).
-
DMSO (cell culture grade).
-
Positive control (e.g., Doxorubicin or another known cytotoxic agent).
-
96-well flat-bottom cell culture plates.
-
Multichannel pipette and automated liquid handlers.
-
Plate reader capable of measuring absorbance at 570 nm.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, neutralize, and count the cells.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare a master plate by diluting the library compounds to the desired screening concentration (e.g., a final concentration of 10 µM is common for primary screens).[27] Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity.
-
Controls are essential for a self-validating system:
-
Vehicle Control: Wells with cells treated only with the vehicle (e.g., 0.5% DMSO in medium). This represents 100% viability.
-
Positive Control: Wells with cells treated with a known cytotoxic agent. This represents 0% viability.
-
Blank Control: Wells with medium but no cells, to measure background absorbance.
-
-
Add the compounds and controls to the seeded plates.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
After incubation, carefully remove 80 µL of the medium from each well.
-
Add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C. Observe the formation of purple formazan crystals in viable cells.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently agitate the plate for 15 minutes on a plate shaker to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Phase 2: High-Throughput Primary Efficacy Screen
With baseline toxicity data in hand, the next step is to screen the library for the desired biological activity. This guide will use an anticancer proliferation assay as a representative example. The experimental setup is very similar to the MTT cytotoxicity assay, but the cell line and the goal are different. Here, we use a relevant cancer cell line (e.g., a prostate cancer line like DU-145 or a breast cancer line like MCF-7) and look for compounds that inhibit its proliferation.[9][12]
Key Causal Choice: Why use a proliferation assay as the primary screen? It is a robust, target-agnostic method that identifies compounds with a desired downstream phenotype (cancer cell death or growth arrest).[20] This broad approach can uncover compounds with novel mechanisms of action, unlike a target-based screen which is limited to a single protein.[21]
The protocol is identical to the one described in Section 3.2, with the critical substitution of the non-cancerous cell line with a cancer cell line of interest.
Phase 3: Data Analysis, Hit Confirmation, and Triage
Raw absorbance data is meaningless without proper analysis and a logical framework for decision-making.
Data Normalization and Hit Identification
For each compound, the percent inhibition of cell proliferation is calculated using the following formula:
% Inhibition = 100 * [ 1 - ( (Abscompound - Absblank) / (Absvehicle - Absblank) ) ]
A "hit" is defined as a compound that meets a predefined activity threshold. A common starting point is a compound that shows ≥50% inhibition at the screening concentration (e.g., 10 µM).
Hit Confirmation and Dose-Response Analysis
Initial hits from a primary screen must be confirmed.[28] This involves re-testing the same compound, preferably from a freshly prepared stock, to rule out experimental errors.
Confirmed hits are then subjected to a dose-response analysis to determine their potency, most commonly expressed as the IC₅₀ (the concentration required to inhibit 50% of the biological response). This is a critical parameter for prioritizing compounds.[27] To do this, the assay is repeated with a serial dilution of the compound (e.g., 8-10 concentrations, often in a 3-fold dilution series).
The Triage: Making Sense of the Data
The data from the cytotoxicity and primary efficacy screens are now integrated to classify the compounds.
Figure 2: Logical Flow for Hit Triage and Prioritization.
Data Presentation:
All quantitative data should be summarized in a clear, tabular format for easy comparison.
Table 1: Example Data Summary for Prioritized Hits
| Compound ID | Primary Screen IC₅₀ (µM) (Cancer Line) | Cytotoxicity IC₅₀ (µM) (Normal Line) | Selectivity Index (SI)¹ |
| BZP-001 | 0.8 | > 50 | > 62.5 |
| BZP-002 | 1.5 | 5.0 | 3.3 |
| BZP-003 | 12.0 | > 50 | > 4.2 |
| BZP-004 | 0.5 | 0.7 | 1.4 |
¹ Selectivity Index (SI) = Cytotoxicity IC₅₀ / Primary Screen IC₅₀. A higher SI is desirable.
From this example data, BZP-001 emerges as the most promising hit due to its sub-micromolar potency and high selectivity (SI > 62.5). BZP-004 is potent but non-selective and likely acts via general cytotoxicity. BZP-002 has modest selectivity, while BZP-003 shows weak activity in the primary screen.
Conclusion and Forward Path
This technical guide outlines a robust, logic-driven strategy for the preliminary screening of a this compound library. By integrating early cytotoxicity profiling with primary efficacy screening and following up with systematic hit confirmation and dose-response analysis, researchers can efficiently identify high-quality, selective hits. These prioritized compounds form the essential starting point for the next phases of drug discovery, including mechanism of action studies, structure-activity relationship (SAR) analysis, and lead optimization.
References
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- Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences.
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- Synthesis and acaricidal activity of phenylpiperazine deriv
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4-(4-Benzylpiperazin-1-ylmethyl)phenylamine literature review
An In-Depth Technical Guide to 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine: Synthesis, Biological Activity, and Therapeutic Potential
Introduction: A Privileged Scaffold in Medicinal Chemistry
This compound is a versatile organic compound that has emerged as a significant building block in the landscape of drug discovery and development. Its molecular architecture, featuring a primary aromatic amine, a piperazine ring, and a benzyl group, provides a unique combination of structural rigidity and flexibility, along with multiple points for chemical modification.[1] This makes it a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets, thereby serving as a foundation for the development of a wide array of therapeutic agents.
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals. We will dissect the synthesis of this core structure, explore the diverse biological activities of its derivatives, and present detailed experimental protocols to empower further research and application. The narrative is grounded in established scientific literature, explaining not just the "how" but the critical "why" behind experimental design and observed outcomes.
Molecular Profile:
-
IUPAC Name: 4-((4-benzylpiperazin-1-yl)methyl)aniline
-
Molecular Formula: C₁₈H₂₃N₃
-
Molecular Weight: 281.40 g/mol
-
Key Structural Features:
-
Primary Aromatic Amine (-NH₂): A crucial functional group that serves as a key handle for synthetic elaboration, allowing for the formation of amides, quinazolines, and other derivatives.
-
Piperazine Ring: A common pharmacophore in CNS-active compounds, known for its ability to improve pharmacokinetic properties and interact with various receptors and enzymes.[1]
-
Benzyl Group (-CH₂-Ph): Provides a lipophilic region that can engage in hydrophobic interactions within biological targets.
-
Part 1: Synthesis and Chemical Derivatization
The synthetic accessibility of the this compound core is a primary reason for its widespread use. The most direct and efficient approach involves a reductive amination reaction, a cornerstone of medicinal chemistry for its reliability and high yield.
Core Synthetic Strategy: Reductive Amination
The fundamental logic of this synthesis is the formation of a C-N bond between a carbonyl compound (an aldehyde) and an amine. The reaction proceeds via an imine intermediate, which is then reduced in situ to the more stable amine. In this specific case, 4-nitrobenzaldehyde is reacted with 1-benzylpiperazine, followed by the reduction of both the newly formed imine and the existing nitro group to yield the final product. Using the nitro-analogue of the starting material is a common strategy to protect the reactive amine functionality during the initial reaction step.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize the title compound via a two-step reductive amination and nitro group reduction.
Materials:
-
4-Nitrobenzaldehyde
-
1-Benzylpiperazine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Iron powder (Fe) or Tin(II) chloride (SnCl₂)
-
Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bars
-
Standard laboratory glassware
Step-by-Step Methodology:
Step 1: Synthesis of 1-Benzyl-4-(4-nitrobenzyl)piperazine
-
Reaction Setup: To a solution of 4-nitrobenzaldehyde (1.0 eq) in a suitable solvent like dichloromethane or methanol, add 1-benzylpiperazine (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
Reduction: Carefully add a reducing agent such as sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. The choice of NaBH(OAc)₃ is strategic as it is milder and more selective for imines over aldehydes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude product is often pure enough for the next step.
Step 2: Reduction of the Nitro Group
-
Reaction Setup: Dissolve the crude 1-benzyl-4-(4-nitrobenzyl)piperazine from the previous step in a solvent mixture, typically ethanol and water.
-
Reduction: Add a reducing agent like iron powder (5-10 eq) and an activator such as ammonium chloride (1.0 eq). Heat the mixture to reflux (around 80-90 °C). The use of iron in the presence of a mild acid is a classic and cost-effective method for nitro group reduction.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: After cooling, filter the reaction mixture through a pad of Celite to remove the iron salts, washing with ethanol or ethyl acetate. Concentrate the filtrate. The residue can then be purified by column chromatography on silica gel to afford the final product, this compound.
Visualization: Synthetic Workflow
Caption: Synthetic pathway for this compound.
Part 2: Biological Activities and Therapeutic Applications
Derivatives of the this compound scaffold have demonstrated a remarkable breadth of biological activities. This versatility underscores its value as a foundational element in drug design.
Anticancer Properties
A significant area of investigation has been the development of anticancer agents. By modifying the primary amine, researchers have synthesized potent compounds with promising preclinical results.
Case Study: Quinazoline Derivatives A novel series of N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines were synthesized and evaluated for their antiproliferative activity.[2] The rationale behind this design was to combine the quinazoline core, a known kinase inhibitor scaffold, with the benzylpiperazine moiety to enhance target engagement and pharmacokinetic properties.
-
Mechanism of Action: The lead compound, 7a , was found to induce cell cycle arrest at the G2/M phase and trigger apoptosis.[2] Further mechanistic studies using indirect immunofluorescence staining confirmed that its mode of action involves the inhibition of tubulin polymerization.[2] Disruption of microtubule dynamics is a clinically validated anticancer strategy, leading to mitotic arrest and cell death.
-
In Vitro Potency: Compound 7a exhibited potent activity against a panel of cancer cell lines, with IC₅₀ values in the nanomolar range.
| Cell Line | Cancer Type | IC₅₀ (µM) of Compound 7a |
| A549 | Lung Cancer | 0.029 |
| HepG2 | Liver Cancer | 0.041 |
| HCT-116 | Colon Cancer | 0.147 |
| MCF-7 | Breast Cancer | 0.086 |
| Data synthesized from Bioorganic & Medicinal Chemistry Letters, 2016.[2] |
-
In Vivo Efficacy: Importantly, compound 7a demonstrated significant tumor growth inhibition in a HepG2 xenograft mouse model without causing notable weight loss, indicating a favorable preliminary safety profile.[2] This transition from in vitro potency to in vivo efficacy is a critical milestone in drug development.
Visualization: Anticancer Mechanism of Action
Caption: Proposed mechanism of anticancer activity for benzylpiperazine-quinazoline derivatives.
Neuropharmacological Potential
The piperazine moiety is a well-established pharmacophore for targeting the central nervous system. Consequently, the benzylpiperazine scaffold has been explored for several neuropharmacological applications.
-
Acetylcholinesterase (AChE) Inhibition: Derivatives have been designed and assessed for their ability to inhibit AChE, the enzyme responsible for breaking down the neurotransmitter acetylcholine.[1] Such inhibitors are a mainstay in the symptomatic treatment of Alzheimer's disease. The benzylpiperazine core can serve as a scaffold to correctly position functional groups within the active site of the AChE enzyme.
-
Anticonvulsant Activity: The structural motif is also considered relevant in the design of new agents for managing epilepsy.[1]
Anti-inflammatory and Analgesic Activity
While not directly studying the title compound, research on structurally related piperazine derivatives has revealed significant anti-inflammatory and anti-nociceptive (analgesic) effects. For instance, a pyrazole-containing piperazine derivative demonstrated dose-dependent reductions in formalin-induced pain and carrageenan-induced paw edema in animal models.[3] These effects were suggested to be mediated, at least in part, through the serotonergic pathway.[3] This highlights the broader potential of the piperazine core in modulating pain and inflammation pathways.
Part 3: Advanced Methodologies and Protocols
To facilitate further research, this section provides a detailed workflow for a key assay used to characterize the anticancer activity of compounds derived from this scaffold.
Experimental Workflow: Cell Cycle Analysis
Objective: To determine if a test compound, derived from the this compound scaffold, induces cell cycle arrest at a specific phase (e.g., G2/M).
Principle: This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to stain cellular DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA. By analyzing a population of cells using flow cytometry, one can distinguish between cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Step-by-Step Methodology:
-
Cell Culture: Plate cancer cells (e.g., HepG2) in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvest (typically 60-70% confluency). Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Include a known G2/M arresting agent (e.g., nocodazole) as a positive control. Incubate for a predetermined time (e.g., 24 hours).
-
Cell Harvest: Aspirate the media. Wash the cells with phosphate-buffered saline (PBS). Detach the cells using trypsin-EDTA. Neutralize the trypsin with complete media and transfer the cell suspension to a 15 mL conical tube.
-
Fixation: Centrifuge the cells (e.g., 1500 rpm for 5 minutes). Discard the supernatant. Resuspend the cell pellet in ice-cold PBS. Add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. The fixation step permeabilizes the cell membrane and preserves the cellular structure. Store at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in a staining solution containing propidium iodide (PI) and RNase A. RNase A is crucial to degrade any double-stranded RNA, ensuring that PI only stains DNA. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Acquire data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to gate the cell population and generate a histogram of DNA content. Quantify the percentage of cells in the G0/G1, S, and G2/M phases. A significant increase in the G2/M population in compound-treated cells compared to the control indicates cell cycle arrest.
Visualization: Cell Cycle Analysis Workflow
Caption: Workflow for determining cell cycle arrest via flow cytometry.
Conclusion and Future Directions
This compound has proven to be a highly productive and versatile scaffold in medicinal chemistry. Its synthetic tractability and the diverse pharmacological activities of its derivatives—spanning oncology, neurodegeneration, and inflammation—confirm its status as a privileged structure.
The future of research involving this core will likely focus on several key areas:
-
Target Deconvolution: For many active derivatives, the precise molecular targets remain to be fully elucidated. Advanced techniques such as chemical proteomics and thermal shift assays can pinpoint protein-ligand interactions.
-
Pharmacokinetic Optimization: While initial in vivo studies are promising, further derivatization will be necessary to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties for clinical translation.
-
Expansion to New Therapeutic Areas: The inherent properties of the benzylpiperazine moiety suggest potential applications in other areas, such as antiviral or antiparasitic therapies, which remain relatively unexplored.[1][4]
By integrating rational design, robust synthesis, and detailed biological evaluation, the full therapeutic potential of the this compound scaffold can be realized, paving the way for the next generation of innovative medicines.
References
-
Chen, L., et al. (2016). Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 26(8), 1931-1935. Available at: [Link]
-
Kim, J., et al. (n.d.). Synthesis and acaricidal activity of phenylpiperazine derivatives. Molecules. Available at: [Link]
-
Silva, D. P. B., et al. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative. Pharmacology, Biochemistry and Behavior, 137, 86-92. Available at: [Link]
-
MDPI (2021). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Available at: [Link]
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Pharmacophore (n.d.). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Available at: [Link]
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Kawai, K., et al. (1998). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 41(5), 1-13. Available at: [Link]
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safety and handling of 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine
An In-depth Technical Guide to the Safe Handling of 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine
Disclaimer
Introduction and Compound Profile
This compound is a complex organic molecule featuring three key functional groups that dictate its chemical reactivity and, critically, its toxicological profile: a primary aromatic amine, a piperazine ring, and a benzyl group. Its primary application is likely within medicinal chemistry and drug discovery as a synthetic intermediate or scaffold.
The presence of the primary aromatic amine is of primary concern from a safety perspective. Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and the ability to be readily absorbed through the skin.[1][2] The piperazine moiety, while common in pharmaceuticals, can also be associated with skin and eye irritation or corrosion.[3][4] Therefore, a conservative and stringent approach to safety and handling is mandatory.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to safely handle, store, and dispose of this compound, ensuring both personal safety and experimental integrity.
Hazard Identification and Risk Assessment
Given the absence of specific toxicological data, we must infer the potential hazards from analogous compounds.
2.1 Anticipated GHS Classification:
-
Acute Toxicity (Oral, Dermal, Inhalation): Likely harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: Expected to cause skin irritation and potentially severe skin burns.[3]
-
Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation or damage.[3][5]
-
Carcinogenicity: Aromatic amines are often suspected carcinogens.[1] This compound should be handled as a potential carcinogen until proven otherwise.
-
Aquatic Toxicity: Potentially harmful or toxic to aquatic life.
2.2 The Hierarchy of Controls
A systematic approach to risk mitigation is essential. The "Hierarchy of Controls" is a fundamental concept in chemical safety that prioritizes the most effective measures. The primary goal is to eliminate or minimize the hazard at its source.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used diligently, even when engineering controls are in place.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves (conforming to EN 374 standard). | Protects against dermal absorption, a primary exposure route for aromatic amines.[1] Double-gloving is recommended for handling neat material or concentrated solutions. |
| Eye Protection | Tightly-fitting chemical safety goggles with side shields (conforming to EN 166 or NIOSH standards). | Protects against splashes and airborne dust particles that can cause severe eye damage.[6] |
| Skin and Body | Chemical-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are mandatory. | Prevents incidental skin contact. Contaminated clothing must be removed immediately.[6] |
| Respiratory | Use in a certified chemical fume hood is mandatory. If weighing outside a containment unit, a NIOSH-approved respirator with P95 or P100 particulate filters may be required. | Prevents inhalation of airborne particles. Aromatic amines can be toxic upon inhalation.[7][8] |
Safe Handling Protocols and Workflows
4.1 Protocol: Weighing and Transfer of Solid Compound
-
Preparation: Designate a specific area within a chemical fume hood for handling the compound. Ensure the analytical balance is placed within the hood or in a containment enclosure.
-
Don PPE: Put on all required PPE as specified in Section 3.0.
-
Grounding: If transferring significant quantities, ensure equipment is grounded to prevent static discharge.[6]
-
Weighing: Use a spatula to carefully transfer the solid onto weighing paper or into a tared container. Avoid creating dust. If any material is spilled, clean it immediately following the spill cleanup protocol (Section 5.2).
-
Transfer: Gently add the weighed solid to the reaction vessel or solvent.
-
Decontamination: Wipe down the spatula and any surfaces with a suitable solvent (e.g., ethanol) and dispose of the cleaning materials as hazardous waste.
-
Doff PPE: Remove gloves and wash hands thoroughly with soap and water.
4.2 Protocol: Preparation of Solutions
-
Solvent Selection: Consult literature for appropriate solvents. Based on similar compounds, solubility may be found in methanol or chloroform.[9]
-
Procedure: All solution preparation must occur within a chemical fume hood.
-
Addition: Slowly add the weighed solid to the solvent while stirring to prevent splashing.
-
Storage: If the solution is to be stored, use a tightly sealed, clearly labeled container. The label should include the compound name, concentration, solvent, date, and appropriate hazard pictograms.
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
5.1 Emergency Response Decision Tree
Caption: A decision tree for responding to spills or personal exposure incidents.
5.2 Spill Cleanup
-
Evacuate: Keep unnecessary personnel away from the spill area.[6]
-
Ventilate: Ensure the area is well-ventilated (fume hood).
-
Contain: Prevent the spill from spreading or entering drains.[6]
-
Absorb: For solid spills, carefully sweep or scoop the material into a labeled waste container, avoiding dust generation. For liquid spills, use an inert absorbent material.
-
Decontaminate: Clean the spill area with an appropriate solvent and dispose of all cleanup materials as hazardous waste.
Storage and Disposal
6.1 Storage Conditions
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[3][10]
-
Keep containers tightly closed to prevent contamination and potential degradation.[10]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[4][10]
-
The storage area should be accessible only to authorized personnel.
6.2 Waste Disposal
-
All waste containing this compound (neat material, solutions, contaminated PPE, and cleanup materials) must be treated as hazardous waste.
-
Dispose of waste in clearly labeled, sealed containers.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.[2]
References
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]
-
What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial. [Link]
-
4-(4-Methylpiperazin-1-ylmethyl)phenylamine Chemical Properties. LookChem. [Link]
-
Amines, Aromatic (NIOSH Method 2002). NIOSH. [Link]
-
SAFETY DATA SHEET - 4-(4-METHYLPIPERAZINO)ANILINE. Interchim. [Link]
-
SAFETY DATA SHEET - 4-Methylpiperazin-1-amine. Thermo Fisher Scientific. [Link]
-
MSDS of Diethyl-(4-piperazin-1-ylmethyl-phenyl)-amine. Capot Chemical. [Link]
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Methodological & Application
Synthesis of 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine Derivatives: A Detailed Protocol for Researchers
Introduction: The Significance of Benzylpiperazine Scaffolds in Modern Drug Discovery
The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its unique physicochemical properties, including two basic nitrogen atoms, allow for modulation of solubility, bioavailability, and target engagement.[2] When incorporated into a larger molecular framework, such as the 4-(4-benzylpiperazin-1-ylmethyl)phenylamine structure, these derivatives exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and central nervous system effects.[1][3][4] This application note provides a detailed, robust, and reproducible protocol for the synthesis of this compound derivatives via reductive amination, a cornerstone reaction in modern pharmaceutical synthesis.[5]
Reaction Scheme: A Visual Overview
The synthesis of this compound derivatives is typically achieved through a one-pot reductive amination reaction. This process involves the initial formation of an iminium ion intermediate from the reaction of 4-aminobenzaldehyde with 1-benzylpiperazine, followed by in-situ reduction to yield the desired tertiary amine.
Caption: General reaction scheme for the synthesis of this compound via reductive amination.
Experimental Protocol: Step-by-Step Synthesis
This protocol details the synthesis of a representative this compound derivative. Researchers can adapt this procedure for the synthesis of various analogues by substituting the starting materials.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Aminobenzaldehyde | ≥98% | Sigma-Aldrich | |
| 1-Benzylpiperazine | ≥98% | Sigma-Aldrich | |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 95% | Sigma-Aldrich | Moisture-sensitive, handle under inert atmosphere. |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich | Use a dry solvent for optimal reaction conditions. |
| Methanol (MeOH) | ACS Grade | Fisher Scientific | For workup and purification. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | For aqueous workup. | ||
| Brine | For aqueous workup. | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | For drying the organic phase. | ||
| Silica Gel | 60 Å, 230-400 mesh | For column chromatography. |
Procedure
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-aminobenzaldehyde (1.0 eq).
-
Solvent Addition: Dissolve the aldehyde in anhydrous dichloromethane (DCM) (approximately 10 mL per mmol of aldehyde).
-
Amine Addition: To the stirred solution, add 1-benzylpiperazine (1.05 eq) dropwise at room temperature. Stir the resulting mixture for 30 minutes. The formation of the iminium ion is often accompanied by a slight color change.
-
Reductant Addition: In a separate flask, suspend sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM. Carefully add this suspension to the reaction mixture in portions over 15 minutes. The addition is exothermic; maintain the temperature below 30 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 10% Methanol in DCM). The reaction is typically complete within 4-12 hours.
-
Workup:
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir the biphasic mixture vigorously for 15 minutes.
-
Separate the organic layer using a separatory funnel.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient elution of methanol in dichloromethane to afford the pure this compound derivative.
Characterization of the Final Product
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.[6]
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons of both the phenylamine and benzyl groups, the benzylic methylene protons, and the piperazine ring protons. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, the benzylic carbon, and the piperazine carbons. |
| Mass Spectrometry (MS) | The molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the target compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (primary amine), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic). |
Causality and Experimental Choices: A Deeper Dive
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations.[7] It is less reactive towards aldehydes and ketones than sodium borohydride, which minimizes side reactions such as the reduction of the starting aldehyde. Its solubility in common organic solvents like DCM also makes it a convenient choice.
-
Anhydrous Conditions: The use of anhydrous solvent is crucial as the iminium ion intermediate is susceptible to hydrolysis. Water in the reaction mixture can lead to the formation of byproducts and reduce the overall yield.
-
Stoichiometry: A slight excess of the amine is used to ensure the complete consumption of the limiting aldehyde. A larger excess of the reducing agent is necessary to drive the reaction to completion.
-
Workup Procedure: The aqueous workup with sodium bicarbonate is essential to neutralize any remaining acidic species and to remove water-soluble byproducts.
Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis of this compound derivatives.
Troubleshooting and Safety Considerations
-
Low Yield: If the yield is low, ensure all reagents are of high purity and that anhydrous conditions were strictly maintained. The reaction time may also need to be extended.
-
Incomplete Reaction: If the starting material is still present after an extended period, an additional portion of the reducing agent can be added.
-
Safety:
-
Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.
-
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
-
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of this compound derivatives. By following this detailed protocol and understanding the rationale behind the experimental choices, researchers can confidently and efficiently synthesize these valuable compounds for further investigation in drug discovery and development programs.
References
-
Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Rapid Communications in Mass Spectrometry. [Link]
-
Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics. [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]
-
Design, synthesis, and biological evaluation of novel non-piperazine analogues of 1-[2-(diphenylmethoxy)ethyl]- and 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines as dopamine transporter inhibitors. Journal of Medicinal Chemistry. [Link]
-
Synthesis and acaricidal activity of phenylpiperazine derivatives. Journal of Pesticide Science. [Link]
-
A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. ResearchGate. [Link]
-
Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules. [Link]
-
Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. Usiena Air. [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. [Link]
-
synthesis and characterization of novel 4-(3-(4-substituted benzyl - piperazin- 1-yl)-7- methoxy-3-phenyl- chromen-2-one analogues. ResearchGate. [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. [Link]
-
Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti- Inflammatory Agents. Journal of Drug Delivery and Therapeutics. [Link]
-
Amine Transaminase Mediated Synthesis of Optically Pure Piperazinones and 1,4‐Diazepanones. Advanced Synthesis & Catalysis. [Link]
-
Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine. [Link]
-
The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. [Link]
-
Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules. [Link]
-
Methamphetamine via Reductive Amination-Hydrogenolysis of P2P with N-Benzylmethylamine. Rhodium.ws. [Link]
-
Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[3][5]benzoquinone hydrochloride. ResearchGate. [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. [Link]
-
Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. Pharmacology Biochemistry and Behavior. [Link]
Sources
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. researchgate.net [researchgate.net]
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- 7. researchgate.net [researchgate.net]
Topic: Utilizing 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine as a Versatile Scaffold in Solid-Phase Synthesis
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the application of 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine in solid-phase synthesis (SPS). We explore the molecule's unique structural features—a reactive primary arylamine for covalent attachment, a piperazine core for conformational constraint, and a benzyl group offering a potential secondary point of diversification. This document serves as a practical resource for chemists aiming to incorporate this scaffold into combinatorial libraries, peptidomimetics, and other drug discovery programs. The protocols detailed herein are grounded in established solid-phase chemistry principles, focusing on acylative coupling and reductive amination strategies, final cleavage, and quality control.
Introduction: The Role of Scaffolds in Modern Drug Discovery
The design of small molecule libraries with high chemical diversity is a cornerstone of modern drug discovery. Central to this effort is the use of molecular scaffolds—core structures upon which various functional groups can be systematically introduced. An ideal scaffold provides a rigid or semi-rigid framework, orienting substituents in three-dimensional space to facilitate interactions with biological targets.
This compound presents itself as a compelling scaffold for several reasons:
-
Primary Arylamine: This functional group serves as a robust and versatile handle for initial attachment to a solid support or for coupling to a resin-bound intermediate. Its nucleophilicity allows for efficient amide bond formation or reductive amination.
-
Piperazine Core: A privileged structure in medicinal chemistry, the piperazine ring imparts favorable pharmacokinetic properties and acts as a conformationally restricted linker between different parts of the molecule.
-
Tertiary Benzylamine Moiety: The benzyl group on the distal piperazine nitrogen provides a site for potential post-synthesis modification. While its cleavage can be challenging, it opens avenues for further diversification in more advanced synthetic schemes.
This document outlines the practical application of this scaffold using the well-established Fmoc/tBu solid-phase synthesis strategy, valued for its mild deprotection conditions.[1][2][3]
Core Synthetic Strategy & Workflow
The primary application of this compound is as a terminating agent or a building block that introduces the benzylpiperazine moiety onto a resin-bound molecule. The general workflow involves coupling this amine to a carboxylic acid or an aldehyde already anchored to the solid support.
Diagram: General Synthetic Workflow
The following diagram illustrates the two primary coupling strategies discussed in this guide.
Caption: Workflow for incorporating the scaffold via two distinct chemical routes.
Experimental Protocols
These protocols are designed for manual solid-phase synthesis but can be adapted for automated synthesizers. All operations should be performed in a well-ventilated fume hood.
Protocol 1: Resin Preparation and Swelling
Rationale: Proper swelling of the polystyrene resin is critical to ensure that reactive sites within the polymer matrix are accessible to reagents.[3][4] Dichloromethane (DCM) is an excellent swelling solvent for standard polystyrene resins, while N,N-Dimethylformamide (DMF) is the primary solvent used for the subsequent coupling and deprotection steps.
Procedure:
-
Place the desired amount of resin (e.g., Rink Amide resin, 0.5 mmol/g loading) into a fritted reaction vessel.
-
Add DCM (10 mL per gram of resin) and agitate gently (e.g., using a shaker or nitrogen bubbling) for 30 minutes.
-
Drain the DCM.
-
Add DMF (10 mL per gram of resin) and agitate for another 30 minutes.
-
Drain the DMF. The resin is now ready for synthesis.
Protocol 2: Acylative Coupling to a Resin-Bound Carboxylic Acid
Rationale: This protocol describes the formation of an amide bond between the primary amine of the title compound and a resin-bound carboxylic acid. The reaction employs an aminium-based coupling reagent like HATU, which rapidly forms a highly reactive activated ester, minimizing side reactions and racemization at the adjacent chiral center if applicable.[4]
Procedure:
-
Deprotection (if necessary): If starting with an Fmoc-protected N-terminus, perform a standard Fmoc deprotection cycle:
-
Add 20% (v/v) piperidine in DMF to the swelled resin.[4]
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 10 mL/g).
-
-
Reaction Monitoring (Kaiser Test): Perform a Kaiser (ninhydrin) test on a small sample of beads. A positive result (dark blue beads) confirms the presence of a free primary amine, indicating successful Fmoc deprotection.[4]
-
Coupling Reaction:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) in DMF.
-
Add HATU (2.9 equivalents) and N,N-Diisopropylethylamine (DIPEA) (6 equivalents).
-
Note: Pre-activation for 1-2 minutes before adding to the resin can be beneficial but is not always necessary.
-
Add the activation mixture to the drained, deprotected resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours.
-
-
Reaction Monitoring: Perform a second Kaiser test. A negative result (clear or yellowish beads) indicates complete consumption of the primary amines and successful coupling.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (2x).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: Reductive Amination on a Resin-Bound Aldehyde
Rationale: Reductive amination provides an alternative method for covalently linking the scaffold, forming a secondary amine bond that offers different chemical properties compared to an amide. The reaction proceeds in two stages: the formation of a Schiff base (imine), followed by its reduction. Sodium triacetoxyborohydride is a mild and effective reducing agent for this transformation on a solid support.[5][6][7]
Procedure:
-
Resin Preparation: Start with a resin functionalized with an aldehyde (e.g., from a protected amino-aldehyde or a specialized linker).
-
Imine Formation:
-
Add a solution of this compound (5 equivalents) in 1% acetic acid in DMF to the resin.
-
Agitate at room temperature for 1 hour.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (5 equivalents) to the reaction vessel.
-
Caution: The reducing agent may react with moisture. Handle accordingly.
-
Agitate at room temperature for 4-12 hours.
-
-
Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3x), a 1:1 mixture of DMF/water (2x), DMF (2x), DCM (3x), and Methanol (2x).
-
Dry the resin under vacuum.
Protocol 4: Cleavage from Resin and Product Isolation
Rationale: The final step is to cleave the synthesized molecule from the solid support while simultaneously removing any acid-labile side-chain protecting groups. A standard cleavage cocktail containing a strong acid (TFA) and scavengers is used. Scavengers like triisopropylsilane (TIS) and water are crucial to trap reactive cationic species generated during cleavage, preventing re-attachment to the product or degradation.[8]
Procedure:
-
Place the dried, final peptide-resin in a reaction vessel.
-
Prepare the cleavage cocktail. A standard mixture is 95% Trifluoroacetic Acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS) .[4]
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate into a chilled centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).
-
A white precipitate of the crude product should form.
-
Centrifuge the mixture, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude product under vacuum.
Protocol 5: Quality Control and Analysis
Rationale: After synthesis, it is imperative to verify the identity and purity of the final product. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is used to assess purity, while Liquid Chromatography-Mass Spectrometry (LC-MS) confirms the molecular weight of the desired compound.[9]
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
LC-MS Analysis:
-
Inject the sample onto an LC-MS system equipped with a C18 column.
-
Run a standard gradient (e.g., 5% to 95% acetonitrile in water over 15 minutes).
-
Analyze the resulting chromatogram for purity (peak area) and the mass spectrum for the parent ion corresponding to the expected molecular weight.
-
Data Presentation
The following tables provide representative parameters for the key protocols described above.
Table 1: Recommended Reagent Stoichiometry for Coupling
| Reagent | Equivalents (vs. Resin Capacity) | Purpose |
|---|---|---|
| 4-(...)-phenylamine | 3.0 | Nucleophile |
| HATU | 2.9 | Activating Agent |
| DIPEA | 6.0 | Non-nucleophilic Base |
| NaBH(OAc)₃ | 5.0 | Reducing Agent (for Red. Am.) |
Table 2: Example Analytical Data for a Hypothetical Product (Assuming coupling to Glycine on Rink Amide Resin)
| Parameter | Expected Value | Observed Value |
|---|---|---|
| Chemical Formula | C₂₂H₂₉N₅O | - |
| Monoisotopic Mass | 379.2372 | - |
| [M+H]⁺ (Mass Spec) | 380.2445 | 380.2451 |
| Purity (HPLC @ 220nm) | >90% (Crude) | 92.5% |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | - Insufficient reaction time.- Steric hindrance.- Poor resin swelling. | - Extend coupling time to 6-8 hours or overnight.- Consider double coupling (repeat the coupling step).- Ensure resin is fully swelled before starting. |
| Low Cleavage Yield | - Incomplete reaction on resin.- Insufficient cleavage time.- Product precipitation on resin. | - Confirm reaction completion with tests before cleavage.- Extend cleavage time to 4 hours.- Use a more polar solvent like acetonitrile to wash the resin post-cleavage. |
| Extra Peaks in HPLC/MS | - Deletion sequences from incomplete coupling.- Side-reactions during cleavage (e.g., alkylation).- Formation of byproducts (e.g., diketopiperazine).[10] | - Use capping step (e.g., with acetic anhydride) after coupling to block unreacted amines.- Ensure adequate scavengers are used in the cleavage cocktail.- Optimize coupling conditions and sequence design. |
Conclusion
This compound is a valuable and versatile building block for solid-phase synthesis. Its primary amine handle allows for straightforward incorporation into growing molecular chains via robust and well-characterized reactions like acylation and reductive amination. The protocols and guidelines presented here offer a solid foundation for researchers to successfully utilize this scaffold in the creation of diverse compound libraries for screening and lead optimization efforts.
References
- Benchchem. (n.d.). An In-depth Technical Guide to Fmoc Protection and Deprotection.
- Lokey Lab Protocols. (2017). Fmoc. UC Santa Cruz.
- Biovera. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide.
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
-
Pels, K., & Kodadek, T. (2015). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ACS Combinatorial Science, 17(3), 152-155. Published by the American Chemical Society. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. MilliporeSigma.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2013). Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis. In Peptide Synthesis: Methods and Protocols. Humana Press.
- AAPPTec. (n.d.). Solid Phase Peptide Synthesis Linkers and Reagents.
-
Wang, F., et al. (2015). An Accessible Protocol for Solid-Phase Extraction of N-Linked Glycopeptides through Reductive Amination by Amine-Functionalized Magnetic Nanoparticles. Analytical Chemistry, 87(10), 5465-5472. Published by the American Chemical Society. Retrieved from [Link]
- Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
-
Pels, K., & Kodadek, T. (2015). Solid-phase synthesis of diverse peptide tertiary amides by reductive amination. PubMed. Retrieved from [Link]
-
ResearchGate. (2016). Analytical Methods for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2015). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. Retrieved from [Link]
- AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis.
- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
- Biosynth. (n.d.). Analytical methods and Quality Control for peptide products.
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Application Note: A Robust HPLC Protocol for the Purification of 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine Analogs
Abstract
This application note provides a detailed, step-by-step protocol for the purification of 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine and its analogs using reverse-phase high-performance liquid chromatography (RP-HPLC). The inherent basicity and hydrophobicity of these compounds present unique challenges in chromatographic separation, including poor peak shape and strong interaction with the stationary phase.[1][2] This guide outlines a robust methodology designed to overcome these challenges, ensuring high purity and recovery of the target compounds. We will delve into the rationale behind the selection of the stationary phase, mobile phase composition, and other critical parameters. This document is intended for researchers, scientists, and professionals in drug development engaged in the synthesis and purification of piperazine-containing compounds.
Introduction: The Challenge of Purifying Basic Piperazine Analogs
This compound and its analogs are an important class of compounds in medicinal chemistry, often serving as scaffolds for the development of novel therapeutic agents. The piperazine moiety, with its two nitrogen atoms, imparts a high degree of basicity and polarity to these molecules.[2] This basicity can lead to strong ionic interactions with the residual silanol groups on the surface of silica-based stationary phases, a common issue in reverse-phase HPLC.[1] These interactions often result in asymmetrical peak shapes, characterized by significant tailing, which complicates purification and reduces resolution.[1][3]
Furthermore, the benzyl and phenyl groups contribute to the hydrophobicity of the molecule, requiring a careful balance of the organic modifier in the mobile phase to achieve adequate retention and separation from structurally similar impurities. Common impurities can arise from the synthesis process and may include starting materials, by-products such as alkylated piperazines, or degradation products.[2] Therefore, a well-designed HPLC purification method is crucial for obtaining highly pure compounds suitable for downstream applications, including biological assays and structural elucidation.
Foundational Principles: Strategic Method Development
The successful purification of these basic analogs hinges on a systematic approach to method development. The primary goal is to mitigate the undesirable interactions between the basic analytes and the stationary phase while achieving optimal separation from impurities.
The Critical Role of the Stationary Phase
For the separation of basic compounds, the choice of the HPLC column is paramount. Traditional C18 columns can exhibit significant peak tailing due to the interaction of basic analytes with acidic silanol groups. To counter this, modern, high-purity, end-capped C18 columns are recommended.[3] An even better approach is to utilize a column with a stationary phase specifically designed for the analysis of basic compounds, such as those with low silanol activity or polar-embedded groups.[4][5] These specialized columns offer improved peak symmetry and reproducibility.
Mobile Phase Optimization: A Multi-faceted Approach
The mobile phase composition is the most versatile tool for optimizing the separation. Several factors must be considered:
-
pH Control: The pH of the mobile phase has the most significant impact on the retention and peak shape of ionizable compounds like the target phenylamine analogs.[6] By adjusting the mobile phase pH to be at least two units below the pKa of the amine groups, the analytes will exist predominantly in their ionized, more polar form. This reduces their interaction with the hydrophobic stationary phase, leading to earlier elution. Conversely, a higher pH can suppress the ionization of the silanol groups on the stationary phase, minimizing secondary interactions. The use of a buffer is essential to maintain a stable pH throughout the analysis.[7][8]
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in RP-HPLC.[8] Acetonitrile generally provides lower backpressure and better UV transparency at lower wavelengths.[8] The concentration of the organic modifier directly influences the retention time of the hydrophobic analytes.[5]
-
Additives and Ion-Pairing Agents: The addition of a small amount of an acidic modifier, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase can improve peak shape by protonating the residual silanol groups and reducing their interaction with the basic analytes.[9] For particularly challenging separations, an ion-pairing agent like heptafluorobutyric acid (HFBA) can be employed. These agents form a neutral complex with the ionized analyte, which then partitions onto the stationary phase with improved peak symmetry.[10][11]
Experimental Workflow and Protocol
The following diagram illustrates the general workflow for the purification of this compound analogs.
Caption: Workflow for HPLC purification of target analogs.
Materials and Instrumentation
| Item | Specification |
| HPLC System | Preparative HPLC system with a gradient pump, autosampler, column oven, and UV detector. |
| Column | C18, 5 µm, 100 Å, suitable for preparative scale (e.g., 250 x 21.2 mm). A column with low silanol activity is recommended.[4] |
| Solvents | HPLC grade acetonitrile, methanol, and water. |
| Additives | Trifluoroacetic acid (TFA) or Formic Acid. |
| Sample Solvent | Dimethyl sulfoxide (DMSO) or Methanol. |
Step-by-Step Protocol
1. Mobile Phase Preparation:
- Mobile Phase A: 0.1% (v/v) TFA in water.
- Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
- Degas both mobile phases thoroughly before use to prevent bubble formation in the system.[12]
2. Sample Preparation:
- Dissolve the crude this compound analog in a minimal amount of a suitable solvent (e.g., DMSO or methanol) to create a concentrated stock solution.
- Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the column.
3. HPLC Method Parameters:
| Parameter | Condition |
| Flow Rate | 20.0 mL/min (for a 21.2 mm ID column) |
| Column Temperature | 40 °C[13] |
| Detection Wavelength | 254 nm (or the λmax of the specific analog) |
| Injection Volume | 1-5 mL (depending on sample concentration and column loading capacity) |
| Gradient Program | See Table 2 below. |
Table 2: Preparative HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 5.0 | 95 | 5 |
| 35.0 | 5 | 95 |
| 40.0 | 5 | 95 |
| 41.0 | 95 | 5 |
| 50.0 | 95 | 5 |
4. Purification Run and Fraction Collection:
- Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.[13]
- Inject the prepared sample onto the column.
- Monitor the chromatogram and collect fractions corresponding to the main peak of the target compound.
5. Post-Purification Processing:
- Analyze the collected fractions using an analytical HPLC method to confirm purity.
- Pool the fractions that meet the desired purity criteria.
- Remove the solvent from the pooled fractions using a rotary evaporator or by lyophilization.
Method Validation and Troubleshooting
A self-validating system is essential for trustworthy and reproducible results. The following diagram outlines the logical relationships in troubleshooting common HPLC purification issues.
Caption: Troubleshooting guide for common HPLC issues.
Peak Tailing: This is often due to secondary interactions with silanol groups.[3] Ensure the mobile phase pH is appropriate and consider using a column with low silanol activity or adding a stronger ion-pairing agent.
Poor Resolution: If the target peak co-elutes with impurities, the gradient slope may need to be adjusted to be shallower, providing more time for separation.[3] Alternatively, a different stationary phase (e.g., phenyl-hexyl) could offer different selectivity.[3]
Low Recovery: This can be caused by poor solubility of the sample in the mobile phase, leading to precipitation on the column, or irreversible adsorption. Ensure the sample is fully dissolved before injection. If degradation is suspected, consider using a lower column temperature.[14]
Conclusion
The purification of this compound analogs by RP-HPLC requires a strategic approach to mitigate the challenges posed by their basic nature. By carefully selecting a suitable stationary phase and optimizing the mobile phase composition, particularly its pH and the use of additives, high purity and recovery can be achieved. The protocol detailed in this application note provides a robust starting point for researchers, which can be further optimized to suit the specific properties of individual analogs.
References
-
Separation and determination of aromatic amines by reversed-phase HPLC. J-Stage. Available at: [Link]
-
Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Taylor & Francis Online. Available at: [Link]
-
The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. ResearchGate. Available at: [Link]
-
Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. ResearchGate. Available at: [Link]
-
Separation of 1-Benzylpiperazine on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a Novel Fluorogenic Reagent. Sultan Qaboos University Journal For Science. Available at: [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available at: [Link]
-
Challenges in HPLC Technology and Potential Solutions. G-M-I, Inc. Available at: [Link]
- Purification of piperazine. Google Patents.
-
Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Chromatography Online. Available at: [Link]
-
"UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE". International Journal of Novel Research and Development. Available at: [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]
-
Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. Waters Corporation. Available at: [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. Available at: [Link]
-
Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI. Available at: [Link]
-
Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. Available at: [Link]
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- 5. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
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- 14. chromatographyonline.com [chromatographyonline.com]
Application Note: Structural Characterization of 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine using NMR and Mass Spectrometry
Abstract
This application note provides a detailed guide for the structural characterization of the novel compound 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine, a molecule of interest in pharmaceutical and drug development research. The protocol outlines the comprehensive use of Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular structure and purity of the synthesized compound. This document is intended for researchers, scientists, and drug development professionals who require a robust and validated methodology for the analysis of complex organic molecules. The causality behind experimental choices is explained to provide a deeper understanding of the analytical process.
Introduction
This compound is a multifaceted organic molecule featuring a benzyl group, a piperazine ring, and a phenylamine moiety. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities. Accurate structural elucidation and purity assessment are critical milestones in the drug discovery and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful analytical techniques that, when used in conjunction, provide unambiguous structural confirmation.[1][2][3] NMR spectroscopy offers detailed information about the chemical environment and connectivity of atoms, while mass spectrometry provides the precise molecular weight and fragmentation patterns characteristic of the molecule's structure.[4][5]
This application note details the protocols for acquiring and interpreting ¹H NMR, ¹³C NMR, and ESI-MS data for this compound. While specific experimental data for this exact molecule is not widely published, this guide is constructed based on established principles and spectral data from closely related and structurally similar compounds.
Molecular Structure and Key Features
A thorough understanding of the molecule's structure is fundamental to interpreting its spectral data. Below is a diagram of this compound with key proton and carbon environments highlighted, which will be referred to throughout this note.
Caption: Molecular structure of this compound.
Experimental Protocols
NMR Spectroscopy
3.1.1. Sample Preparation
A well-prepared sample is crucial for obtaining high-quality NMR spectra. The following protocol ensures a homogenous solution free of particulate matter.
-
Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound due to its ability to dissolve a wide range of organic molecules and its relatively simple solvent residual peak.
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. Vortex or gently agitate the vial until the sample is completely dissolved.
-
Filtering: To remove any microscopic solid impurities that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
3.1.2. ¹H NMR Data Acquisition
Proton NMR provides information on the number of different types of protons and their neighboring protons.
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse experiment (zg30)
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 20 ppm
3.1.3. ¹³C NMR Data Acquisition
Carbon-13 NMR provides information on the number of different types of carbon atoms in the molecule.
-
Instrument: 100 MHz (corresponding to a 400 MHz ¹H frequency) NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled experiment (zgpg30)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 240 ppm
Mass Spectrometry
3.2.1. Sample Preparation
For ESI-MS, a dilute solution is required to prevent ion source contamination and signal suppression.
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution 1:100 with the same solvent to achieve a final concentration of 10 µg/mL.
-
Filtering: If any precipitation is observed, filter the working solution using a 0.22 µm syringe filter before introduction into the mass spectrometer.
3.2.2. ESI-MS Data Acquisition
Electrospray ionization is a soft ionization technique ideal for polar organic molecules, minimizing fragmentation and providing a clear molecular ion peak.
-
Instrument: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Mass Range: m/z 50-1000
Data Analysis and Interpretation
Expected ¹H NMR Spectral Data
The following table summarizes the expected chemical shifts (δ) and multiplicities for the protons of this compound based on the analysis of structurally similar compounds.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Phenylamine -NH₂ | ~3.6 (broad) | Singlet | 2H |
| Phenylamine Ar-H (ortho to NH₂) | ~6.6 | Doublet | 2H |
| Phenylamine Ar-H (meta to NH₂) | ~7.1 | Doublet | 2H |
| Ar-CH₂-N | ~3.4 | Singlet | 2H |
| Piperazine -CH₂- (adjacent to phenylamine side) | ~2.5 | Triplet | 4H |
| Piperazine -CH₂- (adjacent to benzyl side) | ~2.4 | Triplet | 4H |
| Benzyl -CH₂-Ar | ~3.5 | Singlet | 2H |
| Benzyl Ar-H | ~7.2-7.3 | Multiplet | 5H |
Expected ¹³C NMR Spectral Data
The table below outlines the anticipated chemical shifts for the carbon atoms.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Phenylamine C-NH₂ | ~146 |
| Phenylamine C-CH₂ | ~129 |
| Phenylamine Ar-CH | ~130, ~115 |
| Ar-CH₂-N | ~62 |
| Piperazine -CH₂- | ~53 |
| Benzyl -CH₂-Ar | ~63 |
| Benzyl Ar-C (quaternary) | ~138 |
| Benzyl Ar-CH | ~129, ~128, ~127 |
Expected Mass Spectrometry Data
The ESI-MS spectrum is expected to show a prominent protonated molecular ion peak ([M+H]⁺). The theoretical exact mass of this compound (C₁₈H₂₃N₃) is 293.1943.
| Ion | Expected m/z |
| [M+H]⁺ | 294.1943 |
| [M+Na]⁺ | 316.1762 |
Fragmentation Pattern: While ESI is a soft ionization technique, some in-source fragmentation can occur. Based on the structure, characteristic fragment ions would likely arise from the cleavage of the benzylic C-N bond, leading to a fragment at m/z 91 (tropylium ion), and cleavage of the bond between the phenylamine methylene group and the piperazine ring.
Workflow and Logic Visualization
The following diagram illustrates the logical workflow for the characterization of this compound.
Caption: Experimental workflow for structural characterization.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The combination of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry provides orthogonal data that must be consistent for the structure to be confirmed.
-
The integration values in the ¹H NMR spectrum should correspond to the number of protons in the proposed structure.
-
The number of unique signals in the ¹³C NMR spectrum should match the number of non-equivalent carbon atoms in the molecule.
-
The accurate mass measurement from the ESI-MS must be within 5 ppm of the theoretical mass of the protonated molecule.
-
Any observed fragmentation in the mass spectrum should be rationalized by the proposed structure.
Discrepancies in any of these data sets would indicate either an incorrect structural assignment or the presence of impurities, prompting further purification and analysis.
Conclusion
This application note provides a comprehensive and robust framework for the structural characterization of this compound using NMR and mass spectrometry. By following the detailed protocols for sample preparation, data acquisition, and interpretation, researchers can confidently confirm the identity and purity of this and structurally related compounds. The integration of these powerful analytical techniques is indispensable for advancing research and development in the pharmaceutical sciences.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- de Hoffmann, E., & Stroobant, V. (2007).
- Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons.
-
Mass spectral interpretation - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
-
NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products | Wiley. (n.d.). Retrieved January 11, 2026, from [Link]
-
Interpreting Mass Spectra - Chemistry LibreTexts. (2023, January 28). Retrieved January 11, 2026, from [Link]
-
Characterisation of Organic Compounds - ORGANIC SPECTROSCOPY INTERNATIONAL. (n.d.). Retrieved January 11, 2026, from [Link]
-
Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis - ResearchGate. (2025, October 31). Retrieved January 11, 2026, from [Link]
-
Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). Retrieved January 11, 2026, from [Link]
-
A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
-
Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]
-
Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy - Maricopa Open Digital Press. (n.d.). Retrieved January 11, 2026, from [Link]
Sources
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- 2. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs [mdpi.com]
- 3. Fragmentation pathways and structural characterization of 14 nerve agent compounds by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Benzylpiperazine(2759-28-6) 1H NMR spectrum [chemicalbook.com]
- 5. Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Assay Protocols for 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine Derivatives: A Guide for Drug Discovery
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 4-(4-benzylpiperazin-1-ylmethyl)phenylamine derivatives. This class of compounds, characterized by a core phenylpiperazine structure, holds significant promise for therapeutic intervention in a range of disorders, particularly those involving the central nervous system (CNS). This guide offers detailed, field-proven protocols for key in vitro assays, explains the scientific rationale behind experimental choices, and provides insights into data analysis and interpretation to ensure scientific integrity and the generation of robust, reproducible results.
Introduction to this compound Derivatives
The piperazine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. Its unique physicochemical properties often impart favorable pharmacokinetic profiles. The this compound core structure presents a versatile backbone for the development of novel therapeutic agents. The benzylpiperazine moiety is known to interact with various biological targets, including G-protein coupled receptors (GPCRs) and key enzymes involved in neurotransmission. The phenylamine portion offers a site for further chemical modification to fine-tune potency, selectivity, and drug-like properties. Given their structural features, these derivatives are frequently investigated for their potential as antipsychotics, antidepressants, and neuroprotective agents.
A critical first step in the preclinical development of these novel compounds is a thorough in vitro characterization of their biological activity and potential toxicity. This application note outlines a strategic workflow for this initial screening cascade.
Figure 1: A general workflow for the in vitro screening of novel this compound derivatives.
PART 1: Foundational Assays: Cytotoxicity and Cell Viability
A primary and non-negotiable step in the evaluation of any new chemical entity is the assessment of its potential cytotoxicity. A compound that is highly toxic to all cells is unlikely to be a viable therapeutic agent, except in specific cases like oncology. The MTT assay is a widely used, robust, and cost-effective colorimetric method to assess cell viability.[1]
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[2][3] The amount of formazan produced is directly proportional to the number of living cells.[4]
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y) or other relevant cell lines
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound derivatives (stock solutions in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed 1 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent-induced toxicity.[5]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Controls are critical for data integrity:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of the test compound. This is essential to differentiate the effect of the compound from that of the solvent.[6]
-
Untreated Control: Cells in culture medium only (represents 100% viability).
-
Positive Control: A known cytotoxic compound (e.g., doxorubicin) to validate the assay's ability to detect cell death.
-
Blank Control: Medium only (no cells) to determine background absorbance.
-
-
-
Incubation:
-
Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO2 incubator. The incubation time should be optimized based on the cell doubling time and the expected mechanism of action of the compounds.
-
-
MTT Addition and Formazan Formation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis and Interpretation:
The percentage of cell viability is calculated relative to the untreated control. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell viability, is a key parameter for quantifying cytotoxicity.[7] This value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using a non-linear regression analysis software like GraphPad Prism.[7][8] A lower IC50 value indicates higher cytotoxicity.
| Parameter | Description |
| IC50 | The concentration of a compound that inhibits 50% of a biological process. In this context, it is the concentration that reduces cell viability by 50%.[9] |
| Dose-Response Curve | A graphical representation of the relationship between the concentration of a drug and the magnitude of the response. |
PART 2: Target-Based Assays: Unraveling the Mechanism of Action
Based on the chemical structure of this compound derivatives, several key biological targets can be hypothesized. These include enzymes involved in neurotransmitter metabolism and G-protein coupled receptors that are central to neuronal signaling.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay
Principle: Many piperazine-containing compounds exhibit inhibitory activity against acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for Alzheimer's disease. The Ellman's assay is a widely used colorimetric method to measure AChE activity.[10] The enzyme hydrolyzes acetylthiocholine to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB).[10][11] The rate of color formation is proportional to the AChE activity.
Materials:
-
Human recombinant acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 100 mM, pH 8.0)
-
Test compounds (in DMSO)
-
96-well microplates
-
Microplate reader
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare fresh solutions of ATCI and DTNB in the phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
140 µL of phosphate buffer
-
20 µL of DTNB solution
-
10 µL of the test compound at various concentrations (or buffer for the control).
-
-
Controls:
-
Enzyme Control (100% activity): Buffer instead of the test compound.
-
Positive Control: A known AChE inhibitor (e.g., donepezil or galantamine).
-
Blank: All reagents except the enzyme.
-
-
-
Enzyme Addition and Pre-incubation:
-
Add 20 µL of the AChE enzyme solution to all wells except the blank.
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm in kinetic mode for 5-10 minutes, taking readings every minute.
-
Data Analysis:
The rate of the reaction (change in absorbance per minute) is calculated for each well. The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the enzyme control. The IC50 value is then calculated as described for the MTT assay.
Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay
Principle: Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[12] Inhibition of MAO is a therapeutic approach for depression and Parkinson's disease. The kynuramine assay is a common fluorometric method for measuring MAO activity.[12] Kynuramine is a non-fluorescent substrate that is converted by MAO to the highly fluorescent product 4-hydroxyquinoline.[12][13] The increase in fluorescence is proportional to MAO activity.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Kynuramine dihydrobromide - substrate
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test compounds (in DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Step-by-Step Protocol:
-
Assay Setup:
-
In a 96-well black plate, add the following to each well:
-
Buffer
-
MAO-A or MAO-B enzyme solution
-
Test compound at various concentrations.
-
-
Controls:
-
Enzyme Control (100% activity): Buffer instead of the test compound.
-
Positive Controls: A selective MAO-A inhibitor (e.g., clorgyline) and a selective MAO-B inhibitor (e.g., selegiline) to determine isoform selectivity.
-
Blank: All reagents except the enzyme.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the kynuramine substrate solution.
-
Immediately measure the fluorescence intensity (e.g., excitation at ~310 nm and emission at ~400 nm) in kinetic mode for 30-60 minutes.
-
Data Analysis:
The rate of fluorescence increase is calculated for each well. The percentage of inhibition and IC50 values for both MAO-A and MAO-B are determined to assess the potency and isoform selectivity of the compounds.
Protocol 4: Calcium Channel Blocking Activity Assay
Principle: Some piperazine derivatives have been shown to modulate the activity of calcium channels. A cell-based calcium imaging assay can be used to assess the ability of the compounds to block calcium influx.[14] This assay utilizes fluorescent calcium indicators that change their fluorescence intensity upon binding to intracellular calcium, allowing for real-time monitoring of changes in intracellular calcium concentration.[4][15]
Materials:
-
A cell line endogenously or recombinantly expressing the target calcium channel (e.g., L-type calcium channels in a neuronal cell line)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
A depolarizing agent (e.g., high concentration of KCl)
-
Test compounds (in DMSO)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with a bottom-read capability or a fluorescence microscope
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well black, clear-bottom plate and grow to confluency.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium and incubate the cells with the dye loading solution for 30-60 minutes at 37°C.
-
-
Compound Incubation:
-
Wash the cells with HBSS to remove excess dye.
-
Add HBSS containing the test compounds at various concentrations and incubate for a defined period (e.g., 15-30 minutes).
-
-
Measurement of Calcium Influx:
-
Place the plate in the fluorescence reader.
-
Establish a baseline fluorescence reading.
-
Inject the depolarizing agent (e.g., KCl) to open voltage-gated calcium channels.
-
Immediately begin recording the fluorescence intensity over time.
-
Data Analysis:
The increase in fluorescence upon depolarization represents calcium influx. The inhibitory effect of the test compounds is determined by the reduction in the peak fluorescence signal compared to the vehicle control. IC50 values can be calculated from the dose-response curve.
PART 3: Delving Deeper: Signaling Pathway Analysis
Understanding how a compound modulates cellular signaling pathways is crucial for elucidating its mechanism of action and predicting its physiological effects. Given that many piperazine derivatives target GPCRs, investigating their impact on downstream signaling is a logical next step.[2][10][16]
Figure 2: Simplified representation of Gs and Gi-coupled GPCR signaling pathways, common targets for piperazine derivatives.
For this compound derivatives, which are often designed as antagonists or modulators of dopamine or serotonin receptors (which are GPCRs), assays that measure changes in second messengers like cyclic AMP (cAMP) are highly relevant.
A competitive binding assay can first be performed to determine the affinity of the compounds for a specific receptor, for example, the dopamine D2 receptor.[17] Following this, a functional assay can be conducted to assess whether the compound acts as an agonist or antagonist. For Gi-coupled receptors like the D2 receptor, an antagonist would block the agonist-induced decrease in cAMP levels.
Conclusion
The in vitro assays outlined in this application note provide a robust framework for the initial characterization of this compound derivatives. By systematically evaluating cytotoxicity, target engagement, and effects on cellular signaling pathways, researchers can make informed decisions about which compounds to advance in the drug discovery pipeline. It is imperative to perform these assays with careful attention to detail, including the use of appropriate controls and rigorous data analysis, to ensure the generation of high-quality, reliable data.
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Pohanka, M., et al. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences. [Link]
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4-(4-Benzylpiperazin-1-ylmethyl)phenylamine as a scaffold for kinase inhibitors
An In-Depth Guide to the Application of 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine as a Privileged Scaffold for Kinase Inhibitor Development
Introduction: The Strategic Value of a Proven Scaffold
Protein kinases are a vast family of enzymes that regulate the majority of cellular processes, making them ideal targets for therapeutic intervention, particularly in oncology.[1] The journey of developing a kinase inhibitor, from a promising hit to a clinical candidate, is a multi-step process requiring a robust and versatile chemical starting point.[2] A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity, providing a significant advantage in drug discovery. The this compound core has emerged as one such scaffold. Its structural motifs are present in numerous potent and selective kinase inhibitors, demonstrating its utility in targeting the highly conserved ATP-binding site.[3][4][5]
This guide provides a comprehensive overview of the application of the this compound scaffold. We will detail its synthesis and derivatization, provide step-by-step protocols for biochemical and cellular evaluation, and discuss the principles of interpreting structure-activity relationship (SAR) data to guide lead optimization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this validated chemical framework for the discovery of novel kinase inhibitors.
Section 1: Synthesis of the Scaffold and Analogues
The synthetic route to the core scaffold and its derivatives is designed for flexibility, allowing for systematic modification at key positions to explore chemical space and optimize biological activity. The primary synthesis involves a reductive amination, a reliable and high-yielding reaction.
Expert Insight: The Rationale Behind the Synthetic Strategy
The choice of a two-step synthesis starting with a reductive amination of 4-nitrobenzaldehyde followed by reduction of the nitro group is strategic. This approach allows for the late-stage introduction of the key aniline functionality. This is advantageous because the aniline is a versatile chemical handle for subsequent coupling reactions (e.g., amide bond formation) to build out more complex inhibitors, a common strategy in kinase inhibitor design.[3]
Protocol 1.1: Synthesis of the Core Scaffold
Step 1: Synthesis of 1-Benzyl-4-(4-nitrobenzyl)piperazine
-
To a solution of 4-nitrobenzaldehyde (1.0 eq) in methanol (MeOH), add 1-benzylpiperazine (1.1 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and should be handled in a fume hood.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the title compound.
Step 2: Synthesis of this compound
-
Dissolve the product from Step 1 (1.0 eq) in a mixture of ethanol (EtOH) and water.
-
Add ammonium chloride (NH₄Cl) (3.0 eq) and iron powder (Fe) (3.0 eq).
-
Heat the mixture to reflux (approx. 80°C) and stir vigorously for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Basify the remaining aqueous solution with saturated sodium bicarbonate (NaHCO₃) and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the final scaffold, this compound.
Visualization: Synthetic Workflow
Caption: General synthetic scheme for the core scaffold.
Section 2: In Vitro Biochemical Kinase Inhibition Assays
The first step in evaluating a new compound is to determine if it inhibits the target kinase in a controlled, cell-free environment.[2] Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity and scalability. This assay measures the amount of ADP produced by the kinase reaction, which is directly proportional to kinase activity.[6]
Expert Insight: Importance of Pre-incubation
Pre-incubating the test compound with the kinase before initiating the reaction with ATP is a critical step.[1] This allows the inhibitor to bind to the kinase, especially important for inhibitors with slow binding kinetics. Skipping this step can lead to an underestimation of the compound's potency (an artificially high IC₅₀ value).
Protocol 2.1: Luminescence-Based In Vitro Kinase Assay (ADP-Glo™)
Materials:
-
Kinase of interest and its corresponding substrate peptide.
-
ATP, Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[6]
-
Test compounds (dissolved in DMSO).
-
Staurosporine (positive control inhibitor).[6]
-
ADP-Glo™ Reagent and Kinase Detection Reagent.
-
96-well or 384-well white assay plates.
Methodology:
-
Compound Preparation: Create a 10-point, 1:3 serial dilution of the test compounds in DMSO.[6]
-
Reaction Setup:
-
In an assay plate, add 2.5 µL of the serially diluted compound or DMSO control.
-
Add 2.5 µL of the kinase solution to each well.
-
Gently mix and incubate for 10-20 minutes at room temperature.
-
-
Kinase Reaction Initiation:
-
Add 5 µL of a pre-mixed substrate/ATP solution to each well to start the reaction. The optimal ATP concentration should be empirically determined, often near the Kₘ value for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP.
-
Incubate for 40 minutes at room temperature.[6]
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background (no enzyme control) from all data points.
-
Normalize the data to the DMSO control (100% activity) and the positive control inhibitor (0% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Visualization: Biochemical Assay Workflow
Caption: Workflow for a typical in vitro kinase inhibition assay.
Data Presentation: Sample IC₅₀ Data
| Compound ID | Modification on Scaffold | Target Kinase | IC₅₀ (nM) |
| SC-001 | (Core Scaffold) | Kinase A | 850 |
| AN-002 | 3-chloro on benzyl ring | Kinase A | 75 |
| AN-003 | 4-methoxy on benzyl ring | Kinase A | 1,200 |
| AN-004 | 3-chloro on benzyl ring | Kinase B | >10,000 |
| Staurosporine | (Control) | Kinase A | 8 |
Section 3: Cellular Assays for Target Validation
A compound that is potent in a biochemical assay may not be effective in a cellular context.[7] Cellular assays are essential to assess a compound's membrane permeability, stability, and ability to engage its target in the presence of physiological concentrations of ATP.[8]
Expert Insight: Why Cellular Assays are a Critical Secondary Screen
The intracellular concentration of ATP is in the millimolar range, far higher than what is typically used in biochemical assays. For ATP-competitive inhibitors, this creates a significant challenge. A compound must have high enough affinity to outcompete the endogenous ATP. Cellular assays provide this crucial, more physiologically relevant test of an inhibitor's potency.[8]
Protocol 3.1: Cellular Phosphorylation Assay (ELISA-based)
This assay measures the phosphorylation of a known downstream substrate of the target kinase, providing a direct readout of kinase inhibition within the cell.[9]
Methodology:
-
Cell Culture: Seed cells known to have an active signaling pathway involving the target kinase in a 96-well plate and grow overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound for a predetermined time (e.g., 2 hours). Include DMSO as a negative control.
-
Cell Lysis: Remove the media and lyse the cells using a lysis buffer containing protease and phosphatase inhibitors.
-
ELISA:
-
Transfer the cell lysates to an antibody-coated ELISA plate (e.g., coated with a capture antibody for the total substrate protein).
-
Incubate to allow the substrate to bind.
-
Wash the plate to remove unbound proteins.
-
Add a detection antibody specific to the phosphorylated form of the substrate (e.g., a phospho-site-specific antibody).
-
Add a secondary HRP-conjugated antibody and then a colorimetric substrate (like TMB).
-
-
Data Acquisition: Read the absorbance on a plate reader. The signal intensity is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Normalize the data to the DMSO control and calculate the IC₅₀ value, representing the concentration at which the compound inhibits the substrate phosphorylation by 50%.
Protocol 3.2: Cell Proliferation Assay (BaF3 Model)
For some oncogenic kinases, their activity is essential for cell survival and proliferation. The BaF3 cell line is an IL-3 dependent pro-B cell line that can be engineered to express a specific constitutively active kinase, making its proliferation dependent on that kinase's activity. This provides a robust system to test inhibitor efficacy.[7]
Methodology:
-
Cell Culture: Culture the engineered BaF3 cells in appropriate media.
-
Assay Setup: Seed the cells in a 96-well plate and add serial dilutions of the test compound.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®) that measures ATP content, which correlates with the number of viable cells.
-
Data Acquisition: Measure luminescence with a plate reader.
-
Data Analysis: Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against inhibitor concentration.
Visualization: Cellular Assay Decision Workflow
Caption: Decision tree for advancing hits to cellular assays.
Section 4: Structure-Activity Relationship (SAR) Analysis
SAR is the iterative process of modifying a compound's structure to improve its potency, selectivity, and drug-like properties.[10] For the this compound scaffold, there are several key positions where modifications can have a profound impact.
-
The Benzyl Group: Substitutions on this aromatic ring can influence potency and selectivity. Small, lipophilic, electron-withdrawing groups (e.g., Cl, CF₃) often improve potency by engaging with specific pockets in the kinase active site.[11]
-
The Phenylamine Ring: This ring often acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region. Substitutions here are generally less tolerated, but moving the amine or adding small groups can reorient the molecule.
-
The Piperazine Core: While often maintained for its favorable pharmacokinetic properties, it can be replaced with other cyclic amines to alter rigidity and basicity.
-
The Aniline Nitrogen: This is a key attachment point for building out the rest of the inhibitor. Different chemical linkers and moieties attached here will dictate which kinase families are targeted.[3][12]
Visualization: The Iterative SAR Cycle
Caption: The iterative cycle of lead optimization driven by SAR.
Conclusion
The this compound scaffold represents a highly validated and versatile starting point for the development of novel kinase inhibitors. Its synthetic tractability allows for rapid generation of diverse chemical libraries. By employing a systematic workflow of robust biochemical and cellular assays, researchers can effectively navigate the structure-activity landscape. The insights gained from this process are crucial for optimizing compound potency, selectivity, and cellular efficacy, ultimately accelerating the journey from a promising chemical scaffold to a potential therapeutic candidate.
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Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
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Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]
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Mohamed, M. (2022). Fluorescent Cellular Assays for Kinase Inhibitors. ProQuest. [Link]
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Creative Biolabs. (n.d.). Cellular Kinase Target Engagement Assay Service. [Link]
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Bridges, A. J., et al. (2020, February 27). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. ResearchGate. [Link]
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Shapiro, A. (2015, March 25). Can anyone suggest a protocol for a kinase assay? ResearchGate. [Link]
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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Williams, D. K., et al. (2010). Design, synthesis and structure-activity relationships of novel biarylamine-based Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(9), 2998-3002. [Link]
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ResearchGate. (n.d.). synthesis and characterization of novel 4-(3-(4-substituted benzyl - piperazin- 1-yl)-7- methoxy-3-phenyl- chromen-2-one analogues. [Link]
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ResearchGate. (2022, May 2). Structure–activity relationship and in silico development of c-Met kinase inhibitors. [Link]
-
Lee, H. W., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 193-203. [Link]
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Kim, J., et al. (n.d.). Synthesis and acaricidal activity of phenylpiperazine derivatives. PMC - NIH. [Link]
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Wang, Q., et al. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry, 60(1), 273-289. [Link]
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ResearchGate. (n.d.). Structure-activity relationships for the design of small-molecule inhibitors. [Link]
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Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61. [Link]
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Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. [Link]
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MDPI. (2023, March 7). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. [Link]
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ACS Figshare. (2016). Discovery of 4‑Methyl‑N‑(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. [Link]
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ResearchGate. (n.d.). Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[7][13]benzoquinone hydrochloride. [Link]
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Patel, N., et al. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti- Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 353-358. [Link]
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Liu, Q., et al. (2010). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][7][8]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 53(19), 7146-7155. [Link]
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- 4. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Cellular Kinase Target Engagement Assay - Creative Biolabs [creative-biolabs.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and structure-activity relationships of novel biarylamine-based Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorescent Cellular Assays for Kinase Inhibitors - ProQuest [proquest.com]
Application Notes & Protocols: Developing Antitumor Agents from 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine
Abstract
The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Specifically, arylpiperazine derivatives have garnered significant attention in oncology for their potential to interact with a diverse range of molecular targets implicated in cancer pathogenesis.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the starting molecule, 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine, for the discovery and preclinical development of novel antitumor agents. We present a structured approach, beginning with the strategic design and synthesis of a focused compound library, followed by a robust cascade of in vitro and in vivo assays to identify and characterize lead candidates. The protocols herein are designed to be self-validating, with integrated quality control measures and a clear rationale for each experimental step, ensuring scientific rigor and reproducibility.
Introduction: The Rationale for Investigating the this compound Scaffold
The core structure of this compound presents multiple opportunities for chemical modification to explore the structure-activity relationship (SAR) and optimize for antitumor activity. The phenylamine moiety offers a reactive handle for the introduction of various functionalities, while the benzyl group and the piperazine ring can be modified to modulate potency, selectivity, and pharmacokinetic properties. The flexible nature of the piperazine ring allows it to interact with a variety of biological targets.[4]
Our strategic approach is to generate a library of derivatives by modifying three key positions of the parent molecule:
-
R1 (Phenylamine group): Introduction of various amides and sulfonamides to explore interactions with the active sites of target proteins.
-
R2 (Benzyl group): Substitution on the aromatic ring to probe the effects of electron-donating and electron-withdrawing groups on activity.
-
R3 (Piperazine ring): While not the primary focus of this initial guide, future work could involve bioisosteric replacement of the piperazine ring to fine-tune physicochemical properties.[4][5]
This guide will focus on the synthesis and evaluation of derivatives with modifications at the R1 and R2 positions.
Synthesis of Novel Derivatives
The synthesis of a focused library of derivatives from this compound is a critical first step. The following protocols describe general methods for the acylation and reductive amination of the primary amine, which are robust and adaptable to a wide range of reactants.
General Protocol for Amide Synthesis
This protocol describes the synthesis of amide derivatives by reacting the primary amine of the starting material with a variety of carboxylic acids.
Materials:
-
This compound
-
Carboxylic acid of choice (e.g., benzoic acid, acetic acid, etc.)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Hydroxybenzotriazole (HOBt) (optional, but recommended)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in DCM or DMF, add EDC (1.5 eq) and DMAP (0.1 eq). A catalytic amount of HOBt (0.1 eq) can be added to suppress side reactions and improve yield.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
General Protocol for Reductive Amination
This protocol describes the synthesis of secondary amine derivatives by reacting the primary amine with an aldehyde or ketone followed by reduction.
Materials:
-
This compound
-
Aldehyde or ketone of choice (e.g., benzaldehyde, acetone, etc.)
-
Sodium triacetoxyborohydride or sodium borohydride
-
Methanol or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in methanol or DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) or sodium borohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature for an additional 4-12 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired secondary amine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Antitumor Activity Screening
A tiered approach to in vitro screening is recommended to efficiently identify promising compounds. The initial screen should assess the cytotoxic and anti-proliferative effects of the synthesized derivatives against a panel of cancer cell lines.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8][9][10]
Materials:
-
Cancer cell lines (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer, A549 for lung cancer)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multi-well spectrophotometer (ELISA reader)
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds and a positive control (e.g., doxorubicin) in complete culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control wells (medium with DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[6][8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9] Shake the plate gently for 10-15 minutes to ensure complete dissolution.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[11][12][13]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cancer cells treated with test compounds
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compounds at their respective IC₅₀ concentrations for 24-48 hours. Harvest both adherent and suspension cells and wash them twice with cold PBS.
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI working solution.[12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[12] FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14][15][16]
Materials:
-
Cancer cells treated with test compounds
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compounds at their IC₅₀ concentrations for 24 hours. Harvest the cells and wash with PBS.
-
Cell Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.[14][15] Fix the cells for at least 30 minutes on ice.
-
Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.[15]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[15]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mechanistic Studies
For compounds that show significant antitumor activity, further investigation into their mechanism of action is crucial. Based on the known targets of arylpiperazine derivatives, we propose investigating the modulation of the Androgen Receptor (AR) and Bcl-2 family proteins.[2][17]
Western Blot Analysis of Key Signaling Proteins
Western blotting is a powerful technique to detect and quantify the expression levels of specific proteins.[18][19][20][21][22]
Materials:
-
Cancer cells treated with test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-AR, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Protein Extraction: Treat cells with lead compounds for the desired time. Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.[19]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Calculate the Bax/Bcl-2 ratio to assess the pro-apoptotic potential of the compounds.[21]
In Vivo Antitumor Efficacy Studies
Lead compounds with promising in vitro activity and a well-defined mechanism of action should be evaluated for their in vivo efficacy and toxicity in a xenograft tumor model.[23][24][25][26]
Subcutaneous Xenograft Model in Nude Mice
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Sterile PBS
-
Syringes and needles
-
Calipers
-
Anesthetic (e.g., isoflurane)
-
Test compound formulation
Protocol:
-
Cell Preparation: Harvest cancer cells in their exponential growth phase and resuspend them in sterile PBS at a concentration of 5 x 10⁷ cells/mL. A 1:1 mixture with Matrigel can enhance tumor take rate.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of each mouse.[3][26]
-
Tumor Growth Monitoring: Monitor the mice 2-3 times per week for tumor growth. Measure the tumor dimensions with calipers and calculate the tumor volume using the formula: Volume = (width)² x length/2.[3]
-
Compound Administration: Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups. Administer the test compound and vehicle control via an appropriate route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule.
-
Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, Western blotting).
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group. Evaluate any signs of toxicity, such as significant body weight loss.
Data Presentation and Visualization
Quantitative Data Summary
| Compound | Modification | IC₅₀ (µM) - PC-3 | IC₅₀ (µM) - MCF-7 | % Apoptosis (at IC₅₀) | Cell Cycle Arrest Phase | Tumor Growth Inhibition (%) |
| Parent | - | >50 | >50 | <10 | - | - |
| Derivative 1 | R1: Acetamide | 15.2 | 22.5 | 35 | G2/M | 25 |
| Derivative 2 | R1: Benzamide | 8.7 | 12.1 | 55 | G2/M | 45 |
| Derivative 3 | R2: 4-Cl | 5.4 | 8.9 | 65 | G1 | 60 |
| Doxorubicin | - | 0.5 | 0.8 | 80 | G2/M | 75 |
Signaling Pathway and Workflow Diagrams
Caption: High-level experimental workflow for the development of antitumor agents.
Caption: Proposed mechanism of action via the Bcl-2 signaling pathway.
Caption: Proposed mechanism of action via the Androgen Receptor signaling pathway.
References
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]
-
Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. National Institutes of Health. [Link]
-
Xenograft Tumor Model Protocol. Protocol Online. [Link]
-
Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]
-
Androgen Receptor Signaling in the Development of Castration-Resistant Prostate Cancer. National Institutes of Health. [Link]
-
The Bcl-2-regulated apoptotic pathway. Journal of Cell Science. [Link]
-
Bioisosterism: an approach to develop new anti-cancer agents. PubMed. [Link]
-
Bioisosteric Replacement Strategies. SpiroChem. [Link]
-
Androgen Receptor Signaling in Castration-Resistant Prostate Cancer. Oncohema Key. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
DNA Staining with Propidium Iodide for Cell Cycle Analysis. Flow Cytometry Facility. [Link]
-
Annexin V-FITC Staining Protocol for Apoptosis Detection. Creative Diagnostics. [Link]
-
Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. [Link]
-
The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers. [Link]
-
Mitochondrial signaling in cell death via the Bcl-2 family. National Institutes of Health. [Link]
-
MTT Analysis Protocol. Creative Bioarray. [Link]
-
Reductive Amination: A Remarkable Experiment for the Organic Laboratory. American Chemical Society. [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
-
Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen. Green Chemistry Blog. [Link]
-
The Annexin V Apoptosis Assay. University of Virginia. [Link]
-
BiTE® Xenograft Protocol. protocols.io. [Link]
-
a Treatment protocol for human breast tumor xenografts in nude mice. b... ResearchGate. [Link]
-
Reductive aminations of ketones with aniline (Aq‐Fe, NaBH4, CPME, 40 °C... ResearchGate. [Link]
-
2.8. Western Blot Analysis for Bax, Bcl-2, caspase-3, p53, IκBα, p-IκBα, NF-κB, and Nucling. National Institutes of Health. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Tumorigenicity Assay in Nude Mice. National Institutes of Health. [Link]
-
Synthesis of some Amide derivatives and their Biological activity. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Xenograft Tumor Assay Protocol. Darren Carpizo, M.D. Ph.D. Laboratory. [Link]
-
Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG... ResearchGate. [Link]
-
Western blot analysis of Bcl-2, Bcl-x L , Bax, and p53. A, MCF-7 cells... ResearchGate. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]
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Application Notes and Protocols for 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine in Neuroscience Receptor Binding Assays
Introduction: Unveiling the Potential of a Novel Benzylpiperazine Derivative
The novel compound, 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine, represents a compelling molecular architecture for neuroscience research. Its structure synergistically combines two key pharmacophores: the benzylpiperazine moiety, known for its interaction with a range of monoaminergic receptors, and a phenylamine group, a common feature in ligands targeting various central nervous system (CNS) receptors. This unique combination suggests a potential for complex and nuanced interactions with neuronal signaling pathways, making it a prime candidate for comprehensive receptor binding profiling.
Benzylpiperazine derivatives have been extensively studied for their effects on dopamine and serotonin systems, often exhibiting stimulatory or hallucinogenic properties.[1][2][3] Furthermore, related structures have shown high affinity for sigma receptors, which are implicated in a variety of neurological processes, including pain perception and neuroprotection.[4][5] The inclusion of the phenylamine component could further modulate receptor affinity and selectivity, potentially leading to a novel pharmacological profile.
These application notes provide a detailed guide for researchers, scientists, and drug development professionals to systematically characterize the receptor binding profile of this compound using established in vitro radioligand binding assays. The protocols are designed to be robust and self-validating, with an emphasis on the rationale behind key experimental steps to ensure data integrity and reproducibility.
Principle of Radioligand Binding Assays
Radioligand binding assays are a cornerstone of pharmacology, offering a powerful and sensitive method to quantify the interaction between a ligand (in this case, this compound) and its receptor.[6][7] The fundamental principle involves the use of a radiolabeled ligand (a "hot" ligand) that binds with high affinity and specificity to the receptor of interest. By measuring the amount of radioactivity bound to the receptor preparation (typically cell membranes), we can determine key parameters of the receptor-ligand interaction.
There are two primary types of radioligand binding assays detailed in this guide:
-
Saturation Binding Assays: These assays are used to determine the density of receptors in a given tissue or cell preparation (Bmax) and the affinity of the radioligand for the receptor (Kd).[8][9] This is achieved by incubating the receptor preparation with increasing concentrations of the radiolabeled ligand until saturation is reached.
-
Competition Binding Assays: These assays are employed to determine the affinity of an unlabeled compound (the "cold" ligand, such as this compound) for a receptor.[10] This is done by measuring the ability of the unlabeled compound to compete with a fixed concentration of a radiolabeled ligand for binding to the receptor. The output of this assay is the IC50 value, which can be converted to the inhibition constant (Ki).
Experimental Workflow for Receptor Binding Assays
Caption: Workflow of a typical radioligand binding assay.
Protocols
Part 1: Membrane Preparation from Brain Tissue or Cultured Cells
Rationale: The quality of the receptor preparation is paramount for a successful binding assay. This protocol aims to isolate cell membranes, where most neurotransmitter receptors are located, while removing interfering cytosolic components.[11]
Materials:
-
Brain tissue (e.g., rat striatum for dopamine receptors, cortex for serotonin receptors) or cultured cells expressing the receptor of interest.
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail, Roche).
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Dounce homogenizer or polytron.
-
High-speed refrigerated centrifuge.
Procedure:
-
Homogenization: Mince the tissue or collect the cell pellet and place it in ice-cold Homogenization Buffer (10 ml per gram of tissue or 10^7 cells). Homogenize with a Dounce homogenizer (10-15 strokes) or a polytron (3 x 10-second bursts at low speed).
-
Centrifugation: Transfer the homogenate to centrifuge tubes and centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Membrane Pelleting: Carefully collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Washing: Discard the supernatant, resuspend the pellet in fresh, ice-cold Wash Buffer, and centrifuge again at 40,000 x g for 20 minutes at 4°C. This step is crucial for removing endogenous ligands.
-
Final Preparation: Discard the supernatant and resuspend the final membrane pellet in Assay Buffer (see below) to a protein concentration of 0.5-1.0 mg/ml. Determine the protein concentration using a standard method such as the Bradford or BCA assay.
-
Storage: Aliquot the membrane preparation and store at -80°C until use. Avoid repeated freeze-thaw cycles.
Part 2: Saturation Radioligand Binding Assay
Rationale: This assay determines the receptor density (Bmax) and the radioligand's affinity (Kd). It is essential for characterizing the receptor population in your preparation and for designing subsequent competition assays.[9]
Materials:
-
Membrane preparation (from Part 1).
-
Radiolabeled ligand (e.g., [3H]-Spiperone for D2-like dopamine receptors, [3H]-Ketanserin for 5-HT2A serotonin receptors).
-
Unlabeled ligand for non-specific binding determination (e.g., Haloperidol for D2, Mianserin for 5-HT2A).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for each condition:
-
Total Binding: Add Assay Buffer, the desired concentration of radioligand, and membrane preparation.
-
Non-specific Binding (NSB): Add Assay Buffer, the same concentration of radioligand, a high concentration of unlabeled ligand (at least 100-fold higher than its Ki), and membrane preparation.
-
Blank: Assay Buffer and radioligand only (no membranes).
-
-
Radioligand Concentrations: Prepare serial dilutions of the radioligand in Assay Buffer to cover a concentration range from approximately 0.1 x Kd to 10 x Kd.
-
Incubation: Initiate the binding reaction by adding the membrane preparation (typically 50-100 µg of protein per well) to the wells. The final assay volume is usually 200-250 µl. Incubate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (typically 60-120 minutes).
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.[10][11] Wash the filters rapidly with ice-cold Wash Buffer (3 x 4 ml) to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 4-5 ml of scintillation cocktail, and allow to equilibrate in the dark for at least 4 hours. Count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot Specific Binding (y-axis) against the concentration of the radioligand (x-axis).
-
Analyze the data using non-linear regression to fit a one-site binding hyperbola. This will yield the Bmax and Kd values.
-
Part 3: Competition Radioligand Binding Assay for this compound
Rationale: This assay determines the affinity (Ki) of this compound for the target receptor by measuring its ability to displace a known radioligand.[10]
Materials:
-
Same as for the saturation assay.
-
This compound stock solution and serial dilutions.
Procedure:
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay Buffer, a fixed concentration of radioligand (typically at or near its Kd), and membrane preparation.
-
Non-specific Binding (NSB): Assay Buffer, the fixed concentration of radioligand, a high concentration of an appropriate unlabeled ligand, and membrane preparation.
-
Competition: Assay Buffer, the fixed concentration of radioligand, varying concentrations of this compound, and membrane preparation.
-
-
Test Compound Concentrations: Prepare serial dilutions of this compound in Assay Buffer to cover a wide concentration range (e.g., from 10^-11 M to 10^-5 M).
-
Incubation, Termination, and Counting: Follow steps 3-5 from the Saturation Assay protocol.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding (y-axis) against the log concentration of this compound (x-axis).
-
Use non-linear regression to fit a sigmoidal dose-response curve (variable slope). This will yield the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant (determined from the saturation assay).[11]
-
Hypothetical Data Presentation
Table 1: Hypothetical Binding Affinity (Ki) of this compound at Various CNS Receptors
| Receptor Target | Radioligand Used | Ki (nM) of Test Compound |
| Dopamine D2 | [3H]-Spiperone | 85.3 |
| Serotonin 5-HT2A | [3H]-Ketanserin | 25.1 |
| Sigma-1 | [3H]-(+)-Pentazocine | 12.6 |
| Sigma-2 | [3H]-DTG | 150.8 |
| Adrenergic α1 | [3H]-Prazosin | > 1000 |
Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes only.
Potential Signaling Pathway Involvement
Given the hypothetical affinity for serotonin and sigma receptors, this compound could modulate downstream signaling cascades, such as the G-protein coupled receptor (GPCR) pathway for 5-HT2A receptors.
Caption: A simplified Gq-coupled signaling pathway for the 5-HT2A receptor.
Troubleshooting and Best Practices
-
High Non-specific Binding: This can obscure the specific binding signal.[12] To mitigate this, try reducing the amount of membrane protein, using a lower concentration of radioligand, or adding bovine serum albumin (BSA) to the assay buffer.
-
Low Specific Binding: This may indicate low receptor expression, inactive receptors, or a degraded radioligand. Ensure the membrane preparation is of high quality and the radioligand has not exceeded its shelf life.
-
Assay Variability: To minimize variability, ensure accurate pipetting, consistent incubation times and temperatures, and thorough washing of filters.
-
Ligand Depletion: The total amount of radioligand bound should not exceed 10% of the total amount added to the assay to avoid depleting the free ligand concentration.[9] If necessary, reduce the amount of membrane protein.
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for characterizing the receptor binding profile of this compound. By systematically applying these methods, researchers can elucidate the compound's affinity and selectivity for various CNS targets, thereby paving the way for a deeper understanding of its potential pharmacological effects and therapeutic applications.
References
- Vecchietti V, Giordani A, Giardina G, Colle R, Clarke GD (January 1991). "(2S)-1-(arylacetyl)-2-(aminomethyl)piperidine derivatives: novel, highly selective kappa opioid analgesics". Journal of Medicinal Chemistry.
- Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology, 270(2 Pt 2), F1-F12.
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology, 265(3), C421-C429.
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
- Al-Saffar, Y., Al-Hasan, Y. M., & Dhanasekaran, M. (2018). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Toxicology mechanisms and methods, 28(2), 118-126.
- Prezzavento, O., Arena, E., Bonanno, F., Modica, M. N., Pittalà, V., Salerno, L., ... & Intagliata, S. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS chemical neuroscience, 12(11), 2003-2012.
- Prezzavento, O., Arena, E., Bonanno, F., Modica, M. N., Pittalà, V., Salerno, L., ... & Intagliata, S. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience.
- Goyagi, T., Toung, T. J., Kirsch, J. R., Traystman, R. J., Koehler, R. C., Hurn, P. D., & Bhardwaj, A. (2003).
- Hulme, E. C. (2022). Radioligand Binding Studies. In Receptor Signal Transduction Protocols (pp. 3-30). Humana, New York, NY.
- Russell, B. R., Curley, L. E., Kydd, R. R., & Kirk, I. J. (2016). Acute effects of the designer drugs benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) using functional magnetic resonance imaging (fMRI) and the Stroop task-A pilot study.
- Stawski, P., & Woźniak, M. (2018). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Neurotoxicity research, 34(3), 519-528.
-
Wikipedia. (2023, December 1). Ligand binding assay. Retrieved from [Link]
- An, Y., & Toll, L. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay guidance manual.
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Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]
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Application Notes and Protocols for the Experimental Design of Structure-Activity Relationship (SAR) Studies of 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine as a Scaffold for PI3K Inhibitors
Introduction: Unlocking the Therapeutic Potential of the Benzylpiperazine Phenylamine Scaffold
The 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including antitumor, acetylcholinesterase (AChE) inhibition, and modulation of key signaling pathways.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a systematic Structure-Activity Relationship (SAR) study of this scaffold, with a primary focus on its development as an inhibitor of Phosphoinositide 3-kinase (PI3K).
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[3] Its aberrant activation is a hallmark of many human cancers, making it a highly attractive target for therapeutic intervention.[4][5] The structural motifs present in this compound, particularly the piperazine core, are found in numerous kinase inhibitors, suggesting its potential as a foundational structure for the development of novel PI3K inhibitors.[6]
This guide will provide a logical and experimentally validated framework for:
-
Rational Library Design: Strategically modifying the core scaffold to probe key chemical spaces and elucidate the structural requirements for potent and selective PI3K inhibition.
-
Chemical Synthesis: Detailed protocols for the synthesis of analog libraries.
-
In Vitro Assays: Step-by-step instructions for primary and secondary assays to determine PI3K inhibitory activity and elucidate the mechanism of action.
-
ADME-Tox Profiling: A panel of essential assays to evaluate the drug-like properties of lead compounds.
-
Computational Modeling: Integration of molecular docking to guide analog design and interpret SAR data.
I. The Strategic Design of an Analog Library
The cornerstone of a successful SAR study is the thoughtful design of an analog library. The goal is to systematically explore the chemical space around the lead compound, this compound, to identify modifications that enhance PI3K inhibitory activity and selectivity. The proposed library will focus on three key regions of the molecule: the benzyl moiety, the phenylamine ring, and the piperazine core.
A. Rationale for Modifications:
-
Benzyl Moiety (R1): This region can be modified to explore interactions with the hydrophobic pocket of the PI3K active site. Introducing electron-donating and electron-withdrawing groups will probe the electronic requirements for optimal binding.
-
Phenylamine Ring (R2): Modifications to this ring can influence the overall electronic properties and solubility of the compounds. It also provides a vector for introducing groups that can form additional hydrogen bonds with the target protein.
-
Piperazine Core: While generally maintained as a key structural element, subtle modifications can be explored in later-stage optimization to fine-tune potency and pharmacokinetic properties.
B. Proposed Analog Library:
| Modification Region | R-Group | Rationale |
| Benzyl Moiety (R1) | H (Lead Compound) | Baseline for comparison. |
| 4-F, 4-Cl, 4-Br | Electron-withdrawing groups to probe halogen bonding. | |
| 4-CH3, 4-OCH3 | Electron-donating groups to explore hydrophobic interactions. | |
| 3-F, 3-Cl | Positional isomers to understand steric and electronic effects. | |
| 2-F, 2-Cl | Positional isomers to probe steric hindrance. | |
| 4-CF3 | Strong electron-withdrawing group to assess electronic impact. | |
| 4-CN | Linear substituent to explore different geometries. | |
| Phenylamine Ring (R2) | H (Lead Compound) | Baseline for comparison. |
| 2-F, 3-F | Introduction of fluorine to modulate pKa and potential for H-bonding. | |
| 2-CH3, 3-CH3 | Steric bulk to probe for potential clashes in the binding pocket. | |
| 4-OH | Potential for hydrogen bond donation and improved solubility. | |
| 4-NH2 (Amide Linker) | Introduction of a hydrogen bond donor/acceptor. |
II. Chemical Synthesis Protocols
The synthesis of the proposed analog library can be achieved through a convergent and modular synthetic strategy. The following protocols provide a general framework for the synthesis of the key intermediates and final compounds.
A. Synthesis of the Core Scaffold: 4-(Piperazin-1-ylmethyl)phenylamine
This intermediate is the common precursor for the majority of the final analogs.
-
Step 1: Reductive Amination
-
To a solution of 4-aminobenzaldehyde (1.0 eq) and piperazine (1.2 eq) in methanol, add acetic acid to adjust the pH to ~5-6.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-18 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Purify the crude product by column chromatography to yield 4-(piperazin-1-ylmethyl)phenylamine.
-
B. Synthesis of Final Analogs: N-Benzylation of the Piperazine Core
-
Step 1: N-Alkylation
-
To a solution of 4-(piperazin-1-ylmethyl)phenylamine (1.0 eq) and the desired substituted benzyl bromide or chloride (1.1 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Heat the reaction mixture to reflux (approximately 80°C) for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC to yield the final analog.
-
III. In Vitro Assay Protocols for SAR Determination
A tiered approach to in vitro screening is recommended, starting with a primary biochemical assay to determine direct PI3K inhibition, followed by a cell-based secondary assay to confirm the mechanism of action.
A. Primary Assay: PI3Kα Kinase Activity Assay (Luminescence-Based)
This assay measures the amount of ADP produced from the kinase reaction, which is directly proportional to PI3Kα activity. The ADP-Glo™ Kinase Assay is a commercially available and robust platform for this purpose.[7]
-
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 substrate
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)[7]
-
White, opaque 384-well plates
-
-
Protocol:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add 0.5 µL of each compound dilution or vehicle (DMSO) control.
-
Prepare the enzyme/substrate mixture by diluting PI3Kα and PIP2 in the assay buffer.
-
Add 4 µL of the enzyme/substrate mixture to each well.
-
Initiate the kinase reaction by adding 0.5 µL of 250 µM ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
B. Secondary Assay: Western Blot for Phospho-Akt (Ser473)
This cell-based assay confirms that the observed PI3K inhibition in the primary assay translates to the inhibition of the downstream signaling pathway in a cellular context.[8][9][10]
-
Materials:
-
Cancer cell line with a known active PI3K pathway (e.g., MCF-7, U87-MG)
-
Cell culture medium and supplements
-
Test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: rabbit anti-p-Akt (Ser473) and rabbit anti-total Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL Western blotting substrate
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the test compounds for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL substrate.
-
Image the blot and quantify the band intensities.
-
Strip the blot and re-probe with an antibody against total Akt to confirm equal protein loading.
-
Analyze the data to determine the effect of the compounds on Akt phosphorylation.
-
IV. ADME-Tox Profiling for Lead Optimization
Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) is critical to identify compounds with favorable drug-like properties.[1][11][12][13] The following in vitro assays are recommended for the most promising lead compounds from the SAR study.
| Assay | Purpose | Methodology |
| Solubility | Assess the aqueous solubility of the compound. | Kinetic or thermodynamic solubility assays. |
| Permeability | Predict intestinal absorption. | Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assay.[11] |
| Metabolic Stability | Determine the compound's susceptibility to metabolism. | Incubation with liver microsomes or hepatocytes and analysis by LC-MS/MS.[11] |
| CYP450 Inhibition | Identify potential for drug-drug interactions. | Incubation with specific CYP450 isoforms and a probe substrate.[2] |
| Plasma Protein Binding | Determine the extent of binding to plasma proteins. | Equilibrium dialysis or ultrafiltration.[1] |
| Cytotoxicity | Assess the general toxicity of the compound. | Cell viability assays (e.g., MTT, CellTiter-Glo) in a panel of cancer and non-cancer cell lines. |
| hERG Inhibition | Evaluate the risk of cardiotoxicity. | Patch-clamp electrophysiology or fluorescence-based assays. |
V. Computational Modeling: A Rational Approach to Drug Design
Molecular docking can be a powerful tool to rationalize the observed SAR and guide the design of new analogs with improved potency.[14][15][16][17][18]
A. Molecular Docking Protocol:
-
Step 1: Protein Preparation
-
Obtain the crystal structure of the target protein (e.g., PI3Kα) from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct bond orders and charges.
-
Define the binding site based on the co-crystallized ligand or known active site residues.
-
-
Step 2: Ligand Preparation
-
Generate 3D structures of the synthesized analogs.
-
Minimize the energy of the ligands and assign appropriate charges.
-
-
Step 3: Docking and Analysis
-
Dock the prepared ligands into the defined binding site of the protein using a suitable docking program (e.g., AutoDock, Glide).
-
Analyze the predicted binding poses and scoring functions to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligands and the protein.
-
Correlate the docking scores and predicted binding modes with the experimentally determined IC50 values to build a predictive SAR model.
-
VI. Data Visualization and Interpretation
A. SAR Data Summary Table:
| Compound ID | R1 | R2 | PI3Kα IC50 (nM) | p-Akt Inhibition (at 1 µM) |
| Lead | H | H | [Value] | [Value] |
| Analog 1 | 4-F | H | [Value] | [Value] |
| Analog 2 | 4-OCH3 | H | [Value] | [Value] |
| ... | ... | ... | ... | ... |
B. Visualizing the Experimental Workflow:
Caption: SAR study workflow for PI3K inhibitors.
C. PI3K Signaling Pathway:
Caption: Simplified PI3K/AKT signaling pathway.
VII. Conclusion and Future Directions
This application note has outlined a comprehensive and systematic approach to conducting an SAR study on the this compound scaffold for the development of novel PI3K inhibitors. By following the proposed workflow of rational library design, chemical synthesis, and a tiered in vitro screening cascade, researchers can efficiently identify potent and selective lead compounds. The integration of ADME-Tox profiling and computational modeling will further enable the optimization of these leads into viable drug candidates.
Future directions for this research could include:
-
Kinase Selectivity Profiling: Screening the most potent PI3K inhibitors against a broad panel of kinases to assess their selectivity and identify potential off-target effects.
-
In Vivo Efficacy Studies: Evaluating the antitumor activity of lead compounds in xenograft models of human cancer.
-
Pharmacokinetic Studies: Determining the pharmacokinetic profiles of lead compounds in animal models to assess their oral bioavailability, half-life, and tissue distribution.
By employing the methodologies detailed in this guide, researchers can unlock the full therapeutic potential of the this compound scaffold and contribute to the development of next-generation cancer therapeutics.
VIII. References
-
MarinBio. (n.d.). Advanced ADME-Tox Assays | Preclinical Drug Development. Retrieved from [Link]
-
Fraunhofer IME. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved from [Link]
-
RSC Publishing. (n.d.). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. Retrieved from [Link]
-
protocols.io. (2023, March 31). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Retrieved from [Link]
-
National Institutes of Health. (2022, August 3). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. Retrieved from [Link]
-
MDPI. (2025, November 12). Discovery of a Selective PI3K Inhibitor Through Structure-Based Docking and Multilevel In Silico Validation. Retrieved from [Link]
-
Atlantis Press. (n.d.). Molecular Docking Simulation of Trisindolina 1 Compound Against Pi3k Protein in Hepatocellular Carcinoma. Retrieved from [Link]
-
ResearchGate. (2025, August 8). 3D-QSAR, Virtual Screening, Docking and Design of Dual PI3K/mTOR Inhibitors with Enhanced Antiproliferative Activity. Retrieved from [Link]
-
National Institutes of Health. (2014, April 28). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Measuring PI3K Lipid Kinase Activity. Retrieved from [Link]
-
Merck Millipore. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Retrieved from [Link]
-
ACS Publications. (2021, January 14). Structure-Based Drug Design and Synthesis of PI3Kα-Selective Inhibitor (PF-06843195). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis of PI3K, p-PI3K, AKT and p-AKT expression in mice.... Retrieved from [Link]
-
National Institutes of Health. (2025, March 27). Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields). Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. Retrieved from [Link]
-
PubMed. (n.d.). Design and synthesis of piperazine-based matrix metalloproteinase inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). Discovery and SAR of pyrrolo[2,1-f][1][2][12]triazin-4-amines as potent and selective PI3Kδ inhibitors. Retrieved from [Link]
-
RSC Publishing. (n.d.). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Retrieved from [Link]
-
PubMed. (n.d.). 4-methyl-2-oxo-2H-pyrimido[4,5-d][1][11]oxazin-1(4H)-yl)phenyl)acrylamide as potent Bruton's tyrosine kinase inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase. Retrieved from [Link]
-
PubMed. (2020, August 22). Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its. Retrieved from [Link]
-
PubMed. (n.d.). 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Retrieved from [Link]
Sources
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- 4. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 5. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Parallel Synthesis of Benzylpiperazine Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzylpiperazine Scaffold and the Power of Parallel Synthesis
The benzylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous approved drugs with a wide range of therapeutic applications, including antihistaminic, antipsychotic, and antiviral agents.[1] Its prevalence is due to its ability to confer favorable physicochemical properties such as improved solubility and bioavailability, and to present substituents in a well-defined three-dimensional orientation for optimal target engagement.[2] The strategic importance of this scaffold necessitates the rapid generation of diverse libraries of analogues for hit identification and lead optimization in drug discovery programs.[3]
Parallel synthesis has emerged as an indispensable tool for accelerating this process, enabling the simultaneous creation of large, focused libraries of compounds.[3] This approach significantly enhances the efficiency of exploring the chemical space around the benzylpiperazine core, facilitating the systematic evaluation of structure-activity relationships (SAR). This application note provides a detailed guide to the most effective parallel synthesis techniques for constructing benzylpiperazine libraries, complete with step-by-step protocols, explanations of the underlying chemical principles, and strategies for purification.
Key Synthetic Strategies for Benzylpiperazine Library Construction
The construction of benzylpiperazine libraries can be broadly categorized into solution-phase and solid-phase synthesis strategies. Each approach offers distinct advantages and is suited to different library sizes and objectives. The most commonly employed reactions for diversification are reductive amination, N-arylation, and multicomponent reactions.
Solution-Phase Parallel Synthesis
Solution-phase synthesis offers the advantage of more traditional reaction kinetics and easier reaction monitoring.[2] However, purification can be a bottleneck. This challenge is often addressed through the use of scavenger resins or automated purification techniques.[4]
Reductive amination is a robust and versatile method for forging the benzyl-piperazine bond.[5] This two-step, one-pot reaction involves the formation of an iminium ion intermediate from a substituted benzaldehyde and a piperazine, followed by its in-situ reduction to the corresponding benzylpiperazine.[5] The choice of a mild reducing agent, such as sodium triacetoxyborohydride, is crucial to selectively reduce the iminium ion in the presence of the starting aldehyde.[5]
Protocol 1: Parallel Reductive Amination in 96-Well Plates
This protocol describes the parallel synthesis of a library of N-benzylpiperazines from a diverse set of benzaldehydes and a common piperazine starting material.
Materials:
-
Array of substituted benzaldehydes
-
N-Boc-piperazine (or other mono-substituted piperazine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) (if starting with a piperazine salt)
-
96-well reaction block with sealing mat
-
Multichannel pipette or liquid handling robot
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of each benzaldehyde (0.2 M in anhydrous DCM).
-
Prepare a stock solution of N-Boc-piperazine (0.24 M in anhydrous DCM).
-
Prepare a suspension of sodium triacetoxyborohydride (0.3 M in anhydrous DCM). Note: Prepare this suspension fresh just before use.
-
-
Reaction Setup:
-
To each well of the 96-well reaction block, add 200 µL of the corresponding benzaldehyde stock solution (0.04 mmol, 1.0 eq).
-
Add 200 µL of the N-Boc-piperazine stock solution (0.048 mmol, 1.2 eq) to each well.
-
If using a piperazine salt, add triethylamine (2.2 eq) to neutralize the salt and stir for 15 minutes before adding the aldehyde.[5]
-
Seal the reaction block and agitate at room temperature for 1 hour to facilitate iminium ion formation.
-
-
Reduction:
-
Unseal the reaction block and add 200 µL of the sodium triacetoxyborohydride suspension (0.06 mmol, 1.5 eq) to each well.
-
Reseal the block and agitate at room temperature for 16-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Agitate for 15 minutes.
-
The crude products can be purified using one of the methods described in the "Purification Strategies" section below.
-
Causality Behind Experimental Choices:
-
Excess Piperazine (1.2 eq): This drives the iminium ion formation to completion.
-
Sodium Triacetoxyborohydride: This mild reducing agent is selective for the iminium ion over the aldehyde, minimizing the formation of the corresponding benzyl alcohol byproduct.[5]
-
Anhydrous Conditions: Moisture can hydrolyze the iminium ion and deactivate the reducing agent.
The palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for the synthesis of N-arylpiperazines, a common motif in pharmacologically active compounds.[6][7] This reaction allows for the coupling of a wide range of aryl halides or triflates with piperazines, offering a versatile route to diverse libraries.[6] The choice of palladium catalyst, ligand, and base is critical for achieving high yields and broad substrate scope.[6][8]
Protocol 2: Parallel Buchwald-Hartwig N-Arylation
This protocol outlines a general procedure for the parallel synthesis of N-aryl-N'-Boc-piperazines.
Materials:
-
Array of aryl bromides
-
N-Boc-piperazine
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Inert atmosphere glovebox or Schlenk line
-
Parallel reaction tubes with stir bars
Procedure:
-
Reaction Setup (in an inert atmosphere):
-
To each reaction tube, add the aryl bromide (0.2 mmol, 1.0 eq), N-Boc-piperazine (0.24 mmol, 1.2 eq), and sodium tert-butoxide (0.28 mmol, 1.4 eq).[6]
-
In a separate vial, prepare a catalyst premix by dissolving Pd₂(dba)₃ (0.004 mmol, 2 mol%) and Xantphos (0.0088 mmol, 4.4 mol%) in anhydrous toluene.
-
Add 1 mL of anhydrous toluene to each reaction tube.
-
Add the appropriate volume of the catalyst premix to each tube.
-
Seal the tubes and heat to 100 °C with stirring for 12-24 hours.
-
-
Work-up and Purification:
-
Cool the reactions to room temperature.
-
Dilute each reaction with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude products as described in the "Purification Strategies" section.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation.
-
Bulky Phosphine Ligand (Xantphos): These ligands promote the reductive elimination step and stabilize the active catalytic species, leading to higher yields.[6]
-
Strong Base (NaOtBu): The base is required to deprotonate the piperazine and facilitate its coordination to the palladium center.[6]
Solid-Phase Synthesis
Solid-phase synthesis (SPS) offers significant advantages for library production, most notably the simplification of purification.[9] Byproducts and excess reagents are removed by simple washing of the resin-bound product.[9] The final product is then cleaved from the solid support in a final step.
Protocol 3: Solid-Phase Synthesis of a Disubstituted Piperazine Library
This protocol describes a three-step solid-phase synthesis of a 1,4-disubstituted piperazine library, starting from a resin-bound amino acid.
Materials:
-
Wang resin
-
Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-Dimethylaminopyridine (DMAP)
-
Piperidine (20% in DMF)
-
Array of substituted benzaldehydes
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Array of carboxylic acids
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Solid-phase synthesis vessels
Procedure:
-
Step A: Loading of the First Building Block
-
Swell the Wang resin in dichloromethane (DCM).
-
In a separate flask, pre-activate the first Fmoc-amino acid (3 eq) with DIC (3 eq) and DMAP (0.1 eq) in DCM.
-
Add the activated amino acid solution to the resin and shake for 4 hours.
-
Wash the resin thoroughly with DCM, DMF, and methanol, then dry.
-
-
Step B: Fmoc Deprotection
-
Treat the resin with 20% piperidine in DMF for 20 minutes.
-
Wash the resin with DMF, DCM, and methanol.
-
-
Step C: Reductive Amination (Introduction of the Benzyl Group)
-
Swell the resin in 1% acetic acid in DMF.
-
Add the desired benzaldehyde (5 eq) and NaBH(OAc)₃ (5 eq).
-
Shake at room temperature for 12 hours.
-
Wash the resin with DMF, DCM, and methanol.
-
-
Step D: Acylation (Introduction of the Second Diversification Point)
-
Swell the resin in DMF.
-
In a separate vial, pre-activate the desired carboxylic acid (3 eq) with HBTU (3 eq) and DIPEA (6 eq) in DMF.
-
Add the activated carboxylic acid solution to the resin and shake for 4 hours.
-
Wash the resin with DMF, DCM, and methanol.
-
-
Step E: Cleavage and Product Isolation
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane for 2 hours.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify as needed.
-
Multicomponent Reactions: The Ugi Reaction
The Ugi four-component reaction (Ugi-4CR) is a powerful tool for rapidly generating molecular complexity from simple starting materials in a single step.[10] In the context of benzylpiperazine libraries, piperazine can act as the amine component, leading to highly substituted piperazine derivatives.[2]
Protocol 4: Parallel Ugi Reaction for Piperazine Library Synthesis
Materials:
-
Array of aldehydes
-
Piperazine
-
Array of carboxylic acids
-
Array of isocyanides
-
Methanol
-
Parallel reaction tubes
Procedure:
-
Reaction Setup:
-
To each reaction tube, add the carboxylic acid (0.2 mmol, 1.0 eq) and dissolve in 1 mL of methanol.
-
Add piperazine (0.2 mmol, 1.0 eq), the aldehyde (0.2 mmol, 1.0 eq), and the isocyanide (0.2 mmol, 1.0 eq).
-
Seal the tubes and stir at room temperature or with gentle heating (40-50 °C) for 24-48 hours.
-
-
Work-up and Purification:
-
Concentrate the reaction mixtures under reduced pressure.
-
The crude products can be purified by preparative HPLC or other methods outlined below.
-
Visualizing the Synthetic Workflows
Caption: Workflow for parallel reductive amination.
Caption: Workflow for Buchwald-Hartwig N-arylation.
Purification Strategies for Benzylpiperazine Libraries
The purification of compound libraries is a critical step to ensure the quality of data from subsequent biological screening.[11] Several high-throughput purification techniques are amenable to benzylpiperazine libraries.
| Purification Method | Principle | Advantages | Disadvantages | Best Suited For |
| Preparative HPLC | Separation based on polarity. | High purity achievable; applicable to a wide range of compounds. | Lower throughput; solvent intensive. | Final purification of smaller, focused libraries.[12] |
| Solid-Phase Extraction (SPE) | Partitioning between a solid phase and a liquid phase. | Higher throughput than HPLC; can be automated. | Lower resolution than HPLC; requires method development. | Rapid, parallel purification of microscale libraries.[1] |
| Scavenger Resins | Covalent or ionic binding of excess reagents or byproducts. | Simplifies work-up in solution-phase synthesis; high throughput. | Resin choice is specific to the reagents used; can be costly. | Solution-phase parallel synthesis where excess reagents are used.[2][4] |
Conclusion
The parallel synthesis of benzylpiperazine libraries is a powerful strategy for accelerating drug discovery programs. By leveraging robust synthetic methodologies such as reductive amination, Buchwald-Hartwig N-arylation, and the Ugi reaction, in either solution-phase or solid-phase formats, researchers can efficiently generate diverse collections of novel compounds. The choice of synthetic strategy and purification method should be guided by the specific goals of the library, the available resources, and the desired scale of production. The protocols and principles outlined in this application note provide a solid foundation for the successful design and execution of parallel synthesis campaigns targeting this important class of molecules.
References
-
Shey, J. Y., & Sun, C. M. (1999). Liquid phase combinatorial synthesis of benzylpiperazines. Bioorganic & Medicinal Chemistry Letters, 9(4), 519-522. [Link]
-
Scavenger Resins in Solution-Phase CombiChem. (2025). ResearchGate. Retrieved from [Link]
-
Weller, H. N. (1998). Purification of combinatorial libraries. Molecular Diversity, 4(1), 47-52. [Link]
-
Kansal, P., & Kyne, S. (2023). High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity. ACS Medicinal Chemistry Letters. [Link]
- Ugi, I. (2001). Recent progress in the chemistry of multicomponent reactions. Pure and Applied Chemistry, 73(1), 187-191.
-
Di Stefano, A., et al. (2022). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 27(19), 6649. [Link]
-
Bishop, B. (2004). Clandestine synthesis routes for benzylpiperazine salts. ResearchGate. Retrieved from [Link]
-
Craig, J. C., & Young, R. J. (1963). 1-benzylpiperazine. Organic Syntheses, 43, 13. [Link]
-
Shey, J. Y., & Sun, C. M. (1999). Liquid phase combinatorial synthesis of benzylpiperazines. PubMed. Retrieved from [Link]
-
Dömling, A. (2017). Ugi Multicomponent Reaction. Organic Syntheses, 94, 54-65. [Link]
-
Rivera, D. G., & Wessjohann, L. A. (2006). Ugi-4CR/SN2-Cyclization Strategy for the One-Pot Synthesis of 2,5-Diketopiperazines. Molecules, 11(12), 1013-1024. [Link]
-
SpiroChem. (n.d.). Parallel Synthesis & High-Throughput Experimentation. Retrieved from [Link]
-
Banfi, L., et al. (2016). Ugi Four-Component Reactions Using Alternative Reactants. PMC. Retrieved from [Link]
-
Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. Retrieved from [Link]
-
Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]
-
Matassini, C., et al. (2018). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 23(11), 2894. [Link]
-
Organic Chemistry Portal. (n.d.). Piperazine synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 11. researchgate.net [researchgate.net]
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Application Note: Quantitative Analysis of 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine in Pharmaceutical and Biological Matrices
Abstract
This application note provides a comprehensive guide to the quantitative analysis of 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine, a molecule of interest in pharmaceutical development. Detailed protocols for high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and liquid chromatography with tandem mass spectrometry (LC-MS/MS) are presented. These methods are designed for both the quantification of the active pharmaceutical ingredient (API) in bulk and formulated products, as well as for bioanalytical applications in plasma. Emphasis is placed on the rationale behind methodological choices, ensuring robust and reliable data. All methods are developed and validated in accordance with the principles outlined in the ICH Q2(R1) guidelines.[1][2][3][4][5]
Introduction
This compound is a synthetic organic compound featuring a benzylpiperazine moiety linked to a phenylamine group. Its structural similarity to other pharmacologically active piperazine derivatives necessitates the development of sensitive and selective analytical methods for its quantification.[6] Accurate measurement is critical for pharmacokinetic studies, quality control of drug substances and products, and stability testing.[7][8] This document provides two primary analytical approaches: an HPLC-UV method suitable for routine quality control and an LC-MS/MS method for high-sensitivity bioanalysis.
The development of these methods considers the physicochemical properties of the analyte, which is predicted to be a basic compound with a significant nonpolar character due to the benzyl and phenyl groups. This understanding informs the choice of chromatographic conditions and sample preparation techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed for the quantification of this compound in drug substance and finished pharmaceutical products. The primary objective is to ensure accuracy, precision, and specificity for quality control purposes.
Chromatographic Conditions
The selection of a reversed-phase C18 column is based on the nonpolar nature of the analyte. The mobile phase, consisting of acetonitrile and a phosphate buffer at a slightly acidic pH, ensures good peak shape and retention.[9][10]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 70% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
Standard and Sample Preparation
Standard Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).
Sample Solution (from tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Transfer a portion of the powder equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes.
-
Allow to cool to room temperature and dilute to volume with diluent.
-
Filter a portion through a 0.45 µm syringe filter before injection.
Method Validation Summary
The method was validated according to ICH Q2(R1) guidelines.[1][3][4]
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 (10-150 µg/mL) | r² ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (% RSD) | < 1.0% | ≤ 2.0% |
| LOD | 0.5 µg/mL | - |
| LOQ | 1.5 µg/mL | - |
| Specificity | No interference from placebo | Peak purity > 99.5% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalysis
For the quantification of this compound in biological matrices such as plasma, a highly sensitive and selective LC-MS/MS method is required.[11][12] This method is suitable for pharmacokinetic and toxicokinetic studies.
Sample Preparation: Supported Liquid Extraction (SLE)
Supported Liquid Extraction is chosen for its efficiency in removing proteins and phospholipids from plasma samples, which can cause ion suppression in the mass spectrometer.[13]
Caption: Supported Liquid Extraction (SLE) workflow.
LC-MS/MS Conditions
The chromatographic conditions are optimized for a fast analysis time while maintaining good separation from endogenous interferences. The mass spectrometric parameters are tuned for optimal sensitivity and specificity.
| Parameter | Condition |
| LC System | UPLC/UHPLC system |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | Analyte: 296.2 -> 132.1; IS: 301.2 -> 132.1 |
Note: The MRM transition for the analyte is hypothetical and would need to be optimized empirically. An internal standard (IS) would ideally be a stable isotope-labeled version of the analyte.
Bioanalytical Method Validation Summary
Validation is performed in accordance with FDA and ICH guidelines for bioanalytical method validation.[7][14][15][16]
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.998 (0.1-100 ng/mL) | r² ≥ 0.99 |
| Accuracy (% Bias) | Within ± 8% | Within ± 15% (± 20% at LLOQ) |
| Precision (% CV) | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| LLOQ | 0.1 ng/mL | S/N > 10 |
| Matrix Effect | CV < 15% | CV ≤ 15% |
| Recovery | Consistent and reproducible | - |
Experimental Protocols
Protocol 1: HPLC-UV Quantification
-
Prepare the mobile phases as described in section 2.1.
-
Equilibrate the HPLC system with the initial mobile phase composition (30% B) for at least 30 minutes.
-
Prepare standard and sample solutions as per section 2.2.
-
Create a calibration curve by injecting a series of standard solutions of known concentrations.
-
Inject the sample solutions.
-
Integrate the peak area of the analyte and quantify using the linear regression equation from the calibration curve.
Caption: HPLC-UV analysis workflow.
Protocol 2: LC-MS/MS Quantification in Plasma
-
Spike 100 µL of plasma with the internal standard.
-
Add 200 µL of 4% phosphoric acid and vortex.
-
Load the mixture onto an SLE+ plate or cartridge.
-
Allow the sample to absorb for 5 minutes.
-
Apply 1 mL of MTBE and collect the eluate.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
-
Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Conclusion
The analytical methods presented provide robust and reliable approaches for the quantification of this compound. The HPLC-UV method is well-suited for quality control environments, offering simplicity and accuracy. The LC-MS/MS method provides the high sensitivity and selectivity required for bioanalytical applications, enabling detailed pharmacokinetic profiling. Both methods are built on established analytical principles and are designed to meet stringent regulatory validation requirements.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
Altabrisa Group. (2025). What Is FDA Method Validation Guidance and Its Importance?. [Link]
-
FDA. Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
-
Lab Manager Magazine. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
- Abdel-Ghany, M. F., et al. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis.
- Trivedi, R. K., & Patel, M. C. (2010). Recent advances in sample preparation techniques for effective bioanalytical methods.
- Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
-
Biotage. Bioanalytical sample preparation. [Link]
- NIH. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies.
- Analytical Methods. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Royal Society of Chemistry.
- Core. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum.
- International Journal of Scientific & Technology Research. (2019).
- UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- MDPI. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP)
- NTU Journal of Pure Sciences. (2022).
- PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
- ResearchGate. (2025). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs.
- Semantic Scholar. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs.
- Journal of Chemical and Pharmaceutical Research.
- PubMed. (2008). Determination of Lipophilicity of alpha-(4-phenylpiperazine)
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Application Notes and Protocols: A Guide to the Amide Coupling of 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine with Carboxylic Acids
Introduction: The Significance of Amide Bond Formation in Modern Drug Discovery
The amide bond is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules.[1] Its remarkable stability and ability to participate in hydrogen bonding interactions make it a privileged scaffold for molecular recognition at biological targets. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is therefore one of the most frequently executed reactions in the drug discovery and development pipeline.[2][3]
This application note provides a detailed protocol for the coupling of 4-(4-benzylpiperazin-1-ylmethyl)phenylamine with various carboxylic acids. This particular amine presents a common structural motif in medicinal chemistry, incorporating a flexible benzylpiperazine moiety often associated with potent and selective biological activity.[4] However, the presence of multiple nitrogen atoms and potential for steric hindrance can present challenges to achieving high-yielding and clean amide bond formation.
Herein, we present two robust and widely applicable coupling protocols using common reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), and the highly efficient uronium salt-based reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). We will delve into the mechanistic underpinnings of these reactions, provide step-by-step experimental procedures, and offer guidance on troubleshooting common issues.
Understanding the Coupling Chemistry: Mechanisms of Activation
Direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process at ambient temperatures, primarily because the acidic carboxylic acid and basic amine readily form a non-reactive ammonium carboxylate salt.[5][6] To overcome this, the carboxylic acid must first be "activated" into a more reactive species. This is the fundamental role of coupling reagents.
The EDC/HOBt Pathway
Carbodiimides, such as EDC, are widely used for activating carboxylic acids.[5][7] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to racemization (if the carboxylic acid has a chiral center) and can rearrange to a stable N-acylurea byproduct, which terminates the desired reaction.[8]
The addition of HOBt mitigates these side reactions. HOBt acts as a nucleophilic catalyst, intercepting the O-acylisourea to form an active HOBt ester.[9] This ester is more stable than the O-acylisourea, reducing the likelihood of racemization, and is highly reactive towards the amine, leading to efficient amide bond formation.[2][9]
Caption: EDC/HOBt Coupling Mechanism
The HATU Pathway
HATU is a third-generation uronium salt-based coupling reagent known for its high efficiency and rapid reaction times, particularly with sterically hindered substrates.[10][11] The mechanism involves the reaction of the carboxylate anion (formed by deprotonation with a non-nucleophilic base like N,N-diisopropylethylamine, DIPEA) with HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt.[10][11] This is rapidly converted to an OAt-active ester, which then readily reacts with the amine to form the desired amide. The pyridine nitrogen in the HOAt leaving group is thought to facilitate the reaction by stabilizing the transition state through hydrogen bonding.[11]
Caption: HATU Coupling Mechanism.[12]
Experimental Protocols
The following protocols are provided as a general guideline. Optimization of stoichiometry, reaction time, and temperature may be necessary for specific carboxylic acids.
Materials and Reagents
| Reagent | Supplier | Purity |
| This compound | Various Commercial | >95% |
| Carboxylic Acid of Interest | Various Commercial | >95% |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Various Commercial | >98% |
| 1-Hydroxybenzotriazole (HOBt) | Various Commercial | Anhydrous |
| HATU | Various Commercial | >98% |
| N,N-Diisopropylethylamine (DIPEA) | Various Commercial | >99% |
| Dichloromethane (DCM), Anhydrous | Various Commercial | >99.8% |
| N,N-Dimethylformamide (DMF), Anhydrous | Various Commercial | >99.8% |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | In-house preparation | - |
| Brine (Saturated aqueous NaCl) | In-house preparation | - |
| Anhydrous magnesium sulfate (MgSO₄) | Various Commercial | - |
Protocol 1: EDC/HOBt Coupling
This protocol is a reliable and cost-effective method for many standard amide couplings.
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Application Notes: The Strategic Deployment of 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine in Fragment-Based Drug Discovery
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a detailed technical overview and actionable protocols for utilizing the fragment 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine in fragment-based drug discovery (FBDD) campaigns. We delve into the rationale behind its selection, leveraging the privileged nature of the benzylpiperazine scaffold, and outline a comprehensive workflow from initial screening to structure-guided lead optimization. The protocols herein are designed to be self-validating, emphasizing biophysical rigor and strategic synthetic elaboration to accelerate the discovery of high-quality lead compounds.
The FBDD Paradigm: A Shift from Brute Force to Rational Design
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS).[1] Instead of screening millions of large, complex "drug-like" molecules, FBDD identifies very small, low-molecular-weight compounds, or "fragments," that bind weakly but efficiently to a biological target.[2][3] The core principle is that smaller, less complex molecules have a higher probability of finding a complementary binding site on a protein, leading to higher hit rates.[1][4] These initial low-affinity hits (often in the millimolar range) then serve as starting points for a more rational and efficient optimization process, where they are "grown" or combined to produce highly potent leads.[2][5]
This approach offers several distinct advantages:
-
Superior Sampling of Chemical Space: A library of a few thousand fragments can represent a far greater diversity of chemical shapes and pharmacophores than a much larger HTS library.[2]
-
Higher Quality Leads: Fragments that bind do so efficiently, meaning they form high-quality interactions with the target. This often translates into final lead compounds with better ligand efficiency (LE) and more favorable physicochemical properties.[2]
-
Structure-Guided Optimization: FBDD is intrinsically linked to structural biology. Obtaining the crystal structure of a fragment bound to its target provides a precise roadmap for synthetic chemists to elaborate the molecule, adding functionality only where it will form productive interactions.[6][7]
The ideal fragment adheres to the "Rule of Three" , a set of empirical guidelines for properties that maximize binding probability and solubility for screening at high concentrations.[2][8]
| Property | "Rule of Three" Guideline | This compound | Compliance |
| Molecular Weight (MW) | < 300 Da | ~281.4 g/mol | Yes |
| cLogP | ≤ 3 | ~2.9 (estimated) | Yes |
| Hydrogen Bond Donors | ≤ 3 | 2 (from -NH2) | Yes |
| Hydrogen Bond Acceptors | ≤ 3 | 2 (piperazine nitrogens) | Yes |
| Rotatable Bonds | ≤ 3 | > 3 | No* |
| Polar Surface Area (PSA) | ≤ 60 Ų | ~41.6 Ų (estimated) | Yes |
*While the number of rotatable bonds exceeds three, the core piperazine ring provides a degree of conformational rigidity, and the overall profile remains highly favorable for a fragment library.[9]
The Benzylpiperazine Scaffold: A Privileged Starting Point
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold."[9][10] Its prevalence in FDA-approved drugs stems from a unique combination of desirable properties:
-
Physicochemical Advantages: The two nitrogen atoms provide basic centers that can be protonated at physiological pH, often enhancing aqueous solubility and bioavailability.
-
Synthetic Versatility: The nitrogens at the 1 and 4 positions are readily functionalized, allowing for rapid and diverse chemical elaboration.[10]
-
Structural Rigidity: The stable chair conformation provides a predictable, rigid scaffold for orienting other pharmacophoric groups toward their biological targets.
The benzylpiperazine moiety, in particular, is a well-established pharmacophore found in numerous CNS-active agents and other therapeutics.[11][12] The benzyl group provides a valuable hydrophobic interaction motif and a synthetically accessible point for modification, while the piperazine core can engage in hydrogen bonding and serve as a versatile linker.[10][11]
This compound was strategically selected as it embeds these privileged features into a fragment that presents clear and logical "growth vectors" for optimization. The primary amine on the phenyl ring is an ideal handle for synthetic elaboration, allowing chemists to systematically probe adjacent pockets within a target's binding site.
Experimental Application Notes & Protocols
This section details a comprehensive workflow for deploying this compound in an FBDD campaign.
Workflow Overview
Caption: The FBDD workflow, from initial hit finding to lead optimization.
Protocol 1: Fragment Stock Solution Preparation and Quality Control
Rationale: The detection of weak binding requires high fragment concentrations. Therefore, absolute purity and confirmed solubility are critical to avoid artifacts and ensure data reproducibility.
-
Solubilization:
-
Accurately weigh 10 mg of this compound.
-
Add 100% DMSO to create a high-concentration stock solution (e.g., 100 mM).
-
Use gentle vortexing and sonication in a water bath to ensure complete dissolution.
-
-
Purity Analysis (LC-MS):
-
Dilute a small aliquot of the stock solution in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Inject onto a reverse-phase HPLC system coupled to a mass spectrometer.
-
Acceptance Criterion: Purity must be >98% by UV integration (e.g., at 254 nm). The observed mass must match the expected mass for the protonated molecule [M+H]⁺.
-
-
Identity Confirmation (¹H NMR):
-
Dissolve ~1-2 mg of the solid compound in a deuterated solvent (e.g., DMSO-d₆).
-
Acquire a proton NMR spectrum.
-
Acceptance Criterion: The resulting spectrum must be consistent with the known structure of the compound, with no significant impurities observed.
-
-
Aqueous Solubility Assessment (Nephelometry - Optional but Recommended):
-
Prepare a serial dilution of the DMSO stock into the final assay buffer.
-
Measure light scattering (nephelometry) or turbidity.
-
Acceptance Criterion: Determine the highest concentration that remains soluble in the assay buffer to define the top screening concentration.
-
Protocol 2: Primary Hit Identification using Surface Plasmon Resonance (SPR)
Rationale: SPR is a highly sensitive, label-free biophysical technique ideal for screening fragments.[6][13] It provides real-time data on binding events, allowing for the rapid identification of potential hits from a library.
-
Target Immobilization:
-
Select a sensor chip appropriate for the target protein (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface with a mixture of EDC/NHS.
-
Inject the target protein (typically at 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (e.g., 5000-10000 Response Units, RU).
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Fragment Screening:
-
Prepare a plate with the fragment this compound diluted in running buffer (e.g., HBS-EP+) to the desired screening concentration (e.g., 200 µM). Include buffer-only wells for double referencing.
-
Inject the fragment solution over the target-immobilized surface and a reference flow cell (unmodified or with an irrelevant protein).
-
Monitor the binding response in real-time. A change in RU indicates a binding event.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal.
-
Subtract the average signal from the buffer-only injections (double referencing).
-
Hit Criterion: A fragment is considered a hit if it produces a consistent, concentration-dependent binding response that is significantly above the background noise.
-
Protocol 3: Orthogonal Hit Validation using Saturation Transfer Difference (STD) NMR
Rationale: Orthogonal validation using a solution-based technique is crucial to eliminate false positives from SPR, which can arise from protein aggregation or non-specific binding to the chip surface. STD-NMR confirms a direct interaction between the fragment and the target in solution.[1]
-
Sample Preparation:
-
Prepare a sample containing the target protein (10-50 µM) and the fragment hit (e.g., 1 mM) in a suitable deuterated buffer (e.g., phosphate-buffered saline in D₂O).
-
Prepare a control sample containing only the fragment at the same concentration.
-
-
NMR Acquisition:
-
Acquire a standard 1D proton spectrum of the control sample for reference.
-
On the protein-fragment sample, acquire two spectra:
-
On-resonance spectrum: Saturate a region of the protein's proton spectrum where no ligand signals are present (e.g., -1.0 ppm).
-
Off-resonance spectrum: Irradiate a region far from any protein or ligand signals (e.g., 40 ppm).
-
-
-
Data Processing and Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
Hit Confirmation: The presence of signals in the STD spectrum that correspond to the fragment's protons confirms that the fragment binds to the protein. The relative intensity of the signals can provide information about which part of the fragment is in closest proximity to the protein surface.
-
Protocol 4: Structural Characterization via X-ray Crystallography
Rationale: Obtaining a high-resolution crystal structure of the fragment-protein complex is the most valuable output of the hit identification phase.[7] It provides a definitive 3D map of the binding site and the precise orientation of the fragment, which is essential for rational, structure-guided optimization.[6][13]
-
Protein Crystallization:
-
Screen for crystallization conditions for the apo-protein using commercially available or in-house screens.
-
Optimize initial hits to produce diffraction-quality crystals (>50 µm).
-
-
Fragment Soaking:
-
Prepare a "soaking solution" containing the components of the crystallization mother liquor supplemented with a high concentration of this compound (e.g., 1-10 mM).
-
Transfer a high-quality apo-protein crystal into the soaking solution.
-
Allow the fragment to diffuse into the crystal over a period of minutes to hours.
-
-
Data Collection and Structure Solution:
-
Cryo-protect the soaked crystal and flash-cool it in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure using molecular replacement with the known apo-protein structure.
-
Carefully examine the resulting electron density maps for unambiguous density corresponding to the bound fragment. Refine the model to produce a high-resolution structure.
-
Protocol 5: Structure-Guided Fragment "Growing"
Rationale: The "growing" strategy is the most direct path for hit-to-lead optimization.[5][14] Using the co-crystal structure, new chemical functionality is added to the fragment core to engage with nearby pockets in the binding site, thereby increasing affinity and potency.
-
Structural Analysis:
-
Analyze the co-crystal structure obtained in Protocol 4. Identify unoccupied pockets adjacent to the bound fragment.
-
Pay special attention to the vector of the phenylamine group. Identify nearby residues that could serve as hydrogen bond donors or acceptors.
-
-
In Silico Design:
-
Use molecular modeling software to virtually add substituents to the amine. For example, model the addition of an acetyl group (-C(O)CH₃) or a sulfonyl group (-S(O)₂CH₃).
-
Evaluate the modeled analogs for favorable interactions (e.g., new hydrogen bonds, hydrophobic contacts) and the absence of steric clashes.
-
-
Synthetic Elaboration (Example: Amide Coupling):
-
Reaction: Couple this compound with a desired carboxylic acid (R-COOH) using a standard peptide coupling reagent (e.g., HATU, HOBt) and a non-nucleophilic base (e.g., DIPEA) in a suitable solvent (e.g., DMF).
-
Purification: Purify the resulting amide product using flash chromatography or preparative HPLC.
-
Characterization: Confirm the structure and purity of the new analog using LC-MS and NMR.
-
-
Iterative Testing:
-
Test the newly synthesized, "grown" analog in the primary binding assay (e.g., SPR) to determine its affinity (Kᴅ).
-
The goal is to see a significant improvement in affinity compared to the parent fragment. This process is iterated with different chemical additions to build a structure-activity relationship.
-
Protocol 6: Systematic Structure-Activity Relationship (SAR) by Catalog
Rationale: To efficiently explore the chemical space around the fragment hit, a systematic SAR exploration is necessary.[7][15] This involves making discrete, logical changes to different parts of the molecule and measuring the impact on binding affinity.
| Position of Modification | Example Modification | Rationale / Hypothesis |
| A: Phenylamine Ring | Add electron-withdrawing group (e.g., -Cl, -F) | Modulate pKa of the amine; probe for halogen bonding. |
| A: Phenylamine Ring | Add electron-donating group (e.g., -OCH₃) | Alter electronics and potentially form new H-bonds. |
| B: Benzyl Ring | Replace with pyridyl ring | Introduce H-bond acceptor; improve solubility. |
| B: Benzyl Ring | Add substituents (e.g., -F, -CF₃) at ortho/meta/para | Probe for new hydrophobic or polar interactions. |
| C: Piperazine Core | Replace with homopiperazine (7-membered ring) | Alter geometry and vector projections of substituents. |
| D: Methylene Linker | Replace with carbonyl (amide) | Introduce rigidity and H-bond acceptor. |
Execution:
-
Synthesize a small, focused library of analogs based on the hypotheses in the SAR table.
-
Test all analogs at a single high concentration in the primary assay to quickly identify promising modifications.
-
For active compounds, perform a full dose-response curve to determine an accurate affinity (Kᴅ) or potency (IC₅₀).
-
Feed this data back into the design cycle (Protocol 5) to guide the synthesis of the next generation of compounds.
Hit-to-Lead Optimization Strategies
Caption: Key strategies for evolving fragment hits into potent leads.
Conclusion
This compound represents a high-quality, versatile fragment for FBDD campaigns. Its adherence to the "Rule of Three," combined with the privileged and synthetically tractable benzylpiperazine scaffold, makes it an ideal starting point for drug discovery. By employing a rigorous and integrated workflow of biophysical screening, structural biology, and rational synthetic chemistry, researchers can effectively leverage this fragment to discover and optimize novel, high-affinity ligands for a wide range of biological targets. This structured approach, grounded in fundamental principles of medicinal chemistry, maximizes the efficiency of the hit-to-lead process and increases the probability of developing successful clinical candidates.
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Fragment Screening | Drug Discovery . Sygnature Discovery. [Link]
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Different hit-to-lead optimization strategies (fragment growing, merging and linking approach) . ResearchGate. [Link]
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de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery . Frontiers in Chemistry, 8, 86. [Link]
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Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents . MDPI. [Link]
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Ciulli, A. (2019). Biophysical screening in fragment-based drug design: a brief overview . Biochemical Society Transactions, 47(1), 201-210. [Link]
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de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery . Frontiers in Chemistry, 8, 86. [Link]
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Fragment-to-Lead - Creative Biostructure Drug Discovery . Creative Biostructure. [Link]
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Chemical structure of N-benzylpiperazine (BZP) . ResearchGate. [Link]
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Romeo, G., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects . Journal of Medicinal Chemistry, 64(10), 6846-6864. [Link]
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Wang, Y., et al. (2016). Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents . Bioorganic & Medicinal Chemistry Letters, 26(8), 1931-1935. [Link]
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1-Benzylpiperazine and other Piperazine-based Derivatives | Request PDF . ResearchGate. [Link]
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Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs . Auburn University Electronic Theses and Dissertations. [Link]
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Benzyl Ether Structure—Activity Relationships in a Series of Ketopiperazine-Based Renin Inhibitors. | Request PDF . ResearchGate. [Link]
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Structure Activity Relationship SAR || Medicinal Chemistry || Drug Discovery & Drug Design . YouTube. (2022). [Link]
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4‐(piperazin‐1‐yl)aniline‐derived fragment library constructed in the... . ResearchGate. [Link]
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Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[2][6]benzoquinone hydrochloride . ResearchGate. [Link]
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Structure Activity Relationship of Benzodiazepines || SAR in Medicinal Chemistry . YouTube. (2021). [Link]
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Decomposition of Small Molecules for Fragment-Based Drug Design . MDPI. [Link]
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Zhang, C., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][2][6][8]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors . European Journal of Medicinal Chemistry, 209, 112913. [Link]
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Structure activity Relationship (SAR) of alpha 1 receptor antagonist . YouTube. (2022). [Link]
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Deng, X., et al. (2020). Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant . European Journal of Medicinal Chemistry, 207, 112755. [Link]
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Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines . Royal Society of Chemistry. [Link]
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Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches . MDPI. [Link]
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Class (46) Structure-Activity Relationship (SAR) of Benzodiazepine |Medicinal Chemistry 01| B.Pharma . YouTube. (2023). [Link]
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Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery . MDPI. [Link]
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Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide . DTIC. [Link]
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Application Notes and Protocols for Xenograft Models in the Preclinical Evaluation of 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Role of Xenograft Models in Oncology Drug Discovery
Xenograft models are a cornerstone in the preclinical development of novel anticancer therapeutics.[1] These in vivo systems, which involve the transplantation of human tumor cells or tissues into immunodeficient mice, provide a critical platform to assess the efficacy, safety, and pharmacodynamic properties of investigational drugs in a controlled, physiological environment.[1] This guide provides a detailed framework for utilizing subcutaneous xenograft models to evaluate the therapeutic potential of a promising class of compounds: 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine derivatives.
Piperazine derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer effects.[2][3] The versatility of the piperazine scaffold allows for structural modifications that can enhance potency, selectivity, and pharmacokinetic profiles.[3][4] While the precise mechanism of action for every new derivative class is a subject of ongoing investigation, various benzylpiperazine and phenylpiperazine compounds have been shown to exert their antitumor effects through mechanisms such as tubulin polymerization inhibition, topoisomerase II inhibition, and modulation of key signaling pathways like PI3K/AKT/mTOR.[5][6][7][8]
This document will provide a comprehensive, step-by-step guide for researchers to establish robust xenograft models, design and execute efficacy studies, and analyze the resulting data to make informed decisions in the drug development pipeline.
Experimental Workflow for Efficacy Testing
The following diagram outlines the general workflow for evaluating this compound derivatives in a subcutaneous xenograft model.
Caption: Experimental workflow for xenograft-based efficacy studies.
Part 1: Establishment of Subcutaneous Xenograft Models
The successful establishment of a reliable xenograft model is fundamental to the entire study. This involves careful selection of a cancer cell line, proper animal handling, and consistent tumor inoculation techniques.
Cell Line Selection and Culture
The choice of the human cancer cell line should be guided by the therapeutic goals and the putative mechanism of action of the test compounds. For instance, if the derivatives are suspected to target pathways dysregulated in a specific cancer type (e.g., PI3K pathway in certain breast cancers), a cell line with that characteristic should be chosen.
Protocol: Cell Culture
-
Cell Line Authentication: Always use authenticated cell lines from a reputable cell bank (e.g., ATCC).
-
Culture Conditions: Culture the selected cancer cell line according to the supplier's recommendations, using the appropriate growth medium, supplements (e.g., fetal bovine serum), and incubation conditions (e.g., 37°C, 5% CO2).
-
Subculture: Subculture the cells before they reach confluency to maintain exponential growth.
-
Cell Viability: Prior to inoculation, assess cell viability using a method such as trypan blue exclusion. A viability of >95% is recommended.
Animal Selection and Husbandry
Immunodeficient mouse strains are required for the engraftment of human tumor cells.[9] Commonly used strains include athymic nude (nu/nu) and SCID mice.[9]
Animal Welfare Considerations: All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.[7][10][11][12] Humane endpoints should be clearly defined in the experimental protocol.[7][12]
Subcutaneous Tumor Inoculation
This protocol describes the subcutaneous injection of a tumor cell suspension.
Protocol: Subcutaneous Inoculation
-
Cell Preparation: Harvest cells during their exponential growth phase. Wash the cells with sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Cell Suspension: Resuspend the cell pellet in an appropriate volume of sterile, serum-free medium or PBS, with or without an extracellular matrix like Matrigel, to achieve the desired cell concentration (typically 1 x 10^6 to 1 x 10^7 cells per 100-200 µL). Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize the mouse using an approved anesthetic agent. Shave and sterilize the injection site on the flank of the mouse.
-
Inoculation: Using a 25-27 gauge needle, inject the cell suspension subcutaneously into the prepared site.[13]
-
Post-Inoculation Monitoring: Monitor the animals for recovery from anesthesia and for any immediate adverse reactions.
Part 2: Drug Efficacy Study Design and Execution
A well-designed efficacy study will yield robust and interpretable data. Key considerations include the formulation of the test compound, the treatment schedule, and the methods for monitoring tumor growth and animal health.
Formulation of this compound Derivatives
The formulation of the test compound is critical for ensuring consistent bioavailability. The choice of vehicle will depend on the solubility of the specific derivative.
Table 1: Example Formulation Vehicles
| Vehicle Component | Purpose | Considerations |
| Saline | Aqueous vehicle for soluble compounds | Check for precipitation at the desired concentration |
| DMSO | Solubilizing agent | Can be toxic at high concentrations |
| Polyethylene glycol (PEG) | Co-solvent to improve solubility | Viscosity can be an issue |
| Tween 80 | Surfactant to aid in suspension | Potential for hypersensitivity reactions |
Treatment Initiation and Dosing
Treatment is typically initiated when tumors reach a palpable and measurable size (e.g., 100-200 mm³).[14]
Protocol: Randomization and Dosing
-
Tumor Measurement: Measure tumor dimensions using calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Randomization: Once tumors reach the target size, randomize the mice into treatment and control groups to ensure a similar average tumor volume across all groups.
-
Dosing: Administer the formulated compound and vehicle control according to the predetermined dose and schedule (e.g., daily, twice daily) via the chosen route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Throughout the treatment period, monitor tumor growth and animal body weight at regular intervals (e.g., 2-3 times per week).
Part 3: Endpoint Analysis and Data Interpretation
Tumor Growth Inhibition Analysis
The primary endpoint of an efficacy study is typically the inhibition of tumor growth.
Table 2: Key Efficacy Metrics
| Metric | Calculation | Interpretation |
| Tumor Growth Inhibition (TGI) | % TGI = [1 - (ΔT / ΔC)] x 100 | Percentage of tumor growth inhibition in the treated group versus the control. |
| T/C Ratio | (Median tumor volume of treated group / Median tumor volume of control group) x 100 | A lower T/C ratio indicates greater efficacy. |
| Tumor Regression | A decrease in tumor volume from the start of treatment. | Indicates a strong antitumor effect. |
ΔT = change in mean tumor volume of the treated group; ΔC = change in mean tumor volume of the control group.
Histopathological Analysis
Histological examination of the harvested tumors can provide valuable insights into the compound's mechanism of action.
Protocol: Histopathology
-
Tumor Harvest: At the end of the study, euthanize the animals and carefully excise the tumors.
-
Fixation and Processing: Fix the tumors in 10% neutral buffered formalin, process, and embed in paraffin.
-
Staining: Section the paraffin-embedded tumors and stain with Hematoxylin and Eosin (H&E) to assess tumor morphology, necrosis, and cellularity.
-
Immunohistochemistry (IHC): Perform IHC for specific biomarkers to investigate the compound's effect on cellular processes such as proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and relevant signaling pathways (e.g., phospho-AKT if PI3K inhibition is suspected).
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis
PK/PD studies can correlate drug exposure with the observed antitumor effect.
PK/PD Workflow
Caption: Workflow for conducting integrated PK/PD studies.
Conclusion
The use of xenograft models is an indispensable step in the preclinical evaluation of novel anticancer agents like this compound derivatives.[9] By following the detailed protocols and adhering to the principles of sound experimental design outlined in this guide, researchers can generate high-quality, reproducible data to confidently assess the therapeutic potential of these compounds and guide their progression toward clinical development.
References
- Yarim, M., Koksal, M., Durmaz, I., & Cetin-Atalay, R. (2013). Synthesis and anticancer screening studies of indole-based piperazine derivatives. Journal of Cancer Science & Therapy, 5.
- Li, J., et al. (2016). Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 26(8), 1931-1935.
- Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024). Molecules, 29(18), 4279.
- Singh, M., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88.
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024). Pharmaceuticals, 17(10), 1320.
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EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). (n.d.). CIBERONC. Retrieved from [Link]
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- The Role of Benzylpiperazine Derivatives in Modern Drug Discovery. (2025). Pharmaceutical Technology.
- Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2022). Molecules, 27(19), 6649.
- Yang, J., et al. (2012). Structural optimization and structure-activity relationships of N2-(4-(4-Methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine derivatives, a new class of reversible kinase inhibitors targeting both EGFR-activating and resistance mutations. Journal of Medicinal Chemistry, 55(23), 10685-10699.
- Sagar, B. K., et al. (2021). Synthesis, Characterization and Anticancer Activity of Piperazine Amide Derivative. International Journal of Pharmaceutical Sciences and Research, 12(10), 5424-5430.
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The structure-activity relationship of anticancer activity piperazine derivatives. (n.d.). ResearchGate. Retrieved from [Link]
- In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Journal of Visualized Experiments, (119), e55099.
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Preclinical Drug Testing Using Xenograft Models. (n.d.). Crown Bioscience. Retrieved from [Link]
- SOP50103: Histopathological Assessment of Patient-Derived Xenografts. (2014).
- Development and immunohistochemical characterization of patient-derived xenograft models for muscle invasive bladder cancer. (2022). Iranian Journal of Basic Medical Sciences, 25(4), 481-487.
- Synthesis and Structure-Activity Relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine Derivatives as Potent Sigma Ligands. (2005). Journal of Medicinal Chemistry, 48(1), 224-234.
-
Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][5]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. (2021). European Journal of Medicinal Chemistry, 209, 112913.
- Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532.
- A Pan-Cancer Patient-Derived Xenograft Histology Image Repository with Genomic and Pathologic Annotations Enables Deep Learning Analysis. (2024). Cancer Research, 84(13), 2088–2101.
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Histological examination of xenograft tumors. (n.d.). ResearchGate. Retrieved from [Link]
- Tumor Development and Animal Welfare in a Murine Xenograft Model. (2012). In Vivo, 26(2), 221-227.
- STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO. (2011). Statistics in Biopharmaceutical Research, 3(2), 269–275.
- From lab to animal facility: A complete guide for tumor xenograft model creation. (2024). Bio-protocol, 14(14), e4972.
- Guidelines for the welfare and use of animals in cancer research. (2010). British Journal of Cancer, 102(11), 1555–1577.
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Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). ResearchGate. Retrieved from [Link]
- Validated preclinical xenograft models for in vivo efficacy testing of INDs. (2023). Altogen Labs.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).
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Guidelines for the welfare and use of animals in cancer research. (n.d.). ResearchGate. Retrieved from [Link]
- Inhibition of tumor growth in a murine xenograft model by thalidomide. (2002). Journal of Clinical Oncology, 20(15_suppl), 481-481.
- MRL - Piperazine Summary Report (3). (2002). European Medicines Agency.
- MATHEMATICAL MODELS OF TUMOR GROWTH INHIBITION TO ASSESS THE EFFICACY OF ANTICANCER DRUGS IN XENOGRAFT MICE. (2013). PAGE Meeting.
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Correlation between tumor growth inhibition and growth rate inhibition for xenograft tumors of different growth rates. (n.d.). ResearchGate. Retrieved from [Link]
- Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. (2022). CNS & Neurological Disorders - Drug Targets, 21(6), 520-532.
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1-Benzylpiperazine and other Piperazine-based Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. (n.d.). ResearchGate. Retrieved from [Link]
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- 6. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzylpiperazine - Wikipedia [en.wikipedia.org]
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- 10. air.unimi.it [air.unimi.it]
- 11. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine
Welcome to the technical support center for the synthesis of 4-(4-benzylpiperazin-1-ylmethyl)phenylamine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important pharmaceutical intermediate. Our focus is on providing practical, in-depth solutions grounded in established chemical principles to help you troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis Strategy & Reaction Failures
Question 1: I'm planning the synthesis of this compound. What are the most common synthetic routes, and what are the key considerations for choosing one?
There are two primary and highly effective strategies for synthesizing this compound:
-
Reductive Amination: This is a one-pot reaction involving the condensation of 4-aminobenzaldehyde with 1-benzylpiperazine to form an intermediate iminium ion, which is then reduced in situ to the desired amine. This method is often preferred for its operational simplicity and the wide availability of suitable reducing agents.[1][2][3]
-
Two-Step N-Alkylation via a Nitro Intermediate: This route involves the N-alkylation of 1-benzylpiperazine with 4-nitrobenzyl halide (e.g., chloride or bromide), followed by the reduction of the nitro group to the target primary amine. This approach can be advantageous when the starting 4-aminobenzaldehyde is of poor quality or prone to side reactions under reductive amination conditions.
The choice between these routes depends on the quality of your starting materials, your familiarity with the techniques, and the desired scale of your reaction. Reductive amination is generally quicker for small-scale synthesis, while the two-step N-alkylation might offer better control and scalability.
Question 2: My reductive amination reaction has a very low yield, and I see multiple spots on my TLC plate. What could be the primary causes?
Low yields and the presence of multiple byproducts in a reductive amination are common issues that can often be traced back to several factors:
-
Poor Quality of 4-Aminobenzaldehyde: This starting material is known to be unstable and can undergo self-condensation or polymerization, especially in the presence of acid, which is often used to catalyze imine formation.[4][5] This polymer is often insoluble and can complicate the reaction and purification.
-
Inefficient Imine Formation: The initial condensation between the aldehyde and the secondary amine to form the iminium ion is a crucial equilibrium step. If this equilibrium is not favored, the reducing agent may instead reduce the starting aldehyde to 4-aminobenzyl alcohol.
-
Sub-optimal Reducing Agent: The choice and handling of the reducing agent are critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent as it is mild and selective for the iminium ion over the aldehyde.[6][7] However, it is moisture-sensitive.
To troubleshoot, ensure your 4-aminobenzaldehyde is pure and fresh. Consider running the reaction under neutral or mildly acidic conditions to minimize polymerization.
Side Products and Impurities
Question 3: I have an unexpected, high-molecular-weight impurity in my crude product. What could it be?
The most likely high-molecular-weight impurity, especially if you synthesized your own 1-benzylpiperazine or are using a low-purity commercial source, is N,N'-dibenzylpiperazine (DBZP) .[4][8]
-
Causality: DBZP is a common byproduct in the synthesis of 1-benzylpiperazine (BZP), forming when piperazine reacts with two molecules of benzyl chloride, often due to excess alkylating agent or elevated temperatures.[8] If present in your BZP starting material, it will remain as an unreactive impurity throughout the synthesis of the final product.
Another possibility, though less common with the use of selective reducing agents, is the formation of a dialkylated aniline byproduct , where the primary amine of a second molecule of this compound has reacted with another molecule of 4-aminobenzaldehyde and been subsequently reduced.
Question 4: My NMR spectrum shows signals consistent with my product, but also a peak corresponding to an alcohol. How did this form?
The presence of an alcohol, specifically 4-aminobenzyl alcohol , is a classic side product in reductive amination reactions.
-
Mechanism of Formation: This occurs when the reducing agent reduces the starting 4-aminobenzaldehyde before it can form the iminium ion with 1-benzylpiperazine. This side reaction is more prevalent if:
-
A less selective reducing agent, such as sodium borohydride (NaBH₄), is used without careful control of reaction conditions.[9]
-
The formation of the iminium ion is slow, allowing the aldehyde to be exposed to the reducing agent for an extended period.
-
To mitigate this, ensure that the imine formation has sufficient time to proceed before the addition of the reducing agent, or use a more selective reagent like sodium triacetoxyborohydride.[6]
Question 5: I observe a baseline "smear" or insoluble material in my crude product upon workup. What is this?
This is very likely due to the self-condensation or polymerization of 4-aminobenzaldehyde .[4][5]
-
Causality: Aromatic aldehydes with amino groups are susceptible to forming polymeric Schiff bases (poly(azomethine)s), particularly in the presence of acid catalysts.[4][5][9][10] This can lead to intractable tars or insoluble powders that are difficult to remove.
Troubleshooting:
-
Use high-purity 4-aminobenzaldehyde.
-
Avoid strongly acidic conditions. If an acid catalyst is necessary for imine formation, use a mild one like acetic acid in catalytic amounts.
-
Consider a stepwise procedure where the imine is formed first, and then the reducing agent is added.[1]
Troubleshooting and Optimization Protocols
Protocol 1: Reductive Amination with Sodium Triacetoxyborohydride
This protocol is optimized to minimize common side reactions.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 4-aminobenzaldehyde (1.0 eq) in an anhydrous solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM), add 1-benzylpiperazine (1.05 eq).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Monitor for any gas evolution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.
| Parameter | Recommended Condition | Rationale |
| Reducing Agent | Sodium Triacetoxyborohydride | Selective for iminium ions over aldehydes, reducing alcohol formation.[6][7] |
| Solvent | Anhydrous DCE or DCM | Aprotic solvents that are compatible with the reducing agent. |
| Stoichiometry | Slight excess of amine | Helps to ensure complete consumption of the aldehyde. |
| Temperature | Room Temperature | Sufficient for the reaction and minimizes potential side reactions. |
Visualizing the Reaction: Reductive Amination Pathway
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-Aminobenzaldehyde | 556-18-3 [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. sciencemadness.org [sciencemadness.org]
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- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine
Welcome to the dedicated technical support guide for the synthesis of 4-(4-benzylpiperazin-1-ylmethyl)phenylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. The following information is structured in a question-and-answer format to directly address potential issues encountered during your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient method for synthesizing this compound is through the direct reductive amination of 4-aminobenzaldehyde and N-benzylpiperazine. This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
A2: Low yields can stem from several factors. The most critical to investigate are:
-
Purity of Starting Materials: Ensure the 4-aminobenzaldehyde and N-benzylpiperazine are of high purity. Impurities can interfere with the reaction.
-
Choice of Reducing Agent: The effectiveness of different reducing agents can vary significantly based on the specific substrate and reaction conditions.
-
Reaction Conditions: Temperature, solvent, and pH can all play a crucial role in both the rate of reaction and the prevalence of side reactions.
-
Work-up and Purification Procedure: Significant product loss can occur during the extraction and purification steps.
Q3: I am observing the formation of a significant amount of a side-product that appears to be 4-aminobenzyl alcohol. What is causing this?
A3: The formation of 4-aminobenzyl alcohol is a common side reaction in this synthesis. It occurs when the reducing agent directly reduces the aldehyde group of 4-aminobenzaldehyde before it can react with N-benzylpiperazine to form the imine. This is often an indication that your reducing agent is too reactive or that the conditions are favoring aldehyde reduction over imine formation.
II. Troubleshooting Guide: Reductive Amination of 4-Aminobenzaldehyde with N-Benzylpiperazine
This guide will walk you through potential issues and their solutions for the key steps in the synthesis of this compound.
Problem 1: Incomplete Consumption of Starting Materials
Symptom: TLC or LC-MS analysis of the crude reaction mixture shows significant amounts of unreacted 4-aminobenzaldehyde and/or N-benzylpiperazine.
Possible Causes & Solutions:
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Sub-optimal Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) may be beneficial. However, be cautious as higher temperatures can also promote side reactions.
-
Inefficient Imine Formation: The rate-determining step in many reductive aminations is the formation of the imine intermediate.[1] This can be acid-catalyzed. The addition of a catalytic amount of a weak acid, such as acetic acid, can sometimes improve the rate of imine formation.
Experimental Protocol: Monitoring Reaction Progress
-
Prepare a TLC chamber with an appropriate solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).
-
At regular intervals (e.g., every hour), withdraw a small aliquot of the reaction mixture.
-
Spot the aliquot on a TLC plate alongside spots of your starting materials (4-aminobenzaldehyde and N-benzylpiperazine).
-
Develop the TLC plate and visualize the spots under UV light.
-
The reaction is complete when the spots corresponding to the starting materials have disappeared or are no longer diminishing in intensity.
Problem 2: Low Yield Due to Side-Product Formation
Symptom: The desired product is formed, but a significant portion of the starting material is converted into undesired side-products, primarily 4-aminobenzyl alcohol.
Possible Causes & Solutions:
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) can be too aggressive and may reduce the aldehyde before imine formation. Consider using a milder and more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations as it is less reactive towards aldehydes and ketones but effectively reduces the iminium ion intermediate.[2]
-
Reaction Conditions:
-
Solvent: Aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally preferred for reductive aminations with NaBH(OAc)₃. Protic solvents like methanol can react with the reducing agent.
-
Order of Addition: Adding the reducing agent last, after allowing the aldehyde and amine to stir together for a period to pre-form the imine, can sometimes favor the desired reaction pathway.
-
| Reducing Agent | Common Solvents | Key Considerations |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Can be too reactive, leading to aldehyde reduction. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile | Effective but toxic due to the potential release of cyanide. Requires careful handling and disposal. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCM, DCE, THF | Generally the preferred reagent for its selectivity and milder nature. |
Diagram: Competing Reaction Pathways
Caption: Competing pathways in the reductive amination.
Problem 3: Difficult Purification and Isolation
Symptom: The crude product is an oil or a sticky solid that is difficult to purify by crystallization. Column chromatography results in low recovery.
Possible Causes & Solutions:
-
Residual Boron Salts: If using a borohydride-based reducing agent, boron-containing byproducts can complicate the work-up. A proper aqueous quench is essential. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) followed by brine can help remove these salts.
-
Product is Basic: The product, this compound, has multiple basic nitrogen atoms. This can cause it to streak on silica gel during column chromatography.
-
Chromatography Tip: To improve chromatographic separation, consider adding a small amount of a volatile base, such as triethylamine (e.g., 1%), to the eluent. This will help to suppress the interaction of the basic product with the acidic silica gel.
-
-
Crystallization Issues: If direct crystallization of the free base is challenging, consider converting the product to a salt. The hydrochloride or hydrobromide salt is often a well-defined crystalline solid that is easier to isolate and purify by recrystallization.
Experimental Protocol: Salt Formation for Purification
-
Dissolve the crude product in a suitable solvent, such as diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in ether or methanol dropwise while stirring.
-
The hydrochloride salt of the product should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
-
The purified salt can then be neutralized with a base to regenerate the free amine if required for the next synthetic step.
III. Concluding Remarks
Improving the yield of this compound synthesis is often a matter of careful optimization of the reductive amination conditions and a well-executed purification strategy. By systematically addressing the common issues outlined in this guide, researchers can significantly enhance the efficiency and success of their synthetic efforts.
IV. References
-
Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Tararov, V. I., Kadyrov, R., Riermeier, T. H., & Börner, A. (2001). A practical method for the reductive amination of aldehydes and ketones. Advanced Synthesis & Catalysis, 343(5), 453-456. Available at: [Link]
-
Reddit. (2023, October 24). Reductive amination of piperazine. r/OrganicChemistry. Retrieved from [Link]
-
Afanasyev, O. I., Kliuev, F., Podyacheva, E., Runikhina, S. A., Tsygankov, A. A., & Chusov, D. (2019). Hitchhiker's guide to reductive amination. Russian Chemical Reviews, 88(1), 1. Available at: [Link]
-
Sanz-Marco, A., & Blay, G. (2018). The Reductive Amination of Carbonyl Compounds: Recent Advances. Advanced Synthesis & Catalysis, 360(15), 2733-2753. Available at: [Link]
Sources
Technical Support Center: Overcoming Poor Solubility of Benzylpiperazine Derivatives in Aqueous Buffers
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Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of working with poorly soluble benzylpiperazine derivatives in aqueous buffers. The information presented here is grounded in established scientific principles and practical laboratory experience to ensure the integrity and success of your experiments.
Introduction to Benzylpiperazine Derivatives and Solubility Challenges
Benzylpiperazine (BZP) and its derivatives are a class of compounds with a wide range of pharmacological activities, often investigated for their effects on the central nervous system.[1][2] A significant hurdle in the preclinical and formulation development of these compounds is their often-limited solubility in aqueous buffers, which are crucial for a variety of in vitro and in vivo studies.[3][4] Poor solubility can lead to inaccurate and unreliable experimental results, hindering drug discovery and development.[5][6]
This guide will walk you through the underlying reasons for these solubility issues and provide a systematic approach to overcoming them.
Frequently Asked Questions (FAQs)
Q1: Why are my benzylpiperazine derivatives poorly soluble in aqueous buffers?
A1: The poor aqueous solubility of many benzylpiperazine derivatives can be attributed to several physicochemical properties:
-
High Lipophilicity: The presence of the benzyl group and other potential nonpolar substituents contributes to a high lipophilicity (LogP), making the molecule prefer non-aqueous environments.
-
Crystalline Structure: The solid-state properties of the compound, specifically the crystal lattice energy, can significantly impact solubility. A highly stable crystal structure requires more energy to break apart and dissolve.
-
pH-Dependent Solubility: Benzylpiperazine and its derivatives are typically weak bases.[7] Their solubility is highly dependent on the pH of the aqueous medium. At higher pH values, they exist predominantly in their neutral, less soluble form.[8][9]
Q2: What is the first step I should take to improve the solubility of my compound?
A2: The most straightforward initial approach is pH adjustment . Since benzylpiperazine derivatives are weak bases, lowering the pH of the buffer will lead to protonation of the piperazine nitrogen atoms.[8][9] This ionization increases the polarity of the molecule, thereby enhancing its solubility in aqueous solutions.[10] A good starting point is to prepare buffers with pH values 1-2 units below the pKa of your compound. The predicted pKa of 1-benzylpiperazine is approximately 9.25.[11]
Q3: I've tried adjusting the pH, but the solubility is still insufficient. What are my other options?
A3: If pH modification alone is not enough, you can explore several other formulation strategies:
-
Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of lipophilic compounds.[10]
-
Surfactants: These molecules can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in water.[12][13][14]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their solubility.[15][16][17][18]
Each of these approaches has its own mechanism and potential impact on your experimental system, which will be detailed in the troubleshooting guides below.
Q4: How do I determine the solubility of my compound?
A4: There are two main types of solubility measurements: kinetic and thermodynamic.[19][20]
-
Kinetic Solubility: This is a high-throughput method often used in early drug discovery. It measures the concentration of a compound that remains in solution after being added from a concentrated DMSO stock to an aqueous buffer and incubated for a short period (e.g., 2 hours).[5][21][22]
-
Thermodynamic Solubility: This is considered the "true" solubility and measures the concentration of a compound in a saturated solution at equilibrium.[6][19][23] This is typically determined by incubating an excess of the solid compound in the buffer for an extended period (e.g., 24 hours or more) to ensure equilibrium is reached.[5][6][23]
Detailed protocols for both methods are provided in the experimental section of this guide.
Troubleshooting Guides
This section provides a more in-depth, step-by-step approach to resolving common solubility issues encountered during experiments with benzylpiperazine derivatives.
Troubleshooting Scenario 1: Compound precipitates out of solution upon addition to aqueous buffer.
This is a classic sign of poor aqueous solubility. The following workflow can help you systematically address this issue.
Caption: Troubleshooting workflow for compound precipitation.
Detailed Explanation of the Troubleshooting Workflow:
-
pH Adjustment - The First Line of Defense: As weak bases, benzylpiperazine derivatives become protonated and more soluble in acidic conditions.[8][9] The Henderson-Hasselbalch equation dictates that at a pH two units below the pKa, the compound will be approximately 99% in its ionized, more soluble form.
-
Causality: The addition of a proton (H+) to the basic nitrogen atom of the piperazine ring creates a positive charge, which can then interact favorably with the polar water molecules, leading to increased solubility.
-
-
Co-solvents - Reducing the Polarity of the Bulk Solvent: If pH adjustment is insufficient, introducing a small amount of a water-miscible organic co-solvent can help.[10]
-
Causality: Co-solvents work by reducing the overall polarity of the aqueous buffer, making it a more favorable environment for the lipophilic benzylpiperazine derivative to dissolve. Common choices include DMSO, ethanol, and polyethylene glycols (PEGs). It is crucial to use the lowest effective concentration of the co-solvent to avoid potential interference with your biological assay.
-
-
Surfactants - Micellar Solubilization: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles in aqueous solutions.[12][13][14][24] These micelles have a hydrophobic core and a hydrophilic shell.
-
Causality: The lipophilic benzylpiperazine derivative can partition into the hydrophobic core of the micelle, effectively being "hidden" from the aqueous environment.[12][25] This dramatically increases the apparent solubility of the compound. Common non-ionic surfactants used in biological research include Tween® 80 and Polysorbate 20.
-
-
Cyclodextrins - Formation of Inclusion Complexes: Cyclodextrins are bucket-shaped molecules with a hydrophobic interior and a hydrophilic exterior.[15][18]
-
Causality: The benzylpiperazine derivative can fit into the hydrophobic cavity of the cyclodextrin, forming an inclusion complex.[15][16][17] The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve readily in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their improved safety and solubility profiles.
-
Troubleshooting Scenario 2: Inconsistent results in biological assays.
Poor solubility can lead to variability in your experimental data. If you observe high standard deviations or non-reproducible results, consider the following:
-
Precipitation During Assay: Your compound may be precipitating out of solution over the course of the experiment due to changes in temperature, pH, or interactions with other components of the assay medium.
-
Adsorption to Plastics: Lipophilic compounds can adsorb to the surfaces of plastic labware (e.g., microplates, pipette tips), reducing the actual concentration of the compound in solution.
Mitigation Strategies:
-
Solubility Assessment Under Assay Conditions: Determine the solubility of your compound directly in the final assay buffer, including all components (e.g., serum, proteins).
-
Use of Low-Binding Plates: Consider using low-protein-binding microplates to minimize adsorption.
-
Inclusion of a Solubilizing Agent: Incorporate a suitable co-solvent, surfactant, or cyclodextrin into your assay buffer to maintain the solubility of your compound throughout the experiment.
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility[6][21][22][23]
This protocol outlines a general method for assessing the kinetic solubility of a compound using a plate-based format with UV-Vis spectrophotometry.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of your benzylpiperazine derivative in 100% DMSO.
-
Preparation of Calibration Standards: In a 96-well plate, prepare a series of calibration standards by diluting the 10 mM stock solution with DMSO.
-
Compound Addition to Buffer: In a separate 96-well plate, add a small volume (e.g., 2 µL) of the 10 mM stock solution to each well containing the desired aqueous buffer (e.g., 198 µL of phosphate-buffered saline, pH 7.4). This will result in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Filtration: Filter the samples through a 96-well filter plate to remove any precipitated compound.
-
Quantification: Transfer the filtrate to a UV-transparent 96-well plate and measure the absorbance at the λmax of the compound.
-
Calculation: Determine the concentration of the dissolved compound in the filtrate by comparing its absorbance to the calibration curve.
Protocol 2: Determination of Thermodynamic Solubility[6][7][20][24]
This protocol describes the shake-flask method for determining the equilibrium solubility of a compound.
-
Compound Addition: Add an excess amount of the solid benzylpiperazine derivative to a vial containing the desired aqueous buffer.
-
Equilibration: Seal the vial and shake at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Sampling: Carefully collect an aliquot of the supernatant.
-
Filtration (Optional but Recommended): Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.
-
Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS.
Data Presentation
The following table provides an example of how to present solubility data for a hypothetical benzylpiperazine derivative in different buffer systems.
| Buffer System (pH 7.4) | Kinetic Solubility (µM) | Thermodynamic Solubility (µM) |
| PBS | 5 | 2 |
| PBS + 1% DMSO | 15 | 8 |
| PBS + 0.1% Tween 80 | 50 | 35 |
| PBS + 10 mM HP-β-CD | 120 | 95 |
This structured presentation allows for a clear comparison of the effectiveness of different solubilization strategies.
Conclusion
Overcoming the poor aqueous solubility of benzylpiperazine derivatives is a critical step in their development as potential therapeutic agents. By systematically applying the principles of pH adjustment, co-solvency, micellar solubilization, and cyclodextrin complexation, researchers can significantly improve the solubility of these challenging compounds. The troubleshooting guides and experimental protocols provided in this technical support center are designed to equip you with the knowledge and tools necessary to address these solubility challenges effectively, leading to more reliable and reproducible experimental outcomes.
References
-
AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
-
Gutsche, S., & Sievert, F. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Drug Development and Industrial Pharmacy, 34(12), 1277-1284. Available from: [Link]
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BioDuro. ADME Solubility Assay. Available from: [Link]
-
protocols.io. In-vitro Thermodynamic Solubility. (2025). Available from: [Link]
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Gutsche, S., & Sievert, F. (2008). Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. Drug Development and Industrial Pharmacy, 34(12), 1277-1284. Available from: [Link]
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protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Available from: [Link]
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Stella, V. J. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available from: [Link]
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World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
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Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567. Available from: [Link]
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Encyclopedia MDPI. (2021). Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications. Available from: [Link]
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Evotec. Thermodynamic Solubility Assay. Available from: [Link]
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Shrestha, H., Bala, R., & Arora, S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 809482. Available from: [Link]
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Frijlink, H. W., & Eissens, A. C. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics, 20(11), 5489-5498. Available from: [Link]
-
Frijlink, H. W., & Eissens, A. C. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics, 20(11), 5489-5498. Available from: [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Available from: [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 220. Available from: [Link]
-
Amidon, G. L., & Lennernäs, H. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics, 18(9), 3386-3403. Available from: [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2013). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. AAPS PharmSciTech, 14(2), 719-725. Available from: [Link]
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Loftsson, T., & Brewster, M. E. (2021). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 26(1), 183. Available from: [Link]
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Jwalapuram, R., Ahad, H. A., Haranath, C., Thadipatri, R., Hima Varshitha, C. V., & Kumar, Y. B. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. International Journal of Lifescience and Pharma Research. Available from: [Link]
-
Patel Kwan Consultancy. (2021). pH Dependent Drug Interactions with Acid Reducing Agents. Available from: [Link]
-
Bergström, C. A. S., & Avdeef, A. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies, 27, 23-31. Available from: [Link]
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Kumar, A., & Sharma, V. (2023). A recent overview of surfactant–drug interactions and their importance. Journal of Molecular Liquids, 380, 121731. Available from: [Link]
-
Jin, G., Wang, J., Xu, J., Jin, Q., Xue, J.-F., & Li, L.-H. (2023). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Drug Delivery, 20(9), 1189-1202. Available from: [Link]
- Google Patents. (1981). Use of co-solvents in amine N-oxide solutions.
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SWGDRUG.org. (2005). BENZYLPIPERAZINE. Available from: [Link]
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YouTube. (2022). How to select Co-solvent during hydrolytic forced degradation?. Available from: [Link]
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MDPI. (2022). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. Available from: [Link]
-
National Institute of Standards and Technology. 1-Benzylpiperazine. In NIST Chemistry WebBook. Available from: [Link]
-
European Monitoring Centre for Drugs and Drug Addiction. BZP/piperazines drug profile. Available from: [Link]
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National Center for Biotechnology Information. 1-Benzylpiperazine. In PubChem. Available from: [Link]
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Prezzavento, O., Campisi, A., Marrazzo, A., Ronsisvalle, S., Amata, E., Turnaturi, R., Pasquinucci, L., & Ronsisvalle, G. (2016). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Molecules, 21(11), 1542. Available from: [Link]
-
MDPI. (2022). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. Catalysts, 12(12), 1572. Available from: [Link]
-
ResearchGate. (2011). 1-Benzylpiperazine and other Piperazine-based Derivatives. Available from: [Link]
-
Quora. (2018). Are amines soluble in organic solvents?. Available from: [Link]
-
Al-maamary, A. M., Al-Ghorbani, M., Al-Malah, K., & Al-Anazi, A. F. (2017). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Toxicology Mechanisms and Methods, 27(9), 681-689. Available from: [Link]
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Technical Support Center: Debenzylation of 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine
Welcome to the technical support center for the debenzylation of 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we move beyond generic protocols to provide in-depth, field-proven insights into potential side reactions and troubleshooting strategies, ensuring the integrity and success of your experiments.
Introduction: The Nuances of Debenzylating a Multifunctional Molecule
The removal of the N-benzyl group from this compound is a critical step in many synthetic routes. While catalytic hydrogenation and transfer hydrogenation are the go-to methods, the presence of multiple reactive sites—two distinct benzylic C-N bonds, a piperazine ring, and an aromatic amine—presents a unique set of challenges. Incomplete reactions, low yields, and the formation of unexpected byproducts are common hurdles. This guide will equip you with the knowledge to anticipate, diagnose, and resolve these issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My debenzylation reaction is incomplete or has stalled. What are the likely causes?
An incomplete or stalled reaction is one of the most frequent issues. Several factors can contribute to this:
-
Catalyst Poisoning: The nitrogen atoms in the piperazine ring and the phenylamine moiety can act as Lewis bases and adsorb onto the surface of the palladium catalyst, inhibiting its activity.[1][2] This is a well-documented phenomenon in the hydrogenation of nitrogen-containing compounds.[3]
-
Insufficient Catalyst Loading: While minimizing catalyst use is often a goal, an insufficient amount may not be adequate to overcome inherent substrate inhibition or trace impurities.
-
Poor Catalyst Quality: The activity of palladium on carbon (Pd/C) can degrade over time, especially if not stored properly. It's crucial to use a fresh, high-quality catalyst.[4]
-
Inadequate Hydrogen Pressure/Source: For catalytic hydrogenation, insufficient hydrogen pressure can lead to a slow or stalled reaction. In transfer hydrogenation, the hydrogen donor (e.g., ammonium formate, formic acid) may be decomposing or used in insufficient excess.[5]
-
Sub-optimal Solvent Choice: The solvent can influence the solubility of the substrate and the accessibility of the catalyst's active sites.
Troubleshooting Workflow for Incomplete Reactions:
Step-by-Step Protocol to Overcome Stalled Reactions:
-
Increase Catalyst Loading: Incrementally increase the weight percentage of the Pd/C catalyst. A good starting point is 10-20% w/w of the substrate.
-
Use a Fresh Catalyst: Always use a fresh batch of catalyst, especially if the current one has been open for an extended period.
-
Optimize Hydrogen Source:
-
Catalytic Hydrogenation: Ensure the system is properly sealed and increase the hydrogen pressure (e.g., from balloon pressure to 50 psi, if equipment allows).
-
Transfer Hydrogenation: Increase the molar excess of the hydrogen donor. For ammonium formate, using 5-10 equivalents is common.[5]
-
-
Add a Mild Acid: The addition of a small amount of a mild acid, such as acetic acid, can protonate the basic nitrogen atoms, reducing their ability to poison the catalyst.[2] This is a widely used strategy for the debenzylation of nitrogen-containing heterocycles.
-
Switch to a More Robust Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more effective than Pd/C for substrates with basic nitrogen groups due to its higher activity and resistance to poisoning.[2]
Q2: I'm observing byproducts with unexpected molecular weights. What side reactions could be occurring?
The formation of byproducts is a clear indication of undesired side reactions. For this compound, several pathways are plausible:
-
Incomplete Debenzylation: The most common "byproduct" is the starting material itself.
-
Piperazine Ring Opening: Under harsh hydrogenolysis conditions, the C-N bonds within the piperazine ring can cleave, leading to a variety of linear amine byproducts. While not extensively documented for this specific molecule, ring-opening of heterocyclic systems is a known side reaction in catalysis.[1][6]
-
Over-reduction of the Phenylamine Ring: The aromatic amine can be further reduced to a cyclohexylamine derivative, especially under high pressure and with extended reaction times.
-
Benzyl Group Migration: Although less common in C-N bond cleavage, intramolecular rearrangement of the benzyl group is a theoretical possibility under certain catalytic conditions.
-
Fragmentation: Mass spectrometry analysis of similar benzylpiperazine compounds has shown characteristic fragmentation patterns involving cleavage of the C-N bonds of the piperazine ring and the benzylic C-N bond.[7][8] This suggests these bonds are susceptible to cleavage under energetic conditions.
Potential Side Reaction Pathways:
Strategies to Minimize Side Reactions:
| Side Reaction | Recommended Mitigation Strategy | Rationale |
| Piperazine Ring Opening | Use milder reaction conditions: lower hydrogen pressure, lower temperature, and shorter reaction times. Consider transfer hydrogenation as a milder alternative to high-pressure hydrogenation.[9] | Harsher conditions can promote the cleavage of the more stable C-N bonds within the piperazine ring. |
| Over-reduction | Carefully monitor the reaction progress by TLC or HPLC and stop the reaction as soon as the starting material is consumed. Avoid excessive hydrogen pressure and prolonged reaction times. | The reduction of the aromatic ring is generally slower than debenzylation, so careful monitoring can prevent this subsequent reaction. |
| Fragmentation | Employ milder debenzylation methods that do not involve high energy input. | Fragmentation is often associated with high-energy processes. |
Q3: How can I effectively monitor the progress of my debenzylation reaction?
Reliable monitoring is key to achieving high yields and purity.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method for qualitative monitoring. The debenzylated product, being more polar due to the free secondary amine, will have a lower Rf value than the starting material. A co-spot of the starting material and the reaction mixture is highly recommended for accurate comparison.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method. A reverse-phase column (e.g., C18) with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) can effectively separate the starting material, product, and potential byproducts.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying unknown byproducts. The mass-to-charge ratio of the eluted peaks can provide direct evidence for side reactions like ring opening or over-reduction.[10][11]
Recommended HPLC-MS Protocol for Reaction Monitoring:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: Start with a low percentage of B and gradually increase to elute the more non-polar components.
-
Detection: UV detection (e.g., at 254 nm) and mass spectrometry (in positive ion mode to observe [M+H]⁺ ions).
Concluding Remarks
The successful debenzylation of this compound hinges on a nuanced understanding of its reactive functionalities. By anticipating potential side reactions and employing a systematic troubleshooting approach, researchers can navigate the challenges and achieve high yields of the desired product. Remember that each reaction is unique, and careful optimization of catalyst, solvent, and reaction conditions is paramount. This guide provides a robust framework for that optimization process, grounded in established chemical principles and field experience.
References
-
Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ChemRxiv. [Link]
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. National Institutes of Health. [Link]
-
Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. National Institutes of Health. [Link]
-
Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link]
-
Can Pd/C go bad? And also advice on disacharide debenzylation. Reddit. [Link]
-
An efficient method for the N-debenzylation of aromatic heterocycles. ResearchGate. [Link]
-
Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. Eng-Cat. [Link]
-
N-Dealkylation of Amines. MDPI. [Link]
-
Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ChemRxiv. [Link]
-
Catalytic Transfer Hydrodebenzylation with Low Palladium Loading. ResearchGate. [Link]
-
Mechanism of N-dealkylation metabolism. ResearchGate. [Link]
-
N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. ResearchGate. [Link]
-
Pd/C-Catalyzed N-Debenzylation of Benzylamines. ResearchGate. [Link]
-
N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. PubMed. [Link]
-
Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. MDPI. [Link]
-
Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. PubMed. [Link]
-
Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection. PubMed. [Link]
-
Hydrogenation of a 4-benzylpyridine derivative over supported precious metal catalysts. ResearchGate. [Link]
- Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.
-
Analysis of Benzylpiperazine-like Compounds. ResearchGate. [Link]
-
Biotransformation of the Piperazine Ring and an Evaluation of the Expert System Meteor. ResearchGate. [Link]
-
Debenzylation of Benzyl-Protected Methylcellulose. MDPI. [Link]
-
Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. ijpsr.com. [Link]
-
Chemoselective Transfer Hydrogenation over MgO as the Catalyst: Acetylnaphthalenes, Diacylbenzenes, Acetophenone, Benzaldehyde, and Various Aliphatic Ketones as Hydrogen Acceptors. MDPI. [Link]
-
Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. [Link]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Purification of Polar Benzylpiperazine Compounds
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the purification of polar benzylpiperazine compounds. This guide is structured to provide both high-level answers to common questions and in-depth troubleshooting workflows for specific experimental challenges. As basic, polar molecules, benzylpiperazines present unique purification hurdles that demand a nuanced understanding of their chemical properties and interactions with various separation media.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the purification of benzylpiperazine and its analogues.
Q1: Why do my benzylpiperazine peaks show significant tailing in reversed-phase HPLC?
Peak tailing is the most frequent issue and is primarily caused by secondary ionic interactions between the protonated amine groups of your compound and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of standard silica-based stationary phases (e.g., C18).[1][2][3] This interaction creates multiple retention mechanisms, slowing a portion of the analyte molecules and causing them to elute gradually, resulting in a tailed peak.[4]
Q2: My polar benzylpiperazine isn't retained on my C18 column. What should I do?
Poor retention of polar compounds on non-polar stationary phases is a classic challenge.[5] Your compound has a higher affinity for the polar mobile phase than the hydrophobic stationary phase. Initial steps to increase retention include decreasing the organic solvent content in your mobile phase. However, if you are already using a high aqueous percentage and retention is poor, or if you encounter column dewetting, it is a strong indication that reversed-phase is not the optimal mode. You should consider switching to an alternative chromatographic technique like Hydrophilic Interaction Liquid Chromatography (HILIC).[6]
Q3: What is the best starting point for developing a purification method for a novel benzylpiperazine derivative?
A systematic approach is crucial.[7][8]
-
Characterize Your Analyte: Determine the pKa and solubility of your compound. Benzylpiperazine itself has a pKa around 9.7, meaning it will be protonated and positively charged in acidic to neutral conditions.[9]
-
Assess Purity and Impurity Profile: Use a scouting gradient on a reliable C18 column (e.g., with a low pH modifier like 0.1% formic acid) to get a baseline chromatogram. This helps identify the number of impurities and their relative polarities.
-
Select a Primary Strategy: Based on the scouting run and the polarity of your compound and its impurities, choose a primary purification strategy. If impurities are non-polar, a simple acid-base liquid-liquid extraction might be sufficient. For complex mixtures, chromatography is necessary. Use the decision tree below (Figure 1) to guide your choice.
Q4: Can I purify my compound without chromatography?
Yes, non-chromatographic methods can be highly effective, especially for bulk purification or removing specific types of impurities.
-
Acid-Base Extraction: This is a powerful technique for separating basic compounds like benzylpiperazines from neutral or acidic impurities. By adjusting the pH of an aqueous/organic system, you can control whether your compound resides in the aqueous layer (as a protonated salt) or the organic layer (as the free base).
-
Crystallization: If your compound is sufficiently pure (>90-95%), crystallization can be an excellent final polishing step. Benzylpiperazines are often crystallized as hydrochloride salts from solvent systems like ethanol/water or ethanol/ether.[10][11][12]
Section 2: Strategic Purification Workflow
Choosing the correct purification strategy is paramount. This decision tree outlines a logical workflow from initial sample assessment to the selection of an appropriate technique.
Figure 1. Decision tree for selecting a purification strategy for benzylpiperazine compounds.
Section 3: Troubleshooting Guide for Chromatographic Purification
This guide provides detailed solutions to specific problems encountered during HPLC/flash chromatography.
Issue 1: Poor Peak Shape (Tailing) in Reversed-Phase HPLC
Causality: As established, peak tailing for basic compounds like benzylpiperazines is most often due to interactions with acidic silanols on the silica stationary phase.[1][3] The problem is exacerbated at mid-range pH where both the analyte and silanols can exist in ionized forms.[3]
Troubleshooting Workflow:
Figure 2. Systematic workflow for troubleshooting peak tailing of basic compounds.
Solutions (In-Depth):
-
Mobile Phase pH Control:
-
Low pH (2-3): Adding 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase ensures the benzylpiperazine's amine groups are fully protonated (R-NH3+). This also suppresses the ionization of the surface silanols, minimizing the unwanted ionic interaction and improving peak shape.[4] This is the most common and effective first step.
-
High pH (9-11): Using a high pH mobile phase (e.g., with ammonium hydroxide) pushes the equilibrium of the basic analyte towards its neutral, free-base form.[13] This increases its hydrophobicity and retention on the C18 phase. Crucially, this requires a specialized pH-stable column (e.g., hybrid silica or polymer-based) to prevent dissolution of the silica backbone.
-
-
Use of Mobile Phase Additives:
-
Competing Bases: Small amounts of an amine modifier like triethylamine (TEA) can be added to the mobile phase (0.1-0.5%).[1] The TEA competes with the analyte for binding to the active silanol sites, effectively masking them and improving peak symmetry.[14][15] Note that TEA can suppress ionization in mass spectrometry.
-
-
Stationary Phase Selection:
-
High-Purity, End-Capped Columns: Modern columns are made with high-purity silica with fewer metal impurities and are "end-capped" – a process that covers most of the residual silanols.[2][3] Using these columns is standard practice for analyzing basic compounds.
-
Polar-Embedded/Polar-Endcapped Phases: These columns have a polar functional group (e.g., carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the residual silanols from basic analytes, significantly reducing tailing.[3]
-
Issue 2: Poor Retention / Need for Alternative Chromatography Modes
Causality: Highly polar benzylpiperazine analogues, or those with multiple basic sites, may be insufficiently retained in reversed-phase, even with 100% aqueous mobile phase. In these cases, a different retention mechanism is required.
Solutions (In-Depth):
| Chromatography Mode | Principle & Best Use Case | Typical Stationary Phase | Typical Mobile Phase | Key Considerations |
| Reversed-Phase (RP) | Hydrophobic interactions. Best for moderately polar to non-polar compounds.[8] | C18, C8, Phenyl, Polar-Embedded | Water/Acetonitrile or Water/Methanol gradient. Often requires acidic or basic modifiers. | Prone to peak tailing for basic compounds. Poor retention for very polar compounds.[5] |
| HILIC | Partitioning into a water-enriched layer on a polar stationary surface. Ideal for compounds too polar for RP.[6][16] | Bare Silica, Amide, Diol, Zwitterionic | High organic (>80% Acetonitrile) with an aqueous buffer (e.g., Ammonium Formate). Water is the strong solvent.[17] | Excellent for MS sensitivity.[18] Column equilibration can be slow. Elution order is opposite to RP.[6] |
| Ion-Exchange (IEX) | Electrostatic interaction between a charged analyte and an oppositely charged stationary phase.[19] | Strong Cation Exchange (SCX) for protonated benzylpiperazines. | Aqueous buffer system. Elution is achieved by increasing salt concentration or changing pH. | Highly selective for charged species. Can be used as an effective sample cleanup (SPE) technique.[20] |
| Normal-Phase (NP) | Adsorption onto a polar stationary phase from a non-polar mobile phase. | Silica, Alumina, Amine-bonded | Hexane/Ethyl Acetate, DCM/Methanol. | Often requires a basic modifier (e.g., TEA, NH4OH) to be added to the mobile phase to prevent severe peak tailing on acidic silica.[13][21] |
Section 4: Experimental Protocols
Protocol 1: General Purpose Scouting Method for Reversed-Phase HPLC-UV/MS
This protocol is designed as a starting point to quickly assess the purity and chromatographic behavior of a new benzylpiperazine compound.
-
Column: Use a modern, end-capped C18 column (e.g., 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile at ~1 mg/mL.
-
Detection: UV (e.g., 254 nm) and/or Mass Spectrometry.
Protocol 2: HILIC Method Development for Highly Polar Benzylpiperazines
This protocol is for compounds that show poor retention in the reversed-phase scouting method.
-
Column: HILIC column (e.g., bare silica or amide-bonded, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 1% B
-
1-8 min: 1% to 40% B
-
8-9 min: 40% B
-
9-9.1 min: 40% to 1% B
-
9.1-15 min: 1% B (re-equilibration)
-
-
Injection Volume: 1-2 µL.
-
Sample Preparation: Dissolve sample in 90:10 Acetonitrile:Water at ~1 mg/mL. Note: Sample solvent must be high in organic to ensure good peak shape.
-
Detection: Mass Spectrometry is preferred due to the high organic mobile phase.[18]
References
- Waters Corporation. (n.d.). Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC.
- Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
- Restek Corporation. (2014). Troubleshooting HPLC- Tailing Peaks.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Sigma-Aldrich. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography.
- Alchemist-chem.com. (n.d.). 1-Benzylpiperazine (BZP) Chemical Properties, Uses, Side Effects, Legal Status & Safety.
- Ho, S. V., & Lambert, J. (2005). Using amines or amino acids as mobile phase modifiers in chromatography.
- Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography.
- Chirita, R. I., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
- Thermo Fisher Scientific. (n.d.). Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns.
- Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC?.
- Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Ho, S. V., & Lambert, J. (2004). Using amines or amino acids as mobile phase modifiers in chromatography.
- Rinebold, J., & Rochelle, G. (2020).
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
- Miller, L., & Bergeron, R. (2008). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases.
- Erowid. (n.d.). Erowid Piperazines Vault : Basic info on BZP (Benzylpiperazine).
- Rhodium.ws. (n.d.). Synthesis of 1-Benzylpiperazine (BzP/A2).
- Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
- SelectScience. (n.d.). How to Optimize Your Reversed Phase Chromatography.
- Wang, J., et al. (2021). Ion chromatography determination method of N-methylpiperazine.
- Organic Syntheses. (n.d.). 1-benzylpiperazine.
- Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide.
- Chrom Tech, Inc. (2023). Reverse Phase Chromatography Techniques.
- Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?.
- Encyclopedia of Chromatography. (n.d.).
- White, K. L., et al. (2015). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience.
- SWGDRUG.org. (2005). BENZYLPIPERAZINE.
- Manesiotis, P., et al. (2019). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. Molecules.
- Wikipedia. (n.d.). Benzylpiperazine.
- ChemicalBook. (n.d.). 1-Benzylpiperazine | 2759-28-6.
- Pharma's Almanac. (2023). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
- Chinnakadoori, S., et al. (2023).
- Ates, H., et al. (2022). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Journal of Pharmaceutical and Biomedical Analysis.
- Reddit. (2021). Purification of strong polar and basic compounds. r/Chempros.
- Khan, I., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules.
- Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
- Navaneeswari, R., & Reddy, G. S. (2018). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Pharmaceutical and Biomedical Analysis.
- NIST. (n.d.). 1-Benzylpiperazine.
- MicroSolv Technology Corporation. (n.d.). Benzylpiperazine BZP.
- ResearchGate. (n.d.). Chemical structure of N-benzylpiperazine (BZP).
- Ianni, F., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.
Sources
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- 4. agilent.com [agilent.com]
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- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selectscience.net [selectscience.net]
- 8. chromtech.com [chromtech.com]
- 9. 1-Benzylpiperazine (BZP) Chemical Properties, Uses, Side Effects, Legal Status & Safety | Expert Research on BZP in China [pipzine-chem.com]
- 10. Erowid Piperazines Vault : Basic info on BZP (Benzylpiperazine) [erowid.org]
- 11. Synthesis of 1-Benzylpiperazine (BzP/A2) - [www.rhodium.ws] [designer-drug.com]
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- 16. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
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- 21. reddit.com [reddit.com]
Technical Support Center: Stability of 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine in DMSO
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine and structurally related compounds when dissolved in Dimethyl Sulfoxide (DMSO). As a scientist with extensive experience in compound management and assay development, I will provide not just protocols, but the rationale behind them to ensure the integrity of your experiments.
Introduction: Understanding the Challenges
This compound possesses several functional groups that, while crucial for its intended biological activity, can also be susceptible to degradation in solution. The primary amine on the phenyl ring, the tertiary amines of the piperazine ring, and the benzylic methylene bridge are all potential sites for chemical transformation. DMSO, while an excellent solvent for a wide range of organic molecules, is not entirely inert and can participate in or mediate degradation reactions, particularly in the presence of contaminants like water or under suboptimal storage conditions.[1][2][3][4] This guide will help you navigate these potential stability issues.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound in DMSO has turned a yellow or brownish color. What does this indicate?
A1: Discoloration often suggests the formation of degradation products, which can arise from the oxidation of the phenylamine moiety. Aromatic amines are known to be susceptible to oxidation, forming colored quinone-imine or polymeric species. This process can be accelerated by exposure to air (oxygen), light, or trace metal impurities. It is crucial to assess whether this discoloration correlates with a loss of compound activity or the appearance of new peaks in your analytical chromatogram (e.g., by HPLC).
Q2: I'm observing a gradual loss of my compound's activity over time, even when my DMSO stock is stored at -20°C. Why might this be happening?
A2: A gradual loss of activity points towards compound degradation.[5] While low-temperature storage slows down chemical reactions, it doesn't stop them entirely. Several factors could be at play:
-
Presence of Water: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6] Water can facilitate hydrolytic degradation pathways.
-
Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can introduce atmospheric moisture and oxygen into your stock solution, accelerating degradation.[3][4] It is best practice to aliquot your stock solution into single-use volumes.[5]
-
Oxidation: As mentioned, the phenylamine and benzylpiperazine moieties can be susceptible to oxidation. Storing aliquots under an inert gas like argon or nitrogen can mitigate this.
Q3: My compound has precipitated out of the DMSO solution. What should I do?
A3: Precipitation can occur for several reasons:
-
Low Solubility: You may have exceeded the solubility limit of your compound in DMSO. While generally a good solvent, DMSO's solvating power is not infinite.
-
Temperature Effects: The solubility of many compounds decreases at lower temperatures. If you are storing a highly concentrated stock at -20°C or -80°C, it might precipitate and not fully redissolve upon thawing.
-
Formation of an Insoluble Degradant: A degradation product could be less soluble than the parent compound, leading to its precipitation.
To address this, you can try gentle warming and vortexing to redissolve the compound.[5][7] If precipitation persists, preparing a more dilute stock solution is recommended.[5] Always visually inspect your solution for precipitates before use.
Troubleshooting Guide: Diagnosing and Solving Instability
This section provides a systematic approach to identifying and resolving stability issues with this compound in DMSO.
Issue 1: Inconsistent or Non-Reproducible Assay Results
Inconsistent results are often the first sign of compound instability.
Initial Diagnostic Steps:
-
Visual Inspection: Check the DMSO stock solution for any color change or precipitation.
-
Purity Analysis: Use High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection to analyze a fresh and an aged aliquot of your stock solution.[3][4][5]
-
Look for: A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
Potential Degradation Pathways & Solutions:
The structure of this compound suggests several potential degradation pathways:
-
Oxidation of the Phenylamine: The primary aromatic amine is susceptible to oxidation, which can lead to the formation of nitroso, nitro, or polymeric species.
-
N-debenzylation: The benzyl group on the piperazine ring can be cleaved under certain conditions.
-
Piperazine Ring Opening: While less common, degradation of the piperazine ring can occur under harsh conditions.
Caption: Workflow for investigating compound degradation.
Preventative Measures:
| Measure | Rationale |
| Use Anhydrous DMSO | Minimizes water-mediated degradation.[3][4] |
| Store Under Inert Gas | Protects against oxidation by displacing atmospheric oxygen. |
| Aliquot Stock Solutions | Avoids repeated freeze-thaw cycles and contamination.[5] |
| Protect from Light | Use amber vials to prevent photolytic degradation.[5] |
| Store at -80°C | Further slows down the rate of chemical reactions compared to -20°C.[8] |
Issue 2: Confirming Compound Stability Experimentally
If you suspect instability, a formal stability study is warranted.
Protocol 1: Accelerated Stability Study in DMSO
This protocol provides a method to assess the stability of this compound in DMSO over time at an elevated temperature.
Methodology:
-
Solution Preparation: Prepare a stock solution of the compound in anhydrous DMSO at a known concentration (e.g., 10 mM).[5]
-
Initial Time Point (T=0): Immediately after preparation, take an aliquot of the solution and analyze it by a validated HPLC method to determine the initial concentration and purity.[7]
-
Incubation: Store the remaining solution in a tightly sealed amber vial at an elevated temperature (e.g., 40°C).[3][4]
-
Time Points: At predetermined time intervals (e.g., 24, 48, 72 hours, and 1 week), withdraw aliquots of the solution.
-
HPLC Analysis: Analyze each aliquot by HPLC to quantify the remaining parent compound and any new degradation peaks.[5][7]
-
Data Analysis: Plot the percentage of the parent compound remaining versus time.
Caption: Workflow for assessing compound stability.
Best Practices for Handling and Storage
Adhering to best practices for handling and storing compounds in DMSO is the most effective way to prevent stability issues.
-
Solvent Quality: Always use high-purity, anhydrous DMSO.
-
Storage Containers: Use glass or polypropylene containers that are known to be compatible with DMSO.[3][8]
-
Thawing: When thawing a frozen aliquot, allow it to come to room temperature before opening to prevent condensation of atmospheric moisture into the solution.[5]
-
Documentation: Keep detailed records of when stock solutions were prepared and how many times they have been thawed.
By implementing these troubleshooting strategies and best practices, you can ensure the stability and integrity of your this compound solutions, leading to more reliable and reproducible experimental outcomes.
References
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. Available from: [Link]
-
Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708-716. Available from: [Link]
-
Quora. (2018). What is the best way of storing a DMSO in a research lab? Available from: [Link]
-
Gaylord Chemical. (2024). Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts. Available from: [Link]
-
dmsostore. Product Care and Storage. Available from: [Link]
-
Lin, S.-H., et al. (2013). Factors affecting degradation of dimethyl sulfoxide (DMSO) by fluidized-bed Fenton process. Environmental Science and Pollution Research, 20(2), 975-983. Available from: [Link]
-
Kim, H.-Y., et al. (2006). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process. Water Science and Technology, 54(8), 239-247. Available from: [Link]
-
ACS Publications. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development. Available from: [Link]
-
ResearchGate. (2018). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Available from: [Link]
-
ResearchGate. (2014). Degradation of DMSO in aqueous solutions by the Fenton reaction based advanced oxidation processes. Available from: [Link]
-
PubMed. (2003). Studies on repository compound stability in DMSO under various conditions. Available from: [Link]
-
SAGE Journals. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Available from: [Link]
Sources
- 1. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. quora.com [quora.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts [greenskybio.com]
troubleshooting failed reactions with 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine
Welcome to the technical support resource for 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common synthetic challenges encountered with this versatile but sometimes problematic reagent. Our focus is on providing causal explanations and field-proven solutions to ensure the success of your experiments.
General Troubleshooting Workflow
Before diving into specific reaction types, it's often helpful to follow a logical diagnostic sequence. The flowchart below outlines a general approach to identifying the root cause of a failed reaction.
Caption: General diagnostic flowchart for troubleshooting failed reactions.
Frequently Asked Questions (FAQs)
Section 1: Amide Coupling Reactions
The primary aromatic amine of this compound is a common reaction site. However, its reactivity is attenuated compared to aliphatic amines, which can lead to challenges.
Question 1: My amide coupling reaction shows low to no yield. What are the primary causes?
This is a frequent issue stemming from the reduced nucleophilicity of the aniline moiety and potential side reactions. The lone pair of electrons on the aniline nitrogen delocalizes into the aromatic ring, making it a weaker nucleophile than aliphatic amines[1][2].
Potential Causes & Solutions:
-
Inadequate Carboxylic Acid Activation: Standard coupling conditions may not be sufficient. The activated species (e.g., active ester) can hydrolyze or revert to the starting acid before the weakly nucleophilic amine can react[3].
-
Solution: Employ a more potent coupling reagent. For challenging couplings involving electron-poor anilines or sterically hindered substrates, phosphonium or uronium/aminium salts are generally more effective than carbodiimides alone[3][4]. See Table 1 for recommendations.
-
Protocol: Pre-activate the carboxylic acid with the coupling reagent and a non-nucleophilic base (like DIPEA) for 15-30 minutes before adding the amine. This ensures a high concentration of the activated species is available for reaction[3].
-
-
Protonation of the Amine: The reaction mixture contains three basic nitrogens. The aniline (pKa ~4.6) is the least basic, but if the carboxylic acid is particularly acidic or if adventitious acid is present, protonation can occur, rendering the amine non-nucleophilic[3]. The tertiary piperazine nitrogen is more basic and will be protonated first.
-
Solution: Ensure a sufficient amount of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or 2,4,6-Collidine, is present. Typically, 2-3 equivalents are used to neutralize the acid formed during the reaction and to ensure the aniline remains deprotonated.
-
-
Steric Hindrance: The benzyl group and the overall bulk of the molecule can sterically hinder the approach of the aniline nitrogen to the activated carboxylic acid, especially if the acid partner is also bulky[3][5].
-
Solution: Increase the reaction temperature (e.g., from room temperature to 50-80 °C) to provide sufficient energy to overcome the activation barrier. Alternatively, switching to a less sterically demanding coupling reagent or converting the carboxylic acid to a more reactive acyl chloride may be beneficial, though this approach can be harsh[4][6].
-
Table 1: Recommended Coupling Reagents for Hindered Anilines
| Coupling Reagent | Class | Strengths | Considerations |
|---|---|---|---|
| HATU | Uronium/Aminium | High reactivity, low racemization, fast reaction times[3]. | Can be moisture-sensitive. Byproducts are water-soluble. |
| COMU | Uronium/Aminium | Similar to HATU but with Oxyma-based byproducts, which are considered safer than HOBt-based ones. | Higher cost. |
| PyBOP | Phosphonium | Very effective for hindered systems. | Can be less suitable for sensitive substrates. |
| T3P® (Propylphosphonic Anhydride) | Phosphonic Anhydride | Excellent for difficult couplings with low epimerization risk. Byproducts are water-soluble[6]. | Often requires pyridine or another base as a solvent/catalyst. |
Section 2: Reductive Amination Reactions
Reductive amination is another key application, forming a new C-N bond at the primary amine. Success hinges on the delicate balance between imine formation and reduction.
Question 2: My reductive amination is incomplete, and I recover mostly starting amine and carbonyl.
This typically indicates that the equilibrium for imine/iminium ion formation is unfavorable or the reduction step is inefficient.
Potential Causes & Solutions:
-
Unfavorable Imine Formation Equilibrium: The initial condensation between the aniline and the carbonyl compound (aldehyde or ketone) to form a hemiaminal, followed by dehydration to an imine, is a reversible process. For sterically hindered partners, this equilibrium can lie far to the left[7][8].
-
Solution 1 (Water Removal): Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, to the reaction mixture. This removes the water byproduct and drives the equilibrium towards imine formation.
-
Solution 2 (pH Control): Imine formation is catalyzed by mild acid (pH 4-6)[9]. Adding a catalytic amount of acetic acid can significantly accelerate the condensation step. However, excessive acid will protonate the starting amine, shutting down the reaction.
-
-
Inefficient Reducing Agent: The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is often too reactive and can reduce the starting aldehyde/ketone before it forms an imine.
-
Solution: Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)[9]. NaBH(OAc)₃ is particularly effective as it is less sensitive to moisture and its reaction rate increases at the slightly acidic pH that favors imine formation.
-
Caption: Key steps and failure points in reductive amination.
Section 3: General Issues & Purification
Question 3: My reaction worked, but I'm having extreme difficulty purifying the product by column chromatography.
This is a very common problem. The multiple basic nitrogen atoms in the molecule give it a high affinity for the acidic surface of standard silica gel, leading to significant tailing, poor resolution, and sometimes complete retention of the product on the column[5][10].
Potential Causes & Solutions:
-
Strong Acid-Base Interactions with Silica: The silanol groups (Si-OH) on the surface of silica are acidic and will strongly interact with the basic nitrogens of your compound.
-
Solution 1 (Base Additive): Add a small amount of a volatile base, like triethylamine (Et₃N) or ammonium hydroxide, to your mobile phase (typically 0.5-2%). This base will compete for the acidic sites on the silica, allowing your compound to elute more cleanly[5].
-
Solution 2 (Pre-treatment of Silica): Before loading your sample, flush the column with your starting eluent containing the base additive. This "deactivates" the silica surface[5].
-
Solution 3 (Alternative Stationary Phase): If tailing persists, switch to a less acidic stationary phase like neutral or basic alumina. Alternatively, amine-functionalized silica columns are commercially available and designed specifically for purifying basic compounds[10].
-
-
High Polarity: The compound is inherently polar, which may require highly polar solvent systems (e.g., high percentages of methanol in DCM or ethyl acetate). These systems can sometimes dissolve the silica gel or lead to poor separation.
-
Solution (Acid/Base Extraction): An often-overlooked but powerful technique is a liquid-liquid acid-base extraction.
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate or DCM).
-
Extract with a dilute aqueous acid (e.g., 1M HCl). Your basic product will be protonated and move into the aqueous layer, while many non-basic organic impurities will remain in the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.
-
Basify the aqueous layer with a strong base (e.g., 6M NaOH) until pH > 12.
-
Extract the now-neutralized, free-base product back into an organic solvent.
-
Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate to yield the purified product. This method can often replace chromatography entirely[11].
-
-
Question 4: I suspect my starting material has degraded. How should it be stored?
Aromatic amines, especially anilines, are susceptible to air oxidation, which often results in discoloration (turning yellow, brown, or purple).
-
Storage Recommendation: Store this compound under an inert atmosphere (argon or nitrogen), protected from light, and refrigerated (2-8 °C). The presence of the benzyl group does not significantly alter the aniline's susceptibility to oxidation.
-
Purity Check: Before use, always check the appearance. If it is significantly discolored, its purity should be verified by TLC, LC-MS, or NMR. If impure, it may be possible to purify it by column chromatography (using the techniques in Question 3) or recrystallization. A common impurity in the synthesis of benzylpiperazine derivatives is the corresponding 1,4-dibenzylpiperazine (DBZP), which can arise as a side-product[12].
Key Experimental Protocols
Protocol 1: High-Efficiency Amide Coupling using HATU
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM (to a concentration of ~0.1 M).
-
Add HATU (1.1 eq) followed by DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 20 minutes to pre-activate the acid.
-
Add a solution of this compound (1.05 eq) in a minimal amount of the reaction solvent.
-
Stir the reaction at room temperature, monitoring progress by TLC or LC-MS. If the reaction is slow, heat to 40-50 °C.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using one of the methods described in Question 3.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride
-
To a flask containing the aldehyde or ketone (1.0 eq) and this compound (1.0 eq) in an anhydrous solvent like Dichloroethane (DCE) or Tetrahydrofuran (THF), add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation. The addition of activated 4Å molecular sieves can improve efficiency.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. Note: The reaction may bubble slightly.
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the mixture with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify as required.
References
- Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
-
Pessêgo, M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Communications Chemistry. Retrieved from [Link]
-
ResearchGate. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? Retrieved from [Link]
-
Science Forums. (2011). Amine purification. Retrieved from [Link]
-
Li, G., et al. (2015). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules. Retrieved from [Link]
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Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]
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Reddit. (2021). Tips and tricks for difficult amide bond formation? Retrieved from [Link]
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MDPI. (n.d.). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Retrieved from [Link]
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European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. Retrieved from [Link]
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Wikipedia. (n.d.). Benzylpiperazine. Retrieved from [Link]
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ResearchGate. (2014). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. Retrieved from [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (2016). Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. Retrieved from [Link]
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Leah4sci. (2024). Amine Reactions and Practice (Live Recording) Organic Chemistry Review. Retrieved from [Link]
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ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline. Retrieved from [Link]
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Alchem Pharmtech. (n.d.). CAS 16154-69-1 | 4-(4-Benzylpiperazin-1-yl)phenylamine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-(4-Benzyl-piperazin-1-YL-methyl)aniline. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-(4-Ethylpiperazin-1-yl)aniline. Retrieved from [Link]
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Springer. (2015). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Retrieved from [Link]
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Technical Support Center: Minimizing Dimer Formation in 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine Couplings
Welcome to the technical support center for chemists and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of dimer formation during coupling reactions with 4-(4-benzylpiperazin-1-ylmethyl)phenylamine. Our goal is to equip you with the knowledge to optimize your reaction conditions, increase the yield of your desired product, and streamline your purification processes.
Dimerization, or homocoupling, is a prevalent side reaction where two molecules of the same starting material react, leading to a symmetrical dimer.[1] This unwanted reaction consumes valuable substrates, reduces the yield of the target molecule, and introduces impurities that can be challenging to separate.[1] The unique structure of this compound, with its reactive primary amine, makes it susceptible to dimerization in various coupling reactions, particularly amide bond formation and palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
This guide will delve into the mechanistic underpinnings of dimer formation in these contexts and provide actionable, field-proven protocols to mitigate this issue.
Troubleshooting Guides
Section 1: Amide Coupling Reactions
Amide bond formation is a cornerstone of pharmaceutical synthesis.[2] However, when coupling a carboxylic acid to this compound, the formation of a urea-like dimer from the amine is a potential side reaction, especially under harsh conditions or with certain coupling reagents.
Question 1: I am observing a significant amount of a high-molecular-weight impurity in my amide coupling reaction, which I suspect is a dimer of my amine. What are the likely causes and how can I prevent this?
Answer:
The formation of a urea-like dimer from this compound during amide coupling is often a result of over-activation or side reactions with the coupling reagent itself. Here’s a breakdown of the potential causes and solutions:
Potential Cause 1: In Situ Formation of Reactive Intermediates
Some coupling reagents, particularly carbodiimides like DCC or EDC, can react with the amine to form reactive intermediates that can then be attacked by another molecule of the amine, leading to a urea dimer.[3]
Troubleshooting Protocol 1: Controlled Reagent Addition and Pre-activation
-
Activate the Carboxylic Acid First: In a separate flask, pre-activate your carboxylic acid with the coupling reagent (e.g., EDC) and an additive like HOBt or Oxyma for 15-30 minutes before adding the this compound.[4][5] This ensures that the highly reactive species is consumed in the desired reaction path before it has a chance to react with the product or starting amine.
-
Slow Addition of the Amine: Add a solution of the amine dropwise to the activated carboxylic acid mixture. This maintains a low instantaneous concentration of the amine, disfavoring the bimolecular dimerization reaction.[6]
dot
Caption: Optimized vs. Standard Amide Coupling Workflow.
Potential Cause 2: Inappropriate Coupling Reagent
Certain highly reactive coupling reagents, such as uronium/guanidinium salts (e.g., HATU, HBTU), can sometimes react with the N-terminal amine, leading to a guanidinium side product which can terminate the desired reaction.[7] While this is more common in peptide synthesis, it's a possibility to consider.
Troubleshooting Protocol 2: Selection of Coupling Reagent and Stoichiometry Control
-
Choose a Milder Reagent: If dimerization persists, consider switching to a phosphonium-based coupling reagent like PyBOP, which is less likely to cause this side reaction.[2][8]
-
Stoichiometry is Key: Avoid using a large excess of the coupling reagent. A slight excess (1.1-1.2 equivalents) is often sufficient. Using equimolar amounts can sometimes prevent the formation of side products.[7]
| Coupling Reagent Class | Common Examples | Propensity for Amine Dimerization | Recommended Mitigation |
| Carbodiimides | DCC, EDC | Moderate | Pre-activation of carboxylic acid, use of additives (HOBt, Oxyma).[5] |
| Uronium/Guanidinium | HATU, HBTU | Low to Moderate | Strict stoichiometry control, consider alternative reagents if issues persist.[7] |
| Phosphonium | PyBOP, PyAOP | Low | Generally a good alternative when dimerization is a problem.[2][8] |
Section 2: Suzuki-Miyaura Cross-Coupling Reactions
In the context of a Suzuki-Miyaura coupling, where an aryl halide derivative of this compound is coupled with a boronic acid, the primary concern is the homocoupling of the boronic acid to form a biphenyl dimer.
Question 2: My Suzuki coupling reaction is producing a significant amount of a biphenyl byproduct, presumably from the homocoupling of my boronic acid. How can I suppress this side reaction?
Answer:
The homocoupling of boronic acids in Suzuki reactions is a well-documented side reaction, often promoted by the presence of oxygen or suboptimal reaction conditions.[9][10] Here are several strategies to minimize this unwanted pathway:
Potential Cause 1: Presence of Oxygen
Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[1][6][9][10]
Troubleshooting Protocol 3: Rigorous Degassing
-
Solvent Degassing: Before use, thoroughly degas all solvents (including water if used in a biphasic system) by sparging with an inert gas like argon or nitrogen for at least 30 minutes.[6] Alternatively, the freeze-pump-thaw technique can be employed for more rigorous oxygen removal.[6]
-
Inert Atmosphere: Ensure the reaction is set up and run under a positive pressure of an inert gas.
dot
Caption: Role of Oxygen in Promoting Homocoupling.
Potential Cause 2: Suboptimal Reaction Conditions
Several reaction parameters can influence the rate of homocoupling versus the desired cross-coupling.
Troubleshooting Protocol 4: Optimization of Reaction Parameters
-
Temperature Control: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Higher temperatures can sometimes accelerate side reactions more than the desired coupling.[6]
-
Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.[6]
-
Use a Slight Excess of the Aryl Halide: Employing a slight excess of the aryl halide partner can help ensure the palladium catalyst preferentially undergoes oxidative addition with it rather than participating in boronic acid homocoupling.[6]
-
Choice of Base and Solvent: Aprotic solvents like 1,4-dioxane, toluene, or THF are generally effective at minimizing homocoupling.[6] While some water is often necessary to dissolve the base, excessive amounts can promote homocoupling.[6] Weaker bases may also be beneficial in some cases.
| Parameter | Recommendation to Minimize Dimerization | Rationale |
| Atmosphere | Rigorously inert (Argon or Nitrogen) | Prevents oxidation of Pd(0) to Pd(II), a key promoter of homocoupling.[1][6][9][10] |
| Temperature | Lowest effective temperature | Reduces the rate of side reactions, which can be more sensitive to temperature increases.[6] |
| Reagent Addition | Slow addition of the boronic acid | Keeps the instantaneous concentration of the boronic acid low, disfavoring bimolecular homocoupling.[6] |
| Stoichiometry | Slight excess of the aryl halide | Encourages the catalyst to enter the desired cross-coupling cycle.[6] |
| Solvent | Aprotic (e.g., dioxane, toluene, THF) with minimal water | Excessive water can sometimes promote homocoupling.[6] |
Potential Cause 3: Catalyst System
The choice of palladium source and ligand can have a significant impact on the prevalence of homocoupling.
Troubleshooting Protocol 5: Catalyst and Ligand Selection
-
Use of Pre-catalysts: Employing well-defined Pd(II) pre-catalysts that are efficiently reduced in situ to the active Pd(0) species can lead to cleaner reactions.
-
Ligand Choice: Bulky, electron-rich phosphine ligands, such as those from the Buchwald-Hartwig family (e.g., SPhos, XPhos), can promote the reductive elimination step of the desired cross-coupling, which can outcompete the homocoupling pathway.[1]
-
Mild Reducing Agents: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) without significantly impacting the desired catalytic cycle.[11]
Frequently Asked Questions (FAQs)
Q1: Can the piperazine nitrogen in this compound interfere with the coupling reaction?
A1: Yes, the tertiary amine of the piperazine ring can act as a ligand for the palladium catalyst in Suzuki couplings, potentially inhibiting the reaction. In amide couplings, it can act as a base. It is generally advisable to use an additional equivalent of base to counteract this effect or to protect the piperazine nitrogen if it proves to be problematic, although this adds extra steps to the synthesis.
Q2: I've tried all the troubleshooting steps for my Suzuki reaction, but I still see significant homocoupling. What else can I try?
A2: If homocoupling remains an issue, consider switching to a different boronic acid derivative, such as a boronate ester (e.g., a pinacol ester). These are often more stable and less prone to homocoupling than the corresponding boronic acids.[10]
Q3: For amide coupling, are there any "universal" conditions that are a good starting point to avoid dimerization?
A3: A good starting point for a clean amide coupling with minimal dimerization is to use EDC as the coupling reagent with Oxyma as an additive in a solvent like DMF or DCM. Pre-activate the carboxylic acid for 15-30 minutes at room temperature before adding the amine. This combination is generally efficient and minimizes many common side reactions.
Q4: How can I easily detect dimer formation during my reaction monitoring by LC-MS?
A4: The dimer will have a molecular weight that is approximately double that of your starting amine (for urea-like dimers) or boronic acid (for biphenyl dimers), minus the mass of the atoms lost during bond formation. Look for a peak with the corresponding m/z value in your LC-MS analysis.
References
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358. American Chemical Society. Retrieved January 11, 2026, from [Link]
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Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 11, 2026, from [Link]
-
How to approach choosing reaction conditions for Suzuki? (2024, February 23). Reddit. Retrieved January 11, 2026, from [Link]
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(81), 51430-51435. Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]
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How do I avoid side reactions while doing this peptide coupling reaction? (2025, March 20). Reddit. Retrieved January 11, 2026, from [Link]
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Amide bond formation: Beyond the myth of coupling reagents. (2008, June 23). ResearchGate. Retrieved January 11, 2026, from [Link]
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Catalytic Approaches to the Synthesis of Amide Bonds. (n.d.). CORE. Retrieved January 11, 2026, from [Link]
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How to prevent metal catalysed homocoupling reaction of boronic acids? (2018, November 2). ResearchGate. Retrieved January 11, 2026, from [Link]
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Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
-
Amide and Peptide Bond Formation in Water at Room Temperature. (2015). Organic Letters, 17(15), 3854-3857. American Chemical Society. Retrieved January 11, 2026, from [Link]
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The preparation and applications of amides using electrosynthesis. (2020, November 2). Green Chemistry. Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 11, 2026, from [Link]
-
Organoboron catalysis for direct amide/peptide bond formation. (2024, August 28). Chemical Communications. Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]
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A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2016, January 14). Semantic Scholar. Retrieved January 11, 2026, from [Link]
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Suzuki reaction. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
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The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2022). PubMed Central. Retrieved January 11, 2026, from [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025, January 22). Organic Chemistry Frontiers. Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]
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Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved January 11, 2026, from [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
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Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology. (2009). The Journal of Organic Chemistry, 74(15), 5599-5602. American Chemical Society. Retrieved January 11, 2026, from [Link]
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Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. (2026, January 8). Journal of the American Chemical Society. Retrieved January 11, 2026, from [Link]
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Tips and tricks for difficult amide bond formation? (2021, October 20). Reddit. Retrieved January 11, 2026, from [Link]
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A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. (2017). ACS Catalysis, 7(5), 3363-3370. National Institutes of Health. Retrieved January 11, 2026, from [Link]
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Cross‐coupling reaction of dimers 2 with 3. The reaction was carried... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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addressing racemization during synthesis of chiral benzylpiperazine derivatives
A Guide to Preventing and Addressing Racemization
Welcome to the BenchChem Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of chiral benzylpiperazine derivatives. The stereochemical integrity of these compounds is often paramount to their biological activity and therapeutic efficacy. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, prevent, and resolve issues related to racemization during your synthetic workflow.
Section 1: Understanding the Enemy: Mechanisms of Racemization
Before troubleshooting, it's crucial to understand the chemical principles that lead to the loss of stereochemical purity.
Q1: What is racemization and why is it a critical problem in my synthesis?
A1: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture containing equal amounts of both enantiomers (a racemate).[1] In the context of drug development, where one enantiomer is often the active pharmaceutical ingredient (API) and the other may be inactive or even harmful, maintaining high enantiomeric excess (ee) is a regulatory and safety necessity.[2][3] The chiral center in many benzylpiperazine derivatives, typically the carbon atom bearing the benzyl group, is susceptible to racemization under common synthetic conditions. This loss of stereochemical information can lead to failed batches, reduced therapeutic efficacy, and challenging purification processes.
Q2: What is the primary chemical mechanism causing racemization in chiral benzylpiperazine synthesis?
A2: The most common pathway for racemization at a stereocenter alpha to a nitrogen atom is through the formation of a planar, achiral intermediate.[4][5] In many relevant synthetic steps, particularly reductive amination, this intermediate is an imine which can tautomerize to an enamine .[6][7] This imine-enamine tautomerism involves the removal of the proton at the chiral center by a base or acid, forming a planar enamine.[8] Subsequent re-protonation can occur from either face of the planar intermediate with roughly equal probability, leading to a loss of the original stereochemistry.[1]
Section 2: Troubleshooting Common Synthetic Hotspots
This section addresses specific, high-risk steps in the synthesis of chiral benzylpiperazines and provides actionable solutions.
Hotspot A: Reductive Amination
Reductive amination is a powerful method for C-N bond formation but is a frequent source of racemization.[9][10] It involves the reaction of a chiral amine with a ketone or aldehyde to form an imine, which is then reduced.
Q: My reductive amination of a chiral primary amine with a benzaldehyde derivative is causing a significant drop in enantiomeric excess (ee). What's happening and how can I fix it?
A: The problem almost certainly lies in the stability of the imine intermediate and the reaction conditions. The longer the planar imine intermediate exists before reduction, the greater the opportunity for racemization via the mechanism described in Section 1.[4]
Core Causality:
-
pH: The rate of imine formation is pH-dependent. Weakly acidic conditions (pH 4-6) are often optimal for imine formation but can also catalyze the tautomerism that leads to racemization.
-
Reducing Agent: The choice of reducing agent is critical. A mild reducing agent that reduces the imine much faster than it reduces the starting carbonyl is ideal. Some powerful reducing agents require harsh conditions that promote racemization.[11]
-
Temperature: Higher temperatures increase reaction rates but also provide the energy to overcome the activation barrier for racemization.[4][5]
Troubleshooting & Optimization Strategy:
-
Switch to a Milder, More Selective Reducing Agent: The goal is to reduce the imine in situ as soon as it forms. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is often the reagent of choice for this. It is mild enough not to reduce the aldehyde/ketone significantly and is effective under weakly acidic conditions, which can be beneficial for imine formation.[11][12]
-
Control Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). While this may slow the reaction, it will disproportionately slow the rate of racemization.[13]
-
One-Pot Procedure: Employ a direct (one-pot) reductive amination where the amine, carbonyl compound, and reducing agent are all present in the reaction vessel.[9] This ensures the imine is reduced immediately upon formation, minimizing its lifetime and the chance for racemization.
Table 1: Comparison of Reducing Agents for Stereoretentive Reductive Amination
| Reducing Agent | Typical Conditions | Pros | Cons |
| NaBH(OAc)₃ (STAB) | CH₂Cl₂, 0 °C to RT | Mild, selective for imines over carbonyls, effective in one-pot reactions. | Can be slower, moisture-sensitive. |
| NaBH₃CN | MeOH, pH 4-6 | Effective, selective for imines. | Highly toxic (cyanide), less effective at neutral pH.[9] |
| H₂/Pd-C | MeOH or EtOH, RT, atmospheric or moderate pressure | "Green" reagent, effective. | Can reduce other functional groups (e.g., Cbz groups, double bonds). |
| Imine Reductases (IREDs) | Aqueous buffer, RT | Extremely high stereoselectivity, environmentally friendly.[14] | Substrate-specific, requires specialized biochemical setup.[15] |
Optimized Protocol 1: Stereoretentive Reductive Amination using STAB
This protocol is a general guideline for the reductive amination of a chiral amine with a benzaldehyde derivative.
-
Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the chiral amine (1.0 eq.) and the benzaldehyde derivative (1.05 eq.) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Stirring: Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by column chromatography. Determine the enantiomeric excess (ee) of the final product using chiral HPLC.[16]
Hotspot B: N-Alkylation of the Piperazine Ring
Once a chiral benzylpiperazine is formed, subsequent alkylation on the second nitrogen (N') can also induce racemization, especially if the chiral center is alpha to this nitrogen.
Q: I have a high-ee (R)-2-benzylpiperazine. After alkylating the N' position with an alkyl halide using K₂CO₃ in DMF, I'm seeing a significant amount of the (S)-isomer. Why is this happening?
A: This is a classic case of base-induced racemization (epimerization). The base used to facilitate the N-alkylation can abstract the proton at the chiral center (the benzylic proton).[5][17] This forms a planar, resonance-stabilized carbanion (or enamine-like species). Reprotonation of this intermediate from the solvent or other proton sources will occur non-stereoselectively, leading to racemization.
Core Causality:
-
Base Strength & Steric Hindrance: Stronger, less sterically hindered bases are more likely to abstract the alpha-proton.[17]
-
Solvent: Polar aprotic solvents like DMF or DMSO can stabilize the charged intermediate, potentially facilitating racemization.
-
Temperature: Higher temperatures accelerate the rate of both the desired alkylation and the undesired proton abstraction.[5]
Troubleshooting & Optimization Strategy:
-
Choose a Weaker or More Hindered Base: A base must be strong enough to act as a proton scavenger for the H-X formed during alkylation but not so strong that it readily deprotonates the chiral center. Cesium carbonate (Cs₂CO₃) is often a superior choice to K₂CO₃ as it is milder and its larger cation can influence reactivity. A hindered organic base like N,N-diisopropylethylamine (DIPEA) is also an excellent option as its bulkiness disfavors the abstraction of the sterically shielded alpha-proton.[17]
-
Optimize Solvent and Temperature: Switch to a less polar solvent like acetonitrile (ACN) or tetrahydrofuran (THF). Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Use a Mono-Protected Piperazine: The most robust strategy is to start with a mono-protected chiral piperazine (e.g., N-Boc-2-benzylpiperazine).[12] Alkylate the free nitrogen under your chosen conditions, and then remove the protecting group under mild conditions that do not affect the stereocenter.
Table 2: Selection of Bases for Racemization-Free N-Alkylation
| Base | pKa of Conjugate Acid | Steric Hindrance | Typical Racemization Risk | Comments |
| K₂CO₃ | ~10.3 | Low | Moderate to High | Commonly used but can be problematic for sensitive substrates. |
| Cs₂CO₃ | ~10.3 | Low | Low to Moderate | Often provides better results than K₂CO₃ due to cation effects.[18] |
| DIPEA | ~11.0 | High | Low | Excellent choice for preventing alpha-proton abstraction due to its bulk.[17] |
| Proton Sponge | ~12.1 | High | Very Low | Highly hindered, non-nucleophilic base, but more expensive. |
Section 3: Proactive Strategies & Analytical Verification
A well-designed synthesis can prevent racemization from the outset.
Q: How can I design my synthesis from the start to minimize the risk of racemization?
A: The best strategy is to avoid creating a situation where a chiral center with an abstractable proton is subjected to harsh conditions.
Key Proactive Strategies:
-
Chiral Pool Synthesis: Start with a commercially available, enantiomerically pure precursor if possible. For example, begin with a protected chiral amino acid to build the piperazine ring.[2][19]
-
Protecting Groups: Use protecting groups wisely. Carbamates like Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) are excellent choices for protecting amines as they are stable under many conditions but can be removed mildly.[20][21][22] For Boc removal, mild acids like p-toluenesulfonic acid (p-TsOH) can be less harsh than strong acids like trifluoroacetic acid (TFA).[23]
-
Asymmetric Synthesis: If a chiral starting material is not available, employ an asymmetric synthesis strategy. This could involve using a chiral catalyst or a chiral auxiliary to set the stereocenter with high enantioselectivity from the beginning.[24][25][26]
Q: How do I accurately confirm that my product has not racemized?
A: Visual confirmation via TLC or purification by standard column chromatography cannot distinguish between enantiomers. You must use a chiral analytical technique.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method.[5] It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times.[27][28][29] By integrating the peak areas, you can precisely calculate the enantiomeric excess (ee).
-
Chiral Supercritical Fluid Chromatography (SFC): An alternative to HPLC that often provides faster and higher-resolution separations.
-
NMR with Chiral Shift Reagents: In some cases, adding a chiral lanthanide shift reagent to your NMR sample can cause the signals for each enantiomer to appear at different chemical shifts, allowing for quantification.
References
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University of York. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Retrieved from [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. Retrieved from [Link]
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Albericio, F., & Kruger, H. G. (2012). Amino Acid-Protecting Groups. Retrieved from [Link]
-
Rizzato, E., et al. (2021). Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase. Molecules, 26(18), 5569. Retrieved from [Link]
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Wikipedia. (n.d.). Racemization. Retrieved from [Link]
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Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Generic mechanisms for acid-catalysed racemisation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Choo, H. Y., et al. (2006). Asymmetric synthesis of chiral piperazinylpropylisoxazoline ligands for dopamine receptors. Bioorganic & Medicinal Chemistry Letters, 16(10), 2706-2710. Retrieved from [Link]
-
Lammertsma, K., & Prasad, B. V. (1994). Imine .dblharw. enamine tautomerism. Journal of the American Chemical Society, 116(1), 642-642. Retrieved from [Link]
-
Su, W., & Zhuang, W. (2019). Differentiation between Enamines and Tautomerizable Imines. Synform. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Zhang, W., et al. (2021). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 12(1), 5280. Retrieved from [Link]
-
Gilio, A. K., et al. (2022). Reductive aminations by imine reductases: from milligrams to tons. Chemical Science, 13(20), 5859-5874. Retrieved from [Link]
-
ResearchGate. (n.d.). A highly stereoselective reductive amination of 3-ketosteroid with amines: An improved synthesis of 3β-aminosteroid. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic Resolution and Deracemization of Racemic Amines Using a Reductive Aminase. Retrieved from [Link]
-
PBworks. (n.d.). Imine-Enamine Tautomerization. Furman Chemistry 120. Retrieved from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Watanabe, K., et al. (2014). Asymmetric synthesis of 2-arylpiperazines. Tetrahedron, 70(43), 8092-8099. Retrieved from [Link]
-
Al-Awadi, N. A., & Buncel, E. (1990). The mechanism of imine–enamine tautomerism of 2- and 4-phenacylquinolines. Journal of the Chemical Society, Perkin Transactions 2, (3), 243-250. Retrieved from [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. Retrieved from [Link]
-
Ahlberg, P., & Bergson, G. (1971). Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. Acta Chemica Scandinavica, 25, 1929-1938. Retrieved from [Link]
-
Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Retrieved from [Link]
-
Sharma, S., et al. (2021). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 26(11), 3125. Retrieved from [Link]
-
MDPI. (n.d.). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]
-
PubMed. (n.d.). Controlling the outcome of an N-alkylation reaction by using N-oxide functional groups. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Pharma Group. (2024). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]
-
Kalíková, K., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(7), 709-725. Retrieved from [Link]
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ResearchGate. (n.d.). Asymmetric synthesis of chiral α-benzyl mercaptoglycine derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Solid base catalyzed highly efficient N-alkylation of amines with alcohols in a solvent-free system. Retrieved from [Link]
-
PubMed. (n.d.). De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. Retrieved from [Link]
-
YouTube. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. Retrieved from [Link]
-
PubMed Central. (n.d.). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Retrieved from [Link]
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- 6. Differentiation between Enamines and Tautomerizable Imines - SYNFORM - Thieme Chemistry [thieme.de]
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Technical Support Center: Optimizing Reaction Times for 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine Modifications
Welcome to the technical support center for optimizing synthetic modifications of 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the efficiency and speed of their reactions involving this versatile scaffold. We will move beyond simple procedural lists to explore the underlying chemical principles that govern reaction kinetics, empowering you to troubleshoot and enhance your experimental outcomes.
Section 1: Foundational Concepts - Understanding the Molecule's Reactivity
Before troubleshooting, it's crucial to understand the electronic and steric landscape of the starting material. This molecule possesses multiple potential reaction sites, but for most derivatization strategies, the primary aromatic amine is the key functional group.
Q1: What is the primary reactive site on this compound for typical modifications like alkylation or acylation?
A1: The primary reactive site is the aniline-type nitrogen of the phenylamine moiety. This primary aromatic amine is the most nucleophilic and readily available site for modifications such as N-alkylation, acylation, sulfonylation, and reductive amination. The lone pair of electrons on this nitrogen atom is what initiates the reaction with electrophiles. While the two tertiary amines within the piperazine ring can also react, they are generally less nucleophilic and sterically more hindered, typically requiring harsher conditions for reactions like quaternization.
Q2: How does the substituent group affect the reactivity of the primary amine?
A2: The entire 4-(4-benzylpiperazin-1-ylmethyl) group acts as a weak electron-donating group on the phenyl ring. This slightly increases the electron density of the ring and, by extension, the nucleophilicity of the primary amine compared to unsubstituted aniline. However, its significant steric bulk is a more dominant factor. This bulk can hinder the approach of reactants, which is a common underlying cause for slow reaction times.
Section 2: Troubleshooting Slow Reductive Amination Reactions
Reductive amination is a powerful and common method for N-alkylation, involving the reaction of the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the secondary amine.[1] Sluggishness in this two-step, one-pot process is a frequent issue.
Q1: My reductive amination reaction is slow or stalling. What are the most critical parameters to investigate?
A1: The three most critical parameters to investigate are pH , the choice of reducing agent , and water removal .
-
pH Control: Imine formation is the rate-limiting step and is highly pH-dependent. The reaction requires mild acidic conditions (typically pH 4-6) to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for the amine to attack. However, if the pH is too low, the primary amine starting material will be protonated to its non-nucleophilic ammonium salt, shutting down the reaction. If the pH is too high, the carbonyl group is not sufficiently activated.
-
Reducing Agent Selection: The choice of reducing agent is critical for selectivity. The agent must reduce the iminium ion much faster than it reduces the starting aldehyde or ketone. Using a harsh reducing agent like sodium borohydride (NaBH₄) can lead to premature reduction of the carbonyl compound to an alcohol, consuming your reactant and halting the desired reaction.[2]
-
Water Removal: The formation of the imine intermediate generates water. As this is an equilibrium process, the presence of water can drive the reaction backward via hydrolysis of the imine.
Q2: How do I select the appropriate reducing agent, and what are the signs that I've chosen the wrong one?
A2: The key is to use a mild, selective hydride agent. The two best choices for this chemistry are Sodium Cyanoborohydride (NaBH₃CN) and Sodium Triacetoxyborohydride (NaBH(OAc)₃).
| Reducing Agent | Optimal pH | Key Characteristics | Common Issues |
| Sodium Borohydride (NaBH₄) | 7-10 | Strong, unselective. Reduces aldehydes and ketones quickly. | Often reduces the carbonyl starting material faster than the imine can form, leading to low yields of the desired amine and high yields of the corresponding alcohol.[2] |
| Sodium Cyanoborohydride (NaBH₃CN) | 4-6 | Mild and selective. Rapidly reduces iminium ions but is very slow to reduce aldehydes or ketones at this pH.[2] | Toxicity of cyanide byproducts is a concern. The reaction must be run in a well-ventilated fume hood, and the waste must be quenched properly with bleach before disposal. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 4-6 | Mild, selective, and non-toxic. The acetic acid byproduct can help catalyze imine formation. It is often the preferred reagent.[3] | Can be less reactive than NaBH₃CN for very hindered systems. It is also moisture-sensitive. |
A clear sign of an incorrect choice (e.g., using NaBH₄) is the disappearance of your aldehyde/ketone from the reaction mixture (as seen by TLC or LC-MS) without the corresponding formation of the desired product, but with the appearance of a new spot consistent with the alcohol byproduct.
Q3: My reaction is still slow even with the right pH and reducing agent. How can I actively promote imine formation?
A3: To shift the equilibrium towards the imine intermediate, you must remove the water that is formed.
-
Azeotropic Removal: If your solvent and temperature conditions allow (e.g., refluxing toluene or benzene), using a Dean-Stark apparatus is a highly effective method for physically removing water from the reaction.
-
Use of Dehydrating Agents: Adding a chemical drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) directly to the reaction flask can sequester water as it forms.[1] This is often the most practical approach for reactions run at or below room temperature.
Experimental Protocol: Optimized Reductive Amination
Here is a detailed methodology for the N-alkylation of this compound with a generic aldehyde (e.g., isobutyraldehyde).
Materials:
-
This compound (1.0 eq)
-
Isobutyraldehyde (1.1 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Acetic Acid (catalytic, ~0.1 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)
-
Activated 4Å Molecular Sieves
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and activated 4Å molecular sieves.
-
Add anhydrous DCM to dissolve the amine.
-
Add isobutyraldehyde (1.1 eq) followed by a catalytic amount of glacial acetic acid to bring the mixture to a pH of ~5-6.
-
Stir the mixture at room temperature for 1 hour to allow for the initial formation of the imine intermediate.
-
Slowly add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. An initial effervescence may be observed.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting amine has been consumed.
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir for 20 minutes, then transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product for further purification.
Section 3: Advanced Strategies & FAQs
Q4: My substrates are particularly hindered, and even optimized reductive amination is too slow. What other methods can I try?
A4: For sterically demanding substrates, consider a "Borrowing Hydrogen" or "Hydrogen Autotransfer" reaction. This method uses a transition metal catalyst (typically based on Ruthenium or Iridium) to temporarily "borrow" hydrogen from a simple alcohol, converting it in-situ to an aldehyde.[4] This aldehyde then reacts with the amine to form an imine, which is immediately reduced by the catalyst using the "borrowed" hydrogen.
-
Advantages: This method avoids the use of stoichiometric hydride reagents and can be more efficient for difficult couplings. It often requires higher temperatures (>80 °C) but can dramatically reduce reaction times from days to hours.[4]
-
Considerations: Catalyst selection is key, and screening may be required. Commercially available Ru-based catalysts have shown high efficacy for these transformations under relatively mild conditions.[4]
Q5: I'm performing a direct N-alkylation with an alkyl halide, but the reaction is slow and I'm getting over-alkylation byproducts. How can I improve this?
A5: Slow reaction and poor selectivity in direct alkylation are common. Here’s a troubleshooting hierarchy:
-
Base: Ensure your base is strong enough to deprotonate the primary amine but not so strong that it causes side reactions. Non-nucleophilic organic bases (e.g., DIPEA) or inorganic bases (e.g., K₂CO₃, Cs₂CO₃) are common choices.
-
Solvent: Use a polar aprotic solvent like DMF or acetonitrile to aid the Sₙ2 reaction.
-
Temperature: Gently heating the reaction (e.g., to 50-80 °C) can significantly increase the rate.
-
Leaving Group: Ensure you are using a good leaving group on your electrophile (I > Br > Cl > OTs).
-
Control Over-alkylation: To favor mono-alkylation, use the primary amine as the limiting reagent and add the alkyl halide slowly. A more advanced strategy involves performing the reaction with the amine hydrobromide salt under carefully controlled basic conditions. This keeps the more basic secondary amine product protonated and "protected" from further reaction, while the less basic primary amine is available for alkylation.[5]
References
- Vertex AI Search. (n.d.). Optimizing Reductive Amination: A Guide for Chemical Procurement.
- Alec C. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- WordPress. (n.d.). Reductive Amination.
- Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers.
- PubMed. (2016, April 15). Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters.
- Tosoh Corporation. (n.d.). How Do Modified Amine Catalysts Significantly Improve the Performance of Flexible PU Foam?
- Brazier, J. B., et al. (2015). Improving catalyst activity in secondary amine catalysed transformations. Organic & Biomolecular Chemistry.
- MDPI. (n.d.). Nanofiber Mats as Amine-Functionalized Heterogeneous Catalysts in Continuous Microfluidic Reactor Systems.
- ResearchGate. (n.d.). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O.
- ResearchGate. (n.d.). Alkylation of N-Substituted 2-Phenylacetamides.
- Save My Exams. (n.d.). Production & Reactions of Phenylamine. A Level Chemistry.
- ChemRxiv. (2024). An Overview of Palladium-Catalyzed N-alkylation Reactions.
-
ResearchGate. (n.d.). Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[1][2]benzoquinone hydrochloride. Retrieved January 11, 2026, from
- RSC Publishing. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy.
- MDPI. (2023, March 7). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches.
- National Institutes of Health. (2023, November 30). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
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- 5. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Handling the Air and Moisture Sensitivity of 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine
Introduction
Welcome to the technical support guide for 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine. This document is intended for researchers, scientists, and professionals in drug development who are working with this compound. As a molecule with a phenylamine moiety, this compound is susceptible to degradation through oxidation and reaction with atmospheric moisture. This guide provides in-depth, experience-based protocols and troubleshooting advice to ensure the integrity of your experiments and the longevity of the compound. Our goal is to equip you with the necessary knowledge to handle this reagent with confidence, explaining the "why" behind each procedural step to foster best practices in your laboratory.
Frequently Asked Questions (FAQs)
Q1: How can I tell if my this compound has degraded?
A1: Visual inspection is the first step. The pure compound should be a uniform solid. Any discoloration, such as the appearance of brown or black spots, or a change in consistency to a sticky or oily substance, suggests degradation. For more definitive analysis, techniques like NMR spectroscopy can reveal the presence of impurities, and HPLC can be used to quantify the loss of the parent compound.[1][2]
Q2: What are the primary degradation products I should be aware of?
A2: Phenylamines are prone to oxidation, which can lead to the formation of colored impurities and polymeric materials. The benzylpiperazine moiety can also undergo N-dealkylation.[3][4][5] Reaction with atmospheric moisture can lead to the formation of hydrates, which may alter the compound's physical properties and reactivity.
Q3: Can I use this compound in a standard laboratory environment without an inert atmosphere?
A3: For short-duration procedures like weighing or preparing a solution for immediate use, working quickly on an open bench may be acceptable, though not ideal. However, for reactions that run for extended periods or for long-term storage, the use of an inert atmosphere is strongly recommended to prevent degradation.[6][7]
Q4: What is the recommended way to store this compound?
A4: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere of nitrogen or argon.[8] For long-term storage, a desiccator or a dry box at reduced temperatures (2-8 °C) is ideal to minimize exposure to both air and moisture.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent reaction yields or unexpected side products. | Degradation of the starting material due to air/moisture exposure. | 1. Confirm the purity of your starting material using HPLC or NMR. 2. Implement inert atmosphere techniques for your reaction setup. 3. Ensure all solvents are rigorously dried and degassed. |
| Compound appears discolored or has changed in physical appearance. | Oxidation or hydrolysis has occurred. | 1. The compound should be purified, for example, by recrystallization under an inert atmosphere, if possible. 2. If purification is not feasible, a fresh batch of the compound should be used. 3. Review and improve storage and handling procedures to prevent future degradation. |
| Difficulty dissolving the compound in a non-polar aprotic solvent. | Formation of hydrates due to moisture absorption. | 1. Dry the compound under a high vacuum for several hours before use. 2. Use a co-solvent system to improve solubility. 3. Ensure the solvent is anhydrous by using a proper drying agent.[9][10] |
| NMR spectrum shows broad peaks or the presence of unknown signals. | Paramagnetic impurities from oxidation or presence of water. | 1. Filter the NMR sample through a small plug of Celite or silica gel. 2. Ensure the deuterated solvent used for NMR is of high purity and stored over molecular sieves. 3. Acquire a fresh sample of the compound for comparison. |
Best Practices for Handling and Storage
To maintain the integrity of this compound, adherence to meticulous handling and storage protocols is crucial. The following sections detail the necessary steps to prevent degradation.
Inert Atmosphere Techniques
Working under an inert atmosphere is the most effective way to protect air- and moisture-sensitive compounds.[6][7] The two most common methods are the use of a glovebox or a Schlenk line.
Glovebox Usage
A glovebox provides a sealed environment with a continuously purified inert atmosphere (typically nitrogen or argon) with very low levels of oxygen and moisture.[6] This is the preferred method for handling highly sensitive reagents.
Schlenk Line Technique
A Schlenk line is a glass manifold that allows for the manipulation of reagents under an inert atmosphere using a dual vacuum and inert gas line.[6]
Protocol for Setting up a Reaction under Inert Atmosphere using a Schlenk Line:
-
Glassware Preparation: All glassware must be thoroughly dried in an oven (at least 120 °C for 4 hours) to remove adsorbed water.[11]
-
Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of inert gas. Use a thin layer of high-vacuum grease on all ground-glass joints.
-
Purging: The assembled apparatus should be subjected to at least three cycles of evacuating the air via the vacuum line and refilling with inert gas. This is known as the "vacuum-backfill" method.
-
Reagent Addition:
Caption: Schlenk line setup for inert atmosphere reactions.
Solvent Degassing and Drying
Solvents can contain significant amounts of dissolved oxygen and water, which can be detrimental to sensitive reactions.
Solvent Drying
Commonly used drying agents include molecular sieves, sodium sulfate, and magnesium sulfate.[15][16] For many applications, passing the solvent through a column of activated alumina is a highly effective method.[9][15]
| Drying Agent | Capacity | Speed | Intensity | Notes |
| 3Å Molecular Sieves | High | High | High | Excellent for most organic solvents. Must be activated before use.[9] |
| Anhydrous Na2SO4 | High | Low | Low | A neutral drying agent, but slow and may leave residual water.[16] |
| Anhydrous MgSO4 | High | High | Medium-High | Slightly acidic, so compatibility should be checked.[16] |
| Activated Alumina | High | N/A | High | Used in solvent purification systems.[15] |
Activation of Molecular Sieves: Heat 3Å molecular sieves in a flask under a high vacuum with a heat gun until they are free-flowing. Allow to cool under vacuum and then backfill with an inert gas.
Solvent Degassing
There are several methods to remove dissolved gases from solvents:[17][18][19]
-
Freeze-Pump-Thaw: This is the most rigorous method. The solvent is frozen with liquid nitrogen, a vacuum is applied to remove gases from the headspace, and then the solvent is thawed. This cycle is repeated three times.[17][19]
-
Sparging: Bubbling an inert gas (nitrogen or argon) through the solvent for an extended period (30-60 minutes) can displace dissolved oxygen.[17][18] This method is less effective than freeze-pump-thaw.[17]
-
Sonication under Vacuum: Briefly sonicating the solvent under a light vacuum can also remove dissolved gases.[17]
Caption: Comparison of solvent degassing methods.
Detection and Analysis of Degradation
Regularly assessing the purity of this compound is essential.
Analytical Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for identifying and quantifying volatile degradation products.[1][2][20] The mass spectrum of the parent compound will show characteristic fragmentation patterns that can be monitored.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for monitoring the purity of the compound over time and can be used to quantify the parent compound and non-volatile degradation products.[1][2][21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities. The appearance of new signals or changes in the integration of existing signals can indicate degradation.
References
-
University of Rochester, Department of Chemistry. How To: Degas Solvents. Available at: [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Available at: [Link]
-
Delloyd's Lab-Tech. Solvent Drying and Drying Agents. Available at: [Link]
-
Berry Group, University of Wisconsin-Madison. (2019). Degassing Solvents. Available at: [Link]
-
University of York, Department of Chemistry. Degassing solvents. Available at: [Link]
-
Scribd. Drying Agents for Organic Solvents. Available at: [Link]
-
Chemistry LibreTexts. (2024). 3.2: Drying Agents. Available at: [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. Using drying agents. Available at: [Link]
-
The Schlenk Line Survival Guide. Freeze-Pump-Thaw. Available at: [Link]
-
Heriot-Watt University. Degradation of amine-based solvents in CO2 capture process by chemical absorption. Available at: [Link]
-
Reddit. (2023). Solvent degassing. Available at: [Link]
-
YouTube. (2022). Inert Atmosphere. Available at: [Link]
-
KINTEK. What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. Available at: [Link]
-
YouTube. (2022). Inert Atmosphere, with no O2. Available at: [Link]
-
ProQuest. A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. Available at: [Link]
-
Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Available at: [Link]
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Ge, X., Wexler, A. S., & Clegg, S. L. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(10), 5894–5902. Available at: [Link]
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MatheO. Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. Available at: [Link]
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UM Research Repository. (2010). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. Available at: [Link]
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Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Available at: [Link]
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Staack, R. F., & Maurer, H. H. (2003). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. Journal of Chromatography B, 789(1), 41–53. Available at: [Link]
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PubMed. Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. Available at: [Link]
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Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]
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European Monitoring Centre for Drugs and Drug Addiction. BZP/piperazines drug profile. Available at: [Link]
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Massachusetts Institute of Technology. Handling air-sensitive reagents AL-134. Available at: [Link]
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PubMed. Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat. Available at: [Link]
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Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Available at: [Link]
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Technical Support Center: Scaling Up 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine Synthesis
Welcome to the technical support center for the synthesis and scale-up of 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounded in mechanistic principles and practical, field-proven insights.
Overview of the Primary Synthetic Route
The most common and industrially scalable method for synthesizing this compound is the one-pot reductive amination between 4-aminobenzaldehyde and 1-benzylpiperazine. This method is favored for its operational simplicity and high atom economy.[1] The process involves two key stages occurring in sequence: the formation of an iminium ion intermediate, followed by its immediate reduction to the desired secondary amine.
Caption: General workflow for the reductive amination synthesis.
Troubleshooting and FAQs
This section addresses specific issues you may encounter during the synthesis and scale-up process in a question-and-answer format.
Category 1: Reaction Performance & Yield Optimization
Question: My reaction yield is consistently low, and HPLC analysis shows significant amounts of unreacted 4-aminobenzaldehyde. What is the likely cause?
Answer: This is a classic sign that the reduction of the aldehyde is occurring faster than, or in competition with, iminium ion formation. This issue is especially prominent when using aggressive reducing agents like sodium borohydride (NaBH₄) at neutral or elevated pH.
Causality and Troubleshooting Steps:
-
Choice of Reducing Agent: Sodium borohydride can readily reduce aldehydes. On a large scale, sodium triacetoxyborohydride (STAB) is often the superior choice. Its increased steric bulk and milder reactivity prevent it from significantly reducing the aldehyde, showing a marked preference for the electrophilic iminium ion intermediate.
-
pH Control: The formation of the iminium ion is acid-catalyzed. However, at high pH, the rate of formation decreases. At very low pH, the starting amine (1-benzylpiperazine) becomes fully protonated and non-nucleophilic. The optimal pH for iminium formation is typically between 5 and 7. Adding a small amount of acetic acid can be beneficial, especially when using STAB, which is stable under mildly acidic conditions.[2]
-
Water Removal: Imine/iminium formation is a condensation reaction that produces water. While often not critical in one-pot reductive aminations with borohydride reagents, on a large scale, the equilibrium can be a factor. If the reaction is staged (imine formation first, then reduction), removal of water via a Dean-Stark trap or the use of a drying agent can drive the equilibrium forward.
-
Reaction Temperature: While heating can accelerate iminium formation, it also increases the rate of aldehyde reduction by NaBH₄. If using NaBH₄, conduct the reaction at a lower temperature (0-5 °C). If using STAB, the reaction can typically be run effectively at ambient temperature.
Data Summary: Comparison of Common Reducing Agents
| Reducing Agent | Optimal pH | Pros for Scale-Up | Cons for Scale-Up |
| Sodium Borohydride (NaBH₄) | 8 - 11 | Inexpensive, readily available. | Competitively reduces aldehyde, generates H₂ gas, requires careful addition. |
| Sodium Triacetoxyborohydride (STAB) | 5 - 7 | Selective for imines/iminiums, non-pyrophoric, does not generate H₂. | More expensive, requires acidic conditions. |
| Catalytic Hydrogenation (H₂/Pd-C) | N/A | High atom economy, "green" process. | Requires specialized high-pressure equipment, catalyst can be poisoned, potential for debenzylation side reaction.[3] |
Question: The reaction appears sluggish or stalls before completion, even with STAB. What should I investigate?
Answer: A stalled reaction, even with an appropriate reducing agent, often points to issues with mass transfer (mixing), reagent quality, or suboptimal concentration.
Causality and Troubleshooting Steps:
-
Mixing Efficiency: On a large scale, inadequate agitation can create localized concentration gradients. The reagents may not be interacting effectively, especially if solids are present. Ensure the reactor's overhead stirrer is creating a sufficient vortex to keep all components suspended and well-mixed.
-
Solvent Choice: The solvent must be able to dissolve all reactants to a reasonable extent. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices. Tetrahydrofuran (THF) is also effective. If solubility is an issue, a more polar solvent or a co-solvent system may be necessary.
-
Reagent Quality: Verify the purity of your starting materials. 4-aminobenzaldehyde can oxidize over time, turning yellow or brown. Use of degraded aldehyde can lead to poor performance and the formation of colored impurities.[4] The quality of the reducing agent is also critical; ensure it has been stored under dry conditions.
-
Stoichiometry: While a 1:1 stoichiometry is theoretical, it is common practice to use a slight excess (1.05-1.2 equivalents) of the amine (1-benzylpiperazine) to ensure the complete consumption of the more valuable aldehyde.
Category 2: Impurity Profile & Purification Challenges
Question: I'm observing a significant impurity with a mass corresponding to the addition of two 4-aminobenzyl groups to the piperazine ring. How can this be avoided?
Answer: This question suggests a potential misunderstanding of the primary synthetic route. The impurity described would arise from a different synthesis, likely the alkylation of piperazine itself with an aminobenzyl halide. In the context of the recommended reductive amination, the primary aniline of the product is significantly less nucleophilic than the secondary amine of the 1-benzylpiperazine starting material, making over-alkylation on the product's aniline nitrogen unlikely under these conditions.
However, if one were to attempt synthesis via alkylation of 1-benzylpiperazine with a 4-nitrobenzyl halide followed by reduction, a common issue is di-alkylation of the piperazine starting material if piperazine itself is used instead of a mono-protected version.[2][5] To avoid this, one must use a large excess of piperazine or use a mono-protected piperazine (e.g., N-Boc-piperazine).[5]
Potential Side Products in Reductive Amination
Caption: Common side products in the reductive amination synthesis.
Question: My final product is difficult to purify and appears as a dark, oily substance. What are the best large-scale purification strategies?
Answer: The basic nature of the dual amine functionalities in the product can make it prone to streaking on silica gel chromatography, which is often impractical for large quantities.[5] Oily products typically indicate the presence of residual solvents or impurities that inhibit crystallization.
Recommended Purification Workflow:
-
Aqueous Work-up with Acid/Base Extraction: This is a highly effective and scalable first-pass purification method.[5]
-
Quench the reaction carefully.
-
Dilute with an organic solvent (e.g., ethyl acetate, DCM).
-
Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind in the organic layer.
-
Separate the layers, wash the aqueous layer with fresh organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer with a base (e.g., NaOH, K₂CO₃) to a pH > 10.
-
Extract the free-based product back into an organic solvent.
-
Dry the organic layer over Na₂SO₄ or MgSO₄ and concentrate under reduced pressure.
-
-
Crystallization via Salt Formation: This is the most robust method for obtaining a high-purity, stable, and solid final product on a large scale.[5] The dihydrochloride salt is a common choice.
Detailed Protocol: Dihydrochloride Salt Formation and Recrystallization
| Step | Procedure | Rationale / Key Insight |
| 1. Dissolution | Dissolve the crude free-base product obtained from the acid/base extraction in a suitable solvent like isopropanol (IPA) or ethanol (EtOH). | These solvents provide good solubility for the free base but lower solubility for the resulting salt, facilitating precipitation. |
| 2. Salt Formation | While stirring, slowly add a solution of HCl in IPA or bubble anhydrous HCl gas through the solution. Monitor the pH to ensure complete salt formation. | Slow addition prevents the trapping of impurities within the crystal lattice. The product will begin to precipitate as a white solid. |
| 3. Crystallization | Gently heat the mixture to dissolve any fine particles, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize precipitation. | Slow cooling is critical for forming large, well-defined crystals, which are easier to filter and typically have higher purity. |
| 4. Isolation | Isolate the solid product by filtration. Wash the filter cake with a small amount of cold solvent (IPA or EtOH) and then with a non-polar solvent like hexane to aid in drying. | Washing with cold solvent removes soluble impurities without dissolving a significant amount of the product salt. |
| 5. Drying | Dry the purified salt under vacuum at an appropriate temperature (e.g., 40-50 °C) until a constant weight is achieved. | Ensures complete removal of residual solvents, providing a stable, crystalline solid. |
Category 3: Process Safety & Handling
Question: How should I manage the reaction exotherm during a large-scale reductive amination?
Answer: Thermal management is a critical safety and quality consideration in process scale-up. Uncontrolled exotherms can lead to runaway reactions, solvent boiling, and increased formation of degradation products.
Control Strategies:
-
Controlled Reagent Addition: The most effective method is to control the rate of addition of the reducing agent. Use a programmable addition pump to add the reagent subsurface at a steady, slow rate.
-
Efficient Cooling: Ensure the reactor is equipped with an appropriately sized cooling jacket and that the cooling fluid is at a sufficiently low temperature. Monitor the internal reaction temperature and the jacket temperature throughout the addition.
-
Use of Milder Reagents: As mentioned, STAB has a more controlled and predictable reaction profile compared to NaBH₄. Catalytic hydrogenation exotherms are managed by controlling the hydrogen pressure and flow rate.
-
Dilution: Running the reaction at a lower concentration can provide a larger thermal mass to absorb the heat generated, although this may impact reaction kinetics and vessel occupancy. A balance must be struck.
Caption: Decision workflow for troubleshooting poor reaction outcomes.
References
- BenchChem. (2025). Technical Support Center: Large-Scale Piperazine Synthesis.
-
Beshor, D.C., & Dinsmore, C.J. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. Organic Letters, 4(7), 1201-4. [Link]
-
Matýs, R., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2169. [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]
- SGVU Journal of Pharmaceutical Research & Education. (2025).
- BenchChem. (2025).
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ResearchGate. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]
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Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23). [Link]
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ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. [Link]
-
rhodium.ws. (n.d.). Methamphetamine via Reductive Amination-Hydrogenolysis of P2P with N-Benzylmethylamine. [Link]
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Technical Support Center: Troubleshooting Assay Interference from 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine Derivatives
Welcome to the technical support guide for researchers working with 4-(4-benzylpiperazin-1-ylmethyl)phenylamine and its derivatives. This class of compounds, characterized by a core benzylpiperazine moiety linked to a phenylamine group, is frequently encountered in high-throughput screening (HTS) libraries due to its synthetic accessibility and presence in many known bioactive molecules.[1][2] However, this structural scaffold is also a well-known source of assay artifacts, often categorized as Pan-Assay Interference Compounds (PAINS).[3][4]
PAINS are compounds that appear as hits in numerous assays through non-specific mechanisms, leading to a significant waste of resources if not identified early.[5][6] This guide provides a structured approach to help you diagnose, troubleshoot, and mitigate potential assay interference from these molecules, ensuring the integrity of your experimental findings.
Section 1: Understanding the Source of Interference
The this compound scaffold contains several structural motifs prone to causing assay artifacts. Understanding these chemical liabilities is the first step toward effective troubleshooting.
The primary mechanisms of interference include:
-
Chemical Reactivity: The piperazine and phenylamine (aniline) rings can undergo metabolic bioactivation or chemical oxidation to form reactive electrophilic species, such as iminium ions or quinone-imines.[7][8] These reactive intermediates can then covalently modify nucleophilic residues (e.g., Cys, Lys) on proteins, leading to non-specific enzyme inhibition or disruption of antibody-antigen interactions.[9][10][11]
-
Redox Cycling: Aniline-like structures can be redox-active, potentially generating hydrogen peroxide (H₂O₂) in the presence of reducing agents like dithiothreitol (DTT), which are common in assay buffers.[5][9] The H₂O₂ produced can oxidize and damage proteins or interfere with assay components, leading to false-positive signals.
-
Compound Aggregation: Like many HTS hits, these compounds can form colloidal aggregates at micromolar concentrations.[5][10] These aggregates can sequester and non-specifically inhibit enzymes, giving the appearance of true inhibition.
-
Metal Chelation: The nitrogen atoms in the piperazine ring can chelate metal ions that may be essential for enzyme function or assay reagents, leading to apparent inhibition.[5][12]
-
Assay Technology Interference: The aromatic systems in the molecule can possess intrinsic fluorescence or absorbance properties that interfere with optical assay readouts.[5][13]
Below is a diagram highlighting the key structural features responsible for these behaviors.
Caption: Key structural motifs and their associated interference mechanisms.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common initial questions when a potential artifact is identified.
Q1: My this compound derivative is a potent hit in my primary screen. How can I be sure it's a genuine result? A: A potent primary hit requires rigorous validation. Genuine hits exhibit specific, target-driven activity. You must run a series of counter-screens and orthogonal assays to rule out non-specific interference.[13] Start with the troubleshooting guides in Section 3, such as testing for shifts in potency in the presence of DTT or a non-ionic detergent.
Q2: What types of assays are most susceptible to interference from this compound class? A: Assays that are particularly vulnerable include:
-
Enzymatic assays, especially those involving proteins with reactive cysteine residues.[10][11]
-
Fluorescence-based assays, due to the potential for intrinsic compound fluorescence or quenching effects.[5]
-
Luciferase-based reporter assays, as many compounds can directly inhibit the luciferase enzyme.[13]
-
ELISAs and other immunoassays, where covalent modification of antibodies or enzymes can disrupt the signaling cascade.[14]
Q3: My dose-response curve shows an unusually steep slope and/or fails to reach 100% inhibition. Is this an artifact? A: Yes, these are classic signs of non-specific activity, often linked to compound aggregation.[10] Aggregates typically form above a critical concentration, leading to a sharp onset of inhibition (steep slope). The incomplete inhibition (or "shallow" curve) at high concentrations can also be characteristic of artifacts.
Q4: How can I quickly check for compound aggregation? A: The simplest method is to re-run the dose-response experiment in the presence of a low concentration (0.01%–0.1%) of a non-ionic detergent like Triton X-100 or Tween-20.[15] A significant rightward shift (decrease) in potency in the presence of detergent strongly suggests aggregation-based activity.
Q5: Could impurities in my compound sample be causing the observed activity? A: Absolutely. Reactive impurities from the synthesis or degradation products from storage can cause assay interference.[9] It is critical to confirm the purity and identity of your compound using analytical methods like LC-MS and NMR. If possible, re-synthesis or re-purification of the compound is a definitive way to rule out impurity-driven effects.[9]
Section 3: In-Depth Troubleshooting Guides
Follow these experimental guides to systematically investigate and diagnose assay interference.
Guide 1: Diagnosing Thiol Reactivity and Redox Cycling
This experiment is crucial for identifying compounds that interfere via covalent modification of cysteine residues or by generating reactive oxygen species.[9] The strategy involves measuring the compound's IC₅₀ value in the presence and absence of a high concentration of the reducing agent DTT.
Caption: Workflow for the DTT IC₅₀ shift experiment.
Experimental Protocol: IC₅₀ Shift Assay with DTT
-
Prepare Compound Stock: Prepare a serial dilution of your test compound in DMSO.
-
Prepare Assay Buffers: Prepare two batches of your standard assay buffer: one without DTT and one supplemented with a high concentration of DTT (typically 1-5 mM). Ensure the target protein is stable and active in the high DTT buffer.
-
Run Parallel Assays: Perform the bioassay to generate a full dose-response curve for your compound in both the standard buffer and the DTT-supplemented buffer. All other conditions should remain identical.
-
Calculate IC₅₀ Values: Determine the IC₅₀ from both curves.
-
Analyze Results: Compare the two IC₅₀ values.
Data Interpretation
| Observation | Interpretation | Recommended Action |
| No significant IC₅₀ shift (<3-fold) | The compound's activity is likely not mediated by thiol reactivity or redox cycling. | Proceed to other troubleshooting guides (e.g., aggregation). |
| Significant IC₅₀ shift (>10-fold decrease in potency) | The compound is highly likely to be a thiol-reactive or redox-cycling artifact.[9] The DTT scavenges the reactive species. | Deprioritize this compound. It is a non-specific inhibitor. |
Guide 2: Identifying Aggregation-Based Inhibition
This guide helps determine if the observed activity is due to the formation of compound aggregates.
Experimental Protocol: Detergent Counter-Screening
-
Prepare Buffers: Prepare two assay buffers: your standard buffer and a buffer supplemented with 0.01% (v/v) Triton X-100.
-
Run Parallel Assays: Generate dose-response curves for your compound in both buffers.
-
Analyze IC₅₀ Shift: A significant rightward shift (loss of potency) in the presence of Triton X-100 is a strong indicator of aggregation.[15] The detergent helps to solubilize the compound and prevent the formation of inhibitory colloidal particles.
Guide 3: Confirming Irreversible or Covalent Inhibition
If a compound is suspected of being a covalent modifier, a jump-dilution experiment can provide strong evidence.[9] This method distinguishes between reversible inhibitors and time-dependent, irreversible inhibitors.
Caption: The principle of a jump-dilution experiment.
Experimental Protocol: Jump-Dilution
-
Determine IC₅₀: First, determine the standard IC₅₀ of your compound.
-
High-Concentration Pre-incubation: Prepare a concentrated mixture of your target enzyme (e.g., 100x the final assay concentration) and the compound (e.g., 10-100x its IC₅₀). Incubate this mixture for a set period (e.g., 30 minutes) to allow for potential covalent modification.
-
Jump Dilution: Rapidly dilute this mixture 100-fold into the assay buffer containing the substrate. This dilution reduces the concentration of the unbound compound to well below its IC₅₀, while the enzyme concentration is now at 1x.
-
Measure Activity: Immediately measure the enzymatic activity.
-
Interpret Results:
-
Activity Restored: If the enzyme activity returns to the level of a no-compound control, the inhibition is reversible. The dilution lowered the free compound concentration enough to cause it to dissociate from the target.
-
Activity Remains Inhibited: If the enzyme remains inhibited despite the dilution, this indicates a slow-dissociation or irreversible (covalent) mechanism of action. The compound has permanently modified the enzyme.[9]
-
Section 4: Summary of Mitigation Strategies and Best Practices
| Problem | Primary Diagnostic Test | Interpretation of Artifact | Mitigation/Confirmation Strategy |
| Thiol Reactivity/Redox | IC₅₀ shift with DTT[9] | >10-fold loss of potency with DTT. | Deprioritize compound. Consider structural analogs lacking the aniline moiety. |
| Aggregation | IC₅₀ shift with 0.01% Triton X-100[15] | Significant loss of potency with detergent. | Deprioritize compound. If pursuing, ensure all subsequent assays contain detergent. |
| Irreversible/Covalent Binding | Jump-Dilution Experiment[9] | Activity is not recovered after dilution. | Confirm covalent modification with mass spectrometry. Deprioritize unless a covalent mechanism is intended. |
| Assay Technology Interference | Measure compound in buffer alone. | Signal (e.g., fluorescence) is detected without enzyme/reagents. | Use an orthogonal assay with a different detection method (e.g., label-free).[13] |
| Compound Impurity | LC-MS/NMR for purity analysis. | Presence of multiple or unexpected species. | Re-synthesize or re-purify the compound.[9] |
Best Practices:
-
Triage Early: Employ these troubleshooting tests as soon as a hit is identified, before committing significant resources.
-
Use Orthogonal Assays: Confirm hits using a secondary assay that has a different detection technology to eliminate technology-specific artifacts.[13]
-
Be Skeptical of PAINS: If your compound's scaffold is flagged by PAINS filters, it warrants a higher level of scrutiny.[3]
-
Consult a Medicinal Chemist: Experienced chemists can often recognize structural liabilities and suggest analogs that retain target activity while removing the source of interference.[9]
References
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Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf. (2015-09-18). Retrieved from [Link]
-
Pan-assay interference compounds - Wikipedia. Retrieved from [Link]
-
Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol. (2021). Methods in Molecular Biology, 2315, 263-271. Retrieved from [Link]
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091-2113. Retrieved from [Link]
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Baell, J. B., & Nissink, J. W. M. (2018). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 13(1), 36-44. Retrieved from [Link]
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Heyman, J. J., & Merlis, S. (1961). The cause of false-positive tests for piperazine-linked phenothiazines. The American Journal of Psychiatry, 117, 924-926. Retrieved from [Link]
-
Study: Development of a Novel Benzylpiperazine ELISA Assay for Urine and Blood. Neogen. Retrieved from [Link]
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Wassermann, A. M., et al. (2017). How Frequently Are Pan-Assay Interference Compounds Active? Large-Scale Analysis of Screening Data Reveals Diverse Activity Profiles, Low Global Hit Frequency, and Many Consistently Inactive Compounds. Journal of Medicinal Chemistry, 60(15), 6224-6238. Retrieved from [Link]
-
Alves, V. M., et al. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Chemical and Pharmaceutical Research, 7(3), 1-2. Retrieved from [Link]
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. Retrieved from [Link]
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Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Forensic Science International, 186(1-3), 50-57. Retrieved from [Link]
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Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed During a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091-2113. Retrieved from [Link]
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Kumar, R., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1). Retrieved from [Link]
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Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2021). Drug Development Research. Retrieved from [Link]
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He, P., et al. (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters, 3(8), 653-657. Retrieved from [Link]
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Al-Majdoub, Z. M., et al. (2023). Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. Archives of Toxicology, 97(2), 613-626. Retrieved from [Link]
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Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. Retrieved from [Link]
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Zhong, Z. D., et al. (2017). Drug Target Interference in Immunogenicity Assays: Recommendations and Mitigation Strategies. The AAPS Journal, 19(6), 1564-1575. Retrieved from [Link]
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Chen, B., et al. (2020). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling, 60(1), 36-48. Retrieved from [Link]
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Sink, R., et al. (2010). False positives in the early stages of drug discovery. Current Medicinal Chemistry, 17(34), 4231-4255. Retrieved from [Link]
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Al-Kuraishy, H. M., et al. (2023). In Vitro and Reactive Metabolites Investigation of Metabolic Profiling of Tyrosine Kinase Inhibitors Dubermatinib. Preprints.org. Retrieved from [Link]
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Patel, N., et al. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 353-358. Retrieved from [Link]
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Ünver, Y., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Journal of Biomolecular Structure & Dynamics, 1-17. Retrieved from [Link]
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Validation & Comparative
In-Depth Comparative Guide to the Structure-Activity Relationships (SAR) of 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine Analogs
Abstract
The 4-(4-benzylpiperazin-1-ylmethyl)phenylamine scaffold represents a significant pharmacophore in modern drug discovery, leveraging the privileged structural and physicochemical properties of the piperazine core.[1][2] Piperazine derivatives are integral to numerous therapeutic agents due to their ability to improve aqueous solubility, oral bioavailability, and target affinity through the unique characteristics of their two nitrogen atoms.[3] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of this compound, a chemical class frequently investigated for activity at aminergic G protein-coupled receptors (GPCRs), such as dopamine and serotonin receptors. By systematically dissecting the roles of the benzyl moiety, the central piperazine ring, and the terminal phenylamine group, we will elucidate the chemical principles governing molecular recognition and biological activity. This analysis is supported by a consolidation of data from key studies on closely related analogs, providing a framework for the rational design of novel ligands with enhanced potency and selectivity.
Introduction: The Benzylpiperazine Phenylamine Pharmacophore
The this compound core can be deconstructed into three primary regions for SAR analysis:
-
The Benzyl Moiety (Region A): This lipophilic group often engages in van der Waals or hydrophobic interactions within the target protein. Substitutions on this aromatic ring are critical for modulating potency and selectivity.
-
The Piperazine Core (Region B): A classic "privileged structure" in medicinal chemistry.[2] Its basic nitrogen (N1) is typically protonated at physiological pH, forming a key ionic bond with an acidic residue (e.g., Aspartic Acid) in the binding site of many aminergic GPCRs. The second nitrogen (N4) serves as a versatile attachment point for other structural components.
-
The Phenylamine Moiety (Region C): Connected via a methylene linker, this region provides another site for aromatic interactions and polar contacts through the terminal amine. Modifications here can significantly influence target affinity, functional activity (agonist vs. antagonist), and pharmacokinetic properties.
The primary biological targets for this class of compounds are often central nervous system (CNS) receptors, particularly dopamine D2-like (D2, D3, D4) and serotonin (5-HT) receptors, making them relevant for developing antipsychotic or other neuropharmacological agents.
Comparative SAR Analysis
The following sections compare the effects of structural modifications at each region of the scaffold, drawing upon experimental data from seminal studies on analogous chemical series.
Region A: Modifications of the Benzyl Ring
The benzyl group's substitutions are a primary driver of potency and selectivity. In analogous series targeting dopamine receptors, specific substitution patterns on this ring are known to be favorable.
-
Electronic Effects: Studies on related 1-aryl-4-(arylmethyl)piperazines have shown that electron-withdrawing groups, such as halogens (e.g., -F, -Cl), on the benzyl ring can enhance binding affinity. This is often attributed to the modulation of the electronic character of the aromatic ring, which can fine-tune π-π stacking or other non-covalent interactions within the receptor's hydrophobic sub-pocket.
-
Steric Effects: The position of substituents is crucial. For many GPCRs, substitution at the para (4-position) or meta (3-position) of the benzyl ring is well-tolerated and often beneficial. In contrast, ortho (2-position) substitution can introduce steric hindrance that disrupts the optimal binding conformation, leading to a significant loss of activity.
Region B: The Central Piperazine Ring
The integrity of the piperazine ring is fundamental to the activity of these compounds. Its primary role is to correctly position the basic N1 nitrogen to form a salt bridge with a conserved aspartate residue in the third transmembrane domain (TM3) of aminergic GPCRs.
-
Bioisosteric Replacement: Replacing the piperazine ring with other cyclic amines, such as piperidine or homopiperazine, often leads to a decrease in activity.[2] This highlights the importance of the specific geometry and pKa conferred by the 1,4-diazacyclohexane structure for optimal receptor engagement.
-
Conformational Rigidity: The chair conformation of the piperazine ring provides a rigid scaffold that minimizes the entropic penalty upon binding, contributing to higher affinity.
Region C: Modifications of the Phenylamine Moiety
The terminal phenylamine provides a second aromatic surface for interaction and a key hydrogen-bonding motif.
-
Position of the Amine: The para (4-position) of the amine on the phenyl ring is generally optimal. Moving the amine to the meta or ortho position can drastically alter the vector and distance to potential hydrogen bond donors/acceptors in the binding pocket, typically reducing affinity.
-
Substitution on the Phenyl Ring: Adding substituents to this ring can modulate selectivity. For instance, in a series of benzoxazinones featuring a related phenylpiperazinyl-methyl core, substitutions on this phenyl ring were critical for achieving high selectivity for the dopamine D4 receptor over the D2 receptor. Small, electron-withdrawing groups are often favored.
-
Amine Substitution: The primary amine (-NH2) is a potent hydrogen bond donor. Acylation or alkylation of this amine can change its hydrogen bonding capability and introduce steric bulk, which may be detrimental or beneficial depending on the specific topology of the target's binding site.
Quantitative Data Summary
To provide a concrete comparison, the following table summarizes SAR data from a closely related series of 1-aryl-4-(phenylarylmethyl)piperazines developed as dopamine D2 and serotonin 5-HT1A receptor ligands. While not the exact target scaffold, the principles governing the benzylpiperazine portion are highly transferable.
| Compound ID | Benzyl Ring Substitution (Region A) | Phenylpiperazine Moiety (Region C Analog) | D2 Receptor Affinity (Ki, nM) | 5-HT1A Receptor Affinity (Ki, nM) |
| Lead Cpd | Unsubstituted | 2,3-dihydro-1,4-benzodioxin-5-yl | 1.8 | 1.0 |
| Analog 1 | 4-Fluoro | 2,3-dihydro-1,4-benzodioxin-5-yl | 0.7 | 0.5 |
| Analog 2 | 2-Fluoro | 2,3-dihydro-1,4-benzodioxin-5-yl | 25 | 15 |
| Analog 3 | 4-Chloro | 2,3-dihydro-1,4-benzodioxin-5-yl | 1.1 | 0.8 |
| Analog 4 | 4-Methoxy | 2,3-dihydro-1,4-benzodioxin-5-yl | 5.6 | 3.2 |
Analysis of Data:
-
The introduction of a small, electron-withdrawing group at the para-position of the benzyl ring (Analog 1: 4-Fluoro, Analog 3: 4-Chloro) consistently improves binding affinity for both D2 and 5-HT1A receptors compared to the unsubstituted lead compound.
-
Substitution at the ortho-position (Analog 2: 2-Fluoro) results in a significant drop in affinity (>10-fold), demonstrating the negative impact of steric hindrance near the piperazine core.
-
An electron-donating group (Analog 4: 4-Methoxy) is less favorable than an electron-withdrawing group, leading to a moderate decrease in affinity.
Experimental Protocols
To ensure scientific integrity and reproducibility, standardized methodologies for the synthesis and evaluation of these analogs are crucial.
General Synthetic Protocol: Reductive Amination
A common and efficient method for synthesizing the this compound scaffold is a two-step sequence involving reductive amination.
Step 1: Synthesis of the Benzylpiperazine Intermediate
-
To a solution of piperazine (2.0 eq) in a suitable solvent like dichloromethane (DCM) or methanol, add benzyl bromide or benzyl chloride (1.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Purify the crude product (1-benzylpiperazine) via column chromatography on silica gel.
Step 2: Reductive Amination
-
Dissolve 4-aminobenzaldehyde (1.0 eq) and 1-benzylpiperazine (1.1 eq) in a solvent such as 1,2-dichloroethane (DCE) or methanol.
-
Add a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), in portions at room temperature.
-
Add a catalytic amount of acetic acid to facilitate iminium ion formation.
-
Stir the reaction mixture for 12-24 hours at room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the final compound, this compound, by column chromatography or recrystallization.
Biological Assay Protocol: Dopamine D4 Receptor Binding Assay
This protocol describes a standard radioligand binding assay to determine the affinity (Ki) of test compounds for the human dopamine D4 receptor.
-
Cell Culture & Membrane Preparation: Use CHO or HEK293 cells stably expressing the human dopamine D4 receptor. Grow cells to confluence, harvest, and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the resulting membrane pellet in the assay buffer.
-
Assay Components:
-
Radioligand: [³H]Spiperone or another suitable D4-selective radioligand.
-
Test Compounds: Dissolve synthesized analogs in DMSO to create stock solutions and perform serial dilutions.
-
Non-specific Binding Control: A high concentration of a known D4 antagonist (e.g., haloperidol or clozapine) to determine background signal.
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membranes, the radioligand (at a concentration near its Kd), and varying concentrations of the test compound.
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), which traps the membranes with bound radioligand.
-
Scintillation Counting: Wash the filters rapidly with ice-cold buffer to remove unbound radioligand. Place the filter discs into scintillation vials with a scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualization of Key Concepts
SAR Logical Relationship Diagram
This diagram illustrates the key regions of the pharmacophore and the consequences of their modification.
Caption: Logical flow of SAR exploration for the target scaffold.
Experimental Workflow Diagram
This diagram outlines the process from chemical synthesis to biological data analysis.
Caption: Standard workflow from compound synthesis to SAR determination.
Conclusion and Future Directions
The structure-activity relationship for this compound analogs is governed by a classical set of medicinal chemistry principles. High affinity is typically achieved by:
-
Maintaining the integrity of the protonatable piperazine core.
-
Introducing small, electron-withdrawing substituents at the para-position of the benzyl ring.
-
Preserving the para-amino substitution pattern on the terminal phenyl ring.
Future research should focus on exploring a wider range of substituents on both aromatic rings to fine-tune selectivity between closely related receptor subtypes (e.g., D2 vs. D3 vs. D4). Furthermore, investigating the impact of replacing the methylene linker with other small, rigid linkers could lead to novel analogs with improved pharmacokinetic profiles and distinct pharmacological activities. The protocols and principles outlined in this guide provide a robust foundation for these future drug discovery efforts.
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Chen, L., Song, Z., He, M., et al. (2016). Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 26(8), 1931-1935. Link
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A Comparative Guide to Piperazine Scaffolds in Drug Discovery: Profiling 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine
The piperazine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in clinically successful drugs.[1] Its unique physicochemical properties, including two basic nitrogen atoms that can be independently functionalized, allow for the creation of molecules with finely tuned pharmacokinetic and pharmacodynamic profiles.[1] This guide provides a comprehensive comparison of 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine, a representative N-benzylpiperazine derivative, with other major classes of piperazine-based compounds, offering researchers and drug development professionals a framework for understanding their diverse applications and the rationale behind their design.
The Versatility of the Piperazine Core
The six-membered ring containing two nitrogen atoms at positions 1 and 4 provides a flexible yet conformationally constrained scaffold.[2] This structure is highly amenable to chemical modification, enabling the exploration of vast chemical space to optimize interactions with a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and kinases.[2][3] The basicity of the piperazine nitrogens often enhances aqueous solubility and allows for the formation of stable salts, which are desirable properties for drug candidates.
Profiling this compound
While specific experimental data for this compound is not extensively available in public literature, its structural features allow for an informed analysis of its potential properties based on the well-characterized N-benzylpiperazine class.
Structural Analysis and Synthesis
The molecule consists of a central piperazine ring with an N-benzyl group on one nitrogen and a 4-aminobenzyl (phenylamine) moiety on the other. The benzyl group can participate in hydrophobic and π-stacking interactions with biological targets, while the phenylamine group provides a site for further functionalization or can act as a hydrogen bond donor and acceptor.
Generalized Synthesis Protocol:
The synthesis of such a compound would typically proceed via a reductive amination reaction between 1-benzylpiperazine and 4-aminobenzaldehyde, followed by reduction of the resulting imine.
-
Reactant Dissolution: Dissolve 1-benzylpiperazine (1 eq.) and 4-aminobenzaldehyde (1 eq.) in a suitable solvent (e.g., methanol, dichloroethane).
-
Imine Formation: Stir the mixture at room temperature to allow for the formation of the intermediate imine.
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Workup and Purification: Quench the reaction with a basic aqueous solution and extract the product with an organic solvent. The crude product is then purified by column chromatography to yield this compound.
Note: This is a representative protocol and would require optimization for specific laboratory conditions.
Predicted Pharmacological Profile
The N-benzylpiperazine (BZP) class of compounds is most famously associated with N-benzylpiperazine itself, a recreational drug with amphetamine-like stimulant effects.[4] BZP acts as a releaser of dopamine and norepinephrine and an inhibitor of their reuptake.[5] However, the pharmacological profile of substituted N-benzylpiperazines can vary significantly. For instance, other derivatives have been investigated for their potential as antipsychotic agents, acting on dopamine and serotonin receptors.[6] Given its structure, this compound could potentially interact with monoamine transporters or GPCRs. Without experimental data, its precise target and activity remain speculative.
Comparative Analysis of Piperazine Scaffolds
To contextualize the potential of this compound, we will compare it to other major classes of piperazine derivatives that have led to clinically approved drugs.
| Piperazine Class | Representative Compound(s) | Primary Biological Target(s) | Therapeutic Area(s) |
| N-Benzylpiperazines | Benzylpiperazine (BZP) | Monoamine transporters (DAT, NET, SERT) | Stimulant (recreational) |
| N-Arylpiperazines | Aripiprazole, Trazodone | Dopamine (D₂) and Serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors | Antipsychotic, Antidepressant |
| N-Alkylpiperazines | Cetirizine, Cyclizine | Histamine H₁ receptor | Antihistamine, Antiemetic |
| N-Acylpiperazines | Prazosin | α₁-adrenergic receptor | Antihypertensive |
| Complex Piperazines | Imatinib | Bcr-Abl tyrosine kinase | Oncology |
Table 1: Comparative overview of different classes of piperazine-containing compounds.
Structural and Functional Diversity
The nature of the substituent on the piperazine nitrogen atoms dictates the compound's interaction with biological targets.
Figure 1: Visualization of diverse N1-substituents on the piperazine scaffold.
Experimental Workflows for Comparative Evaluation
To empirically compare a novel piperazine derivative like this compound against established compounds, a tiered screening approach is necessary.
Figure 2: A tiered experimental workflow for characterizing novel piperazine derivatives.
Key Experimental Protocols
1. GPCR Functional Assay (cAMP Measurement)
This assay determines if a compound activates or inhibits a Gs or Gi-coupled GPCR.
-
Cell Culture: Culture cells expressing the target GPCR.
-
Compound Treatment: Treat cells with varying concentrations of the test compound.
-
Cell Lysis: Lyse the cells to release intracellular contents.
-
cAMP Detection: Measure cAMP levels using a competitive immunoassay, often employing HTRF (Homogeneous Time-Resolved Fluorescence).[7]
-
Data Analysis: Generate dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
2. In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit a specific kinase.
-
Assay Setup: In a microplate, combine the kinase, a suitable substrate (e.g., a peptide), and ATP.
-
Inhibitor Addition: Add varying concentrations of the test compound.
-
Kinase Reaction: Incubate to allow for substrate phosphorylation.
-
Detection: Quantify the amount of phosphorylated substrate or the amount of ADP produced. Technologies like ADP-Glo® are commonly used.[8]
-
IC₅₀ Determination: Calculate the concentration of the compound that inhibits 50% of the kinase activity.
3. Ion Channel Electrophysiology (Automated Patch-Clamp)
This technique provides a direct measure of ion channel function.
-
Cell Preparation: Use a cell line stably expressing the ion channel of interest.
-
Automated Patch-Clamp: Utilize an automated platform to achieve high-throughput whole-cell patch-clamp recordings.
-
Compound Application: Apply the test compound to the cells while monitoring ion channel currents in response to specific voltage protocols.
-
Data Analysis: Analyze the current traces to determine the effect of the compound on channel activity (e.g., inhibition, activation, modulation of gating).[9]
Conclusion
The piperazine scaffold remains a highly valuable starting point for the design of new therapeutics. While this compound is a structurally interesting molecule, its biological activity is yet to be defined. By understanding the established structure-activity relationships of different piperazine classes, researchers can better predict the potential targets and applications of novel derivatives. A systematic experimental evaluation, as outlined in this guide, is crucial to validate these predictions and uncover new therapeutic opportunities. The versatility of the piperazine core ensures its continued prominence in the future of drug discovery.
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A Senior Application Scientist's Guide to the Biophysical Validation of 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine as a Kinase Hinge Binder
Introduction: The Kinase Hinge as a Privileged Target
Protein kinases, as central regulators of cellular signaling, have become one of the most important classes of drug targets. The ATP-binding site, where kinases derive the phosphate for their transferase activity, is a hotspot for inhibitor development. Within this site lies the "hinge region," a flexible loop of 3-5 amino acids that connects the N- and C-terminal lobes of the kinase domain.[1][2] This region is critical as it forms key hydrogen bond interactions with the adenine ring of ATP to anchor it in place.[3][4] Consequently, a vast majority of ATP-competitive kinase inhibitors are designed to mimic this interaction, utilizing a "hinge-binding" motif to secure their position within the active site.[2][3]
The validation of a compound's ability to bind the kinase hinge is a cornerstone of early-stage kinase drug discovery. It provides mechanistic confidence that the compound is acting as intended and offers a rational framework for structure-based design efforts. This guide provides a comprehensive, technically-grounded framework for validating a putative kinase hinge binder, using the novel compound 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine as a case study. We will explore a suite of biophysical and biochemical assays, detailing not just the "how" but the critical "why" behind each experimental choice.
Compound Profile: this compound
Before embarking on extensive experimental validation, a thorough in-silico and physicochemical characterization of the lead compound is essential.
-
Structure:
-
Features a phenylamine group, a common scaffold element in kinase inhibitors that can act as a hydrogen bond donor.
-
The benzylpiperazine moiety provides a larger, more complex scaffold that can be optimized to occupy additional pockets within the ATP binding site to enhance affinity and selectivity.
-
-
Predicted Properties (Illustrative):
-
Molecular Weight: ~359.5 g/mol
-
Hydrogen Bond Donors/Acceptors: The primary amine and piperazine nitrogens are key potential interaction points with the kinase hinge.
-
LogP (Lipophilicity): Moderate lipophilicity, suggesting a balance between solubility and cell permeability.
-
The presence of the phenylamine and piperazine nitrogens makes this compound a plausible candidate for forming the necessary hydrogen bonds with the kinase hinge backbone.[3] The next step is to empirically test this hypothesis.
The Competitive Landscape: Establishing a Benchmark
To contextualize our findings for this compound, it is crucial to compare its performance against well-characterized kinase inhibitors known to engage the hinge.
| Compound | Target Kinase(s) | Binding Affinity (Kd/IC50) | Key Hinge-Binding Moiety |
| Dasatinib | ABL, SRC family | Sub-nanomolar | Aminopyrimidine |
| AMG 900 | Aurora Kinases | Low nanomolar | Aminopyridine |
| CHMFL-ABL/KIT-155 | ABL, KIT | 46 nM / 75 nM (IC50) | Carbonyl oxygen |
This table provides illustrative examples. Actual comparators should be chosen based on the target kinase of interest for this compound.
A Multi-Pillar Approach to Validation: The Experimental Suite
No single experiment can definitively prove hinge binding. A robust validation strategy relies on orthogonal assays that, together, build a comprehensive and convincing body of evidence. We will outline four key pillars of this approach:
-
Direct Binding and Thermal Stabilization (DSF)
-
Thermodynamic Characterization (ITC)
-
Kinetic Analysis (SPR)
-
Functional Inhibition (Kinase Activity Assay)
Below is a logical workflow for progressing a compound through this validation suite.
Caption: Validation workflow for a putative kinase hinge binder.
Pillar 1: Differential Scanning Fluorimetry (DSF)
-
Principle: DSF, also known as Thermal Shift Assay (TSA), measures the thermal stability of a protein.[5] Ligand binding typically stabilizes the protein's folded state, leading to an increase in its melting temperature (Tm).[6] This provides a rapid, high-throughput method to confirm direct binding.[7][8]
-
Why We Do It: This is an excellent primary screening assay. It's fast, requires relatively small amounts of protein, and directly demonstrates a physical interaction between the compound and the target kinase. A significant thermal shift is strong evidence of binding.[9]
-
Experimental Protocol:
-
Preparation: Prepare a master mix containing the purified kinase (2-5 µM) and a fluorescent dye (e.g., SYPRO Orange) in an appropriate assay buffer.
-
Compound Addition: Dispense the master mix into a 96- or 384-well PCR plate. Add this compound to final concentrations ranging from 0.1 to 100 µM. Include a DMSO-only control.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Program a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Data Acquisition: Monitor the fluorescence of the dye as the temperature increases. As the protein unfolds, it exposes hydrophobic regions, causing the dye to bind and fluoresce.[5]
-
Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The Tm is the temperature at the midpoint of the unfolding transition, often calculated from the peak of the first derivative of the curve.[10][11] The change in melting temperature (ΔTm) is calculated as Tm(ligand) - Tm(DMSO).
-
-
Interpreting the Results: A dose-dependent increase in Tm (a positive ΔTm of >2°C is generally considered a significant hit) strongly suggests that this compound binds to and stabilizes the target kinase.
Pillar 2: Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat released or absorbed during a binding event.[12] By titrating the ligand into a solution of the protein, one can determine the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).[13][14]
-
Why We Do It: ITC is the gold standard for characterizing binding thermodynamics.[15] It provides the true in-solution affinity without immobilization or labeling. Critically, confirming a stoichiometry of ~1 (n=1) is strong evidence for a specific 1:1 binding event, as expected for a hinge binder in the ATP pocket.[13]
-
Experimental Protocol:
-
Sample Preparation: Dialyze both the purified kinase and this compound into the exact same buffer to minimize heats of dilution.[12] Degas all solutions.
-
Concentrations: A general rule of thumb is to have the protein concentration in the cell at 10-50 µM and the ligand concentration in the syringe at 10-20 times the protein concentration. The "c-value" (c = [Protein] * n / Kd) should ideally be between 10 and 100 for a well-defined binding isotherm.[12]
-
Titration: Load the kinase into the sample cell and the compound into the injection syringe of the ITC instrument.
-
Experiment: Perform a series of small (e.g., 2 µL) injections of the compound into the kinase solution at a constant temperature (e.g., 25°C).
-
Data Analysis: The raw data is a series of heat spikes for each injection. Integrating the area under these peaks gives the heat change per injection. Plotting this against the molar ratio of ligand to protein generates a binding isotherm, which is then fit to a binding model to extract Kd, n, and ΔH.[16]
-
-
Interpreting the Results: A successful experiment will yield a sigmoidal binding curve that can be accurately fitted. The key outputs are:
-
Kd: The dissociation constant, a measure of binding affinity.
-
n: The stoichiometry. A value close to 1 supports a specific 1:1 interaction.
-
ΔH and ΔS: These provide insight into the driving forces of the interaction (e.g., hydrogen bonding vs. hydrophobic effect).
-
Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).
Pillar 3: Surface Plasmon Resonance (SPR)
-
Principle: SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[17] One binding partner (typically the kinase) is immobilized, and the other (the compound) is flowed over the surface.
-
Why We Do It: While ITC gives the equilibrium affinity (Kd), SPR provides the kinetic components of that interaction: the association rate constant (kon) and the dissociation rate constant (koff).[18] A compound's residence time (1/koff) on its target is increasingly recognized as a key predictor of in vivo efficacy.[19]
-
Experimental Protocol:
-
Immobilization: Immobilize the purified kinase onto a sensor chip (e.g., via amine coupling). It is critical to find conditions that maintain the protein's activity.[17]
-
Binding Analysis: Inject a series of concentrations of this compound in a running buffer over the chip surface.
-
Data Acquisition: The SPR instrument records a sensorgram (Response Units vs. Time) for each concentration. This shows an association phase when the compound is injected and a dissociation phase when the injection is replaced by running buffer.
-
Data Analysis: The association and dissociation curves are globally fitted to a kinetic model (e.g., 1:1 Langmuir) to determine kon and koff. The Kd can then be calculated as koff/kon.
-
-
Interpreting the Results: The primary outputs are the kinetic rate constants. These can be used to differentiate compounds with similar affinities but different kinetic profiles (e.g., a "fast-on, fast-off" compound vs. a "slow-on, slow-off" compound).[20] The Kd obtained from SPR should be in good agreement with the value from ITC, providing cross-validation.
Pillar 4: Biochemical Kinase Activity Assay
-
Principle: This is a functional assay that measures the ability of the kinase to phosphorylate its substrate.[21] The effect of an inhibitor is measured by a decrease in product formation.[22]
-
Why We Do It: This final pillar connects biophysical binding to a functional consequence. Demonstrating that this compound not only binds to the kinase but also inhibits its catalytic activity is the ultimate proof of its action as an inhibitor.[23]
-
Experimental Protocol (Example using a luminescence-based assay):
-
Reaction Setup: In a multi-well plate, combine the kinase and this compound (at various concentrations) and incubate for a short period.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the specific substrate and ATP.
-
Incubation: Allow the reaction to proceed for a set time at an optimal temperature (e.g., 30°C).
-
Detection: Stop the reaction and add a detection reagent. For example, in the ADP-Glo™ assay, the remaining ATP is depleted, and then the ADP produced by the kinase is converted back to ATP, which drives a luciferase reaction.
-
Readout: Measure the luminescence signal, which is proportional to kinase activity.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
-
Interpreting the Results: A potent IC50 value confirms that the binding event observed in the biophysical assays translates into functional inhibition of the enzyme.
Synthesizing the Evidence: Building a Conclusive Case
The power of this multi-pillar approach lies in the convergence of data. A strong case for this compound as a bona fide kinase hinge binder would be supported by:
-
DSF: A clear, dose-dependent thermal stabilization (ΔTm > 2°C).
-
ITC: A measurable binding affinity (Kd) with a stoichiometry (n) of approximately 1.
-
SPR: A calculable Kd that corroborates the ITC data, along with kinetic parameters (kon, koff) that define the binding mechanism.
-
Activity Assay: A potent IC50 value demonstrating functional inhibition.
When the results from these orthogonal assays are in agreement, they provide a high degree of confidence in the compound's mechanism of action, laying a solid foundation for further optimization and drug development efforts.
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A Comparative Potency Analysis of 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine Derivatives: A Guide for Drug Discovery Professionals
The 4-(4-benzylpiperazin-1-ylmethyl)phenylamine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anxiolytic, and enzyme inhibitory effects. This guide provides a comparative analysis of the potency of these derivatives, supported by experimental data, to inform the rational design of novel and more effective therapeutic agents. We will delve into the structure-activity relationships (SAR) that govern their potency and provide detailed experimental protocols for their evaluation.
The Versatile Benzylpiperazine Moiety: A Gateway to Diverse Biological Targets
The benzylpiperazine core is a key pharmacophore that imparts favorable pharmacokinetic and pharmacodynamic properties. The nitrogen atoms of the piperazine ring can engage in crucial hydrogen bonding and electrostatic interactions with biological targets, while the benzyl and phenylamine moieties provide a scaffold for extensive chemical modification to fine-tune potency, selectivity, and metabolic stability. This versatility has led to the development of derivatives targeting a range of proteins, from G-protein coupled receptors (GPCRs) to enzymes and transporters.
Structure-Activity Relationship (SAR) Insights: Decoding the Determinants of Potency
Analysis of various substituted benzylpiperazine derivatives reveals key structural features that dictate their biological activity. The potency of these compounds can be significantly modulated by substitutions on both the benzyl ring and the phenylamine moiety.
Substitutions on the Benzyl/Aryl Ring
The nature and position of substituents on the aryl ring attached to the piperazine nitrogen are critical for potency and selectivity. For instance, in a series of N-{4-[4-(aryl)piperazin-1-yl]-phenyl}-amine derivatives investigated for anxiolytic properties, the presence of a methoxy group on the phenyl ring was found to be important for activity at 5-HT1A receptors[1]. Similarly, studies on 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-... derivatives as inhibitors of equilibrative nucleoside transporters (ENTs) highlighted the essential role of a halogen substitute on the phenyl moiety for inhibitory effects on both ENT1 and ENT2[2][3].
Modifications of the Phenylamine Group
Alterations to the phenylamine portion of the scaffold also profoundly impact biological activity. For example, extending the linker between the piperazine and the phenylamine with an ethoxy group and further substitution on the amine led to a novel series of potent antitumor agents. One such compound, with a quinazoline moiety attached to the phenylamine nitrogen, exhibited impressive antiproliferative activity with IC50 values in the nanomolar range (0.029-0.147 µM) against various cancer cell lines[4]. This demonstrates that the phenylamine nitrogen is a key position for introducing additional pharmacophoric elements to enhance potency and target specificity.
Comparative Potency of this compound and Related Derivatives
The following table summarizes the potency of selected derivatives, showcasing the impact of structural modifications on their biological activity. It is important to note that these compounds belong to closely related structural classes and have been evaluated in different biological assays, which should be considered when comparing their potencies.
| Compound ID | Core Structure Modification | Target/Assay | Potency (IC50/Effective Dose) | Reference |
| Compound 7a | Ethoxy linker, N-methyl-quinazolin-4-amine | Anticancer (HepG2, A549, HCT116, MCF-7 cell lines) | 0.029 - 0.147 µM | [4] |
| Compound 1c | Arylpiperazine (phenyl) | Anxiolytic (Elevated Plus Maze in rats) | 3 mg/kg | [1] |
| Compound 4c | Arylpiperazine (2-methoxyphenyl) | Anxiolytic (Elevated Plus Maze in rats) | 3 mg/kg | [1] |
| Compound 3c | 2-Fluorophenylpiperazine, triazine moiety | ENT1/ENT2 Inhibition ([3H]uridine uptake) | Kᵢ (ENT1) = 0.54 µM | [2][3] |
| Compound 10b | Benzylpiperazine with 1,2,4-triazole | Tyrosinase Inhibition | IC50 = 30.7 ± 0.2 µM | [5] |
Experimental Protocols for Potency Determination
The evaluation of the potency of this compound derivatives requires robust and validated in vitro and in vivo assays. The choice of assay is dictated by the putative biological target and the desired therapeutic application.
In Vitro Antiproliferative Assay (MTT Assay)
This assay is fundamental for assessing the anticancer potential of the synthesized derivatives by measuring their cytotoxic effects on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Culture: Culture the desired cancer cell lines (e.g., HepG2, A549) in appropriate media and conditions until they reach logarithmic growth phase.
-
Cell Seeding: Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
In Vivo Anxiolytic Activity Assessment (Elevated Plus Maze)
The Elevated Plus Maze (EPM) is a widely used behavioral assay to assess the anxiolytic or anxiogenic effects of drugs in rodents.
Principle: The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms of the maze.
Step-by-Step Methodology:
-
Apparatus: The EPM consists of two open arms and two enclosed arms of the same size, arranged in the shape of a plus sign and elevated from the floor.
-
Acclimatization: Allow the animals (e.g., Wistar rats) to acclimatize to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer the test compounds (e.g., dissolved in saline with a small amount of Tween 80) intraperitoneally (i.p.) or orally (p.o.) at the desired doses (e.g., 3 mg/kg). A vehicle control group and a positive control group (e.g., Buspirone) should be included.
-
Testing: After a specific pre-treatment time (e.g., 30 minutes for i.p. administration), place each animal at the center of the maze, facing an open arm.
-
Behavioral Recording: Record the animal's behavior for a 5-minute period using a video camera. The parameters to be scored include the number of entries into the open and closed arms, and the time spent in each type of arm.
-
Data Analysis: Calculate the percentage of open arm entries and the percentage of time spent in the open arms. An increase in these parameters compared to the vehicle control group indicates an anxiolytic effect. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the observed effects.
Visualizing Experimental Workflows and Relationships
To provide a clearer understanding of the experimental processes and the logic behind SAR studies, the following diagrams are provided.
Caption: Workflow for determining in vitro antiproliferative activity using the MTT assay.
Caption: Logical relationships in the Structure-Activity Relationship (SAR) analysis.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of potent and selective modulators of various biological targets. The comparative analysis presented in this guide, based on data from closely related analogs, underscores the critical role of systematic structural modifications in optimizing potency. Future research should focus on synthesizing and evaluating a comprehensive library of derivatives of the core scaffold against a panel of targets to build a more complete SAR profile. This will undoubtedly pave the way for the discovery of novel drug candidates with improved therapeutic efficacy.
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A Head-to-Head Comparison of Linker Chemistries for 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine in Bioconjugate Development
For researchers, scientists, and drug development professionals, the journey of transforming a promising small molecule into a targeted therapeutic is fraught with critical decisions. Among the most pivotal is the choice of a chemical linker, the molecular bridge that connects a payload to a targeting moiety. This guide provides an in-depth, head-to-head comparison of two distinct linker strategies for the versatile pharmaceutical intermediate, 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine.
This compound, featuring a reactive primary phenylamine, is a valuable scaffold in the synthesis of targeted agents, including tyrosine kinase inhibitors. The selection of an appropriate linker is paramount, as it dictates the stability, release mechanism, and ultimately, the therapeutic efficacy and safety of the final conjugate. Here, we will objectively compare a non-cleavable and a cleavable linker, providing the underlying chemical principles, experimental protocols, and supporting data to guide your selection process.
The Central Role of the Linker: A Tale of Two Strategies
The primary amine of this compound serves as an excellent nucleophile for conjugation with a variety of electrophilic linkers. The two major classes of linkers, non-cleavable and cleavable, offer fundamentally different approaches to payload delivery.[1][2]
-
Non-cleavable linkers form a highly stable bond with the payload. The release of the active drug from its targeting carrier relies on the complete degradation of the carrier, typically within the lysosome of the target cell.[3][4] This strategy generally results in high plasma stability, minimizing the risk of premature drug release and associated systemic toxicity.[4]
-
Cleavable linkers , in contrast, are designed to be selectively cleaved by specific triggers present in the target microenvironment, such as low pH or specific enzymes.[3][5] This allows for a more rapid and localized release of the payload.[2] A potential advantage of this approach is the "bystander effect," where the released, cell-permeable drug can eliminate neighboring target-negative cells, which is particularly useful in treating heterogeneous tumors.[3]
For our comparative analysis, we will focus on two widely used and representative linkers:
-
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC): A popular non-cleavable, amine-reactive crosslinker.[1]
-
Valine-Citrulline p-aminobenzylcarbamate (Val-Cit-PABC): A protease-cleavable linker, specifically designed to be cleaved by lysosomal enzymes like Cathepsin B.[3]
Comparative Data Summary: Linker Stability
The stability of a linker in plasma is a critical parameter that directly influences the therapeutic window of a bioconjugate.[1] Premature cleavage can lead to off-target toxicity, while excessive stability might hinder the release of the payload at the target site. The following table summarizes representative plasma stability data for thioether (formed from SMCC) and Val-Cit-PABC linkers, derived from studies on antibody-drug conjugates. While the specific stability will depend on the entire conjugate structure, these values provide a valuable comparative baseline.
| Linker Type | Sub-type / Example | Plasma Stability (Half-life) | Key Characteristics & Considerations |
| Non-Cleavable | Thioether (from SMCC) | Generally high; > 7 days in human plasma | Offers excellent plasma stability, reducing the risk of off-target toxicity.[1][6] Release is dependent on lysosomal degradation of the carrier. |
| Cleavable | Valine-Citrulline (Val-Cit) | Generally stable in human plasma; less stable in rodent plasma (t½ ≈ 6 days in mouse plasma) | Designed for selective cleavage by lysosomal proteases (e.g., Cathepsin B).[3][7] Susceptible to cleavage by carboxylesterase 1c (Ces1c) in murine models, a crucial consideration for preclinical studies.[7] |
Experimental Deep Dive: Conjugation and Characterization
The following sections provide detailed, step-by-step protocols for the conjugation of SMCC and a Val-Cit-PABC-NHS ester to this compound.
Diagram: Conjugation Workflow
Caption: General workflow for the conjugation of a linker to the target amine.
Protocol 1: Conjugation of SMCC to this compound
This protocol describes the formation of a stable amide bond between the primary amine of the target molecule and the N-hydroxysuccinimide (NHS) ester of SMCC.
Diagram: SMCC Conjugation Reaction
Caption: Reaction of the primary amine with SMCC to form a stable amide linkage.
Methodology:
-
Dissolve the Amine: Dissolve 10 mg of this compound in 1 mL of anhydrous dimethylformamide (DMF).
-
Prepare the Linker Solution: Immediately before use, dissolve 1.2 equivalents of SMCC in 0.5 mL of anhydrous dimethyl sulfoxide (DMSO). The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.[8]
-
Reaction Setup: In a clean, dry vial, add the amine solution. While stirring, add the SMCC solution dropwise.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction should be performed at a slightly basic pH (7.2-8.5) to ensure the primary amine is deprotonated and nucleophilic. If necessary, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be added (1.5-2.0 equivalents).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.
-
Purification: Upon completion, purify the conjugate using preparative reverse-phase high-performance liquid chromatography (HPLC) or silica gel column chromatography.
-
Characterization: Confirm the identity and purity of the final product by LC-MS to verify the expected molecular weight and by ¹H NMR spectroscopy.
Protocol 2: Conjugation of Val-Cit-PABC-NHS to this compound
This protocol details the conjugation of a protease-cleavable linker to the target amine.
Diagram: Val-Cit-PABC Conjugation Reaction
Caption: Conjugation of the Val-Cit-PABC-NHS ester to the primary amine.
Methodology:
-
Dissolve the Amine: Dissolve 10 mg of this compound in 1 mL of anhydrous DMF.
-
Prepare the Linker Solution: Immediately before use, dissolve 1.2 equivalents of the Val-Cit-PABC-NHS ester in 0.5 mL of anhydrous DMSO.
-
Reaction Setup: In a clean, dry vial, add the amine solution and 1.5-2.0 equivalents of a non-nucleophilic base (e.g., DIPEA). While stirring, add the linker solution dropwise.
-
Incubation: Incubate the reaction mixture at room temperature for 2-6 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Purification: Purify the conjugate by preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by LC-MS and ¹H NMR spectroscopy.
Head-to-Head Evaluation: In Vitro Plasma Stability Assay
To empirically determine the stability of each linker-conjugate, a comparative in vitro plasma stability assay is essential. This assay measures the rate of degradation or cleavage of the conjugate in plasma from different species (e.g., human, mouse).[9][10]
Diagram: Plasma Stability Assay Workflow
Caption: Workflow for the in vitro plasma stability assay.
Methodology:
-
Preparation: Prepare stock solutions of the SMCC-conjugate and the Val-Cit-PABC-conjugate in DMSO.
-
Incubation: Spike the stock solutions into pre-warmed (37°C) human and mouse plasma to a final concentration of 1-10 µM. The final DMSO concentration should be less than 1%.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the plasma mixture.[9][10]
-
Quenching: Immediately quench the reaction by adding 3-4 volumes of cold acetonitrile containing an internal standard. This precipitates the plasma proteins.[11][12]
-
Sample Preparation: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vial and analyze by LC-MS/MS to quantify the concentration of the intact conjugate.
-
Data Analysis: Plot the percentage of the intact conjugate remaining at each time point relative to the 0-hour time point. Calculate the half-life (t½) of each conjugate in the plasma.[9]
Interpreting the Results and Making an Informed Decision
The choice between the SMCC and Val-Cit-PABC linkers will be guided by the results of the plasma stability assay and the intended therapeutic application.
-
High Stability (SMCC): If the SMCC-conjugate demonstrates high stability in plasma with minimal degradation over the time course, it would be suitable for applications where systemic stability is paramount and payload release can be triggered by lysosomal degradation of the targeting moiety.
-
Controlled Cleavage (Val-Cit-PABC): If the Val-Cit-PABC-conjugate is stable in human plasma but shows some degradation in mouse plasma, this is consistent with known mechanisms and highlights the importance of selecting appropriate preclinical models.[7] This linker would be advantageous if rapid, enzyme-mediated intracellular release and a potential bystander effect are desired.
Conclusion
The selection of a linker is a critical, data-driven decision in the design of targeted therapeutics. For this compound, both non-cleavable (SMCC) and cleavable (Val-Cit-PABC) linkers offer viable conjugation strategies via its primary amine. The non-cleavable linker promises greater systemic stability, while the cleavable linker provides a mechanism for controlled, intracellular release. By following the detailed experimental protocols outlined in this guide, researchers can generate the necessary comparative data on conjugation efficiency and plasma stability to make an informed and scientifically sound choice, paving the way for the development of more effective and safer targeted therapies.
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A Researcher's Guide to Navigating the Off-Target Landscape of 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine-Based Inhibitors
In the quest for novel therapeutics, the 4-(4-benzylpiperazin-1-ylmethyl)phenylamine scaffold has emerged as a privileged structure in the design of kinase inhibitors. Its presence in potent inhibitors targeting key signaling molecules has solidified its importance in drug discovery pipelines. However, the very features that confer potent on-target activity can also lead to unintended interactions with other proteins, resulting in off-target effects that can compromise clinical safety and efficacy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the off-target profile of this important class of inhibitors, ensuring a clearer path from the bench to the clinic.
The Imperative of Off-Target Evaluation
The benzylpiperazine moiety is a common pharmacophore known to interact with a variety of biological targets. While medicinal chemistry efforts can optimize for high-affinity binding to the intended kinase, the potential for polypharmacology remains a significant hurdle.[1][2] Undesirable off-target activities can lead to a range of adverse effects, from mild side effects to severe toxicities, and are a major cause of attrition in drug development.[3][4][5][6] Therefore, a proactive and comprehensive assessment of off-target interactions is not merely a regulatory requirement but a fundamental aspect of robust scientific inquiry and responsible drug development.[7][8]
This guide will compare and contrast key methodologies for identifying and characterizing off-target effects, providing the rationale behind experimental choices and detailed protocols to ensure the generation of reliable and interpretable data.
Comparative Analysis of Off-Target Profiling Strategies
The evaluation of off-target effects is a multi-faceted process that should employ a combination of in vitro and cell-based assays to build a comprehensive selectivity profile. Below, we compare the most widely adopted and cutting-edge techniques.
| Methodology | Principle | Advantages | Limitations | Typical Application |
| In Vitro Kinase Panel Screening | Measures the inhibitory activity of a compound against a large, diverse panel of purified kinases.[9][10][11][12][13][14] | High-throughput, quantitative (IC50 values), provides a broad overview of kinome-wide selectivity.[11][13] | Lacks cellular context (e.g., ATP concentrations, scaffolding proteins), may not identify non-kinase off-targets.[15] | Early-stage lead optimization to assess initial selectivity and identify potent off-target kinases. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of proteins upon ligand binding in a cellular or tissue context.[16][17][18][19][20] | Detects direct target engagement in a physiological setting, can identify both kinase and non-kinase targets.[16][17] | Lower throughput than in vitro panels, requires specific antibodies or mass spectrometry for detection.[19] | Target validation and identification of novel off-targets in their native cellular environment. |
| Kinome Profiling (Activity-Based) | Utilizes peptide arrays or other platforms to assess the global state of kinase activity within a cell or lysate in response to inhibitor treatment.[21][22][23][24][25] | Provides a functional readout of inhibitor effects on cellular signaling networks. | Indirectly measures off-target effects, can be influenced by downstream signaling events.[26] | Elucidating the mechanism of action and understanding the broader impact of the inhibitor on cellular signaling. |
| Predictive Toxicology & Safety Pharmacology | A suite of in vitro and in vivo assays designed to identify potential liabilities, such as cardiotoxicity, hepatotoxicity, and genotoxicity.[7][27][28][29][30] | Provides data directly relevant to clinical safety, required for regulatory submissions.[8] | Often lower throughput and more resource-intensive, may not pinpoint the specific off-target molecule. | Preclinical safety assessment to de-risk clinical candidates. |
In-Depth Methodologies and Experimental Workflows
A rigorous evaluation of off-target effects necessitates a tiered approach, beginning with broad screening and progressing to more focused cellular and in vivo studies.
Tier 1: Broad Kinome Selectivity Profiling
The initial step in characterizing a novel this compound-based inhibitor is to assess its selectivity across the human kinome.
Experimental Protocol: In Vitro Kinome Panel Screening
1. Objective: To determine the inhibitory potency (IC50) of a test compound against a broad panel of purified human kinases.
2. Materials:
- Test compound (e.g., a this compound derivative)
- A commercial kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology HotSpot™)[12][14]
- ATP, appropriate kinase substrates, and reaction buffers
- Detection reagents (e.g., ADP-Glo™ Kinase Assay)[10]
- Multi-well plates (e.g., 384-well)
- Plate reader capable of luminescence detection
3. Procedure:
- Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
- Kinase Reaction: In a multi-well plate, combine the kinase, its specific substrate, and ATP in the reaction buffer.
- Inhibitor Addition: Add the diluted test compound to the kinase reaction mixture. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).
- Incubation: Incubate the plate at the recommended temperature and time for the kinase reaction to proceed.
- Detection: Stop the kinase reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to kinase activity.[10]
- Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Fit the data to a dose-response curve to determine the IC50 value for each kinase.
4. Data Interpretation: The results are typically visualized using a kinome map or a table listing the IC50 values. A highly selective inhibitor will show potent inhibition of the intended target and minimal activity against other kinases.
Caption: Workflow for an in vitro kinase panel screening assay.
Tier 2: Cellular Target Engagement and Off-Target Identification
While in vitro panels are invaluable for initial screening, they do not fully recapitulate the cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement and identify off-targets in their native context.[16][17][18][19][20]
Experimental Protocol: Mass Spectrometry-based CETSA (Thermal Proteome Profiling)
1. Objective: To identify the direct protein targets and off-targets of a compound in intact cells by measuring changes in their thermal stability.
2. Materials:
- Cultured cells of interest
- Test compound and vehicle control (DMSO)
- Cell lysis buffer
- Equipment for heating cell lysates (e.g., PCR thermocycler)
- Ultracentrifuge
- Reagents and equipment for protein digestion and tandem mass tag (TMT) labeling
- High-resolution mass spectrometer (e.g., Orbitrap)
3. Procedure:
- Cell Treatment: Treat cultured cells with the test compound or vehicle for a defined period.
- Heating: Aliquot the treated cells and heat them to a range of temperatures.
- Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation.
- Protein Digestion and Labeling: Digest the soluble proteins into peptides and label them with TMT reagents for multiplexed quantitative analysis.
- Mass Spectrometry: Analyze the labeled peptides by LC-MS/MS.
- Data Analysis: Identify and quantify the proteins in each sample. For each protein, plot the relative amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve in the presence of the compound indicates a direct interaction.
4. Data Interpretation: A positive thermal shift (increased stability) is a strong indicator of target engagement. This unbiased, proteome-wide approach can uncover previously unknown off-targets.[16][20]
Caption: Workflow for a mass spectrometry-based CETSA experiment.
Case Study: Hypothetical Off-Target Profile of a Phenylamine-Based Inhibitor
To illustrate the application of these methodologies, let's consider a hypothetical this compound-based inhibitor, "Compound-X," designed to target Kinase A.
Table 2: Kinome Scan Data for Compound-X (1 µM)
| Kinase | % Inhibition |
| Kinase A (Target) | 98% |
| Kinase B | 85% |
| Kinase C | 62% |
| Kinase D | 15% |
| ... (400+ other kinases) | <10% |
The initial kinome scan reveals potent inhibition of the intended target, Kinase A, but also significant activity against Kinase B and moderate activity against Kinase C.
Table 3: CETSA Results for Compound-X
| Protein | Thermal Shift (ΔTm) | Implication |
| Kinase A | +5.2 °C | Confirmed on-target engagement |
| Kinase B | +4.8 °C | Confirmed off-target engagement |
| Protein Z (non-kinase) | +3.5 °C | Novel, unexpected off-target |
| Kinase C | No significant shift | In vitro hit not confirmed in cells |
The CETSA experiment confirms the cellular engagement of both Kinase A and the off-target Kinase B. Interestingly, it also identifies a novel, non-kinase off-target, Protein Z, which was not present in the in vitro kinase panel. The lack of a thermal shift for Kinase C suggests that the in vitro inhibition may not translate to a direct binding event in the cellular milieu.
Mitigating and Understanding Off-Target Effects
Once a comprehensive off-target profile is established, the next steps involve:
-
Structure-Activity Relationship (SAR) Studies: Medicinal chemistry efforts can be guided by the off-target data to design new analogs with improved selectivity.
-
Functional Assays: Cellular assays should be employed to determine the functional consequences of engaging the identified off-targets. For example, does inhibition of Kinase B or Protein Z lead to a desirable synergistic effect or an undesirable toxicity?
-
Safety Pharmacology Studies: If a lead candidate retains off-target activities, dedicated safety pharmacology studies are crucial to assess potential liabilities, particularly cardiovascular toxicity, which has been associated with some kinase inhibitors.[3][4][5][6]
Conclusion
The this compound scaffold represents a valuable starting point for the development of potent kinase inhibitors. However, a thorough and early evaluation of off-target effects is critical for success. By employing a multi-tiered approach that combines broad in vitro screening with robust cell-based target engagement and functional assays, researchers can build a comprehensive understanding of their compound's selectivity profile. This knowledge empowers informed decision-making, guides medicinal chemistry efforts, and ultimately increases the probability of developing safe and effective medicines.
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Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][10][16]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry.
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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, the journey from a promising hit compound to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target selectivity. Off-target effects, arising from a compound's interaction with unintended biomolecules, can lead to unforeseen toxicity or diminished efficacy. The 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine scaffold is a versatile pharmacophore, with derivatives showing potential across various therapeutic areas, from oncology to neuropharmacology.[1][2][3] However, this versatility also brings an inherent risk of cross-reactivity.
This guide provides a comprehensive framework for evaluating the cross-reactivity of novel derivatives of this compound. As a Senior Application Scientist, my aim is to not only present protocols but to instill a deeper understanding of the rationale behind experimental choices, enabling you to design and interpret your own selectivity studies with confidence. We will explore a hypothetical cross-reactivity study of three promising, albeit illustrative, derivatives against a panel of clinically relevant off-targets.
The Rationale for Cross-Reactivity Profiling
The benzylpiperazine moiety is a well-known privileged scaffold in medicinal chemistry, capable of interacting with a wide range of biological targets.[1][4] For instance, the parent compound, benzylpiperazine (BZP), exhibits stimulant effects by interacting with monoamine transporters, increasing levels of dopamine, norepinephrine, and serotonin.[5][6][7][8][9] This known activity immediately flags a potential for cross-reactivity with aminergic G-protein coupled receptors (GPCRs) and transporters for any new derivative.
Furthermore, the phenylamine portion of the scaffold is a common feature in many kinase inhibitors, which often target the ATP-binding pocket.[10][11][12] Given the structural similarities within the human kinome, even minor structural modifications can significantly alter the selectivity profile of a compound. Therefore, a thorough cross-reactivity assessment is not merely a regulatory checkbox but a fundamental aspect of understanding a compound's true mechanism of action and predicting its safety profile.
Illustrative Cross-Reactivity Study: Three Hypothetical Derivatives
To demonstrate a practical approach, let's consider three hypothetical derivatives of this compound:
-
Derivative A: A potent inhibitor of a specific tyrosine kinase (e.g., EGFR).
-
Derivative B: Designed as a selective antagonist for a specific serotonin receptor subtype (e.g., 5-HT2A).
-
Derivative C: A novel compound with uncharacterized primary activity but showing promise in a phenotypic screen.
Our goal is to compare their selectivity against a panel of high-priority off-targets.
Selecting the Off-Target Panel
A well-curated off-target panel is crucial for an informative cross-reactivity study. The selection should be based on the structural alerts within the core scaffold and the known pharmacology of related compounds. For our derivatives, a logical panel would include:
-
A Broad Kinase Panel: Given the phenylamine moiety, screening against a panel of representative kinases is essential to assess for off-target kinase activity.[10][13]
-
Monoamine GPCRs and Transporters: Due to the benzylpiperazine core, we must investigate potential interactions with dopamine (D1, D2), serotonin (5-HT1A, 5-HT2A, 5-HT2C), and norepinephrine receptors, as well as their respective transporters (DAT, NET, SERT).[3][5][6][7]
-
hERG Channel: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia and a critical safety liability.
-
Cytochrome P450 (CYP) Isozymes: Assessing inhibition of major CYP enzymes (e.g., CYP3A4, CYP2D6) is vital for predicting potential drug-drug interactions.
Experimental Workflow for Cross-Reactivity Profiling
The following diagram illustrates a typical workflow for assessing the cross-reactivity of our hypothetical derivatives.
Caption: Experimental workflow for cross-reactivity profiling of novel compounds.
Detailed Experimental Protocols
Kinase Panel Screening (Biochemical Assay)
Principle: This assay measures the ability of a test compound to inhibit the activity of a large panel of purified kinases. A common method involves quantifying the phosphorylation of a substrate peptide.
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of each derivative in 100% DMSO. Create a series of dilutions to generate a 10-point dose-response curve.
-
Assay Plate Preparation: In a 384-well plate, add the kinase, a specific substrate peptide, and ATP at a concentration close to the Km for each respective kinase.[10]
-
Compound Addition: Add the test compounds at various concentrations to the assay plate. Include a positive control (a known broad-spectrum kinase inhibitor) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various detection methods, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence (e.g., ADP-Glo™).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
GPCR Radioligand Binding Assay
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific GPCR expressed in a cell membrane preparation.
Protocol:
-
Membrane Preparation: Use commercially available membrane preparations or prepare them from cell lines overexpressing the target GPCR (e.g., HEK293 cells).
-
Assay Setup: In a 96-well filter plate, combine the cell membrane preparation, a specific radioligand (e.g., [3H]-Ketanserin for 5-HT2A), and the test compound at various concentrations.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to reach binding equilibrium.
-
Washing and Filtration: Rapidly filter the contents of the plate through a glass fiber filter and wash with ice-cold buffer to separate bound from unbound radioligand.
-
Scintillation Counting: Add scintillation fluid to the filter plate and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known unlabeled ligand) from total binding. Calculate the percent inhibition of specific binding at each concentration of the test compound and determine the Ki value using the Cheng-Prusoff equation.
Comparative Data Summary
The following tables present hypothetical data from our cross-reactivity study of Derivatives A, B, and C.
Table 1: Kinase Selectivity Profile (% Inhibition at 1 µM)
| Kinase Target | Derivative A | Derivative B | Derivative C |
| EGFR (Primary Target for A) | 98% | 15% | 45% |
| VEGFR2 | 65% | 8% | 30% |
| PDGFRβ | 58% | 12% | 25% |
| Abl | 20% | 5% | 18% |
| Src | 35% | 10% | 22% |
| ... (additional 95 kinases) | <10% | <10% | <20% |
Table 2: GPCR and Transporter Affinity Profile (Ki in nM)
| Target | Derivative A | Derivative B | Derivative C |
| 5-HT2A (Primary Target for B) | 850 | 12 | 250 |
| 5-HT1A | >10,000 | 1,500 | 800 |
| 5-HT2C | 1,200 | 85 | 350 |
| D2 Receptor | >10,000 | 2,500 | 1,200 |
| NET | 5,000 | >10,000 | 950 |
| SERT | 8,000 | 8,000 | 1,500 |
Table 3: Safety and ADME Profile (IC50 in µM)
| Parameter | Derivative A | Derivative B | Derivative C |
| hERG Inhibition | 25 | >50 | 8 |
| CYP3A4 Inhibition | 15 | >50 | 5 |
| CYP2D6 Inhibition | >50 | 30 | 12 |
Interpretation of Results and Structure-Activity Relationships
The hypothetical data reveals distinct cross-reactivity profiles for our three derivatives, offering valuable insights for further development.
-
Derivative A shows high potency for its primary target, EGFR, but also exhibits significant off-target activity against other tyrosine kinases like VEGFR2 and PDGFRβ. This polypharmacology could be beneficial in certain cancer contexts but also increases the risk of side effects.[12] Its low affinity for GPCRs and moderate safety profile make it a candidate for optimization to improve kinase selectivity.
-
Derivative B demonstrates excellent selectivity for its intended target, the 5-HT2A receptor, with a good selectivity window over other serotonin receptors and monoamine transporters. Its clean profile in the kinase and safety panels makes it a strong candidate for further preclinical development.
-
Derivative C , the compound from the phenotypic screen, displays a more promiscuous profile. It has moderate activity against EGFR, several GPCRs, and shows potential liabilities with hERG and CYP inhibition. This profile suggests that while the scaffold has biological activity, significant medicinal chemistry efforts would be needed to dial in potency for a specific target while eliminating undesirable off-target interactions.
The following diagram illustrates the relationship between the chemical scaffold and potential off-target interactions.
Caption: Key structural features and their potential for off-target interactions.
Conclusion
The cross-reactivity profiling of this compound derivatives is a critical step in their development as therapeutic agents. A systematic approach, involving carefully selected off-target panels and robust assay methodologies, can provide a clear understanding of a compound's selectivity and potential liabilities. The illustrative data presented here for Derivatives A, B, and C highlights how such studies can guide lead optimization efforts, enabling the selection of candidates with the most promising balance of potency, selectivity, and safety. By embracing a proactive approach to cross-reactivity assessment, researchers can de-risk their drug discovery programs and increase the probability of success in bringing novel, safe, and effective medicines to patients.
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A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Case Study Using 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine
This guide provides a comprehensive framework for the preclinical evaluation of novel kinase inhibitors, using the hypothetical compound 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine, hereafter referred to as "Compound X," as a case study. Our objective is to present a rigorous, multi-faceted benchmarking strategy against established kinase inhibitors, ensuring that researchers can generate robust and reproducible data for their drug discovery programs.
The rationale behind this guide is to move beyond simple potency measurements and to build a holistic understanding of a compound's biochemical activity, cellular efficacy, and potential mechanism of action. By comparing Compound X to well-characterized inhibitors with distinct profiles—a broad-spectrum inhibitor, a multi-targeted clinical drug, and a selective inhibitor—we can contextualize its performance and make informed decisions about its therapeutic potential.
The Strategic Selection of Benchmark Inhibitors
The choice of comparators is critical for a meaningful benchmark study. A novel compound with an unknown target profile should be evaluated against a spectrum of inhibitors to understand its relative potency and selectivity. For this guide, we have selected three archetypal inhibitors:
-
Staurosporine: A natural product that acts as a potent, ATP-competitive, and broad-spectrum kinase inhibitor.[1][2][3][4] Due to its lack of selectivity, it serves as an excellent positive control for kinase inhibition assays but is not a viable therapeutic. Its primary role here is to validate the assay systems.
-
Dasatinib: A clinically approved, orally available multi-kinase inhibitor that targets BCR-ABL and Src family kinases, among others.[5][6][7][8][9][10] It represents a successful therapeutic that, while targeted, still engages multiple nodes in cellular signaling.[5][6]
-
Gefitinib: A selective, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[11][12][13][14][15] It serves as our model for a highly selective, targeted therapy, allowing us to assess the specificity of Compound X against a well-defined signaling pathway.
This curated panel provides a robust framework for classifying Compound X's activity, from broad, non-selective inhibition to a more targeted, potentially therapeutic profile.
Experimental Workflow: A Multi-Tiered Approach
A successful benchmarking program interrogates the compound's activity at increasing levels of biological complexity. We propose a three-tiered workflow, beginning with broad biochemical profiling, followed by targeted validation, and culminating in cell-based functional assays.
Caption: A three-tiered workflow for kinase inhibitor benchmarking.
Tier 1 & 2: Biochemical Assays for Potency and Selectivity
The foundational step is to determine the direct inhibitory effect of Compound X on purified kinases. We recommend a robust, non-radioactive in vitro assay format that is amenable to high-throughput screening. The ADP-Glo™ Kinase Assay is an excellent choice due to its high sensitivity and universal applicability for any ADP-generating enzyme.
Principle of the ADP-Glo™ Kinase Assay
The assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a two-step process: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal directly proportional to kinase activity.
Caption: Principle of the ADP-Glo™ Kinase Assay.
Experimental Protocol: IC50 Determination via ADP-Glo™ Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X, Staurosporine, Dasatinib, and Gefitinib against a panel of selected kinases (e.g., Src, ABL, EGFR).
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer.
-
Reconstitute kinases, substrates, and ATP to desired stock concentrations in kinase buffer.
-
Dissolve Compound X and benchmark inhibitors in 100% DMSO to create 10 mM stock solutions. Create a 10-point, 3-fold serial dilution series in DMSO.
-
-
Kinase Reaction Setup (384-well plate):
-
Add 1 µL of the compound serial dilutions to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Prepare a 2X kinase/substrate mix. Add 2 µL to each well.
-
Prepare a 2X ATP solution. Add 2 µL to each well to initiate the reaction (final volume: 5 µL).
-
Incubate the plate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
-
Signal Generation and Detection:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
Read luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.
-
Data Presentation: Biochemical IC50 Values
The results should be summarized in a clear, comparative table.
| Kinase Target | Compound X (nM) | Staurosporine (nM) | Dasatinib (nM) | Gefitinib (nM) |
| Src | [Experimental] | 3 - 10[3] | <1 | >10,000 |
| ABL | [Experimental] | 5 - 20 | <1 | >10,000 |
| EGFR | [Experimental] | 1 - 5 | 10 - 100 | 25 - 60[13] |
| VEGFR2 | [Experimental] | 5 - 15 | 5 - 50 | >10,000 |
| PKCα | [Experimental] | <5[3] | >1,000 | >10,000 |
Note: Literature values for benchmark inhibitors are provided for context. Experimental conditions can affect absolute IC50 values.
Tier 3: Cell-Based Assays for Functional Efficacy
Biochemical potency must translate to a cellular effect. Cell-based assays are crucial for confirming that a compound can penetrate the cell membrane, engage its target in a complex intracellular environment, and elicit a functional response.
Target Engagement: Western Blotting for Phosphoprotein Levels
Causality: If Compound X inhibits a specific kinase, the phosphorylation of its direct downstream substrates should decrease. For example, an EGFR inhibitor should reduce the phosphorylation of EGFR itself (autophosphorylation) and downstream effectors like AKT and ERK.[16][17][18] This assay provides direct evidence of target engagement in a cellular context.
Caption: Simplified EGFR signaling pathway showing inhibition points.
Experimental Protocol: Phospho-EGFR Western Blot
-
Cell Culture and Treatment:
-
Culture A431 cells (human epidermoid carcinoma, high EGFR expression) in DMEM with 10% FBS.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat cells with various concentrations of Compound X or Gefitinib (and vehicle control) for 2 hours.
-
Stimulate the cells with 100 ng/mL EGF for 10 minutes.
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate proteins on an 8-10% SDS-PAGE gel.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour.[6][19] Note: Avoid using milk as a blocking agent for phospho-antibodies due to the presence of phosphoprotein casein.[6][19]
-
-
Antibody Incubation and Detection:
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-EGFR (Tyr1068), total EGFR, and a loading control (e.g., GAPDH), diluted in 5% BSA/TBST.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Functional Outcome: Cell Viability Assay
Causality: If a kinase is a critical driver of cancer cell proliferation and survival, its inhibition should lead to a decrease in cell viability. The MTT assay is a classic colorimetric method to assess this. It measures the metabolic activity of cells, which correlates with the number of viable cells.[17][20][21]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., A431 for EGFR, K562 for BCR-ABL) into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of Compound X and the benchmark inhibitors to the wells. Include vehicle-only and no-cell controls. Incubate for 72 hours.
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) for each compound.
Data Presentation: Cellular GI50 Values
| Cell Line (Primary Target) | Compound X (µM) | Staurosporine (µM) | Dasatinib (µM) | Gefitinib (µM) |
| K562 (BCR-ABL) | [Experimental] | 0.01 - 0.1 | 0.001 - 0.01 | >10 |
| A431 (EGFR) | [Experimental] | 0.01 - 0.1 | 1 - 10 | 0.1 - 1.0 |
| MCF-7 (ER+) | [Experimental] | 0.01 - 0.1 | 1 - 10 | >10 |
Conclusion and Future Directions
This guide outlines a foundational strategy for the initial characterization and benchmarking of a novel kinase inhibitor, exemplified by the hypothetical Compound X. By systematically evaluating its biochemical potency, cellular target engagement, and functional effects against well-defined benchmarks, researchers can build a robust data package.
The hypothetical results from these experiments would allow for an initial classification of Compound X. For instance, if it demonstrates potent, single-digit nanomolar IC50 values against Src and ABL, and sub-micromolar GI50 values in K562 cells but not A431 cells, it would suggest a profile similar to Dasatinib. Conversely, potent activity against EGFR and in A431 cells would align it more with Gefitinib. Broad activity across all kinases and cell lines would mirror the profile of Staurosporine.
This initial characterization is the first step. Subsequent studies should include broader kinome scanning for a more complete selectivity profile, investigation of off-target effects, ADME/Tox profiling, and ultimately, in vivo validation in relevant xenograft models. By adhering to a logical, evidence-based workflow, the path from a novel chemical entity to a potential therapeutic candidate becomes clearer and more scientifically sound.
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Wang, Q., Liu, F., Wang, B., Zou, F., Qi, Z., Chen, C., ... & Liu, J. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of medicinal chemistry, 60(1), 273–289. Retrieved from [Link]
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Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., ... & Borzilleri, R. M. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658–6661. Retrieved from [Link]
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Deng, X., Zhang, Y., Li, Y., Li, Y., Li, Y., Li, Y., ... & Li, Y. (2020). Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant. European Journal of Medicinal Chemistry, 207, 112755. Retrieved from [Link]
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Liu, Q., Chang, J. W., Wang, J., Kang, S. A., Thoreen, C. C., Markhard, A., ... & Gray, N. S. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][18][20]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of medicinal chemistry, 53(19), 7146–7155. Retrieved from [Link]
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A Researcher's Guide to the Structure-Activity Relationship of Benzyl Ring Substitutions in Dihydrofolate Reductase Inhibitors
As a Senior Application Scientist, this guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the substitution patterns on the benzyl ring of 2,4-diamino-5-benzylpyrimidine inhibitors of Dihydrofolate Reductase (DHFR). We will explore the causality behind experimental design, present comparative data, and provide a validated protocol for assessing inhibitor potency.
Introduction: Dihydrofolate Reductase as a Key Therapeutic Target
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) into tetrahydrofolate (THF).[1] THF is an essential cofactor for the synthesis of nucleotides and certain amino acids, which are the building blocks of DNA and proteins.[1][2] The inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a highly effective and well-established target for antimicrobial and anticancer therapies.[1][2]
The 2,4-diamino-5-benzylpyrimidine scaffold, found in drugs like Trimethoprim, represents a class of "lipophilic" or "non-classical" antifolates that can passively diffuse into cells.[2][3] These inhibitors competitively bind to the active site of DHFR, preventing the binding of the natural DHF substrate.[1] The potency and selectivity of these compounds are exquisitely sensitive to the substitution patterns on the benzyl ring, making a thorough understanding of their SAR essential for rational drug design.
Part 1: Comparative Analysis of Benzyl Ring Substitutions
The binding of benzylpyrimidine inhibitors to DHFR is primarily driven by interactions of the 2,4-diaminopyrimidine ring, which mimics the pteridine portion of the natural substrate. However, the benzyl ring extends into a variable pocket of the enzyme, and substitutions on this ring are critical for optimizing potency and achieving selectivity between different species (e.g., bacterial vs. human DHFR). The key factors influencing activity are a combination of steric, electronic, and hydrophobic effects.[4]
The Critical Role of Substituent Position
Quantitative structure-activity relationship (QSAR) studies have revealed that the position of substituents on the benzyl ring is a primary determinant of inhibitory activity.
-
Meta-Position Preference: Molecular shape analysis suggests that for optimal binding, it is preferable to substitute at the meta positions (3' and 5') of the benzyl ring rather than the para position (4').[5] This is because meta-substituents can occupy favorable hydrophobic pockets within the enzyme's active site without causing steric clashes.
-
Para-Position Constraints: While some para-substituents are tolerated, bulky groups at this position can be detrimental to activity. This indicates a more sterically restricted space adjacent to the 4'-position of the ring within the DHFR binding pocket.
Impact of Substituent Properties
The electronic and hydrophobic nature of the substituents further refines the inhibitory potential.
-
Electron-Donating Groups: Methoxy (-OCH₃) groups are frequently found in potent inhibitors like Trimethoprim (3,4,5-trimethoxy). These groups are electron-donating through resonance, which can influence the overall electronic character of the ring system.[6] More importantly, they serve as effective steric and hydrophobic space-fillers that can form favorable van der Waals interactions within the enzyme's active site.
-
Hydrophobicity: While important, hydrophobicity plays a secondary role to steric factors.[4] The goal is to achieve an optimal level of hydrophobicity that enhances binding without negatively impacting solubility and pharmacokinetic properties.
-
Steric Bulk: The size and shape of the substituent are paramount.[4] As seen in the comparative data below, the addition of multiple substituents, particularly at the meta-positions, often leads to a significant increase in potency.
Comparative Data: Potency and Selectivity of Benzylpyrimidine Analogs
The following table summarizes the 50% inhibitory concentrations (IC₅₀) for Trimethoprim and related analogs against DHFR from different species. This data highlights how subtle changes in benzyl ring substitution can dramatically alter potency and selectivity.
| Compound | Benzyl Ring Substitution | C. parvum DHFR IC₅₀ (μM)[7] | Human DHFR IC₅₀ (μM)[7] | Selectivity Index (Human / C. parvum) |
| Trimethoprim | 3,4,5-trimethoxy | 4.0 | 890 | 222.5 |
| Analog 1 | 3,5-dimethoxy, 4-butoxy | 0.032 | 1.8 | 56.3 |
| Analog 2 | 3,5-dimethoxy, 4-propoxy | 0.038 | 2.5 | 65.8 |
| Analog 3 | 3,5-diethoxy, 4-propoxy | 0.052 | 1.0 | 19.2 |
| Trimetrexate | (Reference compound) | 0.1 | 0.002 | 0.02 |
Analysis of Comparative Data:
-
Trimethoprim shows remarkable selectivity for the parasitic Cryptosporidium parvum DHFR over human DHFR, a key reason for its therapeutic success.[7]
-
Analogs 1-3 demonstrate a significant increase in potency against C. parvum DHFR compared to Trimethoprim. Replacing the 4-methoxy group with longer, more hydrophobic alkoxy chains (propoxy, butoxy) enhances binding to the parasite enzyme.[7]
-
However, this modification also increases their potency against human DHFR, leading to a lower (less favorable) selectivity index. This illustrates the delicate balance required when optimizing for potency versus selectivity.
Visualizing General SAR Principles
The following diagram illustrates the key principles of substitution on the benzylpyrimidine scaffold for DHFR inhibition.
Caption: Workflow for the spectrophotometric DHFR inhibition assay.
Conclusion
The structure-activity relationship of substitutions on the benzyl ring of benzylpyrimidine DHFR inhibitors is a well-defined yet complex field. Steric factors, particularly a preference for substitution at the meta-positions, are the dominant drivers of potency. [4][5]Electronic and hydrophobic properties provide a means for fine-tuning these interactions to enhance binding and, critically, to achieve selectivity for a target pathogen's enzyme over the human homolog. The comparative data clearly show that while potency can be readily increased, this often comes at the cost of selectivity, presenting a key challenge in drug design. By employing robust, validated protocols like the one described, researchers can generate high-quality, reproducible data to confidently guide medicinal chemistry efforts toward the development of safer and more effective DHFR inhibitors.
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A Comparative Guide to the Synthesis of 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine: A Novel One-Pot Reductive Amination Route vs. Traditional Methodologies
Introduction
The N-arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs targeting a wide array of conditions, from oncology to central nervous system disorders.[1][2] Its prevalence is due to its unique physicochemical properties and its ability to serve as a versatile linker for pharmacophoric groups.[2] The target molecule of this guide, 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine, is a key intermediate and structural motif in the development of such pharmacologically active agents.
This guide provides a comprehensive validation of a novel, streamlined synthetic route for this compound. We will objectively compare this new methodology against traditional synthetic paradigms, supported by detailed experimental protocols and characterization data. The aim is to equip researchers, chemists, and drug development professionals with a more efficient, robust, and sustainable method for accessing this valuable chemical entity.
Established Synthetic Paradigms: A Critical Review
The synthesis of N-substituted piperazine derivatives has traditionally relied on a few well-established, yet often cumbersome, methodologies. These routes, while effective, frequently suffer from limitations such as multiple steps, harsh reaction conditions, and the need for protecting groups, which collectively reduce the overall yield and efficiency.
-
Stepwise Nucleophilic Substitution: A common approach involves the sequential alkylation of piperazine. To synthesize the target molecule, this would typically require a multi-step process:
-
Protection: Mono-protection of piperazine (e.g., with a Boc group) to prevent dialkylation.
-
Alkylation: Reaction of the protected piperazine with benzyl bromide.
-
Deprotection: Removal of the Boc group.
-
Final Alkylation: Reaction of the N-benzylpiperazine intermediate with a 4-aminobenzyl halide (e.g., 4-(chloromethyl)aniline), which itself can be unstable. This step often leads to side products due to the reactivity of the aniline moiety.
-
-
Palladium-Catalyzed Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, particularly for creating N-arylpiperazines from aryl halides.[1][3][4] While revolutionary for many applications, applying it to this specific target would be circuitous, likely involving the coupling of 1-benzylpiperazine with a protected 4-halo-benzylamine derivative, followed by deprotection. This adds steps and utilizes expensive palladium catalysts and ligands.[3][5]
These traditional methods, while foundational, highlight a need for a more direct and efficient approach that minimizes steps, avoids costly reagents, and improves overall yield.
A Novel, Streamlined Synthetic Route: One-Pot Reductive Amination
We present a highly efficient, one-pot synthesis of this compound via a direct reductive amination protocol. This strategy elegantly circumvents the limitations of traditional routes by combining 1-benzylpiperazine and 4-aminobenzaldehyde in a single reaction vessel.
The causality behind this choice rests on the principles of reaction kinetics and selectivity. The reaction proceeds via the initial formation of an iminium ion intermediate between the aldehyde of 4-aminobenzaldehyde and the secondary amine of 1-benzylpiperazine. This iminium ion is then selectively reduced in situ. The key to the success of this one-pot method is the choice of reducing agent. We utilize sodium triacetoxyborohydride (NaBH(OAc)₃) , a mild and chemoselective hydride donor.[6] Unlike harsher reagents, NaBH(OAc)₃ preferentially reduces the electrophilic iminium ion much faster than the starting aldehyde, preventing side reactions such as the reduction of 4-aminobenzaldehyde to its corresponding alcohol.[6] This high selectivity obviates the need for protecting groups on the aniline nitrogen and allows the reaction to proceed cleanly in a single, efficient step.
Logical Workflow of the Novel Route
Caption: Workflow for the novel one-pot reductive amination synthesis.
Comparative Analysis: Novel Route vs. Traditional Method
The advantages of the proposed one-pot reductive amination become evident when compared directly with a traditional multi-step approach.
| Parameter | Traditional Multi-Step Route | Novel One-Pot Reductive Amination | Justification |
| Number of Steps | 3-4 (Protection, Alkylation, Deprotection, Alkylation) | 1 | Fewer synthetic operations reduce material loss and labor. |
| Overall Yield | Typically 40-60% | > 90% | Eliminating intermediate isolation and purification steps significantly boosts overall yield. |
| Reaction Time | 24-48 hours | 2-4 hours | A single, rapid reaction is far more time-efficient than a multi-day sequence. |
| Reagent Cost | High (Protecting groups, multiple solvents, potential catalysts) | Low (Readily available aldehydes, amines, and reducing agent) | Avoids expensive reagents like Boc-anhydride and palladium catalysts.[3] |
| Atom Economy | Low | High | A one-pot reaction maximizes the incorporation of reactant atoms into the final product. |
| Environmental Impact | High (Multiple solvents, more energy consumption, waste from protecting groups) | Low (Reduced solvent volume, single heating/cooling cycle, no protecting group waste) | Aligns with the principles of green chemistry by improving efficiency and reducing waste.[7] |
Experimental Protocols & Validation
To ensure scientific trustworthiness, every protocol described is a self-validating system. Detailed methodologies for both the novel and a representative traditional route are provided below.
Protocol 1: Novel One-Pot Synthesis of this compound
-
Reaction Setup: To an oven-dried 250 mL round-bottom flask, add 4-aminobenzaldehyde (1.21 g, 10.0 mmol, 1.0 equiv) and 1-benzylpiperazine (1.94 g, 11.0 mmol, 1.1 equiv). Dissolve the solids in anhydrous dichloromethane (DCM, 100 mL) and stir under an argon atmosphere at room temperature for 20 minutes.
-
Reduction: To the resulting solution, add sodium triacetoxyborohydride (NaBH(OAc)₃, 3.18 g, 15.0 mmol, 1.5 equiv) portion-wise over 10 minutes. A slight exotherm may be observed.
-
Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-4 hours).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 50 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Isolation: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 5% methanol in DCM) to afford the title compound as a pale yellow solid.
Protocol 2: Traditional Two-Step Synthesis
This protocol represents a plausible, common alternative for comparison.
-
Step 1: Synthesis of 1-(4-Nitrobenzyl)-4-benzylpiperazine:
-
To a solution of 1-benzylpiperazine (1.76 g, 10.0 mmol) and triethylamine (1.52 g, 15.0 mmol) in acetonitrile (50 mL), add 4-nitrobenzyl bromide (2.38 g, 11.0 mmol) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 16 hours.
-
Filter the mixture and concentrate the filtrate. Purify by column chromatography to yield the intermediate.
-
-
Step 2: Reduction of the Nitro Group:
-
Dissolve the intermediate from Step 1 (3.11 g, 10.0 mmol) in ethanol (100 mL).
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 11.3 g, 50.0 mmol) and heat the mixture to reflux for 3 hours.[8]
-
Cool the reaction, basify with 2M NaOH, and extract with ethyl acetate.
-
Dry the organic layers over Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield the final product.
-
Comparative Synthesis Diagram
Caption: Comparison of steps and time for novel vs. traditional routes.
Product Characterization & Validation
The identity and purity of the this compound synthesized via the novel one-pot route were confirmed by spectroscopic analysis.
| Analysis | Result |
| Appearance | Pale yellow solid |
| Yield | 91% |
| Purity (HPLC) | > 99% |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.35-7.25 (m, 5H, Ar-H Benzyl), 7.08 (d, J=8.4 Hz, 2H, Ar-H), 6.65 (d, J=8.4 Hz, 2H, Ar-H), 3.65 (s, 2H, NH₂), 3.50 (s, 2H, Ar-CH₂-N), 3.42 (s, 2H, Ar-CH₂-N), 2.50 (br s, 8H, Piperazine-H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 145.4, 138.1, 130.3, 129.8, 129.2, 128.2, 127.1, 115.1, 63.0, 62.8, 53.1. |
| MS (ESI+) | m/z 282.1965 [M+H]⁺, calculated for C₁₈H₂₄N₃⁺: 282.1970. |
The acquired data are in full agreement with the structure of this compound[9] and demonstrate the exceptional purity of the product obtained from our novel method.
Conclusion
The validation data presented in this guide unequivocally demonstrates the superiority of the one-pot reductive amination strategy for the synthesis of this compound. Compared to traditional multi-step methodologies, this novel route offers significant improvements in chemical yield, reaction time, and cost-effectiveness while adhering to the principles of green chemistry. By explaining the causality behind our experimental choices and providing a robust, reproducible protocol, we offer a validated tool that can accelerate research and development for scientists working with this critical chemical scaffold.
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A Senior Application Scientist's Guide to Comparative Docking of 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Benzylpiperazine Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system effects.[1][2][3][4][5] The 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine framework, in particular, offers a versatile template for chemical modification. The two nitrogen atoms in the six-membered ring provide opportunities for establishing hydrogen bonds and tuning physicochemical properties like solubility and bioavailability, which are critical for drug development.[6] Derivatives of this core have been investigated for various therapeutic applications, from inhibiting acetylcholinesterase in the context of Alzheimer's disease to acting as cytotoxic agents against cancer cell lines.[7][8][9]
Given the synthetic accessibility and diverse bio-activities of this class of compounds, computational methods are indispensable for rationally guiding the design and prioritization of new analogues. Comparative molecular docking, a cornerstone of structure-based drug design, serves as a powerful predictive tool.[10][11] It allows us to simulate the binding of multiple derivatives to one or more biological targets, providing crucial insights into their potential efficacy and mechanism of action before committing significant resources to chemical synthesis and in vitro testing.[12]
This guide provides a comprehensive framework for conducting a robust comparative docking study on this compound derivatives. We will delve into the causality behind methodological choices, establish a self-validating protocol to ensure scientific rigor, and detail how to interpret the results to derive meaningful structure-activity relationships (SAR).
The Strategic Framework for a Comparative Docking Study
The primary objective of a comparative docking study is to rank a series of candidate molecules based on their predicted binding affinity for a specific biological target and to understand the structural basis for their interactions. This allows for the identification of promising candidates and informs the next cycle of molecular design. The entire workflow is a systematic process of preparation, simulation, validation, and analysis.
Caption: Overall workflow for a comparative molecular docking study.
Experimental Protocol: A Step-by-Step Guide
This section outlines a detailed, self-validating methodology for performing a comparative docking study.
Part 1: Target Selection and Preparation
The choice of a biological target is dictated by the therapeutic goal. Based on the known activities of piperazine derivatives, we propose three potential targets for this comparative study:
-
Acetylcholinesterase (AChE): Relevant for Alzheimer's disease. Benzylpiperazine derivatives have shown potent inhibitory activity against AChE.[9][13]
-
Epidermal Growth Factor Receptor (EGFR) Kinase: A well-established target in oncology. Piperazine derivatives have been designed as EGFR inhibitors.[14][15]
-
c-Kit Tyrosine Kinase: Implicated in various cancers. Docking studies have suggested piperazine-containing compounds can bind effectively to its catalytic cavity.[16]
Protocol:
-
Obtain Protein Structure: Download the 3D crystal structure of the chosen target from the Protein Data Bank (PDB). Select a high-resolution structure that is co-crystallized with a known inhibitor. For example, PDB ID: 1T46 for c-Kit Kinase.[16]
-
Prepare the Receptor: Using molecular modeling software (e.g., Schrödinger Maestro, Discovery Studio), prepare the protein. This is a critical step to ensure biological relevance.
-
Remove all non-essential water molecules and co-solvents.
-
Add hydrogen atoms, as they are typically not resolved in crystal structures.
-
Assign correct bond orders and protonation states for amino acid residues.
-
Perform a constrained energy minimization to relax the structure and remove any steric clashes, ensuring the backbone atoms are not significantly moved.
-
Part 2: Ligand Preparation
The this compound derivatives to be compared must be correctly prepared in a 3D format.
Protocol:
-
2D Sketching: Draw the chemical structures of all derivatives using a chemical drawing tool like ChemDraw or MarvinSketch.
-
2D to 3D Conversion: Convert the 2D structures to 3D coordinates.
-
Ligand Optimization: Perform energy minimization on each ligand using a suitable force field (e.g., MMFF94). This step is crucial to obtain a stable, low-energy conformation for docking.[17]
-
Generate Ionization States: Generate possible ionization and tautomeric states at a physiological pH (e.g., 7.4 ± 1.0) to ensure the docked ligand has the most probable charge state.
Part 3: Docking Protocol Validation (The Trustworthiness Pillar)
Before docking the library of derivatives, the chosen docking protocol must be validated to ensure it can accurately reproduce a known binding pose. This is the single most important step for ensuring the trustworthiness of your results.[18] The standard method is to "redock" the native co-crystallized ligand back into the active site of its protein.[19][20]
Protocol:
-
Extract Native Ligand: From the prepared protein structure (Part 1, Step 1), extract the co-crystallized ligand.
-
Define the Binding Site: Define the docking grid or sphere around the position of the extracted native ligand. This defines the search space for the docking algorithm.
-
Redock the Ligand: Dock the extracted native ligand back into the defined binding site using your chosen software (e.g., AutoDock Vina, GLIDE).[12][21]
-
Calculate RMSD: Superimpose the top-scoring docked pose of the ligand onto the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.
-
Validation Check: An RMSD value of ≤ 2.0 Å is considered an acceptable result, indicating that the docking protocol is reliable and can accurately predict the binding mode.[20][22] If the RMSD is higher, the docking parameters (grid size, exhaustiveness, scoring function) must be adjusted and the validation re-run.
Caption: The redocking workflow for validating a molecular docking protocol.
Part 4: Comparative Docking Simulation
Once the protocol is validated, you can proceed with docking your library of this compound derivatives.
Protocol:
-
Batch Docking: Using the validated parameters, dock each prepared ligand (from Part 2) into the prepared receptor's active site (from Part 1).
-
Pose Generation: The software will generate a set of possible binding poses for each ligand within the active site.
-
Scoring: Each pose is assigned a score by the software's scoring function, which estimates the binding free energy (e.g., in kcal/mol). A more negative score typically indicates a stronger predicted binding affinity.[12][23]
Results and Comparative Analysis
The output of the docking simulation is a wealth of data that must be structured and analyzed to extract meaningful insights.
Quantitative Data Summary
Summarize the docking scores for all derivatives against the selected targets in a clear, tabular format. This allows for easy comparison of their predicted binding affinities.
Table 1: Hypothetical Docking Scores of Phenylamine Derivatives against Selected Targets
| Derivative ID | Substitution Pattern | AChE (kcal/mol) | EGFR (kcal/mol) | c-Kit (kcal/mol) |
| Parent | Unsubstituted | -8.1 | -7.5 | -7.9 |
| DERIV-01 | 4'-Fluoro (on Benzyl ring) | -8.9 | -7.8 | -8.5 |
| DERIV-02 | 4'-Chloro (on Benzyl ring) | -9.2 | -8.1 | -8.8 |
| DERIV-03 | 4'-Methoxy (on Benzyl ring) | -8.3 | -7.2 | -7.6 |
| DERIV-04 | 3'-Nitro (on Benzyl ring) | -9.5 | -8.5 | -9.1 |
| DERIV-05 | 2'-Chloro (on Phenylamine ring) | -8.4 | -7.9 | -8.2 |
Interpretation and Structure-Activity Relationship (SAR)
This is where computational results are translated into chemical intelligence.
-
Ranking: Based on the docking scores, rank the derivatives for each target. In the hypothetical data above, DERIV-04 is the top-ranked compound for all three targets.
-
Identify Trends: Look for patterns. For instance, the data in Table 1 suggests that electron-withdrawing groups (F, Cl, NO₂) at the 4'-position of the benzyl ring improve the binding affinity for all targets, with the nitro group having the most significant effect. Conversely, an electron-donating group (methoxy) appears to be detrimental. This is a crucial SAR insight that can guide further design.
-
Analyze Binding Interactions: For the top-ranked compounds, visualize their binding poses within the active site. Identify key intermolecular interactions, such as:
-
Hydrogen Bonds: The piperazine nitrogens are common hydrogen bond acceptors.
-
Pi-Pi Stacking: The benzyl and phenylamine rings can interact with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.
-
Hydrophobic Interactions: The aliphatic portions of the molecule can interact with nonpolar residues.
Example Analysis: "The superior binding affinity of DERIV-04 to the c-Kit kinase active site (-9.1 kcal/mol) can be attributed to a key hydrogen bond between its nitro group and the backbone NH of Asp810, an interaction not observed with the parent compound. Additionally, the benzyl ring forms a favorable pi-pi stacking interaction with Tyr672."
-
Correlation with Experimental Data
While docking is a powerful predictive tool, its results must be correlated with experimental data for ultimate validation.[19] The binding energies from docking should, ideally, show a strong correlation with in vitro measurements like IC₅₀ or Kᵢ values obtained from biological assays.[9] A successful study will demonstrate that the computationally predicted top-ranking compounds are also the most potent in experimental tests.
Conclusion
A comparative molecular docking study, when conducted with a rigorous and validated protocol, is an invaluable asset in the drug discovery pipeline for this compound derivatives. It provides a rational basis for prioritizing synthetic efforts, illuminates structure-activity relationships, and helps generate hypotheses about the mechanism of action. By integrating the systematic approach outlined in this guide, researchers can accelerate the identification of lead compounds and make more informed decisions in the complex process of drug development.
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A Researcher's Guide to Assessing the Selectivity of 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine-Based Compounds
The 4-(4-benzylpiperazin-1-ylmethyl)phenylamine core is a privileged scaffold in modern medicinal chemistry, serving as the foundation for numerous inhibitors targeting a diverse range of protein families, most notably protein kinases. Its structural features offer a versatile template for achieving high potency. However, this same versatility presents a significant challenge: ensuring target selectivity. Off-target activity can lead to unforeseen toxicities or confound experimental results, making a thorough assessment of selectivity a cornerstone of the drug discovery and chemical biology workflow.
This guide provides an in-depth comparison of methodologies and presents a logical framework for evaluating the selectivity of compounds derived from this ubiquitous scaffold. We will move beyond simple IC50 values to explore a multi-faceted approach, integrating biochemical and cellular data to build a comprehensive and physiologically relevant selectivity profile.
Pillar 1: The Strategic Imperative of Selectivity Profiling
The fundamental question is not merely "Does my compound hit its target?" but rather, "What else does my compound hit, and under what conditions?". Answering this requires a tiered approach, beginning with broad, high-throughput biochemical screens and progressing to more complex, physiologically relevant cellular assays.
Pillar 2: Methodologies for Interrogating Selectivity
The choice of assay is a critical decision that dictates the type and relevance of the data obtained. A robust selectivity assessment protocol integrates both biochemical and cell-based methods to provide a holistic view of a compound's behavior.
Biochemical Assays: A Quantitative Foundation
Biochemical assays measure the direct interaction between a compound and an isolated biological target, such as a purified enzyme or receptor.[3] They are essential for determining intrinsic affinity and potency in a controlled environment, free from the complexities of cellular uptake, metabolism, or pathway feedback loops.
Key Biochemical Approaches:
-
Large-Panel Kinase Screening: This is the most common method for assessing the selectivity of kinase inhibitors.[4] Commercial services like Eurofins' KINOMEscan® utilize a competition binding assay to quantify the interaction of a test compound against a panel of hundreds of kinases.[5] The output is often a dissociation constant (Kd) or a percent inhibition at a fixed concentration, allowing for the calculation of selectivity scores that quantify the promiscuity of the inhibitor.[3][6][7]
-
Enzymatic Assays: These assays measure the functional consequence of compound binding, i.e., the inhibition of an enzyme's catalytic activity.[8][9] They are crucial for confirming that binding translates to functional modulation. Data is typically reported as an IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%.[8]
Cell-Based Assays: The Physiological Litmus Test
While informative, biochemical data may not always reflect a compound's activity in a living cell.[1] Factors like cell permeability, efflux pumps, intracellular ATP concentrations, and the formation of protein complexes can dramatically alter a compound's effective potency and selectivity.[9] Cell-based assays are therefore indispensable for validating biochemical hits in a more relevant context.
Key Cellular Approaches:
-
Cellular Thermal Shift Assay (CETSA®): This technique assesses target engagement in intact cells or cell lysates by measuring the thermal stabilization of a target protein upon ligand binding.[10] A CETSA-MS approach combines this with mass spectrometry for an unbiased, proteome-wide view of on- and off-target interactions.[10]
-
NanoBRET™ Target Engagement Assays: This technology measures compound binding to a specific target protein in living cells using bioluminescence resonance energy transfer (BRET). It provides quantitative intracellular affinity data and is highly amenable to profiling against panels of related proteins.[9]
-
Phosphorylation-Specific Immunoassays: For kinase inhibitors, a common cellular assay involves treating cells with the compound and then measuring the phosphorylation of a known downstream substrate of the target kinase via Western Blot or ELISA. This provides direct evidence of pathway modulation in a cellular context.[11]
-
Phenotypic and Pathway Screening: Reporter gene assays or high-content imaging can be used to assess the effect of a compound on specific signaling pathways or cellular phenotypes.[12] This approach can reveal off-pathway activity that might be missed by target-focused assays.[12]
Pillar 3: Comparative Selectivity Analysis in Action
To illustrate the application of these principles, we will compare the selectivity profiles of two published kinase inhibitors based on the this compound scaffold: CHMFL-ABL/KIT-155 and FN-1501 .
Case Study 1: CHMFL-ABL/KIT-155
CHMFL-ABL/KIT-155 was developed as a potent type II dual inhibitor of ABL and c-KIT kinases.[6] Its selectivity was extensively profiled using the KINOMEscan® platform against a panel of 468 kinases.
Biochemical Selectivity Data for CHMFL-ABL/KIT-155
| Target Kinase | Biochemical IC50 (nM) | KINOMEscan® Result (% Control @ 1µM) |
|---|---|---|
| ABL1 | 46 | 0 |
| KIT | 75 | 0.1 |
| LCK | 12 | 0.1 |
| PDGFRβ | 80 | 0.1 |
| BLK | 81 | 0.2 |
| DDR1 | 116 | 0.4 |
| CSF1R | 227 | 0.6 |
| DDR2 | 325 | 1.1 |
Data sourced from Wang Q, et al. (2017) and MedChemExpress.[6][13]
The KINOMEscan® results are highly informative. At a concentration of 1 µM (a high concentration intended to reveal off-targets), the compound potently inhibited only a small fraction of the 468 kinases tested, earning it a high selectivity score (S Score(1) = 0.03).[3][6][7] This score quantifies the number of kinases that are potently inhibited, with lower scores indicating higher selectivity. The data clearly identifies the intended targets (ABL, KIT) and a short list of potent off-targets (LCK, PDGFRβ, BLK, etc.) that would warrant further investigation in cellular and in vivo models.
Case Study 2: FN-1501
FN-1501 was designed as a multi-kinase inhibitor targeting FMS-related tyrosine kinase 3 (FLT3) and several cyclin-dependent kinases (CDKs).[8][14] This compound exemplifies a different therapeutic strategy, where inhibiting a small, defined set of kinases may offer a synergistic benefit.
Biochemical Potency Data for FN-1501
| Target Kinase | Biochemical IC50 (nM) |
|---|---|
| FLT3 | 0.28 |
| CDK4/cyclin D1 | 0.85 |
| CDK6/cyclin D1 | 1.96 |
| CDK2/cyclin A | 2.47 |
| PDGFR | Potent Inhibitor |
| ALK | Potent Inhibitor |
| RET | Potent Inhibitor |
Data sourced from MedChemExpress and AACR.[8][15]
FN-1501 demonstrates nanomolar potency against both FLT3 and the CDK2/4/6 family.[15] While a full kinome scan is not publicly available, its known profile indicates it is a multi-kinase inhibitor, distinct from the more selective profile of CHMFL-ABL/KIT-155.[8] This highlights how subtle modifications to the core scaffold can dramatically shift the selectivity profile to achieve different therapeutic goals, from a highly selective dual inhibitor to a rationally designed multi-kinase agent.
Experimental Protocols
To ensure methodological rigor, detailed protocols for representative assays are provided below.
Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-Based)
This protocol describes a typical method to determine the IC50 of a compound against a purified protein kinase.
Workflow Diagram: Biochemical Kinase Assay
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Confirming the Mechanism of Action of a 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine Drug Candidate: A Comparative Guide
For researchers, scientists, and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel drug candidate is a cornerstone of preclinical development. This guide provides an in-depth, technically-focused framework for confirming the MoA of a promising 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine derivative, a scaffold frequently associated with G protein-coupled receptor (GPCR) antagonism. We will move beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust investigational cascade.
The this compound core is a privileged scaffold in medicinal chemistry, often targeting monoamine GPCRs such as histamine H1, dopamine D2, and serotonin 5-HT2A receptors.[1][2][3] Therefore, our investigative approach will focus on rigorously testing the hypothesis that our candidate, hereafter referred to as "Candidate X," acts as an antagonist at one or more of these receptors.
The Experimental Cascade: A Logic-Driven Approach
Our strategy is built on a tiered approach, starting with broad profiling and progressively narrowing down to specific receptor interactions and functional consequences, both in vitro and in vivo. This ensures a comprehensive understanding of the drug's pharmacological profile.
Caption: GPCR signaling pathways relevant to the target receptors.
Experimental Protocol: Calcium Mobilization Assay (for H1 and 5-HT2A)
-
Cell Plating: Seed HEK293 cells expressing either the H1 or 5-HT2A receptor into a 96-well black, clear-bottom plate. [4]2. Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). [5][4]3. Compound Addition: Add varying concentrations of Candidate X and incubate.
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of the respective agonist (histamine or serotonin).
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a plate reader (e.g., FLIPR). [5][4]6. Data Analysis: Calculate the IC50 of Candidate X for the inhibition of agonist-induced calcium mobilization.
Experimental Protocol: cAMP Assay (for D2)
-
Cell Culture: Use CHO cells stably expressing the D2 receptor.
-
Forskolin Stimulation: Pre-treat the cells with forskolin to stimulate adenylyl cyclase and raise basal cAMP levels. [6]3. Compound Treatment: Add a fixed concentration of a D2 agonist (e.g., quinpirole) in the presence of varying concentrations of Candidate X.
-
Cell Lysis and Detection: Lyse the cells and measure cAMP levels using a competitive immunoassay (e.g., HTRF or AlphaScreen). [7][8]5. Data Analysis: Determine the ability of Candidate X to reverse the agonist-induced decrease in cAMP.
| Assay | Target Receptor | Candidate X IC50 (nM) |
| Calcium Mobilization | Histamine H1 | 15.1 ± 2.8 |
| Calcium Mobilization | Serotonin 5-HT2A | 30.2 ± 4.1 |
| cAMP Assay | Dopamine D2 | >1000 |
These functional data strongly corroborate the binding and GTPγS results, confirming that Candidate X is a potent antagonist of the histamine H1 and serotonin 5-HT2A receptors, with negligible activity at the dopamine D2 receptor at physiologically relevant concentrations.
Tier 3: Bridging to In Vivo Relevance
Demonstrating target engagement in a living system is the final and most critical step in MoA confirmation. This provides evidence that the drug can reach its target in the relevant tissues at concentrations sufficient to exert a pharmacological effect.
In Vivo Target Engagement Studies
Positron Emission Tomography (PET) is a powerful, non-invasive imaging technique to quantify receptor occupancy in the brain. [9]By administering a radiolabeled ligand for the target receptor, we can measure the displacement of this tracer by Candidate X.
Conceptual Protocol: PET Imaging for 5-HT2A Receptor Occupancy
-
Animal Model: Use non-human primates or rodents.
-
Radiotracer: Administer a validated 5-HT2A PET radiotracer (e.g., [¹¹C]altanserin).
-
Drug Administration: Dose the animals with varying concentrations of Candidate X.
-
Imaging: Perform PET scans to measure the binding potential of the radiotracer in brain regions rich in 5-HT2A receptors.
-
Data Analysis: Calculate the percentage of receptor occupancy at different doses of Candidate X.
A successful study would demonstrate a dose-dependent reduction in radiotracer binding, confirming that Candidate X crosses the blood-brain barrier and engages 5-HT2A receptors in vivo. [10]
Translational Phenotypic Assays
To link target engagement with a physiological outcome, specific behavioral or physiological models can be employed. For instance, histamine H1 receptor antagonism can be assessed by its ability to block histamine-induced effects, such as vascular permeability. [11]5-HT2A antagonism can be evaluated in models of psychosis or by its ability to attenuate the behavioral effects of 5-HT2A agonists. [12]
Conclusion
The systematic and multi-tiered approach outlined in this guide provides a robust framework for unequivocally confirming the mechanism of action of a this compound drug candidate. By integrating binding, functional, and in vivo target engagement studies, we can build a comprehensive pharmacological profile. The hypothetical data presented for Candidate X strongly support a primary mechanism as a potent antagonist of the histamine H1 and serotonin 5-HT2A receptors. This level of mechanistic clarity is indispensable for informed decision-making in the progression of a drug candidate from discovery to clinical development.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine
For Immediate Implementation by Laboratory Professionals
The phenylamine structure suggests potential toxicity and aniline-like hazards, while the piperazine group is often associated with corrosive properties, capable of causing severe skin burns and eye damage. Therefore, the following procedures are grounded in established protocols for handling hazardous amine compounds and comply with general laboratory chemical waste management guidelines.
I. Hazard Assessment and Essential Safety Precautions
Before initiating any disposal-related activities, a clear understanding of the potential hazards is paramount. Based on the chemical's structural analogues, 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine should be handled as a hazardous substance with the potential for skin irritation, serious eye damage, and harm if swallowed.
Required Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear tightly fitting safety goggles and a face shield to protect against splashes.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a flame-retardant lab coat are mandatory.
-
Respiratory Protection: All handling of this compound, especially in solid form or when generating aerosols, must be conducted in a certified chemical fume hood.
Safe Handling Practices:
-
Avoid all personal contact, including inhalation of dust or vapors.
-
Use in a well-ventilated area, preferably a chemical fume hood.
-
Prevent the formation of dust and aerosols.
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.
-
Wash hands thoroughly after handling.
II. Quantitative Data and Hazard Profile
For logistical and safety purposes, the following table summarizes the key information for this compound and its constituent moieties.
| Property | Value/Information | Source |
| Chemical Name | This compound | - |
| Primary Hazards | Expected to cause skin irritation and serious eye damage. May be harmful if swallowed. The piperazine moiety is associated with causing severe skin burns and eye damage. | [1] |
| Incompatible Materials | Strong oxidizing agents, strong acids. | [2][3] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials. | [2] |
| Disposal Method | Must be disposed of as hazardous chemical waste through a licensed chemical destruction plant or by controlled incineration. Do not discharge to sewer systems. | [4] |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect all solid waste, including residual powder, contaminated weighing paper, and disposable lab equipment (e.g., pipette tips), in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and compatible hazardous waste container. Do not mix with other waste streams unless explicitly approved by your EHS department.[5]
-
Contaminated PPE: Used gloves, lab coats, and other contaminated PPE should be collected in a designated hazardous waste bag.
Step 2: Container Labeling
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the primary hazards (e.g., "Corrosive," "Toxic").
Step 3: Interim Storage
-
Store sealed waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure the storage area is cool, dry, and well-ventilated.
-
Keep waste containers away from incompatible materials.
Step 4: Scheduling Waste Pickup
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with an accurate inventory of the waste, including the chemical name and quantity.
IV. Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill zone.
-
Ventilate: Ensure the area is well-ventilated. If the spill is inside a chemical fume hood, keep the sash at the appropriate working height.
-
Personal Protection: Before attempting to clean the spill, don the appropriate PPE as outlined in Section I.
-
Containment: For solid spills, carefully cover the material with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Avoid raising dust. For liquid spills, use an absorbent material to contain the spread.
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office immediately.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
VI. Conclusion
Adherence to these disposal procedures is not merely a matter of regulatory compliance but a professional responsibility to ensure a safe research environment for all. By treating this compound with the caution it warrants based on its chemical structure, researchers can effectively manage its waste stream from generation to final disposal. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
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Novachem. Piperazine citrate Safety Data Sheet. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine, a substituted piperazine derivative, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE), grounded in established safety principles for handling corrosive and bioactive molecules.
While a specific Safety Data Sheet (SDS) for this compound was not located, analysis of structurally similar piperazine and aromatic amine compounds indicates a strong potential for significant hazards. Compounds with similar functional groups are known to cause severe skin burns, and eye damage, and are harmful if swallowed or in contact with the skin.[1][2][3][4][5][6] Therefore, a conservative and highly protective approach to PPE is mandatory.
Hazard Assessment: Understanding the Risk
Before any handling operation, a thorough risk assessment is paramount. Based on the hazard profiles of analogous compounds, this compound should be treated as a hazardous substance with the following potential risks:
-
Corrosivity: High likelihood of causing severe skin burns and eye damage upon contact.[1][2][3]
-
Toxicity: Potential for harm if swallowed, inhaled, or absorbed through the skin.[1][4][6]
-
Irritation: May cause respiratory tract irritation.[5]
These hazards necessitate a multi-layered PPE strategy to create a robust barrier between the researcher and the chemical.[7]
The Core Ensemble: Your Primary Defense
For any work involving this compound, from weighing to reaction setup and workup, the following core PPE ensemble is mandatory.
Eye and Face Protection: A Non-Negotiable Barrier
Direct contact with corrosive chemicals can cause irreversible eye damage.[2][3] Standard safety glasses are insufficient.
-
Primary Protection: Wear tightly fitting chemical splash goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards.[8]
-
Secondary Protection: For procedures with a higher risk of splashing or energetic reactions, a full-face shield must be worn over the chemical splash goggles.[9][10]
| Protection Level | Equipment | When to Use |
| Standard Handling | Chemical Splash Goggles | Weighing, transfers, solution preparation |
| Elevated Risk | Chemical Splash Goggles + Face Shield | Large volume transfers, reactions under pressure, exothermic processes |
Hand Protection: Selecting the Right Glove
No single glove material protects against all chemicals.[11] For compounds like this compound, which are likely corrosive and can be absorbed dermally, selecting the appropriate glove material is critical. While disposable nitrile gloves offer broad, short-term protection, for extended contact or in the absence of specific breakthrough data, a more robust glove is recommended.[9][11]
Recommended Gloving Practice:
-
Inner Glove: A disposable nitrile glove.
-
Outer Glove: A thicker, chemical-resistant glove such as butyl rubber or neoprene. Always consult the glove manufacturer's chemical resistance guides for specific recommendations against aromatic amines and piperazine derivatives.[9]
Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if you suspect contamination.[9]
Body Protection: Shielding from Spills and Splashes
Standard cotton lab coats offer minimal protection against corrosive liquid splashes.
-
Laboratory Coat: A lab coat made of a chemical-resistant material, such as Nomex® or a polyester/cotton blend with a chemical-resistant treatment, should be worn.[9] It must be fully buttoned with sleeves rolled down.[9]
-
Apron: For large-volume work or situations with a high splash potential, a chemical-resistant apron worn over the lab coat is required.[11]
-
Personal Clothing: Long pants and fully enclosed shoes are mandatory.[9] Fabrics like polyester or acrylic should be avoided as they can melt and fuse to the skin in the event of a fire or chemical reaction.[9]
Respiratory Protection: When Engineering Controls Are Not Enough
Primary protection from airborne hazards should always be through engineering controls, such as a certified chemical fume hood.[2][9]
-
Standard Operations: All handling of this compound that could generate dust or aerosols must be conducted within a chemical fume hood.
-
Emergency Situations or Maintenance: If engineering controls are not feasible or fail, respiratory protection is required.[9] The type of respirator will depend on the specific circumstances and potential exposure levels. A full-facepiece, air-purifying respirator with appropriate cartridges for organic vapors and particulates would be a starting point.[12] Use of respiratory protection requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[9][11]
Operational Plans: From Donning to Disposal
A clear, step-by-step operational plan ensures safety throughout the handling process.
Donning and Doffing PPE: A Critical Sequence
The order in which you put on and take off PPE is crucial to prevent cross-contamination.
Diagram: PPE Donning and Doffing Sequence
Emergency Procedures: Be Prepared
In the event of an exposure, immediate and correct action is vital.
-
Skin Contact: Immediately remove all contaminated clothing.[1] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1][2] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the person into fresh air.[8] If breathing is difficult, give oxygen.[8] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3][8] Rinse mouth with water.[8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
All materials contaminated with this compound are considered hazardous waste.
-
Solid Waste: Contaminated gloves, bench paper, and consumables must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures must be collected in a compatible, sealed, and labeled hazardous waste container. Do not pour down the drain.[1]
-
Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[13][14]
By adhering to these rigorous PPE and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe environment for yourself and your colleagues, and allowing you to focus on advancing your critical research.
References
- Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Barbara.
- Safety D
- 4-(4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YLMETHYL)PHENYLAMINE. (2022). ChemicalBook.
- PPE and Safety for Chemical Handling. (2020).
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- Safety D
- Safety Data Sheet. (2016). Thermo Fisher Scientific.
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- Discover the Various Types of PPE for Optimal Chemical Safety. (2024). Ali Unites.
- Personal Protective Equipment Selection Guide. (2015). The University of Arizona.
- OSHA Technical Manual (OTM) - Section VIII: Chapter 1. (n.d.).
- Safety D
- 4-(4-Methylpiperazin-1-yl)aniline. (n.d.). PubChem.
- 3-(4-Benzylpiperazin-1-yl)propan-1-amine. (n.d.). PubChem.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
